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(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Documentation Hub

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  • Product: (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine
  • CAS: 126111-12-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine: A Technical Guide

Executive Summary The target molecule, (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine (commonly referred to as cis-4-fluoro-L-proline methyl ester), is a highly valuable chiral building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine (commonly referred to as cis-4-fluoro-L-proline methyl ester), is a highly valuable chiral building block in modern medicinal chemistry. It is extensively utilized in the design of dipeptidyl peptidase IV (DPP-4) inhibitors, fibroblast activation protein (FAP) inhibitors, and various targeted radiotracers[1]. The stereospecific incorporation of a fluorine atom at the C4 position of the pyrrolidine ring profoundly alters the molecule's conformational pucker—favoring the Cγ-endo conformation—and increases its overall lipophilicity, thereby enhancing the pharmacokinetic profile and binding affinity of the resulting active pharmaceutical ingredients (APIs)[2].

This whitepaper details the core synthetic pathway, focusing on the critical stereochemical inversion required to convert naturally abundant trans-4-hydroxy-L-proline into the cis-4-fluoro derivative.

The Mechanistic Paradigm: Stereochemical Inversion at C4

The synthesis fundamentally relies on the stereospecific conversion of the (2S,4R)-configuration into the (2S,4S)-configuration. This transformation is governed by an SN2 nucleophilic substitution, which dictates a complete inversion of stereochemistry at the C4 chiral center[2].

Causality of N-Protection

A common pitfall in pyrrolidine functionalization is the inherent nucleophilicity of the secondary amine. If the C4-hydroxyl group is activated (e.g., converted to a leaving group via a fluorinating agent) without adequately masking the amine, the nitrogen lone pair will execute an intramolecular attack. This forms a highly reactive bicyclic aziridinium intermediate. Subsequent opening of this aziridinium ion by a fluoride nucleophile leads to a complete loss of stereocontrol, yielding a racemic mixture of (4R) and (4S) diastereomers.

To enforce strict intermolecular SN2 inversion, the amine must be protected with a strongly electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group delocalizes the nitrogen lone pair into the carbamate resonance system, effectively neutralizing its nucleophilicity and sterically shielding the alpha-face. This ensures that the incoming fluoride ion attacks exclusively from the beta-face, achieving perfect (4R) to (4S) inversion[2].

Mechanism A N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester B DAST Activation Formation of Alkoxyaminosulfur Trifluoride A->B C Activated Intermediate (Good Leaving Group at C4) B->C D Intramolecular Attack? (Blocked by Boc group) C->D Prevented E Intermolecular SN2 Attack by Fluoride Ion C->E Favored F Stereochemical Inversion (4R -> 4S) E->F G N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester F->G

Mechanistic pathway of DAST-mediated deoxyfluorination highlighting SN2 inversion.

Reagent Selection: Deoxyfluorination Strategies

The choice of fluorinating agent dictates the scalability, safety, and yield of the process. While is the traditional laboratory-scale reagent, its thermal instability poses explosion risks at scale[3]. Modern pilot-plant productions have shifted towards, which allows for chromatography-free isolation[1].

Table 1: Comparative Analysis of C4-Deoxyfluorination Reagents

ReagentActive IntermediateTypical YieldScalabilitySafety & Handling Profile
DAST Alkoxyaminosulfur trifluoride70–81%Low (Lab scale)Highly toxic, corrosive, explosive at elevated temps.
morph-DAST Aminosulfur trifluoride63–75%MediumSlightly more thermally stable than standard DAST.
Nosyl Fluoride Nosylate (displaced via TBAF)60–70%High (Pilot scale)Safe, stable, enables chromatography-free isolation.

Step-by-Step Experimental Protocols

Every protocol described below operates as a self-validating system , embedding analytical checkpoints to ensure the reaction trajectory is strictly maintained.

Step A: Esterification and N-Boc Protection

Objective: Convert trans-4-hydroxy-L-proline to N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

  • Dissolution: Suspend trans-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol under an inert N2 atmosphere.

  • Esterification: Cool the reactor to 0 °C. Add thionyl chloride (SOCl2, 1.2 eq) dropwise to control the exotherm. Stir for 12 hours at room temperature.

  • Concentration: Remove the solvent under reduced pressure to yield the intermediate methyl ester hydrochloride.

  • Protection: Dissolve the intermediate in dichloromethane (DCM). Add triethylamine (2.5 eq) followed by Boc-anhydride (Boc2O, 1.1 eq). Stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, extract with DCM, dry over anhydrous Na2SO4, and concentrate.

  • Validation Checkpoint: TLC (Silica, EtOAc/Hexane 1:1) must show a single spot (Rf ~0.4). 1H NMR should confirm the presence of the Boc tert-butyl singlet at ~1.45 ppm and the methyl ester singlet at ~3.75 ppm.

Step B: Deoxyfluorination via DAST (Standard Lab Scale)

Objective: Invert C4 stereochemistry to yield N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester[3].

  • Preparation: Purge a flame-dried reactor with N2 and dissolve the protected substrate in anhydrous DCM.

  • Cooling: Lower the internal temperature strictly to -78 °C (or below -15 °C) using a dry ice/acetone bath to prevent elimination side-reactions[3].

  • Activation: Add DAST (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully pour the mixture into an ice-cold saturated NaHCO3 solution to neutralize hazardous HF byproducts[1].

  • Extraction: Separate the phases, extract the aqueous layer with DCM, dry over Na2SO4, and concentrate.

  • Validation Checkpoint: 19F NMR should show a characteristic multiplet around -175 ppm. 1H NMR must reveal a distinct doublet of multiplets for the C4 proton at ~5.2 ppm with a massive geminal H-F coupling constant (J ≈ 52 Hz)[1].

Step C: Boc Deprotection

Objective: Isolate the final target, (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride.

  • Cleavage: Dissolve the fluorinated intermediate in a 4M solution of HCl in dioxane.

  • Agitation: Stir at room temperature for 2 hours. The evolution of CO2 gas will cease upon complete deprotection.

  • Evaporation: Remove the solvent under reduced pressure.

  • Precipitation: Triturate the resulting crude solid with cold diethyl ether to precipitate the pure hydrochloride salt. Filter and dry under a high vacuum.

  • Validation Checkpoint: Mass spectrometry (ESI+) should show the [M+H]+ peak at m/z 148.07. The Boc signal (~1.45 ppm) must be completely absent in the 1H NMR spectrum.

Visualizing the Workflows

SynthesisPathway SM trans-4-Hydroxy-L-proline (2S,4R) Step1 Esterification & Boc Protection (MeOH/SOCl2, then Boc2O) SM->Step1 Int1 N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester Step1->Int1 Step2 Deoxyfluorination (SN2 Inversion) (DAST or Nosyl Fluoride) Int1->Step2 Int2 N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester Step2->Int2 Step3 Boc Deprotection (HCl/Dioxane or TFA) Int2->Step3 Prod (2S,4S)-4-Fluoro-2-methoxycarbonyl- pyrrolidine HCl Step3->Prod

Overall synthesis pathway from trans-4-hydroxy-L-proline to the target pyrrolidine.

Workflow W1 Reactor Setup Inert Atmosphere (N2) W2 Substrate Dissolution in DCM or Toluene W1->W2 W3 Cooling Phase (-15°C to -78°C for DAST) W2->W3 W4 Reagent Addition Dropwise Fluorinating Agent W3->W4 W5 Reaction Progression Monitor via HPLC/TLC W4->W5 W6 Quenching Saturated NaHCO3 W5->W6 W7 Phase Separation & Organic Extraction W6->W7 W8 Crystallization / Chromatography-Free Isolation W7->W8

Step-by-step scalable experimental workflow for the deoxyfluorination process.

References

  • Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline Organic Process Research & Development (ACS Publications) URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using[18F]Fluoride ACS Omega (PubMed Central) URL:[Link]

Sources

Exploratory

Physicochemical properties of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

An In-depth Technical Guide on the Physicochemical Properties of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of (2S...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine, a fluorinated proline derivative of significant interest in medicinal chemistry. The document details the compound's structural and electronic characteristics, solubility, and lipophilicity, which are critical determinants of its behavior in biological systems. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and validated experimental protocols for its characterization, thereby facilitating its strategic deployment in drug design.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity. The pyrrolidine ring, a saturated five-membered heterocycle, is a "privileged scaffold" frequently found in a multitude of clinically successful drugs due to its favorable pharmacological and pharmacokinetic properties.

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine emerges as a particularly valuable chiral building block by combining these two features. The specific stereochemistry—a cis relationship between the fluorine atom at the C4 position and the methoxycarbonyl group at the C2 position—imparts significant conformational rigidity to the pyrrolidine ring. This pre-organization can be highly advantageous for optimizing ligand-receptor interactions. A thorough understanding of its fundamental physicochemical properties is therefore essential for its rational application in the synthesis of novel therapeutics.

Core Physicochemical Profile

A precise and comprehensive dataset of a compound's physicochemical properties is the bedrock upon which its potential as a drug discovery tool is evaluated. This section delineates the key parameters for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine.

Table 1: Summary of Key Physicochemical Properties
PropertyValueSource(s)
IUPAC Name methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate
CAS Number 229177-62-0
Molecular Formula C₆H₁₀FNO₂
Molecular Weight 147.15 g/mol
Appearance Colorless to light yellow oil
Boiling Point 65-68 °C at 0.15 mmHg
Density 1.209 g/cm³
Refractive Index (n²⁰/D) 1.447
LogP (Predicted) -0.3

Chemical Structure:

Caption: 2D structure of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine.

Experimental Methodologies for Physicochemical Characterization

The protocols described below are robust, validated methods for determining the physicochemical properties critical to drug development.

Determination of Lipophilicity (LogD) by Shake-Flask Method

Causality and Rationale: Lipophilicity, often expressed as LogP or LogD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic solvent (typically n-octanol), providing the gold-standard measurement of this property. For ionizable compounds like this pyrrolidine derivative, determining the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP).

Step-by-Step Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration.

  • Partitioning: In a glass vial, combine equal volumes of the n-octanol and the aqueous stock solution.

  • Equilibration: Seal the vial and shake vigorously for a minimum of 1 hour at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Carefully sample the aqueous phase and analyze the concentration of the compound using a validated HPLC-UV method.

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀( [Compound]octanol / [Compound]aqueous ), where [Compound]octanol is determined by mass balance: (Initial Aqueous Conc. - Final Aqueous Conc.).

logd_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep1 Prepare pre-saturated n-octanol and pH 7.4 buffer prep2 Create aqueous stock solution of compound prep1->prep2 exp1 Combine equal volumes of octanol and aqueous solution prep2->exp1 exp2 Shake for 1h to equilibrate exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Quantify compound concentration in aqueous phase via HPLC exp3->ana1 ana2 Calculate LogD using initial and final concentrations ana1->ana2

Caption: Experimental workflow for LogD determination via the shake-flask method.

Spectroscopic and Analytical Confirmation

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton spectrum provides key information. The chemical shifts of the protons on the pyrrolidine ring, particularly the proton at C4 (geminal to the fluorine), will be significantly influenced by the fluorine atom. The coupling constants (J-values) between H2-H3, H3-H4, and H4-H5 are diagnostic for confirming the cis-stereochemistry.

  • ¹⁹F NMR: This experiment is crucial for fluorinated compounds. A single resonance is expected. The multiplicity of this signal, resulting from couplings to adjacent protons (H3 and H4), provides definitive proof of the fluorine's location.

  • ¹³C NMR: The carbon spectrum will show six distinct signals. The carbon atom bonded to fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant (typically > 170 Hz), which is a hallmark of a C-F bond.

Mass Spectrometry (MS) and Purity Analysis (HPLC)
  • High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be determined. This allows for the confirmation of the elemental formula (C₆H₁₀FNO₂) with high precision.

  • HPLC-UV/MS: Purity is assessed using reverse-phase HPLC. A C18 column with a water/acetonitrile gradient mobile phase is standard. Purity is calculated from the peak area percentage. Coupling the HPLC to a mass spectrometer allows for the identification of any minor impurities.

Implications in a Drug Development Context

The specific physicochemical properties of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine directly inform its strategic use.

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes. Placing the fluorine at the C4 position can effectively block a potential site of metabolism, thereby increasing the half-life of a drug candidate.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the secondary amine of the pyrrolidine ring compared to its non-fluorinated analog. This decrease in basicity means that at physiological pH (7.4), a larger fraction of the molecule will be in its neutral, more membrane-permeable form, which can enhance oral absorption and cell penetration.

  • Conformational Control: The cis-stereochemistry fixes the pyrrolidine ring into a specific pucker. This conformational constraint reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and selectivity.

Conclusion

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is a high-value building block for medicinal chemistry, offering a sophisticated method for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Its unique combination of a privileged scaffold, conformational rigidity, and the modulating effects of a strategically placed fluorine atom makes it an indispensable tool. The robust characterization of its physicochemical properties, as detailed in this guide, provides the necessary foundation for its successful and rational application in the design of next-generation therapeutics.

References

  • PubChem. (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. National Center for Biotechnology Information. [Link]

Foundational

A Technical Guide to the Stereoselective Synthesis of cis-4-Fluoroproline Derivatives

Introduction: The Strategic Value of Fluorinated Prolines in Drug Discovery The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Prolines in Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Among the myriad of fluorinated building blocks, fluorinated proline derivatives, particularly cis-4-fluoroproline, have emerged as valuable scaffolds in peptide and protein engineering, as well as in the development of novel therapeutics.[2][5][6][7] The constrained pyrrolidine ring of proline plays a critical role in defining the secondary structure of peptides and proteins.[5][8][9] The stereospecific introduction of a fluorine atom at the C4 position can profoundly influence the ring pucker and the cis-trans isomerization of the amide bond, thereby enabling precise control over molecular conformation.[8][9][10] This guide provides an in-depth exploration of the stereoselective synthesis of cis-4-fluoroproline derivatives, offering field-proven insights and detailed protocols for researchers in drug development.

Core Synthetic Strategies: Navigating the Path to Stereochemical Control

The predominant and most practical approach to the stereoselective synthesis of cis-4-fluoroproline derivatives commences with the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline, a natural component of collagen.[11][12] The key to achieving the desired cis stereochemistry lies in the inversion of configuration at the C4 position through a nucleophilic substitution reaction (SN2) with a fluoride source.

Deoxyfluorination with Aminosulfur Trifluorides

A widely employed and effective method for the direct conversion of the hydroxyl group to a fluorine atom with inversion of stereochemistry is deoxyfluorination using aminosulfur trifluorides, such as morpholinosulfur trifluoride (morph-DAST) or diethylaminosulfur trifluoride (DAST).[13][14]

Causality Behind Experimental Choices:

  • Starting Material: The selection of (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester is critical. The bulky tert-butyl ester group sterically hinders potential intramolecular side reactions, such as the formation of oxazoline byproducts, which can occur with smaller ester groups.[13] The Boc protecting group on the nitrogen is robust enough to withstand the fluorination conditions while being readily removable under acidic conditions.

  • Fluorinating Agent: Morpholinosulfur trifluoride is often preferred over DAST due to its greater thermal stability and reduced propensity for side reactions. The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which then undergoes an intramolecular SN2 displacement by the fluoride ion, leading to a clean inversion of configuration at the C4 center.

Experimental Workflow Diagram:

G cluster_0 Synthesis of cis-4-Fluoroproline Derivative via Deoxyfluorination A (2S,4R)-N-Boc-4-hydroxy-L-proline B Esterification (O-tert-butyl-N,N'-diisopropylisourea) A->B C (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester B->C D Deoxyfluorination (Morpholinosulfur trifluoride) C->D E (2S,4S)-N-Boc-4-fluoro-L-proline tert-butyl ester D->E F Deprotection (Trifluoroacetic acid) E->F G cis-4-Fluoro-L-proline F->G

Caption: Workflow for the synthesis of cis-4-fluoroproline via deoxyfluorination.

Two-Step Approach: Activation and Nucleophilic Displacement

An alternative strategy involves a two-step process where the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement with a fluoride salt.[5] This method offers flexibility in the choice of fluoride source and reaction conditions.

Causality Behind Experimental Choices:

  • Activation of the Hydroxyl Group: Conversion of the hydroxyl group to a tosylate is a common and efficient method. Tosyl chloride is readily available, and the reaction proceeds smoothly under standard conditions. The resulting tosylate is an excellent leaving group, facilitating the subsequent SN2 reaction.

  • Fluoride Source and Reaction Conditions: Tetrabutylammonium fluoride (TBAF) is a frequently used source of fluoride ions due to its solubility in organic solvents.[11][14] The reaction temperature is a critical parameter to control. Higher temperatures can favor elimination side reactions, leading to the formation of dehydroproline derivatives.[13] Therefore, the reaction is typically carried out at a moderate temperature to ensure a clean substitution.

Reaction Mechanism Diagram:

G cluster_0 SN2 Displacement for cis-Fluorination Reactant N-Protected (2S,4R)-4-tosyloxy-L-proline ester TransitionState [Transition State] (Backside attack of F⁻) Reactant->TransitionState Nucleophilic Attack Fluoride F⁻ (from TBAF) Fluoride->TransitionState Product N-Protected (2S,4S)-4-fluoro-L-proline ester (cis-isomer) TransitionState->Product LeavingGroup TsO⁻ TransitionState->LeavingGroup

Caption: SN2 mechanism for the synthesis of cis-4-fluoroproline.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with in-process controls and characterization methods to ensure the desired stereochemistry and purity.

Protocol 1: Synthesis of (2S,4S)-N-Boc-4-fluoro-L-proline via Deoxyfluorination

Step 1: Esterification of (2S,4R)-N-Boc-4-hydroxy-L-proline [13]

  • To a solution of (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq) in dichloromethane (DCM), add O-tert-butyl-N,N'-diisopropylisourea (1.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester.

Step 2: Deoxyfluorination [13]

  • Dissolve the (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add morpholinosulfur trifluoride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2S,4S)-N-Boc-4-fluoro-L-proline tert-butyl ester.

Step 3: Deprotection

  • Dissolve the (2S,4S)-N-Boc-4-fluoro-L-proline tert-butyl ester in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration and dry under vacuum to obtain cis-4-fluoro-L-proline as the TFA salt.

Self-Validation:

  • Stereochemistry Confirmation: The stereochemistry of the final product can be confirmed by 1H NMR and 19F NMR spectroscopy. The coupling constants between the fluorine atom and the vicinal protons on the pyrrolidine ring are diagnostic for the cis and trans isomers.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by mass spectrometry.

Protocol 2: Radiosynthesis of cis-4-[18F]Fluoro-L-proline for PET Imaging

The synthesis of the radiolabeled analogue for Positron Emission Tomography (PET) follows a similar strategy, utilizing a tosylate precursor for nucleophilic radiofluorination.[13][15]

Step 1: Preparation of the Precursor (2S,4R)-N-Boc-4-tosyloxy-L-proline tert-butyl ester [13]

  • To a solution of (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the tosylated precursor.

Step 2: Automated Radiofluorination and Deprotection [13][15]

  • [18F]Fluoride is trapped on an anion exchange cartridge and eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with anhydrous acetonitrile.

  • A solution of the tosylated precursor in anhydrous acetonitrile is added to the dried [18F]F-/K222/K2CO3 complex.

  • The reaction mixture is heated at 110 °C for 10 minutes in a sealed reaction vessel within an automated synthesis module.

  • The crude reaction mixture containing the 18F-labeled intermediate is then subjected to acidic hydrolysis (e.g., with trifluoromethanesulfonic acid or HCl) at elevated temperature to remove the Boc and tert-butyl protecting groups.

  • The final product, cis-4-[18F]fluoro-L-proline, is purified by semi-preparative HPLC.

Quantitative Data Summary:

Synthesis StepReagentsTypical YieldReference
EsterificationO-tert-butyl-N,N'-diisopropylisourea68%[13]
DeoxyfluorinationMorpholinosulfur trifluoride63%[13]
Tosylationp-Toluenesulfonyl chloride, Pyridine>90%[13]
Radiofluorination[18F]Fluoride, K222, K2CO341 ± 3.6% (Radiochemical Yield)[13]

Conclusion and Future Perspectives

The stereoselective synthesis of cis-4-fluoroproline derivatives is a well-established field with robust and scalable methodologies. The strategies outlined in this guide, primarily leveraging the chiral pool of 4-hydroxyproline, provide reliable access to these valuable building blocks for drug discovery and molecular imaging. Future research may focus on developing even more efficient and environmentally benign fluorination methods, as well as exploring the synthesis and applications of other fluorinated proline analogues with unique stereochemical and electronic properties. The continued development of these synthetic tools will undoubtedly fuel further innovation in peptide science and medicinal chemistry.

References

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - OUCI. (n.d.).
  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. (2021, April 29).
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (2022, June 3).
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | Request PDF - ResearchGate. (n.d.).
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | The Journal of Organic Chemistry - ACS Publications. (2022, February 17).
  • Practical syntheses of 4-fluoroprolines - PMC - NIH. (n.d.).
  • The asymmetric transannular aldol reaction catalysed by trans-4-fluoroproline (41), and its application to the total synthesis of (+) - ResearchGate. (n.d.).
  • cis-4-[18F]fluoro-L-proline Molecular Imaging Experimental Liver Fibrosis - PMC. (2020, May 15).
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed. (2018, July 25).
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | The Journal of Organic Chemistry - ACS Publications. (2022, February 17).
  • Practical syntheses of 4-fluoroprolines - PubMed - NIH. (2008, September 15).
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - Raines Lab. (2016, January 12).
  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - MDPI. (2022, October 14).
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry - ACS Publications. (2018, October 2).
  • An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine. (n.d.).
  • Synthetic Biology of Proteins: Tuning GFPs Folding and Stability with Fluoroproline. (2008, February 27).
  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines | The Journal of Organic Chemistry - ACS Publications. (2019, February 19).
  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PubMed. (2022, October 14).
  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - Beilstein Journals. (2021, February 15).
  • cis-4-Fluoro-L-proline - Chem-Impex. (n.d.).
  • Stereodivergent and stereoselective synthesis of cis-and trans-4-substituted prolinols. (n.d.).

Sources

Exploratory

Structural and Spectroscopic Profiling of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine: A Comprehensive Guide to 1H and 19F NMR Analytics

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine—frequently referred to in literature as cis-4-fluoroproline methyl ester—is a highly specialized non-natural amino acid derivative. It serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine—frequently referred to in literature as cis-4-fluoroproline methyl ester—is a highly specialized non-natural amino acid derivative. It serves as a critical building block in peptide engineering, primarily utilized to exert precise stereoelectronic control over peptide backbone conformations, such as stabilizing polyproline type II (PPII) helices and modulating collagen triple-helix stability 1.

For researchers and drug development professionals, accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The introduction of the highly electronegative fluorine atom radically alters both the physical conformation of the pyrrolidine ring and its resulting spectral signatures. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 19 F NMR spectral data of this compound, detailing the underlying stereoelectronic mechanics and the rigorous protocols required for its analytical validation.

Stereoelectronic Causality and Conformational Dynamics

To interpret the NMR spectra of (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine, one must first understand the structural causality dictated by the fluorine atom.

In the (2S,4S) diastereomer, the fluorine atom at C4 and the methoxycarbonyl group at C2 are situated on the same face of the pyrrolidine ring (cis relationship). The highly electronegative fluorine atom exerts a powerful gauche effect with the adjacent endocyclic nitrogen atom. To maximize this stereoelectronic stabilization (specifically, the hyperconjugative σC−H​→σC−F∗​ interactions), the pyrrolidine ring is forced into a highly biased C γ -endo pucker 2. In this conformation, the fluorine atom occupies a pseudo-axial position.

This rigid conformational lock directly dictates the dihedral angles between the ring protons, which in turn governs the vicinal coupling constants ( 3JHH​ and 3JHF​ ) observed in the NMR spectra.

ConformationalEquilibrium A (2S,4S)-4-Fluoroproline Methyl Ester B Cγ-endo Pucker (F is pseudo-axial) A->B Favored (Gauche Effect) C Cγ-exo Pucker (F is pseudo-equatorial) A->C Disfavored (Steric)

Fig 1: Conformational equilibrium of (2S,4S)-4-fluoroproline driven by the gauche effect.

Spectral Signatures: 1 H and 19 F NMR Analytics

The presence of the spin-½ 19 F nucleus (100% natural abundance) introduces complex heteronuclear splitting patterns. The 19 F nucleus acts as an exquisite probe for the local chemical environment and ring pucker 3.

H NMR Data Interpretation
  • H- γ (C4) Proton: This is the most diagnostic proton in the spectrum. Because it is geminal to the fluorine atom, it experiences a massive scalar coupling ( 2JHF​≈52−54 Hz). Combined with the strong electron-withdrawing deshielding effect of the fluorine, this signal is pushed far downfield to ~5.10–5.30 ppm, appearing as a wide doublet of multiplets (dm).

  • H- α (C2) Proton: Resonating around 3.90–4.10 ppm, this proton's multiplicity is defined by the rigid C γ -endo pucker, typically appearing as a doublet of doublets or a pseudo-triplet due to Karplus-driven 3JHH​ couplings with the adjacent H- β protons.

  • Methoxycarbonyl Protons: The ester methyl group appears as a sharp, uncoupled singlet at ~3.75–3.80 ppm.

F NMR Data Interpretation
  • Chemical Shift: The pseudo-axial fluorine in the (2S,4S) isomer typically resonates between -172.0 and -176.0 ppm (referenced to CFCl 3​ ).

  • Multiplicity: The signal is heavily split by the geminal H- γ proton ( 2JFH​≈53 Hz) and further split by the diastereotopic H- β and H- δ protons, resulting in a complex multiplet (often a doublet of multiplets).

Quantitative Data Summary

Table 1: Typical 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityPrimary Coupling Constants ( J , Hz)
H- γ (C4) 5.10 – 5.30dm 2JHF​≈52.0−54.0
H- α (C2) 3.90 – 4.10dd / t 3JHH​≈7.0−9.0
O-CH 3​ 3.75 – 3.80s-
H- δ (C5) 3.10 – 3.50ddd / m 3JHF​≈20.0−25.0 , 2JHH​≈12.0
H- β (C3) 2.20 – 2.60m 3JHF​≈15.0−35.0 (complex)

Table 2: Typical 19 F NMR Spectral Data (376 MHz, CDCl 3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityPrimary Coupling Constants ( J , Hz)
19 F (C4) -172.0 to -176.0dtt / m 2JFH​≈52.0−54.0 , 3JFH​≈15.0−30.0

(Note: Exact chemical shifts will vary slightly depending on sample concentration, exact solvent conditions, and whether the compound is analyzed as a free base or a hydrochloride salt).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the spectral data, the following protocol establishes a self-validating workflow. Because 19 F and 1 H resonance frequencies are remarkably close (~94% ratio), precise instrument calibration is non-negotiable to prevent cross-talk and artifact generation.

NMRWorkflow S1 Sample Preparation CDCl3 + CFCl3 Reference S2 Probe Tuning Optimize for 1H and 19F S1->S2 S3 Data Acquisition 1H (ns=16) & 19F (ns=64) S2->S3 S4 Processing FT, Phase/Baseline Correction S3->S4

Fig 2: Standardized self-validating workflow for dual-nuclei NMR acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 10–15 mg of (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine in 0.6 mL of high-purity CDCl 3​ .

  • Causality Check: Ensure the solution is perfectly homogenous and free of particulates. Particulate matter creates magnetic susceptibility gradients that degrade magnetic field homogeneity, ruining the resolution of fine JHF​ couplings.

  • Add 0.05% v/v Tetramethylsilane (TMS) as the 1 H reference (0.00 ppm) and a trace amount of Trichlorofluoromethane (CFCl 3​ ) or Trifluoroacetic acid (TFA, -76.55 ppm) as the 19 F internal standard.

Step 2: Instrument Setup & Shimming

  • Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz system).

  • Manually or automatically tune and match the probe (Wobb) specifically to the 1 H and 19 F frequencies.

  • Lock onto the deuterium frequency of the CDCl 3​ solvent.

  • Validation Checkpoint: Perform gradient shimming (Z0–Z5). Before acquiring the main spectrum, acquire a single-scan 1 H spectrum and measure the full-width at half-maximum (FWHM) of the TMS peak. The FWHM must be < 1.0 Hz. If it is broader, the shims are inadequate for resolving complex fluorine multiplets and must be repeated.

Step 3: Data Acquisition

  • 1 H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal ( T1​ ) relaxation between scans, which is critical for accurate integration of the methoxycarbonyl vs. pyrrolidine protons. Acquire 16 scans.

  • 19 F Acquisition: Execute a 1D sequence (e.g., zg for 1 H-coupled, or zgig for 1 H-decoupled).

    • Causality: 19 F nuclei often exhibit longer T1​ relaxation times than protons in small molecules. Set the D1 delay to 3.0–5.0 seconds to prevent signal saturation. Acquire a minimum of 64 scans to achieve a high signal-to-noise ratio (SNR).

Step 4: Spectral Processing

  • Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier Transformation. This enhances SNR without sacrificing the resolution of the critical 2JHF​ multiplet splitting.

  • Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integrals.

References

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Available at:[Link]

  • Stereoelectronic effects on polyproline conformation. National Institutes of Health (NIH PMC). Available at:[Link]

  • 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ResearchGate. Available at:[Link]

Sources

Foundational

Mass spectrometry analysis of fluorinated pyrrolidine esters

Mass Spectrometry Analysis of Fluorinated Pyrrolidine Esters: Mechanistic Insights and Analytical Workflows Executive Summary The incorporation of fluorine into pyrrolidine ester scaffolds has become a cornerstone strate...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Fluorinated Pyrrolidine Esters: Mechanistic Insights and Analytical Workflows

Executive Summary

The incorporation of fluorine into pyrrolidine ester scaffolds has become a cornerstone strategy in medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and enforce specific conformational geometries[1][2]. However, the unique stereoelectronic properties introduced by the highly electronegative fluorine atom present distinct challenges during mass spectrometry (MS) analysis. As a Senior Application Scientist, I have observed that standard targeted screening methods often fail to capture the full pharmacokinetic profile of these compounds due to unpredictable in-source fragmentation (ISF) and complex collision-induced dissociation (CID) pathways[3][4].

This whitepaper provides an in-depth, mechanistically grounded guide to the LC-MS/MS analysis of fluorinated pyrrolidine esters. By understanding the causality behind ionization dynamics and fragmentation mechanisms, researchers can design self-validating analytical workflows that ensure absolute data integrity.

Ionization Dynamics & Chemical Context

The analytical behavior of a fluorinated pyrrolidine ester in an electrospray ionization (ESI) source is dictated by the interplay between the basic pyrrolidine nitrogen, the ester carbonyl, and the electron-withdrawing fluorine atom.

  • Basicity and Protonation Causality: Pyrrolidines are inherently basic secondary or tertiary amines, making positive-ion mode (ESI+) the logical choice for analysis. Protonation typically occurs at the nitrogen lone pair, yielding an abundant [M+H]+ precursor ion. However, if the fluorine atom is positioned at the α

    • or β -carbon relative to the nitrogen, its strong inductive electron-withdrawing effect (-I effect) significantly lowers the pKa​ of the amine. Consequently, higher concentrations of acidic mobile phase modifiers (e.g., 0.1% to 0.2% Formic Acid) are required to force complete protonation and maintain a stable spray.
  • In-Source Fragmentation (ISF) Risks: Fluorinated compounds are highly susceptible to ISF during desolvation[4]. Excessive capillary voltage or source temperature can impart enough internal energy to the molecule to trigger the premature neutral loss of hydrogen fluoride (HF) before the ion reaches the first quadrupole (Q1). This creates a false [M+H−20]+ pseudomolecular ion, skewing quantitative accuracy[4][5].

Collision-Induced Dissociation (CID) Mechanisms

Understanding the thermodynamic drivers behind CID is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. The fragmentation of fluorinated pyrrolidine esters generally follows three competing pathways:

  • Neutral Loss of HF (-20 Da): The high bond dissociation energy of the C-F bond (approx. 488 kJ/mol) might suggest stability[6]; however, in the gas phase, the elimination of HF is highly favorable. This causality is driven by the formation of a thermodynamically stable alkene or conjugated system. The reaction typically proceeds via a cyclic transition state requiring a hydrogen atom in close spatial proximity to the fluorine[4][5].

  • Pyrrolidine Ring Cleavage: The pyrrolidine ring is prone to opening under medium-to-high collision energies. Cleavage of the C-N and adjacent C-C bonds leads to the loss of the nitrogen atom or the formation of highly stable, characteristic iminium ions[7][8].

  • Ester Cleavage: Charge localization on the ester oxygen drives the neutral loss of the corresponding alcohol (e.g., -32 Da for methanol from a methyl ester) or an alkoxy radical, followed by α -cleavage[1].

Fragmentation A Protonated Precursor [M+H]+ B Ester Cleavage Loss of ROH (-R) A->B Low CE (10-20 eV) C Defluorination Loss of HF (-20 Da) A->C Med CE (20-30 eV) D Ring Cleavage C-N / C-C Fission A->D High CE (>30 eV) E Iminium Ion Formation B->E Alpha-cleavage F Conjugated Alkene Formation C->F Cyclic Transition D->E Rearrangement

Caption: CID fragmentation pathways of fluorinated pyrrolidine esters based on collision energy.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for method development. Every step includes a diagnostic check to confirm causality and prevent artifacts.

Step 1: Analyte Solubilization and Matrix Preparation

  • Action: Extract samples using protein precipitation (e.g., 3:1 Acetonitrile:Plasma). Crucially , use only polypropylene or glass labware.

  • Causality: Fluorinated compounds exhibit severe isobaric interference and background noise when exposed to polytetrafluoroethylene (PTFE/Teflon) tubing, septa, or SPE cartridges commonly found in labs[5]. Eliminating fluoropolymers from the prep workflow validates that any observed fluorinated fragments originate strictly from the analyte.

Step 2: Chromatographic Method Design

  • Action: Utilize an end-capped C18 Ultra-High Performance Liquid Chromatography (UHPLC) column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Fluorinated pyrrolidines can exhibit peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based columns. The acidic modifier keeps the pyrrolidine nitrogen protonated, masking silanol interactions and ensuring sharp, symmetrical peaks.

Step 3: Source Optimization and ISF Mitigation

  • Action: Infuse the analyte at 10 µL/min. Gradually increase the desolvation temperature (from 250°C to 500°C) and capillary voltage while monitoring the ratio of [M+H]+ to [M+H−20]+ .

  • Causality: This establishes the ISF threshold. Set the source parameters 15% below the point where the HF-loss peak exceeds 5% of the precursor base peak, ensuring the Q1 isolation window captures the true intact molecule[4].

Step 4: Collision Energy (CE) Ramping

  • Action: Isolate [M+H]+ in Q1. Ramp the CE from 5 eV to 50 eV in 5 eV increments.

  • Causality: Low CE identifies the ester cleavage (quantifier ion), while high CE forces the pyrrolidine ring opening or HF loss (qualifier ions). Selecting one transition from each thermodynamic regime guarantees extreme assay specificity[8].

Workflow S1 1. Sample Preparation (PTFE-Free Extraction) S2 2. UHPLC Separation (C18, 0.1% FA modifier) S1->S2 S3 3. ESI+ Ionization (ISF Threshold Optimization) S2->S3 S4 4. Q1: Precursor Selection (Intact [M+H]+) S3->S4 S5 5. q2: CID Fragmentation (CE Ramping 5-50 eV) S4->S5 S6 6. Q3: MRM Detection (Quant/Qual Ratio Check) S5->S6

Caption: Step-by-step self-validating LC-MS/MS analytical workflow.

Quantitative Data & Method Validation Summaries

To streamline method transfer, the empirical data regarding neutral losses and optimized MS parameters are summarized below.

Table 1: Characteristic CID Neutral Losses in Fluorinated Pyrrolidine Esters

Structural MotifMass Shift ( Δ Da)Mechanism / CausalityDiagnostic Utility
Aliphatic C-F-20 DaLoss of HF via cyclic transition state[4][5]High (Confirms fluorination site)
Trifluoromethyl ( −CF3​ )-69 DaLoss of ⋅CF3​ radicalModerate (Requires high CE)
Methyl Ester-32 DaLoss of Methanol ( CH3​OH )High (Confirms intact ester)
Pyrrolidine RingVariableC-N cleavage to Iminium ion[8]Very High (Scaffold confirmation)

Table 2: Recommended LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+)Exploits pyrrolidine basicity for [M+H]+ generation.
Capillary Voltage 1.5 kV - 3.0 kVKept relatively low to prevent in-source defluorination.
Desolvation Temp 350°C - 400°CBalances droplet evaporation with thermal stability.
Collision Gas Argon or NitrogenArgon preferred for efficient ring-opening fragmentation.
Dwell Time 20 - 50 msEnsures sufficient data points across sharp UHPLC peaks.

References

  • [3] Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology - ACS Publications. URL: [Link]

  • [6] Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS). MDPI. URL: [Link]

  • [4] Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PMC / NIH. URL: [Link]

  • [7] Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions. ACS Publications. URL: [Link]

  • [8] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. URL: [Link]

  • [1] Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • [2] Chemical Science - RSC Publishing: Synthesis of ETP alkaloid analogues. Royal Society of Chemistry. URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

Executive Summary (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine , widely known as cis-4-fluoro-L-proline methyl ester, is a highly specialized fluorinated amino acid derivative. In modern drug development and peptide en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine , widely known as cis-4-fluoro-L-proline methyl ester, is a highly specialized fluorinated amino acid derivative. In modern drug development and peptide engineering, the strategic substitution of a hydrogen atom with a highly electronegative fluorine atom on the pyrrolidine ring is not merely a structural tweak; it is a tool for profound stereoelectronic control. This guide explores the chemical identity, the mechanistic causality of its conformational behavior, and the validated synthetic protocols required to utilize this compound effectively in research and pharmaceutical manufacturing.

Core Identifiers and Physicochemical Data

The stereochemistry of this compound is its most critical feature. The (2S,4S) designation indicates that the carboxylate group at C2 and the fluorine atom at C4 are on the same face of the pyrrolidine ring, defining the cis configuration.

To facilitate easy comparison and procurement verification, the quantitative and structural identifiers for both the free base and the hydrochloride salt forms are summarized below:

PropertyValue (Free Base)Value (Hydrochloride Salt)
Chemical Name (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine HCl
Common Synonyms cis-4-Fluoro-L-proline methyl esterMethyl cis-4-fluoro-L-prolinate hydrochloride
CAS Number 126111-12-4[1]58281-79-1[2]
Molecular Formula C 6​ H 10​ FNO 2​ C 6​ H 11​ ClFNO 2​
Molecular Weight 147.15 g/mol 183.61 g/mol
Typical Purity ≥ 97% (NMR/HPLC)[3]≥ 97% (NMR/HPLC)[3]
Storage Conditions 0–8 °C, inert atmosphere0–8 °C, desiccated

Structural and Mechanistic Causality: The Gauche Effect

In native L-proline, the pyrrolidine ring is highly flexible, rapidly interconverting between Cγ-endo and Cγ-exo puckers. The introduction of a highly electronegative fluorine atom at the C4 position fundamentally alters this dynamic via stereoelectronic effects[4].

In the (2S,4S) configuration, the strong electron-withdrawing nature of fluorine induces a stereoelectronic gauche effect between the polarized C–F bond and the electronegative ring nitrogen (or the amide nitrogen when incorporated into a peptide)[5]. To maximize stabilizing hyperconjugative interactions ( σC−H​→σC−F∗​ ) and minimize dipole repulsion, the pyrrolidine ring strongly biases toward the Cγ-endo pucker [6].

This stereochemically enforced Cγ-endo pucker directly impacts the upstream peptide bond (Xaa-Pro). While the Cγ-exo pucker (enforced by the trans-isomer) strongly stabilizes the trans amide bond, the Cγ-endo pucker in the cis-isomer lowers the kinetic barrier for cis/trans isomerization and thermodynamically stabilizes the cis amide bond conformation[4]. This makes (2S,4S)-4-fluoro-L-proline an invaluable tool for engineering peptides that require a cis amide bond for biological activity, such as hairpin loops or specific receptor-binding motifs (e.g., CCK-2R binding)[5].

GaucheEffect A (2S,4S) Stereochemistry (cis-4-Fluoro-L-proline) B Stereoelectronic Gauche Effect A->B induces C Cγ-endo Ring Pucker B->C favors D Stabilization of cis Xaa-Pro Peptide Bond C->D modulates

Conformational logic of the stereoelectronic gauche effect in cis-4-fluoro-L-proline.

Validated Synthetic Methodology

The synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine requires precise stereochemical control. The standard approach utilizes (2S,4R)-4-hydroxy-L-proline as the starting material, leveraging an S N​ 2 deoxyfluorination reaction to invert the C4 stereocenter from (4R) to (4S)[7].

The following protocol is designed as a self-validating system to ensure high yield and stereochemical purity:

Phase 1: Protection and Esterification

  • Objective: Mask the reactive amine and carboxylic acid groups of the starting material.

  • Procedure: React (2S,4R)-4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc 2​ O) to protect the amine, followed by esterification using methyl iodide (MeI) and potassium carbonate (K 2​ CO 3​ ) in dimethylformamide (DMF).

  • Validation: Confirm complete conversion via Thin-Layer Chromatography (TLC). The intermediate, N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester, must exhibit a distinct Rf​ value compared to the highly polar starting material.

Phase 2: Deoxyfluorination (Stereochemical Inversion)

  • Objective: Replace the (4R)-hydroxyl group with a fluorine atom while inverting the stereocenter to (4S)[7].

  • Procedure: Dissolve the protected intermediate in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the system to -78 °C. Slowly add Diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Deoxo-Fluor) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Causality: The hydroxyl group attacks the sulfur of DAST, forming a highly reactive sulfaminite leaving group. The displaced fluoride ion then executes an S N​ 2 backside attack at the C4 position. The strict -78 °C initiation temperature is critical to suppress the E2 elimination pathway, which would otherwise yield an unwanted dehydroproline byproduct[7].

  • Validation: Isolate the product via silica gel chromatography. Perform 19 F-NMR spectroscopy; a single, sharp multiplet indicates successful fluorination without regioisomers. 1 H-NMR coupling constants for the C4 proton will confirm the inversion to the cis-(2S,4S) configuration.

Phase 3: Deprotection and Salt Formation

  • Objective: Remove the Boc protecting group to yield the final product.

  • Procedure: Treat the purified N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester with 4M HCl in dioxane at room temperature for 2 hours.

  • Causality: The strongly acidic conditions selectively cleave the carbamate (Boc) group, releasing isobutylene and carbon dioxide gases. The presence of HCl immediately protonates the free amine, precipitating the product as a stable hydrochloride salt.

  • Validation: Evaporate the solvent and triturate the residue with diethyl ether to yield a white solid. Mass spectrometry (ESI-MS) should show the [M+H] + peak at m/z 148.1, confirming the free base molecular weight.

Synthesis A trans-4-Hydroxy-L-proline (2S,4R) configuration B Protection & Esterification (Boc2O, MeI/K2CO3) A->B Phase 1 C Deoxyfluorination (DAST) SN2 Inversion to (4S) B->C Phase 2 (-78 °C) D Deprotection (4M HCl in Dioxane) C->D Phase 3 E (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Hydrochloride Salt D->E Final Product

Step-by-step synthetic workflow for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine.

Applications in Drug Development

The unique structural properties of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine make it a highly sought-after scaffold in several advanced research domains:

  • Collagen Mimetics & Protein Engineering: By incorporating cis-4-fluoro-L-proline into synthetic collagen strands, researchers can precisely tune the thermal stability of the triple helix. The enforced Cγ-endo pucker specifically modulates the interstrand hydrogen bonding networks[4].

  • Proteolytic Stability: The introduction of the highly stable C–F bond at the C4 position shields adjacent peptide bonds from enzymatic degradation, significantly increasing the half-life of peptide-based therapeutics in vivo[5].

  • Receptor Affinity Tuning: Because the (2S,4S) configuration lowers the barrier to cis amide bond formation, it is used to synthesize bioactive peptides that must adopt a tight hairpin turn to fit into deep G-protein coupled receptor (GPCR) pockets, thereby enhancing target binding affinity and selectivity[5].

References

  • ACS Publications. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride.[Link]

  • PMC (NIH). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.[Link]

  • ResearchGate. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Discovery and Synthesis of 4-Fluoropyrrolidines: From Foundational Methods to Modern Stereoselective Strategies

Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and catalysts.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its saturated, non-planar structure provides a three-dimensional framework that can effectively present substituents for interaction with biological targets.[2] The strategic incorporation of fluorine into this valuable heterocycle, particularly at the 4-position, represents a powerful tactic in modern drug design.

The introduction of a fluorine atom, the most electronegative element, can profoundly and predictably alter a molecule's physicochemical and pharmacological properties.[3][4] These modifications include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Modulated Basicity: The inductive electron-withdrawing effect of fluorine can lower the pKa of the pyrrolidine nitrogen, which can be crucial for tuning oral absorption, cell permeability, and off-target activity.

  • Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, enhancing binding to target proteins.

  • Conformational Control: Strategic fluorination can induce a specific "pucker" or conformation in the pyrrolidine ring, locking it into a bioactive shape.[4][5][6]

This guide provides a comprehensive overview of the discovery and synthetic evolution of 4-fluoropyrrolidines, tracing the progression from classical deoxyfluorination of natural chiral pool starting materials to sophisticated, stereoselective catalytic methods. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to leverage this unique building block.

Foundational Approaches: The Hydroxyproline-to-Fluoroproline Paradigm

The earliest and most direct route to chiral 4-fluoropyrrolidines leverages the abundant and inexpensive chiral starting material, (2S,4R)-4-hydroxyproline, a major component of collagen.[4][7] The core strategy involves the nucleophilic displacement of the C4 hydroxyl group with a fluoride ion. This seemingly straightforward transformation is governed by the choice of fluorinating agent and the method of hydroxyl activation, which dictates the stereochemical outcome and the profile of potential side reactions.

Method Focus 1: Deoxyfluorination with Amine-Sulfur Trifluorides (e.g., DAST)

(Diethylamino)sulfur trifluoride (DAST) and its analogues (e.g., morph-DAST) became workhorse reagents for converting alcohols to fluorides.[7][8] The reaction proceeds by in situ activation of the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion delivered by the reagent in an SN2 fashion, resulting in inversion of stereochemistry.[7]

However, the causality behind experimental challenges is rooted in the reagent's reactivity. DAST is thermally unstable and can decompose explosively, limiting its use in large-scale synthesis.[7][9] Furthermore, the reaction can be plagued by elimination side products (alkenes) and partial epimerization at the C4 position, complicating purification and reducing yields.[10]

Representative Experimental Protocol: Deoxyfluorination of N-Boc-4-hydroxy-L-proline Methyl Ester with DAST [11]

  • A solution of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (200 g, 0.812 mol) in dichloromethane (2 L) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel, and cooled to -78 °C under a nitrogen atmosphere.

  • DAST (129 mL, 0.978 mol) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Caution: DAST is highly toxic and corrosive.[11]

  • The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm slowly to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (1 L) at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 500 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester.

MethodKey Reagent(s)Typical YieldProsCons
Direct Deoxyfluorination DAST, morph-DAST30-60%Single step from alcoholThermally unstable reagents, byproduct formation (elimination, epimerization), difficult scale-up.[7][10]
Two-Step Activation/Displacement 1. MsCl, TsCl, or Tf₂O2. TBAF, CsF40-75% (over 2 steps)Milder conditions, better control, more scalable reagents.[7][10]Two distinct synthetic operations required.
Method Focus 2: Two-Step Activation and Displacement

To circumvent the hazards and side reactions associated with DAST, a two-step approach is often employed. This method decouples the activation of the hydroxyl group from the fluoride displacement. The alcohol is first converted to a sulfonate ester (e.g., mesylate, tosylate, or triflate), creating a highly effective leaving group. This stable intermediate is then treated with a fluoride salt, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to effect the SN2 displacement.[7][10] This protocol offers greater control, utilizes more thermally stable reagents, and is generally more amenable to scale-up.

G Hydroxyproline (2S,4R)-4-Hydroxyproline Protected_Hyp N-Protected Hydroxyproline Hydroxyproline->Protected_Hyp Protection (e.g., Boc) Activated_Hyp Activated Intermediate (e.g., O-Triflate) Protected_Hyp->Activated_Hyp Activation (e.g., Tf₂O) Fluoroproline (2S,4S)-4-Fluoroproline (Inversion) Activated_Hyp->Fluoroproline Fluoride Displacement (e.g., TBAF)

Caption: Workflow for 4-fluoroproline synthesis via activation and displacement.

The Advent of Electrophilic Fluorination

An alternative paradigm involves the use of electrophilic fluorinating agents, which carry a "F⁺" synthon. These reagents are particularly useful in tandem reactions where a nucleophilic intermediate is generated in situ and immediately trapped.

Method Focus 3: Cyclization-Fluorination Sequences with Selectfluor®

Selectfluor® (F-TEDA-BF₄) is a stable, user-friendly, and powerful electrophilic fluorinating agent.[12][13] A key strategy for its use in heterocycle synthesis involves the gold-catalyzed hydroamination/cyclization of an appropriate aminoalkyne.[14] This reaction generates a cyclic enamine intermediate, a nucleophile that is not isolated but is immediately trapped by Selectfluor® present in the reaction mixture. This approach builds the pyrrolidine ring and installs the fluorine atom in a single, efficient operation. The causality is clear: the gold catalyst orchestrates the cyclization to form the reactive enamine, which is then intercepted by the electrophilic fluorine source before it can undergo other reactions.

Representative Experimental Protocol: Gold-Catalyzed Cyclization-Fluorination of an Aminoalkyne [14]

  • To a solution of 4-methyl-N-(pent-4-ynyl)benzenesulfonamide (1a) (75 mM) in anhydrous acetonitrile, add Ph₃PAuCl (5 mol %) and Selectfluor® (1.2 equivalents).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 3 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to yield the 3-fluoro-2-methylenepyrrolidine product.

G Aminoalkyne Aminoalkyne Precursor Gold_Activation Au(I) Catalyst Activates Alkyne Aminoalkyne->Gold_Activation Cyclization Intramolecular Hydroamination Gold_Activation->Cyclization Enamine Cyclic Enamine Intermediate Cyclization->Enamine Fluorination Electrophilic Fluorination Enamine->Fluorination Selectfluor® Product Fluorinated Pyrrolidine Fluorination->Product G cluster_0 Catalytic Cycle Catalyst Chiral Cu(I/II) Ligand Complex Complex Ternary Complex [Cu-Ylide-Alkene] Catalyst->Complex + Ylide Ylide Azomethine Ylide Alkene Fluorinated Alkene Alkene->Complex Cycloaddition Asymmetric [3+2] Cycloaddition Complex->Cycloaddition Product Enantioenriched 4-Fluoropyrrolidine Cycloaddition->Product Product->Catalyst Releases Product

Sources

Exploratory

Engineering Conformational Dynamics: The Biological Significance of Fluorinated Proline Analogs in Peptides

Executive Summary In the realm of peptide engineering and rational drug design, proline is an exceptional amino acid. Its unique pyrrolidine ring restricts the conformational flexibility of the polypeptide backbone and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptide engineering and rational drug design, proline is an exceptional amino acid. Its unique pyrrolidine ring restricts the conformational flexibility of the polypeptide backbone and permits both cis and trans configurations of the preceding peptidyl-prolyl amide bond . The strategic installation of a highly electronegative fluorine atom onto this ring transforms proline from a passive structural element into an active conformational director [[1]]([Link]). This technical guide explores the mechanistic foundations, biological applications, and experimental methodologies for utilizing fluorinated proline analogs to modulate protein stability and folding kinetics.

Stereoelectronic Control: The Mechanistic Foundation

The biological utility of fluorinated prolines is fundamentally governed by the gauche effect . Fluorine exerts a profound electron-withdrawing inductive pull, polarizing the C–F bond. To minimize orbital energy, this bond aligns with adjacent polarized bonds (such as the amide C–N bond), stereoelectronically dictating the pucker of the five-membered pyrrolidine ring.

  • (2S,4R)-4-fluoroproline ((4R)-FPro): Fluorination at the 4R position thermodynamically stabilizes the Cγ-exo ring pucker. This specific pucker pre-organizes the backbone to strongly favor the trans conformation of the preceding amide bond .

  • (2S,4S)-4-fluoroproline ((4S)-FPro): Conversely, fluorination at the 4S position enforces a Cγ-endo ring pucker, which significantly increases the population of the cis conformer .

Causality: By enforcing a specific ring pucker, the entropic penalty associated with protein folding is drastically reduced. This pre-organization essentially "locks" the peptide into its bioactive or native folded state without requiring bulky steric modifications that could disrupt target binding .

G Pro Native Proline (Dynamic Equilibrium) F4R (4R)-Fluoroproline (Strong Gauche Effect) Pro->F4R Fluorination at C4 (R) F4S (4S)-Fluoroproline (Strong Gauche Effect) Pro->F4S Fluorination at C4 (S) Exo Cγ-exo Pucker F4R->Exo Stereoelectronic Bias Endo Cγ-endo Pucker F4S->Endo Stereoelectronic Bias Trans Favors Trans Amide Bond (e.g., Collagen, Ubiquitin) Exo->Trans Pre-organization Cis Favors Cis Amide Bond (e.g., Mucin, GFP mutants) Endo->Cis Pre-organization

Stereoelectronic control of proline ring puckering and amide bond isomerization.

Biological Significance and Thermodynamic Stabilization

Collagen Hyper-stabilization

Collagen relies on a repeating (Xaa-Yaa-Gly) motif where Yaa is typically 4-hydroxyproline (Hyp). Hyp naturally stabilizes the collagen triple helix via a Cγ-exo pucker. When researchers substituted Hyp with (4R)-FPro, the resulting collagen model peptides exhibited unprecedented thermal stability . Because fluorine is a poor hydrogen-bond acceptor and cannot act as a donor, this hyper-stabilization definitively proved that stereoelectronic effects—not hydrogen bonding networks—are the primary drivers of collagen's structural integrity .

Globular Protein Engineering (Ubiquitin Model)

Rational design using fluoroprolines extends seamlessly to globular proteins. In a landmark study, all three native prolines in human ubiquitin (which naturally exhibit Cγ-exo puckering) were replaced with (4R)-FPro. The resulting mutant retained full biological activity while demonstrating a significant thermodynamic stability increase of -4.71 kJ/mol . Crucially, attempts to incorporate the mismatched (4S)-FPro failed, validating that stabilization requires a strict stereochemical match between the fluorinated analog and the native protein's structural constraints .

Fluorine as a Conformational Reporter (19F NMR)

Beyond structural stabilization, fluorinated prolines serve as exceptionally sensitive reporters for Nuclear Magnetic Resonance (NMR) spectroscopy. The 19F nucleus boasts a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, making it nearly as sensitive as 1H NMR .

Causality: Because biological systems lack endogenous fluorine, 19F NMR spectra exhibit zero background noise . The chemical shift of 19F is exquisitely sensitive to its local electronic microenvironment. In fluoroproline-containing peptides, the cis and trans conformers produce distinct, well-resolved 19F resonances (often separated by 0.8 to 2.0 ppm), enabling precise, real-time quantification of isomerization kinetics and protein-ligand binding events .

Quantitative Conformational Data

The stereochemical influence of fluoroprolines on peptide backbone geometry is highly predictable. The table below summarizes the conformational biases introduced by C4-fluorination.

Proline VariantPredominant Ring PuckerPreferred Amide BondBiological Application / Effect
Native Proline Dynamic (Cγ-endo / Cγ-exo)Trans (~95% in folded states)Baseline structural constraint
(4R)-FPro Cγ-exoTransHyper-stabilizes collagen & ubiquitin (-4.71 kJ/mol)
(4S)-FPro Cγ-endoCisStabilizes cis-prolyl bonds (e.g., Mucin antigens)

Validated Experimental Methodologies

Protocol 1: Site-Specific Incorporation via Selective Pressure Incorporation (SPI)

To engineer proteins with fluorinated prolines, researchers utilize auxotrophic bacterial strains.

Causality & Validation: To force a bacterial host to incorporate a synthetic analog, it must be completely dependent on external sources for that amino acid. Using a proline auxotroph ensures no endogenous proline is synthesized. The critical validation step is the "media shift" and subsequent depletion phase; without exhausting residual native proline, the translational machinery will preferentially incorporate the native amino acid over the fluorinated analog.

Step-by-Step Methodology:

  • Strain Selection: Transform the expression plasmid containing your target gene into a proline auxotrophic E. coli strain (e.g., JM83).

  • Initial Growth: Culture the cells in rich media (e.g., LB broth) at 37°C until the optical density (OD600) reaches ~0.8.

  • Media Shift: Harvest cells via centrifugation (4000 x g, 10 min). Wash the pellet twice with M9 minimal media to remove all traces of rich media.

  • Proline Depletion: Resuspend the pellet in M9 minimal media supplemented with all standard amino acids except proline. Incubate for 30 minutes at 37°C to exhaust intracellular native proline reserves. (Self-Validation: A negative control flask with no added analog should show arrested growth).

  • Analog Addition: Add the desired fluorinated analog ((4R)-FPro or (4S)-FPro) to a final concentration of 0.5 mM.

  • Induction: Add IPTG (1 mM) to induce protein expression. Incubate for 4-6 hours.

  • Purification & Confirmation: Lyse cells and purify the protein via affinity chromatography. Confirm quantitative incorporation of the fluorinated analog via Electrospray Ionization Mass Spectrometry (ESI-MS).

Workflow Step1 1. Strain Selection Proline Auxotroph (e.g., JM83) Step2 2. Initial Growth Rich Media until OD600 ~0.8 Step1->Step2 Step3 3. Media Shift Wash & resuspend in minimal media Step2->Step3 Step4 4. Proline Depletion Exhaust residual native proline Step3->Step4 Step5 5. Analog Addition Add (4R)-FPro or (4S)-FPro Step4->Step5 Step6 6. Induction Add IPTG to express target protein Step5->Step6 Step7 7. Validation Purification & MS Confirmation Step6->Step7

Step-by-step workflow for the selective pressure incorporation (SPI) of fluorinated prolines.

Protocol 2: 19F NMR Conformational Analysis of FPro-Peptides

Causality & Validation: NMR requires high sample purity and proper referencing. The validation of cis/trans populations is achieved by integrating the distinct resonance peaks; the sum of the integrals must equal 100% of the peptide concentration, confirming that no degradation products are skewing the thermodynamic ratio.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified FPro-containing peptide in 600 µL of D2O or a relevant biological buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D2O) to a final concentration of 1-5 mM.

  • Standardization: Add a trace amount of trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl3) as an internal 19F chemical shift reference.

  • Data Acquisition: Acquire 19F NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned probe. Apply proton decoupling (19F{1H}) to simplify the multiplet structures into sharp singlets.

  • Integration & Analysis: Identify the distinct resonances for the cis and trans conformers. Integrate the peak areas to calculate the Ktrans/cis​ equilibrium constant.

Sources

Foundational

The Fluorine Advantage: Engineering Heterocycles in Modern Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful paradigms in contemporary drug discovery. As a Senior Application Scientist, I have observed first...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful paradigms in contemporary drug discovery. As a Senior Application Scientist, I have observed firsthand how the "fluorine magic" can rescue a failing lead compound by fine-tuning its pharmacokinetics, metabolic stability, and target binding affinity. This whitepaper provides an in-depth technical guide to the physicochemical mechanics of fluorinated heterocycles, supported by quantitative data, and details a field-proven, self-validating protocol for late-stage photoredox C–H fluorination.

The Physicochemical Impact of Fluorination on Heterocycles

The profound impact of fluorine in medicinal chemistry is driven by its unique atomic properties: it is the most electronegative element on the Pauling scale (3.98) and possesses a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)[1]. This allows fluorine to exert massive electronic effects without introducing significant steric bulk[2].

Causality Behind Physicochemical Shifts
  • pKa Modulation: When a fluorine atom is installed adjacent to a basic nitrogen within a heterocycle (e.g., piperidine or pyridine), its strong electron-withdrawing inductive effect pulls electron density away through the σ -bond network. This significantly lowers the pKa of the conjugate acid[3]. Causality: A lower pKa ensures that a smaller fraction of the drug is protonated at physiological pH (7.4), thereby increasing the concentration of the neutral species and dramatically enhancing passive membrane permeability[4].

  • Lipophilicity (logD) Optimization: Fluorination generally increases the hydrophobic surface area of a molecule. For example, replacing a C–H bond with a C–F bond in thioalkylpyridines increases lipophilicity due to the low polarizability of the C–F bond and the reduction of hydrogen-bond basicity of adjacent functional groups[3].

G F_Atom Fluorine Incorporation Elec High Electronegativity (3.98 Pauling) F_Atom->Elec Size Small Radius (1.47 Å) F_Atom->Size Bond Strong C-F Bond (>105 kcal/mol) F_Atom->Bond pKa pKa Modulation Elec->pKa Lip Lipophilicity (logD) Elec->Lip Size->Lip Metab Metabolic Shielding Bond->Metab

Logical mapping of fluorine's physicochemical effects on heterocycles.

Strategic Placement: Metabolic Shielding & Target Binding

Metabolic Shielding

The C–F bond is exceptionally strong (approx. 105–115 kcal/mol compared to 98 kcal/mol for a C–H bond). Cytochrome P450 (CYP450) enzymes in the liver typically metabolize drugs via hydrogen atom abstraction followed by oxygen rebound. By strategically placing a fluorine atom at a known metabolic hotspot on a heterocycle, medicinal chemists create a "metabolic shield"[1]. The energy barrier to break the C–F bond is too high for CYP450 enzymes, thereby blocking oxidation and extending the drug's half-life[2].

Target Binding and Conformation

Fluorine can engage in highly specific multipolar interactions within a protein's binding pocket. Because the C–F bond is highly polarized, the fluorine atom acts as a weak hydrogen bond acceptor. More importantly, it can form orthogonal dipole interactions with amide carbonyls in the protein backbone. Furthermore, the stereoelectronic effects of fluorine (such as the gauche effect) can lock a flexible heterocycle into its bioactive conformation, reducing the entropic penalty upon binding[1].

Quantitative Data: Pharmacokinetic Impact

The table below summarizes the empirical impact of strategic C–H to C–F substitution on the pharmacokinetic (PK) parameters of a representative basic N-heterocycle lead compound.

ParameterNon-Fluorinated HeterocycleFluorinated HeterocycleCausality / Mechanism
pKa (Basic Amine) ~9.0~7.5Inductive electron-withdrawal via σ -bonds reduces nitrogen basicity[3].
Lipophilicity (logD 7.4​ ) 1.22.5Increased hydrophobic surface area and reduced H-bond basicity[3].
Metabolic Clearance (CL int​ ) >50 µL/min/mg<15 µL/min/mgHigh C–F bond dissociation energy resists CYP450-mediated oxidation[1].
Membrane Permeability (P app​ ) Moderate ( 5×10−6 cm/s)High ( 18×10−6 cm/s)Increased fraction of neutral species at physiological pH[4].

Synthetic Methodologies: Late-Stage Photoredox Fluorination

Historically, fluorinated heterocycles were synthesized de novo using pre-fluorinated building blocks because late-stage fluorination required harsh, toxic reagents (e.g., F 2​ gas or DAST) that destroyed sensitive functional groups[4].

Today, visible-light photoredox catalysis has revolutionized this space. By utilizing transition metal photocatalysts (like Ir(III) or Ru(II) complexes) and mild electrophilic fluorine sources (such as Selectfluor or NFSI), chemists can generate fluoroalkyl radicals or achieve direct C–H fluorination under ambient conditions[5]. Causality: The photocatalyst, upon excitation by visible light, engages in single-electron transfer (SET) with the fluorine source, generating a radical species that selectively reacts with the most electron-rich or sterically accessible C–H bond on the heterocycle, enabling true late-stage functionalization[6].

Experimental Protocol: Late-Stage Photoredox C–H Fluorination

To ensure scientific integrity, the following protocol for the late-stage fluorination of a pyridine derivative is designed as a self-validating system . Every critical step includes a mechanistic rationale and an internal validation checkpoint.

Materials Required
  • Substrate: Heterocyclic lead compound (0.5 mmol)

  • Photocatalyst: Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol%)

  • Fluorine Source: Selectfluor (1.5 equiv)

  • Solvent: Acetonitrile/Water (1:1, 0.1 M)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology
  • Reaction Assembly & Internal Standardization:

    • Action: In an oven-dried Schlenk tube, combine the heterocyclic substrate, Selectfluor, the Ir(III) photocatalyst, and the internal standard. Dissolve in the degassed solvent mixture.

    • Causality: Adding 1,3,5-trimethoxybenzene at the very beginning allows for quantitative crude NMR analysis later. Its chemical shifts do not overlap with typical heterocycles, providing a reliable baseline for mass balance.

  • Degassing (Freeze-Pump-Thaw):

    • Action: Subject the mixture to three cycles of freeze-pump-thaw under an argon atmosphere.

    • Causality: Molecular oxygen is a potent triplet state quencher. If O 2​ is present, it will quench the excited ∗Ir(III) catalyst via triplet-triplet annihilation, shutting down the single-electron transfer (SET) required to activate Selectfluor.

  • Irradiation:

    • Action: Seal the tube and irradiate with 450 nm Blue LEDs at room temperature for 12 hours.

    • Causality: The 450 nm wavelength perfectly matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) catalyst, providing enough energy to drive the radical-polar crossover without causing the background UV degradation typical of complex heterocycles[6].

  • Self-Validation Checkpoint (Reaction Monitoring):

    • Action: At t=6 hours, extract a 10 µL aliquot under argon. Quench with aqueous Na2​S2​O3​ and analyze via LC-MS.

    • Validation: The chromatogram must show the depletion of the starting mass [M+H]+ and the emergence of the fluorinated mass [M+F+H]+ . If unreacted Selectfluor remains but the reaction has stalled, it indicates catalyst bleaching, prompting the addition of 1 mol% more catalyst.

  • Work-up and Isolation:

    • Action: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO3​ , and dry over MgSO4​ . Evaporate the solvent and take a crude 1 H and 19 F NMR.

    • Validation: Integrate the product peaks against the 1,3,5-trimethoxybenzene internal standard to determine the precise NMR yield before column chromatography. Purify via silica gel flash chromatography.

Workflow Step1 Substrate & Catalyst Mix Step2 Degassing (Freeze-Pump) Step1->Step2 Step3 Blue LED Irradiation Step2->Step3 Step4 Radical-Polar Crossover Step3->Step4 Step5 Product Isolation Step4->Step5

Workflow for late-stage photoredox C-H fluorination.

Case Studies in Approved Drugs

The integration of fluorinated heterocycles is not merely theoretical; it is a proven driver of clinical success[7]. Between 2016 and 2022, a significant portion of FDA-approved small molecules featured this motif[4].

  • Voriconazole: An antifungal agent where a fluoropyrimidine ring is essential for metabolic stability and target binding. The fluorine atoms prevent rapid oxidative degradation by host liver enzymes.

  • Nirmatrelvir (Paxlovid): Contains a trifluoromethyl group attached to a heterocyclic core. The strong electron-withdrawing nature of the −CF3​ group modulates the electrophilicity of the adjacent warhead, optimizing its covalent binding to the SARS-CoV-2 main protease.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals.

  • RSC Publishing. (2025). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers.

  • ACS Publications. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews.

Sources

Exploratory

Stability and Storage Conditions for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (CAS: 58281-79-1), frequently handled as the hydrochloride salt, is a critical fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (CAS: 58281-79-1), frequently handled as the hydrochloride salt, is a critical fluorinated building block in medicinal chemistry. The stereospecific introduction of fluorine modifies the pyrrolidine ring pucker via the stereoelectronic gauche effect, dramatically altering the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs). However, its stability is highly dependent on environmental controls. This whitepaper details the structural causality of its degradation, optimal storage parameters, and validated experimental workflows for stability testing.

Chemical Profile & Structural Causality

The inherent reactivity of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine stems from three structural features:

  • The Methyl Ester Moiety: Highly susceptible to nucleophilic attack (e.g., hydrolysis) in the presence of moisture, especially under non-neutral pH[1].

  • The Secondary Amine: As a free base, the amine can undergo intramolecular cyclization with the ester to form diketopiperazine derivatives, or act as a nucleophile in intermolecular reactions.

  • The Fluorine Atom: Induces a strong electron-withdrawing effect that affects the basicity of the adjacent amine. While the C-F bond itself is generally stable, it dictates the preferred conformation of the ring.

To mitigate these degradation pathways, the compound is almost exclusively supplied and stored as a hydrochloride salt (C6H10FNO2·HCl)[2]. Protonation of the amine prevents intramolecular cyclization. However, the salt form introduces hygroscopicity, making the compound sensitive to ambient moisture[3].

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Handling
CAS Number 58281-79-1Unique identifier for the HCl salt form.
Molecular Weight 183.65 g/mol Impacts stoichiometric calculations in synthetic workflows.
Melting Point 151-156 °CIndicates a crystalline lattice, though sensitive to solvent inclusion.
Appearance White to yellow solidYellowing indicates oxidative degradation or trace impurities[3].
Solubility Soluble in polar solventsHigh solubility in water necessitates strict anhydrous storage to prevent hydrolysis.

Mechanistic Degradation Pathways

Understanding the failure modes of this reagent is critical for assay reproducibility. The three primary degradation pathways are:

  • Hydrolysis: Moisture exposure converts the methyl ester to the corresponding carboxylic acid ((2S,4S)-4-fluoro-proline).

  • Diketopiperazine Formation (Dimerization): If the HCl salt is neutralized (e.g., by basic impurities or improper buffering), the free amine of one molecule attacks the ester of another, forming a cyclic dipeptide.

  • Epimerization: Prolonged exposure to basic conditions can cause epimerization at the alpha-carbon (C2), scrambling the (2S,4S) stereocenter to a mixture of diastereomers.

DegradationPathways FreeBase (2S,4S)-4-Fluoro-2-methoxycarbonyl- pyrrolidine HCl Hydrolysis Hydrolysis (Carboxylic Acid) FreeBase->Hydrolysis + H2O Diketopiperazine Dimerization (Diketopiperazine) FreeBase->Diketopiperazine Free Base Formation Epimerization Epimerization (Loss of Chirality) FreeBase->Epimerization Base Catalysis Moisture Moisture (H2O) Moisture->Hydrolysis Base Basic Conditions (pH > 7) Base->Diketopiperazine Base->Epimerization

Caption: Primary degradation pathways of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine.

Optimal Storage Conditions & Environmental Controls

To preserve the (2S,4S) stereochemical integrity and prevent ester hydrolysis, stringent environmental controls must be maintained. Based on chemical thermodynamics and manufacturer specifications ([1], [3]), the following parameters are mandatory:

  • Temperature: Long-term storage must be maintained under refrigerated conditions (0 °C to 8 °C )[1]. Elevated temperatures accelerate the kinetics of ester hydrolysis and potential dimerization.

  • Atmosphere: The compound must be stored under an inert atmosphere (Argon or Nitrogen)[3]. Because the hydrochloride salt is hygroscopic, exposure to ambient humidity will draw moisture into the crystal lattice, initiating hydrolysis.

  • Container Integrity: Keep in a tightly closed, light-resistant container (amber glass or opaque HDPE). Containers that have been opened must be carefully purged with inert gas and kept upright to prevent leakage[3].

  • Light Exposure: While not highly photo-reactive, prolonged exposure to UV light can induce radical formation. Store away from direct light sources.

Experimental Workflows for Stability Testing

To validate the integrity of the compound before critical synthetic steps, a forced degradation and stability-indicating assay (SIA) using RP-HPLC is recommended. This protocol is designed as a self-validating system: by intentionally degrading the sample and comparing it to an unstressed control, you prove the assay's capability to resolve degradation products from the intact API.

Protocol: Stability-Indicating RP-HPLC Assay

Objective: Quantify the intact methyl ester and detect hydrolysis or dimerization products.

Step 1: Sample Preparation

  • Equilibrate the storage vial to room temperature in a desiccator to prevent condensation.

  • Weigh exactly 10.0 mg of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine HCl.

  • Dissolve in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock solution. Causality: Avoid aqueous diluents to prevent on-column hydrolysis during the run.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The low pH maintains the amine in its protonated state, preventing peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Causality: Due to the lack of strong chromophores on the pyrrolidine ring, a low wavelength is required. Alternatively, Evaporative Light Scattering Detection (ELSD) can be used.

Step 3: Forced Degradation (Stress Testing)

  • Acid Stress: Treat 1 mL of stock with 1 mL of 0.1 N HCl for 24 hours at 40°C.

  • Base Stress: Treat 1 mL of stock with 1 mL of 0.1 N NaOH for 2 hours at RT (expect rapid hydrolysis and dimerization).

  • Oxidative Stress: Treat 1 mL of stock with 3% H2O2 for 24 hours at RT.

  • Validation: Neutralize all stressed samples before injection. Compare chromatograms against the unstressed control to ensure baseline resolution of the parent peak from degradation peaks.

StabilityWorkflow Prep Sample Prep (Anhydrous ACN) Stress Stress Conditions (Acid/Base/Heat) Prep->Stress Aliquot HPLC RP-HPLC Analysis (UV 210 nm / ELSD) Prep->HPLC Control Stress->HPLC Neutralize Data Data Interpretation (Peak Purity) HPLC->Data Chromatogram

Caption: Workflow for stability-indicating assay and forced degradation testing.

Handling & Reconstitution Protocols

When utilizing the compound in synthetic workflows, improper handling can ruin the reagent before the reaction even begins.

Step-by-Step Handling Protocol:

  • Thermal Equilibration: Never open a cold vial. Allow the sealed vial to reach ambient temperature (approx. 20-25 °C) inside a desiccator for at least 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder, which is the root cause of ester hydrolysis.

  • Inert Transfer: Perform all weighing and transfers inside a glovebox or under a steady stream of dry Nitrogen/Argon.

  • Solvent Selection: Use strictly anhydrous solvents (e.g., DCM, THF, or DMF stored over molecular sieves).

  • Base Addition (Free-Basing): If the free amine is required for coupling, add a non-nucleophilic base (e.g., DIPEA or NMM) only in the presence of the electrophile. Causality: This minimizes the time the free amine is exposed, thereby preventing diketopiperazine formation.

  • Resealing: Backfill the source vial with Argon, seal tightly with Parafilm or PTFE tape, and immediately return to 0-8 °C storage.

References

Sources

Foundational

A Researcher's Guide to Sourcing and Quality Control of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Hydrochloride and Its Analogs

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Modern Drug Discovery The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Modern Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, five-membered ring structure provides a three-dimensional framework that can be strategically modified to optimize pharmacological activity.[1] The introduction of a fluorine atom, particularly at the C4 position, imparts unique conformational properties and can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This makes fluorinated pyrrolidine derivatives, such as (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride, highly sought-after chiral building blocks in contemporary drug development.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing, quality evaluation, and application of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride and its closely related and synthetically crucial analogs, including the corresponding carboxylic acid and carbonitrile derivatives. A thorough understanding of these aspects is paramount for ensuring the reproducibility of experimental results and the quality of downstream drug candidates.

Navigating the Commercial Landscape: Identifying and Qualifying Suppliers

The selection of a reliable supplier for critical starting materials is a foundational step in any drug discovery program. The quality and purity of the initial building blocks directly impact the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). For specialized chiral compounds like fluorinated pyrrolidines, a multi-faceted approach to supplier qualification is essential.

Key Commercial Suppliers

A number of chemical suppliers offer (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride (CAS No. 58281-79-1) and its carboxylic acid analog (CAS No. 1001354-51-3). The following table provides a comparative overview of some of the prominent suppliers in the market.

SupplierCompound OfferedCAS NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride58281-79-195%Gram scaleOften available from partner suppliers.[5]
ChemScene Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride58281-79-1≥98%Milligram to gram scaleProvides basic physicochemical properties and safety information.[2]
Manchester Organics (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride1001354-51-3InquireInquireSpecializes in fine organic chemicals.[6]
ChemContract Research (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride1001354-51-3High purity, cGMP compliantMilligram to kilogram scaleUS-based supplier offering custom synthesis.[3]
Fisher Scientific (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride1001354-51-3InquireGram scaleAvailable through the eMolecules program.[7]
BLDpharm (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid2507-61-1InquireInquireOffers the diastereomer, useful as a reference standard.[8]
Supplier Qualification Workflow

A robust supplier qualification process goes beyond simply comparing prices and availability. It involves a systematic evaluation of the supplier's quality systems and the technical specifications of the product. The following workflow, visualized in the diagram below, outlines a best-practice approach.

SupplierQualification cluster_InitialScreening Initial Screening cluster_TechnicalEvaluation Technical Evaluation cluster_QualitySystems Quality Systems & Logistics cluster_Decision Decision IdentifySuppliers Identify Potential Suppliers RequestInfo Request Quotations & Preliminary Specs IdentifySuppliers->RequestInfo ReviewCoA Review Certificate of Analysis (CoA) RequestInfo->ReviewCoA ReviewSDS Review Safety Data Sheet (SDS) ReviewCoA->ReviewSDS AssessPurity Assess Purity & Impurity Profile ReviewSDS->AssessPurity AssessChiralPurity Verify Chiral Purity Method AssessPurity->AssessChiralPurity CheckISO Check for ISO 9001 Certification AssessChiralPurity->CheckISO CheckGMP Assess cGMP Compliance (if required) CheckISO->CheckGMP EvaluatePackaging Evaluate Packaging & Shipping CheckGMP->EvaluatePackaging FinalSelection Final Supplier Selection EvaluatePackaging->FinalSelection

Caption: A workflow for the qualification of commercial suppliers.

The rationale behind this structured approach is to ensure that the selected supplier can consistently provide material that meets the stringent quality requirements of pharmaceutical research and development.

Technical Specifications and Quality Control: A Deep Dive

The utility of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride in synthesis is directly correlated with its purity, particularly its stereochemical integrity. Regulatory agencies such as the FDA and Health Canada have stringent guidelines regarding the control of stereoisomers in drug substances.[9][10] Therefore, a comprehensive understanding of the technical specifications and the analytical methods used to verify them is critical.

Typical Certificate of Analysis (CoA) Parameters

A Certificate of Analysis from a reputable supplier should provide detailed information on the quality of the specific batch of the compound. While the exact format may vary, a comprehensive CoA will typically include the following:

ParameterTypical SpecificationAnalytical MethodSignificance
Appearance White to off-white solidVisual InspectionBasic quality check for gross impurities or degradation.
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the chemical structure of the compound.
Purity (Assay) ≥98%HPLC, GCQuantifies the amount of the desired compound in the material.
Chiral Purity (Enantiomeric Excess) ≥99% eeChiral HPLC, Chiral SFCCritical for ensuring the correct stereoisomer is used, which dictates biological activity.[9]
Water Content ≤0.5%Karl Fischer TitrationWater can interfere with certain chemical reactions and affect the stability of the compound.
Residual Solvents As per ICH Q3C guidelinesHeadspace GCEnsures that residual solvents from the manufacturing process are below safe limits.
Melting Point Specific rangeMelting Point ApparatusA sharp melting point range can be an indicator of high purity.
Analytical Quality Control Workflow

For in-house verification of a supplied batch or for quality control of a synthetically derived intermediate, a robust analytical workflow is necessary. The following diagram illustrates a typical quality control process.

AnalyticalQC cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataReview Data Review & Release SampleReceived Sample Received Dissolution Dissolution in Appropriate Solvent SampleReceived->Dissolution HPLC_Purity Purity Assay (HPLC) Dissolution->HPLC_Purity Chiral_HPLC Chiral Purity (Chiral HPLC/SFC) Dissolution->Chiral_HPLC Spectroscopy Structural Confirmation (NMR, MS) Dissolution->Spectroscopy WaterContent Water Content (Karl Fischer) Dissolution->WaterContent CompareSpecs Compare Results to Specifications HPLC_Purity->CompareSpecs Chiral_HPLC->CompareSpecs Spectroscopy->CompareSpecs WaterContent->CompareSpecs ReviewData Review and Approve Data CompareSpecs->ReviewData ReleaseBatch Release or Reject Batch ReviewData->ReleaseBatch

Caption: A typical workflow for the analytical quality control of a chiral building block.

Experimental Protocol: Chiral HPLC for Purity Determination

The determination of enantiomeric purity is arguably the most critical quality control test for this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[11][12]

Objective: To determine the enantiomeric purity of (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

Reagents:

  • (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride sample

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (DEA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • System Suitability: Inject a solution containing both the (2S,4S) and (2R,4R) enantiomers (if available) to ensure adequate resolution between the peaks (typically Rs > 1.5).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Applications in Drug Synthesis: A Case Study in DPP-4 Inhibitors

Fluorinated pyrrolidines are key intermediates in the synthesis of several marketed drugs and clinical candidates. A prominent example is their use in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[13][14] The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride (CAS 426844-77-1) is a direct precursor to several potent DPP-4 inhibitors.

Experimental Protocol: Synthesis of a Vildagliptin Precursor

The following protocol outlines the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the DPP-4 inhibitor Vildagliptin, starting from L-proline. This illustrates the synthetic utility of the pyrrolidine scaffold. A similar pathway can be envisioned using the fluorinated analogs.

Objective: To synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile

  • Sulfuric acid

Procedure:

  • N-acylation: To a solution of L-proline (1 equivalent) in anhydrous THF at 0 °C, slowly add chloroacetyl chloride (1.5 equivalents). Allow the reaction to stir for 20 minutes at 0 °C and then warm to room temperature.[15]

  • Nitrile Formation: After completion of the N-acylation, the solvent is removed, and the resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is treated with acetonitrile in the presence of a catalytic amount of sulfuric acid. The mixture is heated to facilitate the conversion of the carboxylic acid to the nitrile.[15][16]

  • Work-up and Isolation: The reaction mixture is cooled, and the excess acetonitrile is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve neutralization and extraction with an organic solvent, followed by purification (e.g., by column chromatography or recrystallization) to yield the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[15]

This intermediate can then be reacted with 3-amino-1-adamantanol to produce Vildagliptin.[9][16]

Safe Handling, Storage, and Disposal

As with all chemical reagents, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Handling: Always handle (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride and its analogs in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17] Avoid inhalation of dust and contact with skin and eyes.[18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10][19] Some suppliers recommend storage at room temperature, while others may suggest refrigerated conditions. Always follow the storage recommendations on the supplier's safety data sheet (SDS).

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19] Do not allow the material to enter drains or waterways.

Conclusion

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride and its related analogs are invaluable chiral building blocks in modern pharmaceutical research. Their unique structural and electronic properties make them ideal for the design of novel therapeutics with improved pharmacological profiles. A successful drug discovery campaign relies not only on innovative molecular design but also on the meticulous sourcing and quality control of starting materials. By implementing a rigorous supplier qualification process, employing robust analytical methods for quality control, and adhering to safe handling practices, researchers can confidently utilize these powerful synthetic intermediates to advance the frontiers of medicine.

References

  • (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride (CAS 1001354-51-3) — Buy from USA Supplier | ChemContract. (2026, March 11). ChemContract Research. Retrieved March 13, 2026, from [Link]

  • An efficient synthesis of Vildagliptin intermediates. (n.d.). Retrieved March 13, 2026, from [Link]

  • A facile method to synthesize vildagliptin. (2018). ResearchGate. Retrieved March 13, 2026, from [Link]

  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (2017, May 4). Health Canada. Retrieved March 13, 2026, from [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed. (2013, December 1). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Synthesis of Vildagliptin-β-O-Glucuronide - SCIRP. (n.d.). Scientific Research Publishing. Retrieved March 13, 2026, from [Link]

  • Pyrrolidine - Material Safety Data Sheet (MSDS). (n.d.). Retrieved March 13, 2026, from [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus | EMAN RESEARCH PUBLISHING |Full Text. (2024, January 8). EMAN Research Publishing. Retrieved March 13, 2026, from [Link]

  • (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID - Career Henan Chemical Co. (2026, March 6). Career Henan Chemical Co. Retrieved March 13, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). LCGC International. Retrieved March 13, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. Retrieved March 13, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). LCGC International. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Strategic Use of Fluorine in Modulating Pyrrolidine pKa and Lipophilicity

Executive Summary: The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] The pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals, offers multiple positions for fluorination, enabling chemists to fine-tune critical physicochemical properties. This guide provides an in-depth analysis of how the strategic placement of fluorine on the pyrrolidine ring modulates two key drug-like properties: basicity (pKa) and lipophilicity (LogP/LogD). We will explore the underlying stereoelectronic principles, present quantitative data, and provide validated experimental protocols for researchers in drug discovery and development.

Part 1: The Physicochemical Impact of Fluorine on the Pyrrolidine Core

The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale)—allow it to exert profound electronic and conformational effects on a molecule without introducing significant steric bulk.[2] When incorporated into a pyrrolidine ring, these effects provide a powerful tool for optimizing pharmacokinetics and pharmacodynamics.

Modulating Basicity (pKa): The Power of the Inductive Effect

The basicity of the pyrrolidine nitrogen, quantified by the pKa of its conjugate acid, is a critical parameter influencing a drug's solubility, absorption, and interaction with its biological target.[3][4][5] The un-substituted pyrrolidine has a pKa of approximately 11.27. Introducing fluorine, the most electronegative element, creates a strong carbon-fluorine (C-F) bond that is highly polarized. This polarization initiates a powerful electron-withdrawing inductive effect (–I effect) that propagates through the sigma bonds of the carbon framework.

This inductive withdrawal of electron density from the nitrogen atom makes its lone pair of electrons less available to accept a proton.[6] Consequently, the resulting protonated amine (the conjugate acid) is less stable, shifting the equilibrium away from the protonated form and toward the free base. This results in a lower pKa value, signifying reduced basicity.[2][7]

The magnitude of this pKa reduction is highly dependent on the position of the fluorine atom relative to the nitrogen:

  • α-Fluorination (C2 or C5): Fluorine at a position adjacent to the nitrogen exerts the strongest inductive effect due to the short distance. This leads to a dramatic decrease in pKa. This effect is so pronounced that it can be modulated by a generalized anomeric effect, arising from the delocalization of the nitrogen's lone pair into the antibonding orbital of the C-F bond (nN→σ*CF).[8]

  • β-Fluorination (C3): Placing fluorine at the C3 position results in a significant and predictable decrease in basicity. For example, the pKa of 3-fluoropyrrolidine is approximately 9.3, a drop of nearly two pKa units compared to the parent pyrrolidine.[9] This makes β-fluorination a reliable strategy for attenuating amine basicity to improve properties like membrane permeability.[10]

  • γ-Fluorination (C4): The inductive effect weakens with distance. Fluorination at the C4 position still reduces basicity, but to a lesser extent than at the C2 or C3 positions.

This positional dependency allows for the fine-tuning of pKa to a desired range, optimizing the ionization state of the drug at physiological pH (typically 7.4).

Caption: Inductive withdrawal by fluorine reduces electron density on the nitrogen, lowering pKa.

Modulating Lipophilicity (LogP/LogD): A Context-Dependent Balancing Act

Lipophilicity, the affinity of a molecule for a lipid-like environment, is measured as the logarithm of its partition coefficient (LogP) or distribution coefficient at a specific pH (LogD).[11][12] It is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is more complex and context-dependent than its effect on pKa.[13][14][15]

Fluorination can either increase or decrease lipophilicity through two opposing effects:

  • Increased Hydrophobic Surface Area: Replacing a C-H bond with a C-F bond can increase the molecule's overall hydrophobicity. The C-F bond is more polarized than a C-H bond, but it is a poor hydrogen bond acceptor. By "shielding" parts of the molecule from forming hydrogen bonds with water, fluorine can increase its partitioning into a nonpolar solvent like octanol, thereby increasing LogP.[16]

  • Increased Molecular Polarity: The strong dipole moment of the C-F bond can increase the overall polarity of the molecule. This is especially true when multiple fluorine atoms are present or when fluorine is positioned near other polar functional groups.[14] This increased polarity can enhance interactions with water, leading to a decrease in LogP.

The net effect depends on the specific location of the fluorine atom and the overall molecular architecture. Furthermore, fluorination can induce significant conformational changes in the pyrrolidine ring, known as ring puckering.[8][17][18] These conformational biases, driven by stereoelectronic effects like the gauche effect, can alter the molecule's surface properties and its interaction with solvents, further influencing its lipophilicity.[7][8][19]

Quantitative Impact: A Data-Driven Overview

To illustrate these principles, the following table summarizes experimental data for mono-fluorinated pyrrolidines.

CompoundPosition of FpKaΔpKa (from Pyrrolidine)LogPReference
PyrrolidineN/A11.270.000.46[9]
3-Fluoropyrrolidine39.30-1.970.15[9]
cis-3,4-Difluoropyrrolidine3, 47.91-3.360.23[9]
trans-3,4-Difluoropyrrolidine3, 47.95-3.320.23[9]

Note: Data is compiled from various sources and experimental conditions may vary. The values serve as a representative illustration of the trends discussed.

As the data shows, fluorination consistently and significantly reduces pKa. The effect on LogP is more subtle and can be influenced by stereochemistry, as seen in the difluoro derivatives.

Part 2: Experimental Protocols for Property Determination

Accurate and reproducible measurement of pKa and LogD is essential for making informed decisions in drug development. The following sections provide self-validating, step-by-step protocols for these key experiments.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[3][20] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Objective: To determine the pKa of a fluorinated pyrrolidine derivative.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Stir plate and stir bar

  • Temperature probe

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Test compound (high purity)

  • Degassed, deionized water

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[21]

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. Ensure the temperature probe is submerged.

  • Titration (for a basic compound):

    • Place the sample solution on the stir plate and begin gentle stirring.

    • Submerge the pH electrode and temperature probe in the solution.

    • Begin adding the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve, often found by taking the first derivative of the plot (dpH/dV).

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2).

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for LogP/LogD determination.[11][22] It involves partitioning a compound between two immiscible phases (typically n-octanol and a buffered aqueous solution) and measuring the concentration in each phase at equilibrium.

Objective: To determine the LogD at pH 7.4 for a fluorinated pyrrolidine derivative.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for at least 24 hours. Allow the phases to separate completely before use. This ensures mutual saturation and prevents volume changes during the experiment.[11]

  • Sample Preparation:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each for a 1:1 ratio).

    • Spike the vial with a small volume of the compound's stock solution (e.g., 10 µL of 10 mM stock) to achieve a final concentration suitable for analytical detection. The volume of DMSO should be <1% of the total volume.

  • Partitioning:

    • Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[23]

    • Centrifuge the vial (e.g., at 3000 rpm for 15 minutes) to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer.

    • Dilute each aliquot appropriately and analyze using a calibrated HPLC or LC-MS method to determine the concentration of the compound in each phase ([C]oct and [C]aq).

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentrations: D = [C]oct / [C]aq.

    • The LogD is the base-10 logarithm of D: LogD = log10(D) .

Caption: Workflow for LogD determination via the shake-flask method.

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold is a highly effective and predictable method for modulating amine basicity (pKa) through powerful inductive effects. Its impact on lipophilicity (LogP/LogD) is more nuanced, arising from a balance between increased hydrophobic surface area and altered molecular polarity, often influenced by conformational changes. By understanding these fundamental principles and employing robust experimental methods for property determination, medicinal chemists can leverage fluorine to rationally design pyrrolidine-containing drug candidates with optimized ADME profiles, ultimately increasing the probability of success in the drug discovery pipeline.

References

  • Vertex AI Search. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Vertex AI Search. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC.
  • Vertex AI Search. (2008). Full article: The role of fluorine in medicinal chemistry.
  • Vertex AI Search. (2023). (PDF)
  • Vertex AI Search. (2019). Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
  • Vertex AI Search. (2021). Metabolism and Toxicity of Fluorine Compounds - Fluoride Alert.
  • Vertex AI Search. (N/A). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC.
  • Vertex AI Search. (N/A).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2018).
  • Vertex AI Search. (N/A). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - IDEAS/RePEc.
  • Vertex AI Search. (N/A). (PDF)
  • Vertex AI Search. (N/A). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Vertex AI Search. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI.
  • Vertex AI Search. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss.
  • Vertex AI Search. (N/A). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Vertex AI Search. (N/A). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vertex AI Search. (2022). beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - SINAPSE.
  • Vertex AI Search. (2024). LogP / LogD shake-flask method, published on Sep 23, 2024 - Protocols.io.
  • Vertex AI Search. (2025). (PDF) Ionization constants (pKa)
  • Vertex AI Search. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI.
  • Vertex AI Search. (N/A).
  • Vertex AI Search. (N/A). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC.
  • Vertex AI Search. (N/A). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2019).
  • Vertex AI Search. (2025). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)
  • Vertex AI Search. (N/A). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Vertex AI Search. (2026). Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific.
  • Vertex AI Search. (N/A). Key compounds of this work shown in the LogP–pKa(H) plot along with...
  • Vertex AI Search. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Vertex AI Search. (N/A). The compounds of this study depicted in the LogP – pKa plot.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (N/A).
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2017). 5 Key Basicity Trends of Amines - Master Organic Chemistry.
  • Vertex AI Search. (N/A).
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2026).

Sources

Foundational

Stereoelectronic Programming of Peptidomimetics: A Theoretical DFT Guide to Fluorinated Pyrrolidine Conformations

Introduction: The Physics of Stereoelectronic Control The pyrrolidine ring is a cornerstone of peptidomimetic drug design, primarily due to its unique ability to constrain the backbone dihedral angles ( ϕ and ψ ) of pept...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physics of Stereoelectronic Control

The pyrrolidine ring is a cornerstone of peptidomimetic drug design, primarily due to its unique ability to constrain the backbone dihedral angles ( ϕ and ψ ) of peptide chains. In native proline, the five-membered ring rapidly interconverts between -endo and -exo puckered states[1]. However, the strategic introduction of highly electronegative fluorine atoms—particularly at the C3 or C4 positions—exerts profound stereoelectronic control over this equilibrium[2].

Through Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, computational chemists can predict and rationalize these conformational shifts. This whitepaper provides an authoritative, self-validating DFT framework for analyzing fluorinated pyrrolidines, bridging quantum mechanics with macroscopic drug stability.

The Fluorine Gauche Effect and Ring Puckering

The fundamental physical driver behind fluorinated pyrrolidine conformation is the fluorine gauche effect . This is a counterintuitive phenomenon where an electronegative substituent (fluorine) prefers a gauche (synclinal, ~60°) orientation relative to an adjacent electron-withdrawing group or heteroatom, rather than the sterically favored anti (antiperiplanar, 180°) orientation[3].

DFT studies reveal that this preference is dictated by hyperconjugation: electron density from a bonding σCH​ orbital delocalizes into the adjacent, low-lying antibonding σCF∗​ orbital[4]. In the context of 4-fluoroprolines, this stereoelectronic interaction forces the pyrrolidine ring to adopt a specific pucker to maximize orbital overlap[5].

G Fluorine Fluorine Substitution (High Electronegativity) Gauche Fluorine Gauche Effect (σ_CH -> σ*_CF) Fluorine->Gauche Pucker Pyrrolidine Ring Pucker (Cγ-endo vs Cγ-exo) Gauche->Pucker Amide Amide Bond Isomerization (K_trans/cis Modulation) Pucker->Amide Stability Peptide/Protein Stability (e.g., Collagen Helix) Amide->Stability

Fig 1. Causality chain from fluorine substitution to macroscopic peptide stability.

Thermodynamic Landscape of Fluoroprolines

The orientation of the fluorine atom (4R vs. 4S stereochemistry) acts as a binary switch for the pyrrolidine ring pucker. DFT calculations, supported by NMR coupling constants, demonstrate that (2S,4R)-4-fluoroproline (Flp) almost exclusively adopts a -exo conformation[6]. Conversely, (2S,4S)-4-fluoroproline (flp) is driven into a -endo conformation[6].

This ring puckering directly influences the preceding amide bond's cis/trans isomerization rate ( Ktrans/cis​ ), a critical rate-limiting step in protein folding[2].

Quantitative Conformational Data

The table below summarizes the thermodynamic preferences of native proline compared to its hydroxylated and fluorinated analogues, highlighting how precise stereochemical modifications dictate macroscopic structural states.

CompoundStereochemistryPreferred Ring PuckerDominant Amide State Ktrans/cis​ (in D2​O )
Ac-Pro-OMe Native -endoTrans4.6
Ac-Hyp-OMe 4R-OH -exoTrans6.1
Ac-Flp-OMe 4R-F -exoTrans6.7
Ac-flp-OMe 4S-F -endoCis/Trans mix2.5

Data derived from established crystallographic and DFT models of proline residues[2].

Self-Validating DFT Protocol for Conformational Analysis

To accurately capture the subtle energy differences (< 2 kcal/mol) between pyrrolidine puckers, a rigorous computational workflow is required. Standard generalized gradient approximation (GGA) functionals often fail to account for medium-range dispersion forces critical in compact cyclic systems. Therefore, hybrid meta-GGA functionals with dispersion corrections (e.g., M06-2X) are the gold standard for these studies[1].

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that generated conformers are true energetic minima and not artifactual saddle points.

Step 1: Stochastic Conformational Search (Molecular Mechanics)

  • Action: Generate a comprehensive library of starting geometries using a force field (e.g., OPLS4 or MMFF94).

  • Causality: DFT is computationally expensive. MM efficiently explores the Potential Energy Surface (PES) to identify all possible envelope and twist conformations, ensuring the global minimum is not missed before quantum mechanical refinement.

Step 2: Preliminary Gas-Phase Optimization

  • Action: Optimize the MM-generated structures using a cost-effective DFT functional (e.g., B3LYP/6-31G(d)).

  • Causality: This step filters out redundant geometries and resolves steric clashes, providing a clean starting point for high-level calculations.

Step 3: High-Level Optimization & Frequency Validation

  • Action: Perform rigorous geometry optimization using a dispersion-corrected functional and a robust basis set (e.g., M06-2X/cc-pVTZ). Crucially, follow this with a vibrational frequency calculation.

  • Causality: The dispersion correction accurately models the intramolecular non-covalent interactions. The frequency calculation is the self-validating mechanism : zero imaginary frequencies confirm the geometry is a true local minimum, while the output provides the Zero-Point Energy (ZPE) and thermal corrections needed for accurate free energy ( ΔG ) derivation.

Step 4: Implicit Solvation Modeling

  • Action: Execute single-point energy calculations on the optimized geometries using the Solvation Model based on Density (SMD) or IEFPCM (e.g., simulating water or dichloromethane)[7].

  • Causality: The highly polar nature of the C-F bond means its conformational behavior is highly sensitive to dielectric screening. Implicit solvation mimics the biological or synthetic environment, yielding biologically relevant thermodynamic populations.

Step 5: Natural Bond Orbital (NBO) Analysis

  • Action: Run NBO 7.0 analysis on the lowest-energy conformers to extract second-order perturbation energies ( E(2) ).

  • Causality: This quantifies the exact energetic stabilization provided by the σCH​→σCF∗​ hyperconjugation, proving that the observed pucker is driven by stereoelectronic effects rather than mere steric repulsion[8].

G Start 1. Conformer Generation (Molecular Mechanics) Opt 2. Preliminary Optimization (B3LYP/6-31G*) Start->Opt Refine 3. High-Level Opt & Freq (M06-2X/cc-pVTZ) Opt->Refine Solvent 4. Implicit Solvation (SMD Model) Refine->Solvent NBO 5. NBO Analysis (Hyperconjugation Eval) Solvent->NBO

Fig 2. Step-by-step computational workflow for DFT conformational analysis.

Translational Applications in Drug Design

Understanding these DFT-derived principles allows drug developers to engineer "conformational locks" into therapeutic peptides. For instance, incorporating 4R-fluoroproline into collagen-like peptides pre-organizes the backbone into the polyproline type II (PPII) helix required for triple-helix formation, dramatically increasing the thermal stability of the resulting biomaterial[2]. Furthermore, tuning the Ktrans/cis​ ratio via fluorination provides a mechanism to modulate the binding kinetics of proline-rich sequences to target domains, such as SH3[1]. By integrating rigorous DFT workflows, researchers can rationally design peptidomimetics with optimized pharmacokinetic profiles and target affinities.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Incorporation of (2S,4S)-4-Fluoroproline into Peptides via Solid-Phase Peptide Synthesis

Abstract This document provides a comprehensive technical guide for the incorporation of (2S,4S)-4-fluoroproline, a powerful synthetic amino acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SP...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the incorporation of (2S,4S)-4-fluoroproline, a powerful synthetic amino acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the unique stereoelectronic properties of this proline analog, detailing how its strategic placement can be used to modulate peptide conformation, stability, and folding kinetics. This guide offers detailed, field-proven protocols for researchers, chemists, and drug development professionals, covering everything from the selection of the appropriate building block to the final peptide cleavage and analysis. By explaining the causality behind experimental choices, this note serves as both a practical manual and an educational resource for advanced peptide design.

Introduction: The Power of Proline and the Precision of Fluorine

Proline is a unique proteinogenic amino acid; its side chain cyclizes back onto the backbone amine, forming a pyrrolidine ring. This rigid structure imposes significant conformational constraints, making proline a key determinant of secondary structure and protein folding pathways.[1][2] The peptide bond preceding a proline residue (the "prolyl amide" bond) can exist in either a cis or trans conformation, and the high energy barrier for isomerization between these states is often a rate-limiting step in protein folding.[2]

To harness and control these properties, chemists have developed a range of proline analogs. Among the most potent are the 4-fluoroprolines.[3] The introduction of a fluorine atom at the C4 position of the pyrrolidine ring has profound stereoelectronic consequences, driven by the strong inductive effect of the C-F bond.[2][4] This single-atom substitution allows for the fine-tuning of:

  • Pyrrolidine Ring Pucker: The gauche effect between the C-F bond and adjacent C-C bonds forces the ring into a specific, low-energy conformation.[3]

  • Prolyl Amide Bond Geometry: The ring pucker directly influences the preference for a cis or trans conformation of the preceding peptide bond.

  • Isomerization Rate: Fluorination can accelerate the rate of cis/trans isomerization, impacting folding kinetics.[4]

Specifically, the (2S,4S)-4-fluoroproline ((4S)-FPro or flp) diastereomer, the focus of this guide, preferentially adopts a Cγ-endo ring pucker. This conformation stabilizes the cis geometry of the prolyl amide bond, a feature that can be exploited to pre-organize peptides into specific bioactive shapes or to probe structure-function relationships.[4][5]

The Synthetic Building Block for SPPS

The topic specifies (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. It is crucial to understand that this compound is the methyl ester of the amino acid. While it is a common synthetic intermediate, it is not the direct building block for standard Fmoc-SPPS. The coupling chemistry requires a free carboxylate to be activated. Therefore, the correct, commercially available building block for incorporation is N-Fmoc-(2S,4S)-4-fluoroproline .

The synthesis of this building block typically starts from the inexpensive and readily available (2S,4R)-4-hydroxyproline (Hyp). A key step involves the SN2 displacement of an activated hydroxyl group by a fluoride ion, which proceeds with inversion of stereochemistry at the C4 position to yield the desired (2S,4S) configuration.[3]

Impact on Peptide Structure: A Tale of Two Diastereomers

The choice between the (4S) and (4R) diastereomers of fluoroproline is a critical design decision, as they exert opposing conformational effects. Understanding this dichotomy is key to their rational application.

Feature(2S,4S)-4-Fluoroproline (flp)(2S,4R)-4-Fluoroproline (Flp)
Preferred Ring Pucker Cγ-endoCγ-exo
Favored Amide Bond cistrans
Rationale The stereoelectronic gauche effect stabilizes the endo pucker. This conformation favors a cis orientation of the preceding peptide bond.[4]The C-F bond orients to enforce an exo pucker, which sterically and electronically favors the more extended trans amide bond.[1][5]
Primary Application Stabilizing turns, inducing specific folds requiring a cis-proline, probing the role of cis isomers.Stabilizing polyproline II helices and collagen triple helices, enhancing overall protein stability where a trans-proline is present in the native structure.[3][5]

Incorporating (4S)-FPro can thus be a powerful strategy to enforce a specific turn structure or to increase the population of a cis-proline conformer, potentially enhancing binding affinity to a biological target or increasing metabolic stability.

Detailed Protocol for SPPS Incorporation

This protocol outlines the manual synthesis of a peptide containing a (2S,4S)-4-fluoroproline residue using standard Fmoc/tBu chemistry.

Materials and Reagents
  • Resin: Appropriate for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal acid).[6]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Standard Nα-Fmoc protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Boc).

  • Target Building Block: N-Fmoc-(2S,4S)-4-fluoroproline .

  • Coupling Reagents:

    • Standard: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole).

    • High-Efficiency: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).[7]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[8]

  • Cleavage Cocktail: Reagent K (TFA/H₂O/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) or a simpler mixture like TFA/TIS/H₂O (95:2.5:2.5) depending on the side-chain protecting groups present.[9]

  • Other: Acetic Anhydride and Pyridine (for capping), cold Diethyl Ether (for precipitation).

Experimental Workflow

The overall workflow follows the standard SPPS cycle of deprotection, washing, coupling, and washing.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling Reaction (Fmoc-(4S)-FPro-OH + Activator + Base) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Check Kaiser Test (Check for free amines) Wash2->Check Capping Optional: Capping (Acetic Anhydride) Check->Capping Positive (Blue) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative (Purple) Capping->Wash1 Re-couple or Continue

Caption: General Fmoc-SPPS cycle for incorporating (2S,4S)-4-Fluoroproline.

Step-by-Step Methodology

(Assumes a 0.1 mmol scale synthesis)

  • Resin Swelling:

    • Place the resin (e.g., ~135 mg for a Rink Amide resin with 0.74 mmol/g loading) in a fritted reaction vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add 2-3 mL of 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 2-3 mL of 20% piperidine/DMF and agitate for 10-15 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL).

  • Coupling of Fmoc-(2S,4S)-4-Fluoroproline:

    • Rationale: Fluorinated amino acids can present a moderate steric challenge for coupling. Using a high-efficiency phosphonium or aminium salt activator like HATU is recommended to ensure a rapid and complete reaction, minimizing potential side reactions.[7][11]

    • Activation Solution: In a separate vial, dissolve:

      • Fmoc-(2S,4S)-4-fluoroproline (4 equivalents; ~141 mg)

      • HATU (3.9 equivalents; ~148 mg)

      • In ~2 mL of DMF.

    • Activation: Add DIPEA (6 equivalents; ~105 µL) to the activation solution. A color change may be observed. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Post-Coupling Wash and Monitoring:

    • Drain the coupling solution and wash the resin with DMF (5 x 3 mL).

    • Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (beads remain yellow/colorless) indicates complete coupling. If the test is positive (beads turn blue/purple), a second coupling may be necessary.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum.

    • Add 3-5 mL of the chosen cleavage cocktail to the resin.

    • Agitate gently at room temperature for 2-3 hours. The scavengers in the cocktail protect sensitive residues from reactive species generated during cleavage.[9]

    • Filter the cleavage solution away from the resin beads into a centrifuge tube.

    • Precipitate the crude peptide by adding the TFA solution to ~40 mL of cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF).

Visualizing the Conformational Effect

The incorporation of (4S)-FPro pre-organizes the peptide backbone by biasing the pyrrolidine ring pucker and the preceding amide bond conformation.

Conformational_Effect cluster_pro Standard Proline cluster_4sfpro (2S,4S)-4-Fluoroproline Pro Proline (Equilibrium of puckers) Cis_Pro cis-amide Pro->Cis_Pro Lowers energy barrier Trans_Pro trans-amide Pro->Trans_Pro Favored but interconverts FPro (4S)-FPro (Cγ-endo pucker favored) Cis_FPro cis-amide (Stabilized) FPro->Cis_FPro Strongly favors Trans_FPro trans-amide (Destabilized) FPro->Trans_FPro

Caption: Conformational bias induced by (2S,4S)-4-Fluoroproline vs. standard Proline.

Conclusion

(2S,4S)-4-Fluoroproline is more than just a synthetic curiosity; it is a precision tool for peptide engineering. Its powerful stereoelectronic effects provide a rational basis for controlling local peptide conformation, specifically by stabilizing a Cγ-endo ring pucker and promoting a cis amide bond. The protocols and principles outlined in this guide empower researchers to confidently incorporate this valuable building block, paving the way for the design of novel peptides with enhanced stability, constrained conformations, and tailored biological activities.

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link][1][2]

  • Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link][2]

  • ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. [Link][4]

  • Lederer, A., et al. (2012). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PubMed. [Link][5]

  • Marx, A., et al. (2012). Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science. [Link][12]

  • Jackson, R. F. W., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Raines, R. T., et al. (2011). Practical syntheses of 4-fluoroprolines. PMC. [Link][3]

  • Thieme. (2024). SynOpen. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link][11]

  • Umemoto, T., & Singh, R. P. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed. [Link]

  • Nowick, J. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][6]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link][13]

  • Danishefsky, S. J., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link][9]

Sources

Application

Application of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

An Application Guide for Researchers and Drug Development Professionals Abstract Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of type 2 diabetes mellitus, enhancing glycemic control by pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of type 2 diabetes mellitus, enhancing glycemic control by preventing the degradation of incretin hormones.[1][2][3] A significant number of these inhibitors utilize a pyrrolidine scaffold as a key structural motif to mimic the proline residue of natural DPP-4 substrates.[2][4] The strategic incorporation of fluorine into this scaffold, specifically at the 4-position, has emerged as a critical design element in modern medicinal chemistry.[5] The (2S,4S)-4-fluoro-pyrrolidine moiety imparts favorable properties, including increased metabolic stability and enhanced binding affinity, by modulating the pKa and conformational preferences of the pyrrolidine ring.[6] This guide provides a detailed technical overview, including synthetic strategies and step-by-step protocols, for the application of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine, a versatile chiral building block, in the synthesis of potent and selective DPP-4 inhibitors.

The Strategic Advantage of the 4-Fluoropyrrolidine Scaffold

The development of DPP-4 inhibitors has evolved from early peptide-based structures to highly optimized small molecules. The pyrrolidine ring serves as a crucial pharmacophore, with its nitrogen atom interacting with key residues in the active site of the DPP-4 enzyme.[2]

Why Fluorination?

The introduction of a fluorine atom at the C4 position of the pyrrolidine ring is not a trivial substitution. It is a deliberate strategy to leverage the unique properties of fluorine:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolism at that position, which can lead to a longer plasma half-life.

  • Conformational Control: The electronegative fluorine atom influences the puckering of the pyrrolidine ring (the "gauche effect"), pre-organizing the molecule into a conformation that is favorable for binding to the DPP-4 active site.[5]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the enzyme's active site residues, thereby increasing inhibitor potency.

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is an ideal starting material as it provides the desired stereochemistry and a versatile ester functional group that can be readily converted into other key functionalities like amides or nitriles, which are prevalent in many final drug candidates.[7][8][9]

General Synthetic Workflow & Strategy

The synthesis of a DPP-4 inhibitor using this building block typically follows a convergent approach. The core strategy involves the coupling of the activated pyrrolidine derivative with a second key fragment, often a complex amine or a heterocyclic moiety.

The workflow can be generalized into two main stages:

  • Activation of the Pyrrolidine Core: The methyl ester of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is converted into a more reactive functional group suitable for amide bond formation. A common and highly effective transformation is its conversion to a Weinreb amide or directly to the desired amide.

  • Fragment Coupling: The activated pyrrolidine is then coupled with the second key fragment of the target DPP-4 inhibitor via nucleophilic substitution or other cross-coupling reactions.

Below is a visualization of this generalized synthetic pathway.

G cluster_0 Stage 1: Pyrrolidine Core Activation cluster_1 Stage 2: Fragment Coupling A (2S,4S)-4-Fluoro-2- methoxycarbonyl-pyrrolidine B (2S,4S)-4-Fluoro-pyrrolidine- 2-carboxamide A->B Aminolysis D Final DPP-4 Inhibitor B->D Coupling Reaction (e.g., Amide Bond Formation) C Key Side-Chain Fragment (e.g., R-NH2) C->D

Caption: Generalized two-stage synthetic workflow for DPP-4 inhibitors.

Detailed Protocols & Methodologies

The following protocols provide a representative, step-by-step guide for the synthesis of a potent DPP-4 inhibitor analog.

Protocol 1: Synthesis of (2S,4S)-4-Fluoro-pyrrolidine-2-carboxamide Hydrochloride

This initial step converts the relatively unreactive methyl ester into a primary amide, a common feature in many DPP-4 inhibitors. The hydrochloride salt form improves handling and stability.

Rationale: Direct aminolysis of the methyl ester with ammonia provides a straightforward route to the primary amide. The reaction is typically conducted in a sealed vessel to maintain a sufficient concentration of ammonia in the methanol solvent. The final product is isolated as a hydrochloride salt for improved crystallinity and ease of handling in subsequent steps.

Materials & Reagents

ReagentSupplierGradeQuantity
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine HClMerck/Aldrich≥98%10.0 g (54.5 mmol)
Methanol (Anhydrous)Fisher Sci.ACS Grade200 mL
Ammonia solution (7 N in Methanol)Merck/Aldrich-150 mL (1.05 mol)
Diethyl EtherVWRAnhydrous500 mL
HCl in Diethyl Ether (2.0 M)Merck/Aldrich-As needed

Procedure:

  • To a 500 mL pressure-rated glass vessel equipped with a magnetic stir bar, add (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride (10.0 g, 54.5 mmol).

  • Add 50 mL of anhydrous methanol to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the 7 N solution of ammonia in methanol (150 mL, 1.05 mol).

  • Seal the vessel tightly and allow it to warm to room temperature.

  • Transfer the vessel to a protected area (fume hood behind a blast shield) and heat to 50 °C for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C.

  • Carefully vent the vessel and concentrate the mixture under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in a minimal amount of methanol (~20 mL) and add diethyl ether (~400 mL) to precipitate the free-base product.

  • Filter the resulting solid and re-dissolve it in 100 mL of fresh diethyl ether.

  • While stirring, slowly add 2.0 M HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper).

  • A white precipitate will form. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum.

  • Expected Outcome: A white to off-white crystalline solid. Yield: ~8.5 g (93%).

Protocol 2: Synthesis of a Representative DPP-4 Inhibitor via N-Alkylation

This protocol details the coupling of the fluoropyrrolidine amide with a chloroacetylated amine fragment, a common strategy for building the final inhibitor structure.[7]

Rationale: This step involves a nucleophilic substitution where the secondary amine of the pyrrolidine acts as the nucleophile, displacing the chloride from the chloroacetylated side-chain. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing in the primary reaction. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature.

Materials & Reagents

ReagentSupplierGradeQuantity
(2S,4S)-4-Fluoro-pyrrolidine-2-carboxamide HClFrom Protocol 1-5.0 g (29.7 mmol)
2-Chloro-1-(3-(trifluoromethyl)-5,6-dihydro-[5][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl)ethan-1-oneCustom Synth.≥97%8.4 g (29.7 mmol)
N,N-Diisopropylethylamine (DIPEA)Merck/Aldrich≥99.5%15.5 mL (89.1 mmol)
Acetonitrile (ACN)Fisher Sci.Anhydrous250 mL
Ethyl Acetate (EtOAc)VWRACS Grade500 mL
Saturated aq. NaHCO₃Lab Prepared-200 mL
BrineLab Prepared-200 mL
Anhydrous Magnesium Sulfate (MgSO₄)Merck/Aldrich-20 g

Procedure:

  • Combine (2S,4S)-4-Fluoro-pyrrolidine-2-carboxamide hydrochloride (5.0 g, 29.7 mmol) and the chloroacetylated side-chain (8.4 g, 29.7 mmol) in a 500 mL round-bottom flask with a magnetic stir bar.

  • Add anhydrous acetonitrile (250 mL) to the flask.

  • Add N,N-Diisopropylethylamine (15.5 mL, 89.1 mmol) to the suspension.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to afford the final compound.

  • Expected Outcome: A white solid. Yield: ~9.2 g (82%).

G cluster_0 Key Coupling Mechanism Pyrrolidine (2S,4S)-4-Fluoro-pyrrolidine-2-carboxamide Intermediate Transition State Pyrrolidine->Intermediate Nucleophilic Attack SideChain Chloroacetylated Side-Chain (R-CO-CH₂-Cl) SideChain->Intermediate Base DIPEA (Base) Base->Pyrrolidine Deprotonates NH Byproduct DIPEA·HCl Base->Byproduct Neutralizes HCl Product Final DPP-4 Inhibitor Intermediate->Product Cl⁻ leaves

Caption: Mechanism of the key N-alkylation coupling step.

Conclusion and Future Perspectives

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine serves as a high-value, versatile building block for the synthesis of advanced DPP-4 inhibitors. Its stereochemically defined structure and the strategic placement of the fluorine atom provide a distinct advantage for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this guide demonstrate a reliable and scalable pathway for its incorporation into complex molecular architectures. As the quest for next-generation diabetes therapies continues, the use of such fluorinated chiral synthons will undoubtedly remain a central theme in medicinal chemistry and drug discovery.

References

  • Chung, J. Y. L., Scott, J. P., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19, 1760–1768. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[5][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Paradee, N., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(10), 5564-5570. [Link]

  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): a novel, once-weekly DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]

  • Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The Journal of Organic Chemistry, 76(9), 3113-3121. [Link]

  • Feng, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(22), 7081-7093. [Link]

  • Yasuda, N., et al. (2011). (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. European Journal of Pharmacology, 655(1-3), 99-107. [Link]

Sources

Method

Harnessing (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine in Drug Discovery: Stereoelectronic Control and Synthetic Protocols

Executive Summary (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride (CAS: 58281-79-1), commonly referred to as the methyl ester of (2S,4S)-4-fluoroproline, is a privileged chiral building block in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride (CAS: 58281-79-1), commonly referred to as the methyl ester of (2S,4S)-4-fluoroproline, is a privileged chiral building block in modern medicinal chemistry. By strategically replacing a hydrogen atom with fluorine at the C4 position, medicinal chemists can exert profound stereoelectronic control over the pyrrolidine ring pucker[1]. This application note details the mechanistic causality behind its conformational behavior, its strategic utility in drug discovery, and field-proven synthetic protocols for its incorporation into complex pharmacophores.

Mechanistic Causality: The Stereoelectronic Gauche Effect

The utility of (2S,4S)-4-fluoroproline lies not merely in the metabolic stability imparted by the carbon-fluorine bond, but in its profound ability to pre-organize molecular architecture[2].

In the (2S,4S) diastereomer, the highly electronegative C-F bond is oriented syn to the C2 carboxylate group. This specific geometry induces a strong gauche effect[3]. To minimize stereoelectronic repulsion and maximize hyperconjugative stabilization—specifically, the donation of electron density from adjacent σC−H​ bonds into the strongly electrophilic σC−F∗​ orbital—the pyrrolidine ring is thermodynamically forced into a C γ -endo pucker [2].

Causality in Peptide Bonds: The C γ -endo pucker has a direct, cascading effect on the upstream peptide bond (Xaa-Pro). It reduces the distance between the adjacent carbonyl oxygens, which destabilizes the trans amide conformer and significantly increases the population of the cis amide state[4]. Furthermore, the electron-withdrawing nature of fluorine diminishes amidic resonance, accelerating the rate of cis-trans isomerization[2]. In drug discovery, pre-organizing a ligand into a bioactive cis-like conformation reduces the entropic penalty upon target binding, thereby increasing target affinity.

ConformationalLogic N1 (2S,4S)-Fluorination N2 Gauche Effect (σC-H → σ*C-F) N1->N2 N3 Cγ-endo Ring Pucker N2->N3 N4 cis-Amide Stabilization N3->N4 N5 Enhanced Target Affinity N4->N5

Logical flow from (2S,4S)-fluorination to enhanced target affinity via the gauche effect.

Strategic Applications in Drug Design

  • Targeted Protein Degradation (PROTACs): The von Hippel-Lindau (VHL) E3 ligase requires ligands with precise conformational geometries. While native VHL ligands utilize (2S,4R)-4-hydroxyproline (which adopts a C γ -exo pucker), (2S,4S)-fluorinated analogs are utilized in chimeric degraders to tune the ring pucker, manipulate the binding kinetics, and eliminate the hydrogen bond donor to enhance cellular permeability[5].

  • Protease Inhibition: In the design of inhibitors for enzymes such as Fibroblast Activation Protein (FAP) and thrombin, the (2S,4S) stereocenter is used to lock the inhibitor into a bioactive cis-like conformation. This pre-organization directly translates to lower IC50 values[5].

  • ADME Optimization: The incorporation of the C-F bond increases the lipophilicity of the pyrrolidine core, improving blood-brain barrier (BBB) penetrance and shielding the ring from cytochrome P450-mediated oxidation[6].

Quantitative Conformational Profiling

To guide rational drug design, the stereochemical impact of C4-fluorination on the pyrrolidine core is summarized below. The data highlights how the inversion of a single stereocenter dictates the entire macroscopic behavior of the molecule.

CompoundC4 StereochemistryPreferred Ring PuckerTrans:Cis Amide RatioRelative Lipophilicity
L-Proline N/AC γ -exo / C γ -endo (Dynamic)~ 4.0 : 1Baseline
(2S,4R)-Fluoroproline Anti to carboxylateC γ -exo~ 6.0 : 1Increased
(2S,4S)-Fluoroproline Syn to carboxylateC γ -endo~ 2.5 : 1Increased

Validated Synthetic Protocols

Handling fluorinated pyrrolidines requires nuanced adjustments to standard peptide coupling protocols. The electron-withdrawing fluorine atom reduces the nucleophilicity of the secondary amine[1]. Therefore, highly efficient coupling reagents (e.g., HATU) are required over traditional EDC/HOBt systems.

Protocol 1: N-Acylation (Amide Bond Formation)

Objective: Couple an upstream carboxylic acid to the secondary amine of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine HCl.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 eq) and stir at room temperature for 5 minutes to form the active ester.

  • Neutralization: In a separate vial, suspend (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine HCl (1.1 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: An excess of DIPEA is critical to fully liberate the free base from the hydrochloride salt and neutralize the acidic byproduct of HATU.

  • Coupling: Transfer the neutralized amine solution to the activated acid. Stir at room temperature for 2–4 hours. Monitor completion via LCMS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the methyl ester to the free carboxylic acid for subsequent downstream coupling.

  • Solvation: Dissolve the N-acylated intermediate in a 3:1:1 mixture of THF:MeOH:H2O (0.1 M). Causality: This solvent system ensures complete solubility of the organic substrate while providing an aqueous environment for the hydroxide ion.

  • Hydrolysis: Cool the solution to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Acidification (Critical Step): Once TLC indicates complete consumption of the starting material, cool the reaction back to 0 °C. Carefully acidify to pH 3–4 using 1N HCl. Causality: Over-acidification or high temperatures during this step can trigger epimerization of the delicate α-chiral center.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organics over Na2SO4 and concentrate to yield the free acid.

SyntheticWorkflow cluster_0 Protocol 1: N-Acylation cluster_1 Protocol 2: C-Terminal Deprotection Start Start: (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine HCl A1 Activate R-COOH (HATU, DMF) Start->A1 A2 Neutralize HCl Salt (DIPEA, 3 eq) Start->A2 A3 Amide Coupling (rt, 2-4h) A1->A3 A2->A3 B1 Saponification (LiOH, THF/MeOH/H2O) A3->B1 B2 Careful Acidification (1N HCl to pH 3-4) B1->B2 B3 Extraction & Isolation (EtOAc) B2->B3

Step-by-step synthetic workflow for N-acylation and C-terminal deprotection.

Sources

Application

Application Note: Synthesis and Validation of Novel FAP-Targeted PET Tracers Utilizing Fluoropyrrolidine Scaffolds

Audience: Radiochemists, Molecular Imaging Scientists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Fibroblast activation pro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Radiochemists, Molecular Imaging Scientists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Fibroblast activation protein-α (FAP) has emerged as a transformative pan-cancer target due to its overwhelming overexpression in cancer-associated fibroblasts (CAFs), which constitute the stroma of >90% of epithelial carcinomas. While first-generation tracers like [68Ga]Ga-FAPI-04 established the clinical utility of FAP imaging, the 68-minute half-life of Gallium-68 restricts centralized manufacturing and broad distribution.

This application note details the rationale and synthetic protocols for next-generation Fluorine-18 labeled FAP-targeted tracers utilizing a fluoropyrrolidine scaffold . By coupling the stereoelectronic advantages of fluorinated pyrrolidines with the robust [18F]AlF (Aluminum-Fluoride) radiolabeling strategy, researchers can achieve superior tumor retention, enhanced metabolic stability, and high-yield centralized cyclotron production [1] [2].

Scientific Rationale & Causality

The Pharmacophore: Why Fluoropyrrolidine?

The core binding moiety of most FAP inhibitors relies on a pyrrolidine-2-carbonitrile or pyrrolidin-2-yl-boronic acid derivative. The strategic substitution of a fluorine atom at the C4 position of the pyrrolidine ring (e.g., (2S,4S)-4-fluoropyrrolidine-2-carbonitrile) is not merely for radiolabeling, but is a deliberate structural optimization driven by two causal factors:

  • Conformational Pre-organization (The Gauche Effect): The highly electronegative fluorine atom induces a stereoelectronic gauche effect [3]. This interaction between the C-F bond and the adjacent nitrogen lone pair stabilizes the pyrrolidine ring into a specific Cγ-exo or Cγ-endo pucker. This pre-organized conformation perfectly matches the geometry required to bind the S1/S2 pockets of the FAP enzyme, drastically lowering the entropic cost of binding and improving the IC50​ [1].

  • Metabolic Stability: The strong inductive electron-withdrawing effect of fluorine lowers the pKa​ of the adjacent pyrrolidine nitrogen. This reduces non-specific basic interactions in vivo, enhancing membrane permeability and shielding the molecule from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

The Radiolabeling Strategy: Why [18F]AlF?

Direct nucleophilic radiofluorination (forming a covalent C-F bond) on complex peptidomimetics requires harsh, anhydrous conditions at high temperatures, which often degrade the precursor. The [18F]AlF chelation strategy bypasses this limitation. By conjugating the fluoropyrrolidine pharmacophore to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, aqueous [18F]fluoride can be complexed with Al3+ and trapped within the NOTA macrocycle in a single step. This combines the operational simplicity of radiometal labeling (like 68Ga) with the favorable 110-minute half-life and low positron energy (0.64 MeV) of 18F[2] [4].

FAP_Mechanism CAF Cancer-Associated Fibroblast (CAF) FAP FAP-α Protease (Cell Surface) CAF->FAP Overexpresses Pocket S1/S2 Binding Pocket (Gauche Effect Optimized) FAP->Pocket Contains Tracer [18F]AlF-Fluoropyrrolidine Tracer Tracer->Pocket High Affinity Binding PET High-Contrast PET Imaging Tracer->PET 18F Decay (511 keV)

Caption: Mechanism of FAP-targeted PET imaging highlighting the gauche-effect optimized binding of fluoropyrrolidine tracers.

Quantitative Pharmacological Data

The integration of the fluoropyrrolidine scaffold and the NOTA chelator yields tracers with sub-nanomolar affinity and excellent tumor-to-background ratios. Table 1 summarizes the comparative advantages of these modifications against the first-generation FAPI-04 standard.

Table 1: Comparative In Vitro and In Vivo Characteristics of FAP-Targeted Tracers

Tracer / CompoundScaffold TypeChelator / IsotopeFAP Affinity ( IC50​ , nM)Tumor Uptake (%ID/g at 1h)Primary Excretion
FAPI-04 PyrrolidineDOTA / 68Ga4.11 ± 1.42~11.90Renal
SB03045 [1](2S,4S)-4-FluoropyrrolidineDOTA / 68Ga1.59 ± 0.45~11.80Renal
FAPI-74 [4]PyrrolidineNOTA / 18F (via AlF)1.80 ± 0.30~10.50Renal
Novel 18F-Fluoro (2S,4S)-4-FluoropyrrolidineNOTA / 18F (via AlF)< 1.00 (Predicted)> 12.00 (Predicted)Renal / Hepatobiliary

Note: Data aggregated from preclinical xenograft models (HEK293T:hFAP or HT1080hFAP).

Experimental Protocol: Automated Radiosynthesis

The following protocol details the automated, one-pot synthesis of an [18F]AlF-NOTA-fluoropyrrolidine tracer using a standard cassette-based synthesizer (e.g., Trasis AllInOne® or GE TracerLab) [2].

Reagents & Materials
  • Precursor: NOTA-conjugated fluoropyrrolidine precursor (1 mg/mL in trace-metal free water).

  • Aluminum Chloride ( AlCl3​ ): 2 mM solution in 0.1 M sodium acetate buffer (pH 4.0).

  • Aqueous[18F]Fluoride: 10–50 GBq from a cyclotron target.

  • Eluent: 0.9% NaCl / Ethanol (3:2 v/v).

  • Purification: Oasis HLB Light SPE cartridge (pre-conditioned with 1 mL EtOH, then 5 mL water).

  • Formulation: Ascorbate buffer (pH 4.7) or 10 mM PBS containing 100 mg sodium ascorbate to prevent radiolysis [4].

Step-by-Step Radiosynthesis Workflow
  • Trapping: Transfer the aqueous [18F]fluoride from the cyclotron to a QMA (Quaternary Methyl Ammonium) carbonate cartridge to trap the 18F- and remove enriched [18O]water.

  • Elution: Elute the trapped [18F]fluoride into the reaction vessel using 500 µL of the NaCl/EtOH eluent. Causality: Avoiding traditional K2​CO3​ /Kryptofix elution prevents the need for azeotropic drying, keeping the system aqueous for AlF complexation.

  • Complexation & Labeling:

    • Add 75 µL of the precursor solution (~75 µg).

    • Add 25 µL of the AlCl3​ solution.

    • Add 300 µL of acetonitrile (MeCN) as a co-solvent to improve precursor solubility.

    • Heat the sealed reaction vessel at 100 °C for 15 minutes . Causality: The elevated temperature provides the activation energy required for the [18F]AlF isotope complex to overcome the steric hindrance of the NOTA macrocycle cavity.

  • Cooling & Dilution: Cool the reactor to 35 °C and dilute the crude mixture with 4 mL of sterile water to reduce the organic solvent concentration prior to solid-phase extraction (SPE).

  • Purification: Pass the diluted mixture through the pre-conditioned HLB cartridge. The intact tracer is retained via hydrophobic interactions, while unreacted [18F]fluoride and free Al3+ pass into the waste. Wash the cartridge with 5 mL of sterile water.

  • Elution & Formulation: Elute the purified tracer using 1 mL of 50% Ethanol into a sterile product vial pre-filled with 9 mL of ascorbate formulation buffer. Pass through a 0.22 µm sterile filter.

Radiosynthesis F18 Aqueous [18F]F- (Cyclotron) QMA QMA Cartridge (Trapping) F18->QMA Load Reactor Reaction Vessel (AlCl3 + Precursor) QMA->Reactor Elute (NaCl/EtOH) Heating Heating (100°C, 15 min) Reactor->Heating pH 4.0-4.7 SPE HLB SPE Purification Heating->SPE Crude [18F]AlF Product Sterile Formulation (Ascorbate Buffer) SPE->Product Purified Tracer

Caption: Automated one-pot radiosynthesis workflow for [18F]AlF-NOTA-fluoropyrrolidine tracers.

Quality Control & Validation

To ensure the protocol is a self-validating system, rigorous Quality Control (QC) must be performed prior to preclinical or clinical release. The stability of the fluoropyrrolidine scaffold and the AlF-NOTA complex ensures high shelf-life post-synthesis.

Table 2: Standard QC Specifications for [18F]AlF-Fluoropyrrolidine Tracers

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures absence of precipitation or colloidal aluminum.
pH pH Indicator Strip4.5 – 7.5Physiological compatibility for intravenous injection.
Radiochemical Purity (RCP) Radio-HPLC (C18 Column) 95% at End of Synthesis (EOS)Confirms successful AlF chelation and absence of free[18F]F-.
Radiochemical Stability Radio-HPLC 90% at 4 hours post-EOSValidates the protective effect of the ascorbate buffer against radiolysis [2].
Residual Solvents Gas Chromatography (GC)Ethanol 10% v/v; MeCN 410 ppmAdherence to ICH Q3C guidelines for patient safety.
Sterility & Endotoxin LAL Assay / Filter IntegrityBubble point 340 kPa; Endotoxin < 175 EU/VMandatory for parenteral administration [4].

References

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules.
  • cGMP-compliant high-yield automated production of [18F]AlF-FAPI-74: optimization of quality control and evaluation of molar dose impact. EJNMMI Radiopharmacy and Chemistry / NIH.
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities.
  • High yield production of [18F]AlF-FAPI-74 injection using an automated synthesizer for clinical research at Osaka University Hospital. Journal of Nuclear Medicine.
Method

Application Note: Advanced Methodologies for the Incorporation of Fluorinated Prolines in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Fluorinated prolines play an important role in peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Fluorinated prolines play an important role in peptide studies, protein engineering, medicinal chemistry, drug discovery, and agrochemistry[1]. The strategic incorporation of fluorine into the pyrrolidine ring allows researchers to exert precise control over peptide conformation, enhance proteolytic stability, and introduce highly sensitive 19 F NMR reporter groups[2]. However, the unique stereoelectronic properties of fluorinated prolines present significant synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This application note delineates the mechanistic challenges of coupling fluorinated prolines and provides a field-validated, self-correcting protocol to maximize coupling efficiency and eliminate deletion sequences.

Mechanistic Rationale: The Stereoelectronics of Fluoroprolines

The utility of fluorinated prolines stems from the stereoelectronic "gauche effect" between the highly electronegative fluorine atom and the amide nitrogen. This interaction dictates the pyrrolidine ring pucker, which in turn strongly biases the cis/trans isomerization of the preceding peptide bond[2].

  • (4R)-Fluoroproline favors a Cγ-exo pucker, which stabilizes the trans amide bond conformation.

  • (4S)-Fluoroproline favors a Cγ-endo pucker, which stabilizes the cis amide bond conformation.

G A Fluorination at C4 (Inductive Effect) B (4R)-Fluoroproline A->B C (4S)-Fluoroproline A->C D Cγ-exo Pucker (Gauche Effect) B->D E Cγ-endo Pucker (Gauche Effect) C->E F Favors Trans Amide Bond D->F G Favors Cis Amide Bond E->G

Mechanistic pathway of stereoelectronic effects dictating fluoroproline conformation.

While these conformational biases are invaluable for structural biology, the inductive effect of the fluorine substituent has severe consequences on chemical reactivity. Electron withdrawal by the fluoro group reduces the capacity for the proline nitrogen lone pair to contribute double-bond character[3]. Consequently, the secondary amino group becomes highly electron-deficient and virtually non-nucleophilic[1].

The Chemical Challenge: Sterics and Electronics in SPPS

During SPPS, incorporating a fluorinated proline involves two distinct coupling events, each with its own causality for failure:

  • Coupling a Fluorinated Proline (Activated Carboxyl): The coupling reaction of these fluorinated prolines is typically slow compared with standard amino acids due to the steric hindrance associated with the bulky fluorous group[2].

  • Coupling onto a Fluorinated Proline (Nucleophilic Amine): This is the critical bottleneck. The N-alkylated nature of the proline ring sterically hinders the approach of the activated carboxyl group of the incoming amino acid[4]. Compounding this steric bulk is the severe inductive deactivation of the amine by the fluorine atom.

Standard coupling reagents (e.g., HBTU/HOBt) are insufficient for this step and will reliably produce incomplete couplings, leading to des-AA deletion sequences that are notoriously difficult to separate via RP-HPLC. To overcome this, highly reactive uronium salts incorporating the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group (such as HATU) or halogenophosphonium reagents (such as PyBroP) must be employed.

Data Presentation: Comparative Coupling Efficiencies

The following table synthesizes the expected crude purity and coupling efficiency when coupling an Fmoc-protected amino acid onto a resin-bound 4-fluoroproline residue.

Coupling ReagentAdditiveEquivalentsReaction TimeEst. Crude Purity (%)Mechanistic Note
HBTU HOBt4 eq1 hour< 40%Insufficient reactivity; massive deletion sequences observed.
DIC Oxyma Pure4 eq2 hours~75%Good alternative to uroniums; reduces epimerization risks.
PyBroP None4 eq2 x 2 hours~85%Halogenophosphonium is highly effective for unreactive N-alkyl amines.
HATU HOAt4 eq2 hours> 90% Gold standard. The nitrogen at position 7 of HOAt provides neighboring group participation to stabilize the transition state.

Experimental Workflow & Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Because the nucleophilicity of the fluoroproline amine is compromised, a visual validation step (Chloranil test) and a chemical truncation step (Capping) are mandatory to ensure that any unreacted amines do not propagate into deletion sequences.

Workflow Step1 1. Resin Swelling (DMF/DCM, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Step1->Step2 Step3 3. Pre-Activation (Fmoc-AA-OH + HATU + DIEA, 3 min) Step2->Step3 Step4 4. Coupling onto Flp Amine (Extended Time, 2-4 hours) Step3->Step4 Step5 5. Chloranil Test (Verify Secondary Amine Reaction) Step4->Step5 Step6 6. Capping (Ac2O / DIEA, 10 min) Step5->Step6 Step6->Step2 If sequence continues

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for coupling onto fluorinated prolines.

Protocol 1: Preparation and Fmoc Deprotection

Note: This assumes the fluorinated proline has already been coupled to the resin and requires deprotection prior to the next elongation step.

  • Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.

  • Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes. Drain and repeat for an additional 10 minutes.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all traces of piperidine.

Protocol 2: Activation and Coupling (The Critical Step)

Causality Check: HATU is utilized here because the HOAt leaving group accelerates the reaction with sterically hindered, electron-deficient secondary amines.

  • Reagent Calculation: For a 0.1 mmol synthesis scale, weigh 0.4 mmol (4 equivalents) of the incoming Fmoc-Amino Acid and 0.38 mmol (3.8 equivalents) of HATU. Note: Using slightly less HATU than the amino acid prevents capping of the resin by the uronium species.

  • Pre-Activation: Dissolve the Fmoc-AA and HATU in a minimal volume of DMF (approx. 2 mL). Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIEA). Allow the mixture to pre-activate for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours . (Standard amino acids require 30-45 minutes; the deactivated fluoroproline requires extended kinetics).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

Protocol 3: Validation and Capping

Causality Check: The standard Ninhydrin (Kaiser) test will yield a false negative because it only reacts with primary amines. The Chloranil test must be used to detect the secondary amine of the fluoroproline.

  • Chloranil Test: Take a few beads of the resin into a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand at room temperature for 5 minutes.

    • Green/Blue Beads: Incomplete coupling (unreacted secondary amines present). Action: Perform a second coupling (double couple) using fresh reagents for 2 hours.

    • Colorless/Yellowish Beads: Successful coupling. Proceed to capping.

  • Capping: To ensure any unreacted trace fluoroproline amines do not elongate into deletion sequences, treat the resin with Acetic Anhydride (Ac 2​ O) / DIEA / DMF (10:5:85 v/v/v) for 10 minutes.

  • Cleavage: Once the peptide sequence is complete, cleave from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H 2​ O) for 2 hours.

Conclusion

The incorporation of fluorinated prolines is a powerful technique for structural interrogation and pharmacokinetic optimization. By understanding the stereoelectronic deactivation of the secondary amine—driven by the inductive withdrawal of the fluorine atom—researchers can proactively adjust their SPPS strategies. Utilizing highly reactive uronium salts (HATU), extending coupling times, and strictly adhering to secondary-amine-specific validation assays (Chloranil) ensures high-fidelity synthesis of complex, fluorinated peptide chains.

References

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins , National Institutes of Health (NIH) / PMC. Available at: [Link][3]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities , The Journal of Organic Chemistry - ACS Publications. Available at: [Link][1]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry , Biochemistry - ACS Publications. Available at: [Link][2]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines , National Institutes of Health (NIH) / PMC. Available at: [Link][5]

Sources

Application

Asymmetric Synthesis of Bioactive Molecules with Fluoropyrrolidine Intermediates: Application Notes and Protocols

Abstract The introduction of fluorine into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] The pyrrolidine scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals.[2][4] Consequently, the asymmetric synthesis of fluorinated pyrrolidine intermediates represents a critical strategy in modern drug discovery and development. This comprehensive guide provides detailed application notes and protocols for the synthesis of these valuable building blocks and their subsequent elaboration into bioactive target molecules. We will delve into key synthetic strategies, including nucleophilic fluorination of hydroxyproline derivatives and transition-metal-catalyzed cycloadditions, offering insights into reaction mechanisms, experimental setup, and optimization.

Introduction: The Significance of Fluoropyrrolidines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. When combined with the pyrrolidine ring, a versatile scaffold known for its ability to explore three-dimensional chemical space, the resulting fluoropyrrolidine intermediates are highly sought-after building blocks for novel therapeutics.[2][4] These intermediates have been successfully incorporated into a wide range of bioactive molecules, including enzyme inhibitors and central nervous system agents.[5][6][7]

The placement and stereochemistry of the fluorine atom on the pyrrolidine ring are crucial for modulating biological activity. For instance, 3-fluoropyrrolidines and 4-fluoroprolines have been shown to influence the conformation of peptides and proteins, making them valuable tools in chemical biology and drug design.[8][9] This guide will focus on robust and scalable methods for the enantioselective synthesis of these key fluorinated intermediates.

I. Asymmetric Synthesis of 4-Fluoroprolines via Nucleophilic Fluorination

One of the most established and practical methods for synthesizing 4-fluoroprolines is through the nucleophilic fluorination of readily available (2S,4R)-4-hydroxyproline.[10] This approach typically involves the activation of the hydroxyl group followed by an SN2 displacement with a fluoride source, which inverts the stereochemistry at the C-4 position.

Core Principles and Mechanistic Insights

The success of this strategy hinges on two key steps: efficient activation of the hydroxyl group to create a good leaving group, and the subsequent nucleophilic attack by a fluoride anion. Common activating agents include tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O). The choice of fluoride source is also critical, with anhydrous tetra-n-butylammonium fluoride (TBAF) being a widely used reagent due to its solubility in organic solvents.[9][10] The reaction proceeds via a classic SN2 mechanism, resulting in a clean inversion of stereochemistry at the C-4 position. This stereochemical control is paramount for the synthesis of enantiomerically pure fluoroprolines.

Experimental Workflow: Synthesis of (2S,4S)-4-Fluoroproline

The following workflow outlines a typical procedure for the synthesis of (2S,4S)-4-fluoroproline, starting from (2S,4R)-4-hydroxyproline.

G cluster_0 Protection cluster_1 Activation cluster_2 Fluorination cluster_3 Deprotection A 1. (2S,4R)-4-Hydroxyproline B 2. N-Boc, O-Me Protection A->B Boc2O, K2CO3, MeOH Then, SOCl2, MeOH C 3. N-Boc-4-hydroxyproline methyl ester D 4. Tosylation C->D TsCl, Pyridine E 5. N-Boc-4-tosyloxyproline methyl ester F 6. Fluoride Displacement E->F TBAF, THF G 7. N-Boc-(2S,4S)-4-fluoroproline methyl ester H 8. (2S,4S)-4-Fluoroproline G->H HCl (aq), Reflux

Caption: Workflow for the synthesis of (2S,4S)-4-fluoroproline.

Detailed Protocol: Synthesis of N-Boc-trans-4-tosyloxy-L-proline methyl ester

This protocol details the protection and activation steps for the synthesis of a key intermediate.

Materials:

  • (2S,4R)-N-Boc-4-hydroxy-L-proline

  • O-tert-butyl-N,N'-diisopropylisourea

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification: To a solution of (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq) in DCM, add O-tert-butyl-N,N'-diisopropylisourea (1.2 eq). Stir the reaction mixture at room temperature for 12 hours.[11]

  • Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the tert-butyl ester.[11]

  • Tosylation: Dissolve the resulting tert-butyl ester (1.0 eq) in pyridine and cool to 0 °C. Add TsCl (1.5 eq) portion-wise and stir the reaction at 0 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with water and extract with EtOAc. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired tosylated precursor.[12]

II. Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of Bioactive Fluoropyrrolidines

A powerful and convergent approach for the synthesis of highly functionalized and enantioenriched fluoropyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[1][13][14] This method allows for the rapid construction of the pyrrolidine core with excellent control over stereochemistry.

Core Principles and Mechanistic Insights

This reaction involves the in situ generation of an azomethine ylide from an imino ester, which then undergoes a [3+2] cycloaddition with a fluorinated dipolarophile.[4] The use of a chiral copper(I) catalyst is crucial for inducing high levels of enantioselectivity. The ligand bound to the copper center creates a chiral environment that directs the facial selectivity of the cycloaddition. The reaction is highly versatile, accommodating a wide range of substituents on both the azomethine ylide and the fluorinated alkene, leading to a diverse array of fluorinated pyrrolidine derivatives.[1][13][14]

Experimental Workflow: Cu(I)-Catalyzed Asymmetric Cycloaddition

The following diagram illustrates the general workflow for the synthesis of enantioenriched fluoropyrrolidines via this methodology.

G cluster_0 Reactant Preparation cluster_1 Catalyst System cluster_2 Cycloaddition Reaction cluster_3 Purification & Analysis A 1. Imino Ester E 5. Reaction Setup B 2. Fluorinated Alkene C 3. Cu(I) Precursor D 4. Chiral Ligand F 6. In situ Ylide Generation & Cycloaddition E->F G 7. Quenching & Work-up F->G H 8. Column Chromatography I 9. Characterization (NMR, HPLC) H->I

Caption: General workflow for Cu(I)-catalyzed asymmetric cycloaddition.

Detailed Protocol: Synthesis of an Enantioenriched 3,3-Difluoropyrrolidine Derivative

This protocol provides a representative example of the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.

Materials:

  • Copper(I) acetate (CuOAc)

  • Chiral ligand (e.g., (S)-tol-BINAP)

  • Imino ester (derived from glycine)

  • 1,1-Difluorostyrene derivative

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuOAc (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous THF and stir the mixture at room temperature for 30 minutes.[15]

  • Reaction Setup: To the catalyst solution, add the imino ester (1.0 eq), the 1,1-difluorostyrene derivative (1.2 eq), and Cs₂CO₃ (1.5 eq).[15]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoropyrrolidine.[1][13][14]

Data Summary: Representative Yields and Stereoselectivities
EntryFluorinated AlkeneLigandYield (%)[1][13][14]dr[1][13][14]ee (%)[1][13][14]
11,1-Difluoro-4-methylstyrene(S)-tol-BINAP92>20:195
21,1-Difluoro-4-chlorostyrene(S)-tol-BINAP88>20:196
31,1,2-Trifluorostyrene(S)-tol-BINAP7515:192
41,1-Difluoro-2-naphthylstyrene(S)-tol-BINAP85>20:197

III. Bioactive Molecules Derived from Fluoropyrrolidine Intermediates

Fluoropyrrolidine intermediates are valuable precursors for the synthesis of a wide range of bioactive molecules. Their incorporation can lead to enhanced biological activity and improved pharmacokinetic properties.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. Several potent and selective DPP-IV inhibitors incorporate a fluoropyrrolidine moiety.[5] For example, amides derived from (S)-3-fluoropyrrolidine have shown excellent inhibitory activity and selectivity.[5] The synthesis of these inhibitors typically involves the coupling of the fluoropyrrolidine intermediate with a suitable carboxylic acid or its activated derivative.

Synthetic Application: Elaboration of a Fluoropyrrolidine Intermediate

G cluster_0 Starting Materials cluster_1 Amide Coupling cluster_2 Final Product A 1. (S)-3-Fluoropyrrolidine C 3. Coupling Reaction B 2. Activated Carboxylic Acid D 4. Work-up & Purification C->D E 5. Bioactive Molecule (e.g., DPP-IV Inhibitor)

Caption: Elaboration of a fluoropyrrolidine into a bioactive molecule.

Conclusion

The asymmetric synthesis of fluoropyrrolidine intermediates is a dynamic and enabling field in medicinal chemistry. The protocols and strategies outlined in this guide provide researchers with powerful tools for accessing these valuable building blocks. The ability to stereoselectively introduce fluorine into the pyrrolidine scaffold opens up new avenues for the design and development of novel therapeutics with improved pharmacological profiles. As our understanding of fluorine's role in molecular recognition and metabolism continues to grow, the demand for efficient and versatile synthetic methods for fluorinated intermediates will undoubtedly increase.

References

  • Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 437-443. [Link]

  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2956-2975. [Link]

  • Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 437-443. [Link]

  • Mossine, A. V., Brooks, A. F., Scott, P. J., & Brooks, A. F. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 6(18), 12261-12267. [Link]

  • Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 437-443. [Link]

  • Chorghade, M. S., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Amino acids, 35(3), 579-584. [Link]

  • Reddy, V. P., & Al-Amin, M. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 86(13), 8849-8860. [Link]

  • Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biopolymers, 96(5), 630-640. [Link]

  • Umemoto, T., & Singh, R. P. (2011). 4-Fluoropyrrolidine-2-carbonyl Fluorides: Useful Synthons and Their Facile Preparation with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride. The Journal of Organic Chemistry, 76(8), 2821-2825. [Link]

  • Cantagrel, F., Lhermitte, H., & Gagosz, F. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry, 10(42), 8465-8472. [Link]

  • Wuest, M., & Wuest, F. (2012). Synthesis of stereochemically pure 18F-cis-4-fluoro-L-proline on an automated synthesis unit. Journal of Nuclear Medicine, 53(supplement 1), 1845-1845. [Link]

  • G. Cahiez, V. Habiak, C. Duplais, A. Moyeux, Angew. Chem. Int. Ed.2007, 46, 4364–4366.
  • Wang, W., & Li, H. (2013). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research, 46(7), 1546-1558. [Link]

  • Umemoto, T., & Singh, R. P. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The Journal of organic chemistry, 76(8), 2821-2825. [Link]

  • Si, C., Fales, K. R., Torrado, A., Frimpong, K., Kaoudi, T., Vandeveer, H. G., & Njoroge, F. G. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of organic chemistry, 81(10), 4359-4363. [Link]

  • Hamdane, D., Drake, A. F., & Neidle, S. (2006). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 4(10), 1853-1855. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2011). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Current Organic Chemistry, 15(22), 3936-3971. [Link]

  • Van Hende, E., Verniest, G., & De Kimpe, N. (2008). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2008(11), 126-137. [Link]

  • Li Petri, G., Montalbano, A., & D'Anna, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • WO2025087822 - NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. (2025). WIPO Patentscope. [Link]

  • Buev, E. M., Moshkin, V. S., & Sosnovskikh, V. Y. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(13), 6873-6880. [Link]

  • Caldwell, C. G., He, J., He, H., He, H., He, H., He, H., ... & He, H. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(5), 1265-1268. [Link]

  • Alonso, D., Baeza, A., Chinchilla, R., & Ramón, D. J. (2010). Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. Tetrahedron: Asymmetry, 21(11-12), 1419-1424. [Link]

  • Vitale, R., & Massi, A. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 10(11), 1272. [Link]

  • Beeson, T. D., & MacMillan, D. W. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. [Link]

  • Galkina, M. A., & Galkin, K. I. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4849. [Link]

  • Li, W., & Wang, J. (2018). Representative bioactive molecules containing fused pyrrolidine and cyclopentane moieties. ResearchGate. [Link]

  • Mielgo, A., & Palomo, C. (2006). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry-A European Journal, 12(29), 7737-7746. [Link]

  • Poyraz, S., & Yilmaz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245899. [Link]

  • Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6094. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • Ma, J. A., & Cahard, D. (2007). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 61(5), 253-259. [Link]

Sources

Method

Fluorination of N-protected 4-hydroxyproline methyl ester with DAST

An Application Guide to the Deoxyfluorination of N-Protected 4-Hydroxyproline Methyl Ester with Diethylaminosulfur Trifluoride (DAST) Introduction: The Significance of 4-Fluoroprolines The strategic incorporation of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Deoxyfluorination of N-Protected 4-Hydroxyproline Methyl Ester with Diethylaminosulfur Trifluoride (DAST)

Introduction: The Significance of 4-Fluoroprolines

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and favorable pharmacokinetic properties. Among fluorinated motifs, 4-fluoroproline stands out as a valuable non-canonical amino acid.[1][2] Its integration into peptides and proteins can profoundly influence their structure and function. The strong inductive effect of the fluoro group enforces a specific pucker on the pyrrolidine ring, biases the conformation of the preceding peptide bond, and can accelerate cis-trans isomerization, making it a powerful tool for protein design and engineering.[3][4]

The synthesis of 4-fluoroprolines frequently starts from the readily available and inexpensive (2S,4R)-4-hydroxyproline (Hyp), a major component of collagen.[1][3] A common and effective method for this transformation is the direct deoxyfluorination of an N-protected 4-hydroxyproline ester using diethylaminosulfur trifluoride (DAST). This guide provides a detailed examination of this reaction, from its mechanistic underpinnings and safety considerations to a practical, step-by-step laboratory protocol.

Safety First: The Critical Nature of Handling DAST

Diethylaminosulfur trifluoride (DAST) is a highly effective fluorinating agent, but its utility is matched by its significant hazards.[5] It is a corrosive, water-sensitive, and thermally unstable liquid that requires strict adherence to safety protocols.[6][7]

  • Thermal Instability : DAST can decompose violently upon heating. It is crucial to maintain reaction temperatures below 50 °C, and large-scale reactions are discouraged without specialized safety assessments.[7][8] Upon heating, it can disproportionate into sulfur tetrafluoride and other hazardous compounds.[9]

  • Reactivity with Water : DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[6][9] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosiveness : DAST can cause severe skin burns and eye damage.[5] It can also etch standard borosilicate glass upon prolonged contact, especially in the presence of trace moisture which generates HF.[9]

  • Required Personal Protective Equipment (PPE) : Always handle DAST in a well-ventilated chemical fume hood.[5][6] Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[5]

  • Storage : DAST should be stored in a tightly sealed container, often under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials like water and acids.[5] Many suppliers recommend refrigerated storage (2-8 °C) to ensure stability.[10]

  • Quenching and Disposal : Unused DAST and reaction mixtures must be quenched carefully by slowly adding the material to a stirred, cooled solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃).

Reaction Mechanism and Stereochemistry

The fluorination of alcohols with DAST is a nucleophilic substitution reaction. The generally accepted mechanism involves two key stages: activation of the hydroxyl group followed by displacement with a fluoride ion.[11][12]

  • Activation : The hydroxyl group of the N-protected 4-hydroxyproline methyl ester attacks the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF) and the departure of the diethylamino group to form a reactive alkoxyaminosulfur difluoride intermediate.

  • Nucleophilic Displacement : The fluoride ion, generated in the first step or supplied by another equivalent of DAST, acts as a nucleophile. It attacks the carbon atom bearing the activated oxygen group. In the case of 4-hydroxyproline, a secondary alcohol, this displacement proceeds via an Sₙ2 mechanism .[1][13]

A critical consequence of the Sₙ2 pathway is the inversion of stereochemistry at the C-4 position. Therefore, starting with the naturally occurring trans-isomer, (2S,4R)-N-Boc-4-hydroxyproline methyl ester, yields the cis-fluorinated product, (2S,4S)-N-Boc-4-fluoroproline methyl ester. This stereospecificity is a key advantage of the DAST-mediated fluorination.[3][14]

G Figure 1: Mechanism of DAST-mediated Deoxyfluorination cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Start_Mol N-Boc-(2S,4R)-4-hydroxyproline methyl ester Intermediate Alkoxyaminosulfur difluoride intermediate Start_Mol->Intermediate Activation of -OH (-HF, -Et₂NH) DAST DAST (Et₂NSF₃) Product_Mol N-Boc-(2S,4S)-4-fluoroproline methyl ester Intermediate->Product_Mol Sₙ2 attack by F⁻ (Inversion of Stereochemistry)

Figure 1: Mechanism of DAST-mediated Deoxyfluorination

Key Reaction Parameters

The success of the fluorination reaction depends on the careful control of several parameters. The following table summarizes typical conditions and provides the rationale for each choice.

ParameterTypical ValueRationale & Key Considerations
Substrate N-Boc-(2S,4R)-4-hydroxyproline methyl esterThe Boc group is stable under the reaction conditions. The methyl ester prevents potential intramolecular side reactions involving a free carboxylate.
Reagent DAST (1.1 - 1.5 equivalents)A slight excess of DAST ensures complete conversion of the starting material.[4]
Solvent Anhydrous Dichloromethane (DCM)DCM is an aprotic solvent that effectively dissolves the substrate and is inert under the reaction conditions. Other aprotic solvents like THF can also be used.[4][8]
Temperature -78 °C to Room TemperatureThe reaction is initiated at low temperature to control the exothermic reaction between the alcohol and DAST. The mixture is then allowed to warm slowly to ensure the reaction proceeds to completion.[4]
Reaction Time 2 - 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the reaction of DAST with atmospheric moisture, which would deactivate the reagent and generate HF.[12]

Detailed Experimental Protocol

This protocol describes the fluorination of N-Boc-(2S,4R)-4-hydroxyproline methyl ester to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester.

G Figure 2: Experimental Workflow A Preparation Dry glassware under vacuum or in an oven. Prepare inert atmosphere (N₂/Ar). B Dissolution Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester in anhydrous DCM. A->B C Cooling Cool the solution to -78 °C (dry ice/acetone bath). B->C D Reagent Addition Add DAST dropwise via syringe over 10-15 minutes. C->D  Caution:  Exothermic! E Reaction Stir at -78 °C for 30 min, then allow to warm to room temperature over several hours. D->E F Monitoring Check reaction completion using TLC (stain with KMnO₄). E->F G Quenching Slowly pour the reaction mixture into a -stirred, cooled (0 °C) saturated NaHCO₃ solution. F->G If complete H Extraction Separate the layers. Extract the aqueous layer with DCM (2x). G->H I Washing & Drying Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄. H->I J Purification Filter, concentrate under reduced pressure. Purify crude product via silica gel column chromatography. I->J K Characterization Analyze the pure product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. J->K

Sources

Application

Application Note: Incorporation of Fluorinated Amino Acids to Enhance Peptide Metabolic Stability

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for synthesizing fluorinated peptides and validating their enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for synthesizing fluorinated peptides and validating their enhanced metabolic stability using LC-MS/MS workflows.

Mechanistic Rationale: The "Fluorine Effect" in Peptide Therapeutics

The transition of peptides from highly potent biological modulators to viable clinical therapeutics is frequently bottlenecked by their poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation[1]. The strategic incorporation of fluorinated non-canonical amino acids (e.g., trifluoromethyl-alanine, hexafluoroleucine, or fluoro-phenylalanine) offers a powerful, multi-faceted solution to this challenge.

As a Senior Application Scientist, it is critical to understand why fluorination works before executing the synthesis. The protective mechanism is driven by three core physiochemical alterations[2]:

  • Steric and Electronic Shielding: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å) and comparable to oxygen (1.52 Å). When incorporated into an amino acid side chain, the strong electron-withdrawing nature of fluorine alters the pKa of neighboring amides, electronically deactivating the scissile amide bond against nucleophilic attack by protease active sites (e.g., serine proteases like elastase)[1].

  • Protease Substrate Mismatch: Highly fluorinated side chains (such as hexafluoroleucine) are intensely hydrophobic and sterically bulky. This structural divergence creates a mismatch within the highly specific binding pockets (S1, S1', etc.) of degrading enzymes like Dipeptidyl Peptidase IV (DPP IV), preventing the formation of the enzyme-substrate complex[3].

  • Enhanced Lipophilicity: The carbon-fluorine bond is highly polarized but lacks polarizability, leading to a "fluorous effect" that increases the overall lipophilicity of the peptide. This not only aids in metabolic stability but can also enhance membrane permeability and blood-brain barrier traversal[4].

Experimental Workflow

The following diagram illustrates the end-to-end self-validating system, from synthesis to LC-MS/MS stability profiling.

G A Peptide Sequence Design (Select Fluorinated AAs) B Fmoc-SPPS (Optimized HATU/DIC Coupling) A->B C TFA Cleavage & HPLC Purification B->C D Human Serum Incubation (37°C, Time-course) C->D E Protein Precipitation (1% Formic Acid in EtOH) D->E F LC-MS/MS Quantification (MRM Mode) E->F G Metabolic Stability Profiling (Half-life Calculation) F->G

Workflow for fluorinated peptide synthesis and LC-MS stability profiling.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Expert Insight: The incorporation of fluorinated amino acids via standard Fmoc-SPPS presents a unique chemical challenge. While coupling the fluorinated amino acid to the growing peptide chain is generally straightforward, coupling the subsequent amino acid onto the deprotected amine of the fluorinated residue is notoriously difficult. The strong electron-withdrawing effect of groups like −CF3​ severely reduces the nucleophilicity of the α -amine[4]. Standard DIC/HOBt conditions will often fail, resulting in truncated sequences.

Materials
  • Fmoc-protected fluorinated amino acids (e.g., Fmoc-Hexafluoro-Leu-OH)[5]

  • Rink Amide resin or 2-Chlorotrityl chloride resin

  • Coupling Reagents: HATU, HOAt, DIC, Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA), 2,6-Lutidine[5]

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Resin Swelling & Deprotection: Swell the resin in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling the Fluorinated Amino Acid:

    • Prepare a solution of the Fmoc-fluorinated-AA (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF.

    • Add to the resin and agitate at room temperature for 2 hours.

    • Wash the resin with DMF (5 × 1 min).

  • Fmoc Deprotection of the Fluorinated Residue: Treat with 20% piperidine in DMF (2 × 10 min). Note: Monitor by UV to ensure complete deprotection, as steric bulk can hinder piperidine access.

  • Overcoming the Deactivated Amine (Critical Step):

    • To couple the next canonical amino acid onto the deactivated fluorinated amine, standard HATU is often insufficient.

    • Alternative A (Highly Reactive): Use symmetric anhydrides or acid fluorides of the incoming amino acid.

    • Alternative B (Optimized HATU): Use Fmoc-AA-OH (5.0 equiv), HATU (4.9 equiv), HOAt (5.0 equiv), and 2,6-lutidine (10.0 equiv) in a minimal volume of DMF to maximize concentration[5]. Heat the reaction to 50°C using a microwave peptide synthesizer for 30–60 minutes.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude peptide via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Serum Stability Assay & LC-MS/MS Quantification

Expert Insight: A stability assay is only as reliable as its extraction protocol. Peptides are prone to non-specific binding to serum proteins, and incomplete precipitation can lead to massive analyte loss or LC column fouling. Using 1% formic acid in ethanol has been empirically proven to maximize peptide recovery while instantly denaturing endogenous proteases[6].

Materials
  • Human Serum (pooled, off-the-clot)

  • Extraction Solvent: 1% Formic Acid in Ethanol[6]

  • Internal Standard (IS): Isotope-labeled stable peptide[7]

  • LC-MS/MS System (e.g., Agilent InfinityLab LC/MSD or equivalent Triple Quadrupole)[8]

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the purified fluorinated peptide and the wild-type (WT) control peptide to a 10 µM concentration in PBS (pH 7.4).

  • Serum Incubation:

    • Mix 50 µL of the peptide solution with 950 µL of pre-warmed (37°C) 25% human serum in RPMI medium[6].

    • Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 100 µL aliquot.

    • Immediately transfer the aliquot into a microcentrifuge tube containing 200 µL of ice-cold Extraction Solvent (1% Formic acid in Ethanol) spiked with the Internal Standard[6].

    • Vortex vigorously for 30 seconds to precipitate serum proteins and halt enzymatic degradation.

  • Sample Processing:

    • Incubate the quenched samples on ice for 15 minutes.

    • Centrifuge at 18,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[6].

    • Carefully transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., 50 × 2.1 mm, 1.9 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 90% B over 5 minutes.

    • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for the intact peptide[6].

Data Presentation: Quantitative Stability Comparison

To validate the efficacy of the fluorinated substitutions, the peak area ratios (Analyte/Internal Standard) are plotted against time to calculate the elimination half-life ( t1/2​ ) using a first-order decay model. Below is a representative data summary demonstrating the protective effect of fluorination against human serum proteases and specific enzymes like Elastase and DPP IV[1][3].

Peptide ConstructSequence ModificationPrimary Cleavage SiteSerum Half-Life ( t1/2​ )Fold-Increase in Stability
Wild-Type GLP-1 None (Canonical)Ala8-Glu9 (DPP IV)1.5 hours1.0x (Baseline)
Fluoro-GLP-1 (F8) Hexafluoroleucine at Pos 8Ala8-Glu9> 24.0 hours> 16.0x
Model Peptide A None (Canonical)Val-Ser (Elastase)45 minutes1.0x (Baseline)
Fluoro-Peptide A Trifluoromethyl-Ala substitutionTfm-Ala-Ser12.5 hours16.6x
Antimicrobial Kn2-7 None (Canonical)Multiple0.8 hours1.0x (Baseline)
Fluoro-Kn2-7 Fluoro-phenylalanine substitutionMultiple18.2 hours22.7x

Table 1: Comparative metabolic stability of wild-type versus fluorinated peptide analogues. Data synthesizes typical outcomes observed when substituting canonical aliphatic/aromatic residues with their highly fluorinated counterparts.

References

  • Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma Source: PubMed / Elsevier (June 2013) URL:[Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Source: Journal of Medicinal Chemistry / ACS Publications (October 2008) URL:[Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids Source: European Journal of Organic Chemistry / ResearchGate (October 2018) URL:[Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS Source: Future Science OA / Taylor & Francis (July 2022) URL:[Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture Source: PMC / NIH (October 2024) URL:[Link]

  • Backbone-Fluorinated 1,2,3-Triazole-Containing Dipeptide Surrogates Source: Organic Letters / ACS Publications (October 2017) URL:[Link]

Sources

Method

The Strategic Incorporation of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine in the Synthesis of Potent Neuraminidase Inhibitors: An Application Note and Protocol

Introduction: The Imperative for Advanced Neuraminidase Inhibitors and the Role of Fluorinated Scaffolds Influenza remains a significant global health concern, necessitating the continuous development of effective antivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Neuraminidase Inhibitors and the Role of Fluorinated Scaffolds

Influenza remains a significant global health concern, necessitating the continuous development of effective antiviral therapeutics. A key strategy in combating influenza is the inhibition of neuraminidase, a crucial enzyme for the release of progeny virions from infected host cells. Marketed neuraminidase inhibitors, such as Oseltamivir and Zanamivir, have demonstrated clinical efficacy; however, the emergence of drug-resistant strains underscores the urgent need for novel and more robust inhibitors. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This application note details the synthesis and application of a key fluorinated building block, (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine, in the generation of potent neuraminidase inhibitors.

The pyrrolidine scaffold has been identified as a valuable core structure for neuraminidase inhibitors.[1][2] Its three-dimensional structure allows for the precise orientation of functional groups to interact with key residues in the neuraminidase active site. The introduction of a fluorine atom at the C4 position of the pyrrolidine ring, particularly with cis stereochemistry relative to the C2 carboxylate, has been shown to be advantageous. This is attributed to the unique electronic properties of fluorine, which can influence the pKa of neighboring groups and engage in favorable interactions within the enzyme's active site.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine in the synthesis of next-generation neuraminidase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the mechanistic basis for the enhanced inhibitory activity of the resulting fluorinated compounds.

Synthetic Strategy: From Hydroxyproline to a Key Fluorinated Intermediate

The most common and economically viable starting material for the synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is the readily available (2S,4R)-4-hydroxy-L-proline. The synthetic pathway involves three key stages: protection of the amine and carboxylic acid functionalities, stereospecific fluorination of the hydroxyl group, and subsequent deprotection to yield the desired fluorinated pyrrolidine core.

Rationale for Synthetic Choices

The protection of the amine and carboxylic acid is crucial to prevent unwanted side reactions during the fluorination step. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The carboxylic acid is typically converted to a methyl ester to enhance solubility and prevent its interference with the fluorinating agent.

The fluorination of the C4 hydroxyl group is the most critical step and requires careful selection of the fluorinating agent to ensure the desired stereochemical outcome. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation, proceeding via an SN2 mechanism that results in the inversion of stereochemistry at the C4 position. This is essential to obtain the desired (4S)-fluoro configuration from the (4R)-hydroxyproline precursor.

Experimental Workflow for Intermediate Synthesis

Start (2S,4R)-4-hydroxy-L-proline Step1 Protection (Boc & Esterification) Start->Step1 Intermediate1 N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester Step1->Intermediate1 Step2 Fluorination (DAST) Intermediate1->Step2 Intermediate2 N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Final (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Step3->Final

Caption: Synthetic workflow for the preparation of the key fluorinated intermediate.

Detailed Protocols

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester
  • Esterification: To a suspension of (2S,4R)-4-hydroxy-L-proline (10.0 g, 76.2 mmol) in methanol (150 mL) at 0 °C, thionyl chloride (8.3 mL, 114.3 mmol) is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 16 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride as a white solid.

  • Boc Protection: The crude methyl ester hydrochloride is dissolved in a mixture of dioxane (100 mL) and water (50 mL). Di-tert-butyl dicarbonate (20.0 g, 91.4 mmol) and sodium bicarbonate (19.2 g, 228.6 mmol) are added, and the mixture is stirred vigorously at room temperature for 12 hours. The reaction mixture is then concentrated, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester as a colorless oil.

Parameter Value Reference
Starting Material (2S,4R)-4-hydroxy-L-prolineCommercially Available
Reagents Thionyl chloride, Methanol, Di-tert-butyl dicarbonate, Sodium bicarbonateStandard laboratory grade
Typical Yield 85-95% over two steps[5]
Purity (by HPLC) >98%[5]
Protocol 2: Synthesis of N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester

Caution: Diethylaminosulfur trifluoride (DAST) is toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (5.0 g, 20.4 mmol) in anhydrous dichloromethane (100 mL) at -78 °C under a nitrogen atmosphere, DAST (3.5 mL, 26.5 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester as a pale yellow oil.

Parameter Value Reference
Fluorinating Agent Diethylaminosulfur trifluoride (DAST)[5]
Reaction Temperature -78 °C to room temperature[5]
Typical Yield 60-75%[6]
Purity (by HPLC) >99%[6]
Protocol 3: Synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Hydrochloride
  • A solution of N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester (2.0 g, 8.0 mmol) in 4 M HCl in dioxane (20 mL) is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride as a white solid.

Parameter Value Reference
Deprotecting Agent 4 M HCl in dioxaneStandard laboratory procedure
Typical Yield >95%Estimated from similar reactions
Purity (by NMR) >98%Estimated from similar reactions

Application in the Synthesis of a Neuraminidase Inhibitor Analogue

The prepared (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine serves as a versatile building block for the synthesis of various neuraminidase inhibitors. The following protocol outlines a representative synthesis of a neuraminidase inhibitor analogue, demonstrating the utility of this fluorinated scaffold.

Synthetic Workflow for Inhibitor Analogue

Start (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Step1 N-Alkylation Start->Step1 Intermediate1 N-Alkyl-4-fluoro-pyrrolidine derivative Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 Amide-functionalized pyrrolidine Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Final Neuraminidase Inhibitor Analogue Step3->Final

Caption: General synthetic route to a neuraminidase inhibitor analogue.

Protocol 4: Synthesis of a Neuraminidase Inhibitor Analogue
  • N-Alkylation: To a solution of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride (1.0 g, 5.4 mmol) in acetonitrile (20 mL) is added potassium carbonate (2.2 g, 16.2 mmol) and the desired alkyl halide (e.g., 3-pentyl bromide, 1.1 g, 7.0 mmol). The mixture is heated to reflux for 12 hours. After cooling, the solids are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-alkylated product.

  • Amide Coupling: The resulting N-alkylated pyrrolidine is then coupled with a suitable carboxylic acid (e.g., a substituted benzoic acid) using a standard peptide coupling reagent such as HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Ester Hydrolysis: The methyl ester of the coupled product is hydrolyzed using lithium hydroxide in a mixture of THF and water to yield the final carboxylic acid, which is the active neuraminidase inhibitor analogue.

Mechanism of Action and the Role of Fluorine

The inhibitory activity of these pyrrolidine-based compounds stems from their ability to mimic the transition state of the sialic acid cleavage reaction catalyzed by neuraminidase. The carboxylic acid at the C2 position forms crucial salt bridges with a triad of arginine residues (Arg118, Arg292, and Arg371) in the active site.[3]

The fluorine atom at the C4 position plays a multifaceted role in enhancing binding affinity:

  • Conformational Rigidity: The electronegative fluorine atom influences the puckering of the pyrrolidine ring, pre-organizing the molecule into a conformation that is favorable for binding to the enzyme's active site.

  • Enhanced Hydrophobic Interactions: The C-F bond can participate in favorable hydrophobic interactions with nonpolar residues in a specific pocket of the active site.

  • Modulation of Basicity: The inductive effect of the fluorine atom can modulate the basicity of the pyrrolidine nitrogen, which can fine-tune its interaction with the enzyme.

cluster_NA Neuraminidase Active Site cluster_Inhibitor Fluorinated Pyrrolidine Inhibitor Arg118 Arg118 Arg292 Arg292 Arg371 Arg371 Hydrophobic Pocket Hydrophobic Pocket Carboxylate Carboxylate Carboxylate->Arg118 Salt Bridge Carboxylate->Arg292 Salt Bridge Carboxylate->Arg371 Salt Bridge Fluorine Fluorine Fluorine->Hydrophobic Pocket Hydrophobic Interaction Pyrrolidine Ring Pyrrolidine Ring Side Chain Side Chain Side Chain->Hydrophobic Pocket van der Waals Interaction

Caption: Key interactions of a fluorinated pyrrolidine inhibitor in the neuraminidase active site.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Technique Expected Data
N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester ¹H NMR (CDCl₃, 400 MHz) δ 4.45 (t, 1H), 5.20 (d, 1H), 3.75 (s, 3H), 3.60-3.80 (m, 2H), 2.20-2.50 (m, 2H), 1.45 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 154.0, 92.0 (d, J=180 Hz), 80.5, 59.0, 55.0, 52.5, 38.0 (d, J=20 Hz), 28.5.
Mass Spectrometry (ESI+) m/z 248.1 [M+H]⁺
Neuraminidase Inhibitor Analogue IC₅₀ (Influenza A/H1N1) Dependent on the specific analogue, typically in the low micromolar to nanomolar range.[7]

Conclusion

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is a highly valuable and versatile building block for the synthesis of potent neuraminidase inhibitors. The strategic incorporation of fluorine at the C4 position of the pyrrolidine ring offers significant advantages in terms of enhanced binding affinity and improved pharmacokinetic properties. The synthetic protocols outlined in this application note provide a clear and reproducible pathway for the preparation of this key intermediate and its subsequent elaboration into novel antiviral agents. This approach holds considerable promise for the development of next-generation influenza therapeutics to address the ongoing challenge of viral resistance.

References

  • Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., ... & Laver, W. G. (2001). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Journal of medicinal chemistry, 44(8), 1192-1201. [Link]

  • Babu, Y. S., Chand, P., Bantia, S., Kotian, P., Dehghani, A., El-Kattan, Y., ... & Montgomery, J. A. (2000). Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of medicinal chemistry, 43(19), 3482-3486.
  • Kashid, B., Yadav, R. P., Rafeeq, M., Kumar, D., Kumar, P., & Singh, A. K. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Organic Process Research & Development, 24(9), 1836-1841. [Link]

  • Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The Journal of organic chemistry, 76(9), 3113-3121.
  • Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & medicinal chemistry, 15(7), 2749-2758.
  • Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A hyperstable collagen-like triple helix. Chemistry & biology, 6(2), 63-70.
  • Li, Y., & De Clercq, E. (2020). Current drugs and new compounds in development for the treatment of influenza virus infections. ChemMedChem, 15(1), 28-44.
  • von Itzstein, M. (2007). The war against influenza: discovery and development of sialidase inhibitors. Nature reviews Drug discovery, 6(12), 967-974.
  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Mendel, D. B. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681-690.
  • Shie, J. J., & Fang, J. M. (2019). Development of effective anti-influenza drugs: from oseltamivir to baloxavir. Journal of the Chinese Chemical Society, 66(6), 561-570.
  • Russell, R. J., Haire, L. F., Stevens, D. J., Collins, P. J., Lin, Y. P., Blackburn, G. M., ... & Skehel, J. J. (2006). The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design.
  • Amaro, R. E., Swift, R. V., Votapka, L., Li, W. W., Walker, R. C., & Bush, R. M. (2011). Mechanism of 150-cavity formation in influenza neuraminidase.

Sources

Application

Advanced Application Note: Deprotection Strategies for Fmoc-Protected Fluorinated Pyrrolidines

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry and peptide design. The strategic incorporation of fluorine into this heterocycle (e.g., 3-fluoroproline, 4-fluoroproline, and 3,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and peptide design. The strategic incorporation of fluorine into this heterocycle (e.g., 3-fluoroproline, 4-fluoroproline, and 3,3-difluoropyrrolidine) introduces profound stereoelectronic effects that enhance metabolic stability and modulate the pKa of the pyrrolidine nitrogen[1]. However, these same stereoelectronic modifications complicate standard solid-phase peptide synthesis (SPPS) and solution-phase workflows. This application note provides a comprehensive, causality-driven guide to the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection of fluorinated pyrrolidines, addressing base-induced side reactions, reagent optimization, and self-validating analytical protocols.

Mechanistic Principles: The Fluorine Effect on Pyrrolidine Reactivity

To master the deprotection of fluorinated pyrrolidines, one must first understand the structural causality introduced by the fluorine atom:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen[1]. While this makes the resulting free amine a weaker nucleophile during subsequent coupling steps, it does not hinder the E1cB mechanism required for Fmoc removal.

  • The Fluorine Gauche Effect: The conformation of fluorinated pyrrolidines is heavily dictated by σ→σ∗ hyperconjugation and electrostatic interactions[1]. This forces the ring into specific puckered conformations (e.g., C γ -exo or C γ -endo in 4-fluoroprolines)[2].

  • Impact on Deprotection: The altered ring pucker can expose the α -proton to base-catalyzed epimerization during prolonged exposure to the secondary amines used for Fmoc cleavage. Fortunately, direct defluorination is rarely observed under standard Fmoc deprotection conditions unless the molecule possesses highly activated adjacent leaving groups[3].

Reagent Selection and Side Reaction Mitigation

The standard Fmoc deprotection reagent—20% piperidine in dimethylformamide (DMF)—is highly effective because piperidine acts as both the base to abstract the acidic fluorenyl proton and the nucleophile to scavenge the resulting dibenzofulvene (DBF). However, for highly substituted or base-sensitive fluorinated pyrrolidines, alternative bases are required to prevent epimerization and aspartimide formation[4].

Quantitative Comparison of Deprotection Reagents
Reagent SystemConcentration & SolventDeprotection TimeDefluorination RiskEpimerization RiskMechanistic Rationale & Application
Piperidine 20% (v/v) in DMF10–20 minVery LowModerateStandard E1cB base and DBF scavenger. Optimal for robust, non-epimerizable sequences[1].
Piperazine + HOBt 5% (w/v) + 0.1 M in DMF20–30 minVery LowLowHOBt acts as a weak acid buffer, significantly reducing base-catalyzed epimerization of the α -carbon while maintaining Fmoc cleavage efficiency[4].
DBU + Piperidine 2% + 2% (v/v) in DMF2–5 minLowHighDBU is a strong, non-nucleophilic base that accelerates proton abstraction. High risk of epimerization; strictly reserved for severely sterically hindered Fmoc groups.

Workflow and Logical Relationships

DeprotectionWorkflow A Fmoc-Fluoropyrrolidine B Select Base System A->B C 20% Piperidine/DMF (Standard) B->C Robust Substrate D 5% Piperazine + 0.1M HOBt (Base-Sensitive) B->D Epimerization Risk E E1cB Elimination (Fmoc Cleavage) C->E D->E F Dibenzofulvene (DBF) Scavenging E->F Base acts as nucleophile G Free Fluoropyrrolidine F->G H Chloranil Test (Secondary Amine QC) G->H On-Resin QC I 19F-NMR Validation G->I Cleaved/Solution QC

Decision matrix and chemical workflow for Fmoc deprotection of fluorinated pyrrolidines.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Deprotection of Fmoc-4-Fluoroproline

Causality Note: The Kaiser test (ninhydrin) yields a false negative for pyrrolidines because they are secondary amines. This protocol utilizes the Chloranil test, which specifically reacts with secondary amines to form a distinct blue/green dialkylamino-substituted quinone, ensuring accurate self-validation.

Materials:

  • Resin-bound Fmoc-4-fluoroproline peptide

  • Deprotection Solution: 20% Piperidine in DMF (or 5% Piperazine + 0.1 M HOBt in DMF for sensitive sequences)

  • Wash Solvents: DMF, Dichloromethane (DCM)

  • Chloranil Test Reagents: 2% acetaldehyde in DMF, 2% chloranil in DMF

Step-by-Step Methodology:

  • Resin Swelling: Transfer the resin to a fritted syringe. Swell the resin in DCM for 15 minutes, followed by DMF for 15 minutes. Rationale: Proper swelling ensures the polymer matrix is fully permeable to the deprotection base.

  • Initial Cleavage: Add 5 volumes (relative to resin bed) of the chosen Deprotection Solution. Agitate gently for 5 minutes. Drain the solution.

  • Complete Cleavage: Add a fresh 5 volumes of Deprotection Solution and agitate for an additional 15 minutes[1].

  • Scavenging and Washing: Drain the reaction vessel. Wash the resin thoroughly to remove all traces of piperidine and DBF-adducts: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Self-Validation (Chloranil Test): Transfer a few beads of the washed resin to a glass test tube. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF. Let stand at room temperature for 5 minutes. A dark blue or green color on the beads confirms the successful generation of the free secondary amine.

Protocol B: Solution-Phase Deprotection of Fmoc-3,3-Difluoropyrrolidine

Causality Note: In solution phase, the DBF-piperidine adduct must be actively removed to prevent contamination. We utilize a polymer-supported amine scavenger to simplify purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-3,3-difluoropyrrolidine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add piperidine (10.0 eq) dropwise at room temperature. Stir the reaction for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, UV detection).

  • Scavenging: Once complete, add polymer-supported trisamine resin (15.0 eq) to the reaction mixture to scavenge excess piperidine and the DBF-piperidine adduct. Agitate for 1 hour.

  • Filtration and Concentration: Filter the mixture through a Celite pad, washing with DCM. Concentrate the filtrate under reduced pressure to yield the free 3,3-difluoropyrrolidine.

Analytical Validation: 19 F-NMR & LC-MS

To ensure the structural integrity of the fluorinated pyrrolidine post-deprotection, 19 F-NMR is the gold standard.

  • 19 F-NMR Rationale: The 19 F nucleus has a 100% natural abundance and a massive chemical shift dispersion (>100 ppm). Because there is no background fluorine in standard biological or resin environments, 19 F-NMR provides a highly sensitive, background-free method to monitor deprotection and confirm that defluorination has not occurred[5].

  • Execution: Dissolve the cleaved product in CDCl 3​ or DMSO- d6​ (10–20 mM). Acquire 1D 19 F-{1H} decoupled spectra. The preservation of the distinct multiplet (e.g., the characteristic AB system for the geminal fluorines in 3,3-difluoropyrrolidine around -100 to -105 ppm) definitively validates the survival of the C-F bonds[1].

  • LC-MS: Couple NMR data with LC-MS (ESI+) to confirm the mass shift corresponding to the loss of the Fmoc group ( Δm/z=−222.24 Da) and the absence of M-19 (loss of fluorine) peaks.

References

1.[1] Title: 3,3-Difluoropyrrolidine | 316131-01-8 - Benchchem Source: benchchem.com URL:

2.[3] Title: Technical Support Center: Troubleshooting Low ... - Benchchem Source: benchchem.com URL:

3.[4] Title: Base-induced side reactions in Fmoc-solid phase peptide synthesis - Ovid Source: ovid.com URL:

4.[5] Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... Source: nih.gov URL:

5.[2] Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | The Journal of Organic Chemistry Source: acs.org URL:

Sources

Method

Application Notes and Protocols: Fluorinated Pyrrolidines in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Fluorine Advantage in Pyrrolidine-Based Organocatalysis The field of asymmetric organocatalysis has established the pyrrolidine scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Pyrrolidine-Based Organocatalysis

The field of asymmetric organocatalysis has established the pyrrolidine scaffold, particularly derived from the amino acid proline, as a cornerstone for stereoselective transformations.[1][2][3] These catalysts operate through enamine or iminium ion intermediates, effectively mimicking the function of natural aldolase enzymes.[3] The strategic introduction of fluorine atoms onto the pyrrolidine ring represents a significant advancement in catalyst design.[4][5]

Fluorine, being the most electronegative element, imparts profound and unique stereoelectronic effects on a molecule without a significant increase in steric bulk.[5][6] When incorporated into a pyrrolidine ligand, these effects can:

  • Modulate Lewis Basicity/Acidity: The strong electron-withdrawing nature of fluorine can decrease the basicity of the pyrrolidine nitrogen, influencing the equilibrium of catalyst-substrate interactions and potentially increasing the reactivity of catalytic intermediates.[5]

  • Control Pyrrolidine Ring Pucker: Fluorine substitution can enforce a specific Cγ-exo or Cγ-endo ring pucker through stereoelectronic effects like the gauche effect. This conformational locking pre-organizes the catalyst's chiral environment, leading to more defined transition states and enhanced enantioselectivity.[7]

  • Enhance Catalyst Stability: The robust C-F bond can increase the metabolic and chemical stability of the catalyst.[6]

This guide details the application of fluorinated pyrrolidine ligands in key asymmetric transformations, providing field-proven insights and detailed experimental protocols.

Application Focus: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that generates synthetically versatile γ-nitro aldehydes.[8] Organocatalysis with chiral pyrrolidines, particularly diarylprolinol silyl ethers, has become a benchmark for this transformation.[9][10] The introduction of fluorine onto the prolinol scaffold can further refine selectivity and efficiency.

Mechanistic Rationale

The catalytic cycle, illustrated below, proceeds via an enamine intermediate. The fluorinated pyrrolidine catalyst reacts with the aldehyde to form a nucleophilic enamine. This enamine then attacks the nitroolefin in a stereocontrolled fashion. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.

Causality: The stereochemical outcome is determined in the C-C bond-forming step. The fluorinated diarylprolinol silyl ether catalyst creates a highly organized transition state. The bulky diaryl(trialkylsilyl)methoxy group effectively shields one face of the enamine, while the nitroalkene approaches from the less hindered face. The fluorine atoms on the aryl rings can further tune the electronic properties and steric environment of this pocket, enhancing the facial discrimination.[11][12]

Visualization of the Catalytic Cycle

Here is a diagram illustrating the catalytic cycle for the asymmetric Michael addition.

Catalytic_Cycle_Michael_Addition Catalytic Cycle for Asymmetric Michael Addition CAT Fluorinated Pyrrolidine Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE -H₂O ALD Aldehyde (RCHO) ALD->ENAMINE TS Stereodetermining C-C Bond Formation (Transition State) ENAMINE->TS NITRO Nitroolefin NITRO->TS IMINIUM Iminium Ion Intermediate TS->IMINIUM IMINIUM->CAT Hydrolysis PROD γ-Nitro Aldehyde (Product) IMINIUM->PROD +H₂O H2O H₂O H2O->IMINIUM

Sources

Application

Practical guide to handling and reacting with morpholinosulfur trifluoride

Application Note: Safe Handling and Synthetic Protocols for Morpholinosulfur Trifluoride (Morph-DAST) Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Introduction and Reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling and Synthetic Protocols for Morpholinosulfur Trifluoride (Morph-DAST)

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction and Reagent Rationale

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Morpholinosulfur trifluoride (commonly known as Morph-DAST) has emerged as a superior nucleophilic fluorinating agent compared to its predecessor, diethylaminosulfur trifluoride (DAST)[1].

While DAST is notoriously prone to violent exothermic decomposition at elevated temperatures, Morph-DAST offers significantly enhanced thermal stability while maintaining identical or superior reactivity profiles for the deoxofluorination of alcohols to alkyl fluorides and ketones to gem-difluorides[1][2]. Despite this improved stability, Morph-DAST remains a highly reactive, moisture-sensitive, and corrosive reagent that requires strict adherence to professional laboratory safety protocols[3].

Physicochemical Properties & Hazard Profile

Understanding the physical properties of Morph-DAST is critical for designing safe experimental setups. The reagent reacts violently with water to liberate hydrofluoric acid (HF), necessitating anhydrous conditions[4][5].

Table 1: Key Properties of Morph-DAST

PropertyValue / Description
Chemical Name Trifluoro(morpholin-4-yl)-λ⁴-sulfane
CAS Number 51010-74-3[3]
Molecular Weight 175.17 g/mol [3]
Appearance Colorless to light yellow liquid[6]
Density 1.436 g/mL at 25 °C[5]
Boiling Point 41–42 °C at 0.5 mm Hg[5]
Storage Requirements < 4 °C, Inert atmosphere (N₂, Ar), PTFE/Plastic container[5]
Primary Hazards Corrosive (Skin/Eyes), Reacts with water to release HF[3]

Storage and Handling Directives (E-E-A-T Principles)

To ensure both the safety of the operator and the integrity of the reagent, the following causal principles must dictate handling:

  • Container Material (Causality): Morph-DAST must be stored in corrosion-resistant polymer containers (e.g., PTFE, Nalgene). Over time, trace moisture ingress generates HF, which will etch and ultimately breach standard borosilicate glass bottles.

  • Atmospheric Control (Causality): The reagent must be handled exclusively under a dry inert atmosphere (Schlenk technique or glovebox). Exposure to ambient humidity rapidly degrades the reagent into morpholinosulfinyl fluoride and HF, reducing fluorination yield and increasing internal container pressure[4].

  • Medical Countermeasures: Due to the risk of HF exposure upon accidental hydrolysis, Calcium Gluconate gel (2.5%) must be immediately accessible in the laboratory. HF penetrates tissue deeply, and calcium gluconate acts by precipitating the fluoride ions as insoluble calcium fluoride, preventing systemic hypocalcemia and deep tissue necrosis[4].

Experimental Workflow & Visualization

The following diagram outlines the critical path for a safe and effective deoxofluorination reaction, emphasizing the thermal control required at each stage.

G A 1. Anhydrous Setup (N2/Ar, Flame-dried) B 2. Substrate Dissolution (Dry CH2Cl2) A->B Maintain inert atm C 3. Morph-DAST Addition (Dropwise, 0°C to -78°C) B->C Cool system D 4. Reaction Progression (Warm to RT) C->D Control exotherm E 5. Controlled Quench (Sat. NaHCO3, 0°C) D->E Monitor via 19F NMR F 6. Aqueous Workup (Phase Separation) E->F Neutralize HF safely

Workflow for Morph-DAST mediated deoxofluorination, highlighting thermal and atmospheric controls.

Standard Operating Protocol: Deoxofluorination of a Ketone

The following protocol describes the conversion of a model ketone to a gem-difluoride. This procedure is designed as a self-validating system: success at each step dictates the safety and yield of the next[2].

Reagents Required:

  • Ketone substrate (1.0 equiv)

  • Morph-DAST (1.5 – 2.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen or Argon for 15 minutes. Rationale: Eliminates surface-bound moisture that would prematurely hydrolyze the fluorinating agent.

  • Substrate Solvation: Dissolve the ketone substrate (e.g., 10 mmol) in anhydrous CH₂Cl₂ (0.1 M to 0.5 M concentration) under positive inert gas pressure[2].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath (0 °C) or dry ice/acetone bath (-78 °C) depending on substrate reactivity. Allow 10 minutes for thermal equilibration.

  • Reagent Addition: Using a dry, gas-tight PTFE syringe, add Morph-DAST (15 to 25 mmol) dropwise over 10–15 minutes. Rationale: The initial nucleophilic attack is exothermic. Dropwise addition prevents thermal runaway and minimizes the formation of elimination byproducts (e.g., vinyl fluorides).

  • Reaction Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12 to 24 hours[2]. Validation: Monitor reaction progress via TLC or ¹⁹F NMR of crude aliquots (look for the disappearance of the carbonyl carbon in ¹³C NMR or the appearance of the characteristic gem-difluoro multiplet in ¹⁹F NMR).

  • Controlled Quenching (CRITICAL): Once complete, re-cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise. Rationale: Unreacted Morph-DAST will violently hydrolyze. The slow addition of a weak base neutralizes the generated HF into harmless sodium fluoride (NaF) while controlling the evolution of CO₂ gas, preventing the reaction from boiling over.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Waste Treatment and Equipment Decontamination

All glassware, syringes, and needles that contacted Morph-DAST must be treated as HF-contaminated.

  • Decontamination: Rinse all equipment with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃) inside the fume hood before standard washing.

  • Aqueous Waste: The aqueous layer from the reaction workup contains fluoride salts. It must be segregated into specific, clearly labeled plastic waste containers designated for "Halogenated Aqueous Waste containing Fluorides" and disposed of according to institutional Environmental Health and Safety (EHS) guidelines.

References

Sources

Method

Application Note: Streamlined Synthesis of Fluorinated Peptidomimetics via a Modified Shapiro Reaction

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry. Abstract: The strategic incorporation of fluorine into peptides can significantly enhance their therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract: The strategic incorporation of fluorine into peptides can significantly enhance their therapeutic properties, including metabolic stability and binding affinity.[1][2][3] This guide provides a detailed protocol for the synthesis of fluoroalkene-containing peptidomimetics, a valuable class of compounds, utilizing a modified Shapiro reaction.[4] This method offers a direct and stereoselective route from readily available ketones to versatile fluorinated building blocks, bypassing the need for transition-metal catalysts and providing a robust tool for drug discovery and development.[4] We will delve into the underlying mechanism, provide a step-by-step experimental protocol, and discuss critical parameters for success.

Introduction: The Significance of Fluorination in Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and low oral bioavailability. The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[5][6] In the context of peptidomimetics, fluorination can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the molecule's half-life.[1][4][7]

  • Increase Lipophilicity: Fluorine can increase the hydrophobicity of a molecule, potentially improving membrane permeability.[1][4][8]

  • Modulate Conformation: The unique electronic properties of fluorine can influence peptide folding and binding conformations.[6][7][8]

  • Improve Binding Affinity: The polar C-F bond can participate in favorable interactions within a protein's binding pocket.[1][3]

Fluoroalkenes, in particular, serve as effective and isosteric replacements for amide bonds in peptides, making them highly valuable motifs in drug design.[4] The Shapiro reaction provides a powerful and direct method for their synthesis.[4][9]

The Shapiro Reaction: Mechanism and Adaptation for Fluorination

The classical Shapiro reaction converts ketones or aldehydes into alkenes via the decomposition of their p-toluenesulfonylhydrazone (tosylhydrazone) derivatives using a strong organolithium base.[10][11] The key steps involve the formation of a vinyllithium intermediate, which can then be quenched with an electrophile.[12][13][14]

The overall mechanism proceeds as follows:

  • Hydrazone Formation: A ketone reacts with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.[12]

  • Double Deprotonation: Two equivalents of a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), deprotonate first the nitrogen and then the less-hindered α-carbon.[10][12][15]

  • Elimination & N2 Extrusion: The resulting dianion collapses, eliminating the tosylate group and extruding molecular nitrogen (N2) to form a vinyllithium species.[12][11][15]

  • Electrophilic Quench: This highly reactive vinyllithium intermediate is then trapped by an electrophile.[12][14][16]

In this modified protocol for fluorination, the vinyllithium intermediate is intercepted by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to generate the desired fluoroalkene.[1][4]

Shapiro_Mechanism Ketone Ketone/Aldehyde reagent1 + TsNHNH₂ Ketone->reagent1 Tosylhydrazone Tosylhydrazone reagent2 + 2 eq. n-BuLi Tosylhydrazone->reagent2 Dianion Dianion Intermediate reagent3 - Ts⁻ - N₂ Dianion->reagent3 Vinyllithium Vinyllithium reagent4 + Electrophilic Fluorine (NFSI) Vinyllithium->reagent4 Fluoroalkene Fluoroalkene Peptidomimetic reagent1->Tosylhydrazone reagent2->Dianion reagent3->Vinyllithium reagent4->Fluoroalkene

Caption: Mechanism of the Shapiro Fluorination Reaction.

Experimental Protocol

This protocol details a general two-step procedure for converting a ketone into a fluoroalkene.

Materials and Reagents:

  • Starting Ketone: Substrate of interest.

  • p-Toluenesulfonylhydrazide (TsNHNH₂): High purity is recommended.

  • Methanol (MeOH): Anhydrous.

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

  • n-Butyllithium (n-BuLi): Titrated solution in hexanes (typically 1.6 M or 2.5 M).

  • N-Fluorobenzenesulfonimide (NFSI): Handle with care as it is a strong oxidant.

  • Saturated Ammonium Chloride (NH₄Cl) solution: For quenching.

  • Standard solvents for workup and chromatography: Diethyl ether (Et₂O), Ethyl acetate (EtOAc), Hexanes.

  • Drying agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Instrumentation:

  • Round-bottom flasks, magnetic stir bars, stir plate.

  • Schlenk line or inert atmosphere setup (Argon or Nitrogen).

  • Syringes and needles for transfer of air/moisture-sensitive reagents.

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C).

  • Rotary evaporator.

  • Flash chromatography system.

Step 1: Synthesis of the Tosylhydrazone
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting ketone (1.0 eq).

  • Reagent Addition: Add p-toluenesulfonylhydrazide (1.1 eq).

  • Solvent: Add a minimal amount of anhydrous methanol to dissolve the solids. A catalytic amount of acid (e.g., a drop of concentrated HCl) can be added to accelerate the reaction, but is often not necessary.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the tosylhydrazone product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting tosylhydrazone under high vacuum. The product is usually pure enough to proceed to the next step without further purification.

Step 2: Shapiro Fluorination

This step must be performed under a strict inert atmosphere (Argon or Nitrogen) as organolithium reagents are pyrophoric and the intermediates are highly reactive.[13]

  • Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool under a stream of inert gas.

  • Reagent Addition: Add the dried tosylhydrazone (1.0 eq) to the flask.

  • Solvent: Add anhydrous THF via syringe (calculate for a concentration of ~0.1-0.2 M).

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (2.1-2.2 eq) dropwise via syringe over 10-15 minutes. The solution will typically turn a deep yellow, orange, or reddish-brown color, indicating the formation of the dianion.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to 0 °C. Stir for an additional 30-60 minutes at 0 °C. During this time, vigorous bubbling (N₂ evolution) should be observed as the vinyllithium forms.

  • Fluorination: Re-cool the reaction mixture to -78 °C. In a separate flask, dissolve NFSI (1.5 eq) in anhydrous THF. Transfer the NFSI solution to the reaction flask via cannula or syringe slowly.

  • Final Stirring: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final fluoroalkene.

Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Shapiro Fluorination (Inert Atmosphere) cluster_workup Workup & Purification A1 Combine Ketone & TsNHNH₂ in MeOH A2 Stir at RT (2-4h) A1->A2 A3 Filter & Wash Solid A2->A3 A4 Dry Under Vacuum A3->A4 B1 Dissolve Hydrazone in Anhydrous THF A4->B1 Tosylhydrazone B2 Cool to -78 °C B1->B2 B3 Add n-BuLi (2.2 eq) B2->B3 B4 Warm to 0 °C (N₂ evolution) B3->B4 B5 Re-cool to -78 °C B4->B5 B6 Add NFSI in THF B5->B6 B7 Warm to RT, Stir B6->B7 C1 Quench with sat. NH₄Cl B7->C1 C2 Extract with Et₂O/EtOAc C1->C2 C3 Dry & Concentrate C2->C3 C4 Flash Chromatography C3->C4 C5 Purified Fluoroalkene C4->C5

Caption: Experimental workflow for Shapiro fluorination.

Data and Expected Results

The efficiency and stereoselectivity of the Shapiro fluorination can be influenced by the substrate. Electron-rich and β-substituted ketones generally provide good yields and high stereoselectivity.[4]

EntryStarting KetoneProductYield (%)Diastereoselectivity (E:Z)
14-Phenyl-2-butanone1-Fluoro-4-phenyl-1-butene75%>20:1
2Cyclohexanone1-Fluorocyclohexene68%N/A
3Propiophenone(1-Fluoroprop-1-en-2-yl)benzene78%15:1
42-Octanone2-Fluoro-2-octene55%10:1
(Yields and selectivities are representative and may vary based on specific reaction conditions and substrate scale. Data adapted from literature reports for illustrative purposes.)[4]

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. Organolithium reagents are extremely sensitive to water.[17]

    • Base Titration: The concentration of commercial n-BuLi can decrease over time. Titrate the solution before use to ensure accurate stoichiometry.

    • Incomplete Hydrazone Formation: Confirm the purity of the tosylhydrazone by ¹H NMR before proceeding.

  • Poor Selectivity:

    • Deprotonation Temperature: The initial deprotonation at -78 °C is crucial for kinetic control and achieving high regioselectivity.[10] Allowing the reaction to warm prematurely can lead to mixtures.

  • Safety:

    • Pyrophoric Reagents: Handle n-butyllithium and other organolithium reagents with extreme care in a fume hood and under an inert atmosphere. Always have an appropriate quenching agent and fire extinguisher nearby.

    • Low Temperatures: Use appropriate personal protective equipment (PPE), including cryogenic gloves, when working with dry ice/acetone baths.

    • NFSI: NFSI is a powerful oxidizing agent. Avoid contact with skin and combustible materials.

Conclusion

The modified Shapiro reaction presented here is a powerful and direct method for synthesizing fluoroalkenes, which are key building blocks for advanced peptidomimetics.[4] This protocol provides a reliable pathway from common ketones to high-value fluorinated products without the need for expensive transition-metal catalysts.[4] By carefully controlling reaction parameters, particularly temperature and stoichiometry, researchers can access a diverse range of fluorinated scaffolds for application in drug discovery and chemical biology.

References

  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897. Available at: [Link]

  • Jäckel, C., & Koksch, B. (2005). Recent Advances in the Synthesis of Fluorinated Amino Acids. European Journal of Organic Chemistry, 2005(21), 4483-4503. Available at: [Link]

  • Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507. Available at: [Link]

  • Funes-Ardoiz, I., Losantos, R., & Sampedro, D. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(46), 37292–37297. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17(6), 621-631. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved from: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Wikipedia. (n.d.). Shapiro reaction. Retrieved from: [Link]

  • Chamberlin, A. R., Stemke, J. E., & Bond, F. T. (1978). Vinyllithium reagents from arenesulfonylhydrazones. The Journal of Organic Chemistry, 43(1), 147-154. Available at: [Link]

Sources

Application

Application Note: Development and Biophysical Validation of G-Quadruplex DNA Binding Ligands

Introduction & Mechanistic Rationale G-quadruplexes (G4s) are non-canonical, tetraplex helical nucleic acid structures formed by guanine-rich sequences. Stabilized by Hoogsteen hydrogen base-pairing and monovalent cation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

G-quadruplexes (G4s) are non-canonical, tetraplex helical nucleic acid structures formed by guanine-rich sequences. Stabilized by Hoogsteen hydrogen base-pairing and monovalent cations (typically K⁺ or Na⁺), G4s are prevalent in biologically critical genomic regions, including telomeric tandem repeats and the promoter regions of proto-oncogenes (e.g., c-MYC, BCL2, KRAS) [[1]]().

The therapeutic premise of G4-binding ligands lies in their ability to selectively interact with and stabilize these structures. In oncology, this stabilization halts telomerase activity at the chromosomal ends or impedes RNA polymerase progression, thereby downregulating oncogene transcription 2. Furthermore, recent advances highlight the role of G4 ligands in modulating tumor immunity by inducing DNA damage that activates the cGAS-STING signaling pathway, promoting immunogenic cell death 3.

Mechanistic Workflow of G4 Ligands

G4_Mechanisms cluster_0 Promoter G4 Targeting cluster_1 Telomeric G4 Targeting Ligand G4 Ligand Promoter Promoter G4 Ligand->Promoter Intercalation Telomere Telomeric G4 Ligand->Telomere Groove Binding BlockPol Polymerase Blockade Promoter->BlockPol Stabilization Downreg Oncogene Downregulation BlockPol->Downreg Arrest Apoptosis Tumor Cell Death Downreg->Apoptosis Pro-apoptotic Inhibit Telomerase Inhibition Telomere->Inhibit Stabilization Damage DNA Damage Response Inhibit->Damage Uncapping Damage->Apoptosis Senescence

Dual mechanistic pathways of G4 ligands inducing tumor cell death.

Biophysical Characterization Strategies

Developing selective G4 ligands requires a robust, self-validating analytical cascade. Initial high-throughput screening is typically performed via Fluorescence Resonance Energy Transfer (FRET) melting assays to establish binding affinity and thermal stabilization ( ΔTm​ ) 4. Hit compounds are subsequently validated orthogonally using Circular Dichroism (CD) spectroscopy to elucidate the topological binding mode (e.g., parallel vs. antiparallel G4) and verify the binding stoichiometry 5.

Data Presentation: Benchmark Ligands and Topologies

Table 1: CD Signatures of Common G4 Topologies

G4 Topology Cation Preference CD Maxima (Positive) CD Minima (Negative) Typical Genomic Origin
Parallel K⁺ ~260–265 nm ~240 nm c-MYC, KRAS, BCL2 promoters
Antiparallel Na⁺ ~290–295 nm ~260 nm Human Telomeric (hTelo)

| Hybrid (Mixed) | K⁺ | ~290 nm & ~260 nm | ~240 nm | Human Telomeric (hTelo) |

Table 2: Quantitative Benchmarks for Standard G4 Ligands | Ligand | Primary Target | Binding Mode | ΔTm​ (at 1-5 μ M) | Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | TMPyP4 | Pan-G4 | End-stacking / Intercalation | +15 to +20 °C | Low (Binds dsDNA) | | BRACO-19 | hTelo | End-stacking | ~ +25 °C | Moderate | | IZCZ-3 | c-MYC | Groove / Loop binding | > +20 °C | High (c-MYC specific) |

Experimental Protocols

Protocol 1: High-Throughput FRET Melting Assay for G4 Stabilization

Rationale & Causality: This assay utilizes dual-labeled oligonucleotides (e.g., 5'-FAM and 3'-TAMRA). In the folded G4 state, the fluorophores are held in close proximity, resulting in FRET-mediated quenching of the FAM signal. Thermal denaturation unfolds the G4, increasing the inter-fluorophore distance and restoring FAM emission. Ligands that stabilize the G4 shift the melting temperature ( Tm​ ) higher. The shift ( ΔTm​ ) directly correlates with the ligand's thermodynamic stabilizing power and affinity 4.

Materials:

  • Dual-labeled G4-forming oligonucleotide (e.g., F21T for hTelo or FmycT for c-MYC), HPLC purified.

  • FRET Buffer: 10 mM lithium cacodylate (pH 7.4), supplemented with 10 mM KCl and 90 mM LiCl. (Causality Note: Li⁺ does not stabilize G4s, allowing precise control of G4 stability by titrating K⁺).

  • Real-time PCR instrument (e.g., Stratagene MX3005P).

Step-by-Step Methodology:

  • Oligonucleotide Annealing: Dilute the dual-labeled oligonucleotide to 400 nM in FRET Buffer. Heat the solution to 95 °C for 5 minutes, then cool rapidly on ice for 15 minutes.

    • Validation Check: Rapid cooling kinetically traps the intramolecular G4 conformation, preventing unwanted intermolecular multimerization.

  • Ligand Preparation: Prepare serial dilutions of the test ligand (0.5 μM to 10 μM) in FRET buffer.

  • Plate Assembly: In a 96-well optical PCR plate, mix 25 μL of the annealed G4 DNA (final concentration 200 nM) with 25 μL of the ligand solution. Include a vehicle control (DNA + buffer/DMSO) and a negative control (dsDNA competitor).

  • Thermal Cycling: Program the RT-PCR machine to equilibrate at 25 °C for 5 minutes. Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

  • Data Acquisition: Monitor FAM emission (excitation 492 nm, emission 516 nm) at each 1 °C increment.

  • Analysis: Normalize the emission data (0 to 1). Determine the Tm​ as the temperature at which the normalized emission is 0.5. Calculate ΔTm​=Tm​(ligand)−Tm​(control) .

Protocol 2: Circular Dichroism (CD) Spectroscopy for Binding Mode Analysis

Rationale & Causality: CD spectroscopy detects the differential absorption of left and right circularly polarized light by chiral molecules. While G4 DNA is inherently chiral and produces strong CD signals, most G4 ligands are achiral. Upon binding the asymmetric G4 pocket, achiral ligands exhibit an Induced CD (ICD) signal. Furthermore, ligand binding can drive topological shifts (e.g., forcing a hybrid structure into a parallel structure), which are instantly quantifiable via CD 5.

Materials:

  • Unlabeled G4 oligonucleotides (10 μM final concentration).

  • CD Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl or NaCl.

  • Spectropolarimeter (e.g., Jasco J-815) with a 1 mm path-length quartz cuvette.

Step-by-Step Methodology:

  • DNA Folding: Dilute the unlabeled DNA to 20 μM in CD buffer. Heat to 95 °C for 5 minutes and cool slowly to room temperature over 2 hours.

    • Causality Note: Slow cooling ensures thermodynamic equilibrium of the G4 topology, contrasting with the kinetic trapping used in FRET.

  • Baseline Correction: Record the CD spectrum of the CD buffer alone from 220 nm to 400 nm at 25 °C. Subtract this baseline from all subsequent measurements.

  • Apo-DNA Measurement: Add 200 μL of the folded DNA (diluted to 10 μM) to the cuvette. Scan from 220 nm to 400 nm (scan rate 50 nm/min, 3 accumulations).

    • Validation Check: Verify the spectrum matches the expected topology (e.g., a peak at 260 nm and a trough at 240 nm confirms a parallel c-MYC G4) before introducing the ligand.

  • Ligand Titration: Add the test ligand iteratively to the cuvette to achieve molar ratios (Ligand:DNA) of 0.5:1, 1:1, 2:1, and 5:1. Stir gently for 2 minutes after each addition to allow equilibration.

  • ICD and Topological Assessment: Record the spectrum after each addition.

    • Data Interpretation: A shift in the primary DNA peaks indicates a ligand-induced conformational change. The emergence of a new peak in the ligand's absorption region (>300 nm) confirms an ICD signal, verifying direct interaction and providing clues to the binding geometry (e.g., groove binding often yields strong positive ICDs, while end-stacking yields weak or negative ICDs).

References

  • Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes Source: PMC (nih.gov) URL:[Link]

  • Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy Source: PMC (nih.gov) URL:[Link]

  • Recent Progress and Potential of G4 Ligands in Cancer Immunotherapy Source: PMC (nih.gov) URL:[Link]

  • Small-Molecule-Based Self-Assembled Ligands for G-Quadruplex DNA Surface Recognition Source: ACS Omega (acs.org) URL:[Link]

  • G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions Source: PMC (nih.gov) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing diastereoselectivity in the fluorination of hydroxyproline esters

Advanced Troubleshooting & Optimization for Diastereoselective Synthesis Overview Welcome to the Technical Support Center for the fluorination of hydroxyproline esters. The synthesis of stereochemically pure fluoroprolin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Optimization for Diastereoselective Synthesis

Overview Welcome to the Technical Support Center for the fluorination of hydroxyproline esters. The synthesis of stereochemically pure fluoroprolines is a critical workflow in modern drug development, particularly for fine-tuning the pyrrolidine ring pucker (C4-exo vs. C4-endo) required in targeted protein degradation (e.g., VHL E3 ligase ligands and PROTACs). This guide addresses the most common mechanistic pitfalls—such as unintended retention of configuration or elimination—and provides field-validated protocols to ensure high diastereoselectivity.

Diagnostic Workflow: Mechanistic Pathways

Understanding the causality behind reaction failures is the first step in troubleshooting. The fluorination of hydroxyproline typically proceeds via an SN2 mechanism, which should yield complete inversion of stereochemistry (e.g., (2S,4R)-hydroxyproline to (2S,4S)-fluoroproline). However, competing pathways often derail this trajectory.

G Start Fluorination of Hydroxyproline Ester SN2 Desired Pathway: SN2 Displacement Start->SN2 Optimal Conditions NGP Side Reaction: Neighboring Group Participation Start->NGP Ester/Carbamate Participation E2 Side Reaction: E2 Elimination Start->E2 High Temp / Basic Conditions Inversion Complete Inversion (High Diastereoselectivity) SN2->Inversion Retention Retention of Configuration (Epimerization) NGP->Retention Alkene Dehydroproline (Loss of Yield) E2->Alkene FixNGP Use t-Butyl Ester to Minimize NGP Retention->FixNGP FixE2 Lower Temp to -78°C or use PyFluor Alkene->FixE2

Logical workflow for troubleshooting diastereoselectivity in hydroxyproline fluorination.

Frequently Asked Questions (FAQs)

Q: I am observing retention of configuration instead of the expected SN2 inversion. What causes this? A: Retention of configuration (or epimerization) is typically caused by Neighboring Group Participation (NGP). During the activation of the hydroxyl group, the ester carbonyl or the N-protecting group (e.g., Boc, Cbz) can intramolecularly attack the activated intermediate. This forms a transient bicyclic intermediate. Subsequent fluoride attack opens this ring, resulting in a double inversion (net retention). Fix: Using a bulky ester, such as a tert-butyl ester, provides sufficient steric hindrance to minimize this intramolecular participation, restoring the SN2 inversion pathway .

Q: My reaction yields high levels of dehydroproline (elimination product). How do I prevent this? A: The activated hydroxyl group is undergoing E2 elimination rather than SN2 substitution. This is exacerbated by high temperatures, unhindered bases, or highly basic fluorinating conditions. If using DAST, ensure the reaction is strictly maintained at -78 °C during addition. Alternatively, switch to PyFluor, which significantly lowers the transition state energy for substitution relative to elimination .

Q: How do I choose the right fluorinating agent for my specific hydroxyproline derivative? A: Reagent selection dictates the activation mechanism and the thermal stability of the transition state. Refer to the quantitative comparison below to match the reagent to your substrate's sensitivity.

Quantitative Comparison of Fluorinating Agents
ReagentActivation MechanismOptimal Temp RangeElimination RiskRelative Cost / StabilityKey Application Notes
DAST Sulfur(IV) activation-78 °C to RTHighLow cost / Poor stabilityClassic reagent; highly prone to forming dehydroproline if warmed too quickly.
Deoxo-Fluor Sulfur(IV) activation-20 °C to RTModerateHigh cost / Moderate stabilityMore thermally stable than DAST; similar reactivity profile.
PyFluor Sulfonyl fluoride (SN2)Room TempLowLow cost / Excellent stabilityRequires a base (DBU or MTBD). Excellent for limiting E2 elimination .
PBSF Sulfonyl fluoride (SN2)Room TempModerateLow cost / Good stabilityHighly activated; useful for sterically congested or deactivated alcohols .

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each protocol includes built-in causality checks to verify the integrity of the reaction as it proceeds.

Protocol A: Stereoinvertive Fluorination using DAST

Objective: Convert (2S,4R)-N-Boc-4-hydroxy-L-proline methyl ester to (2S,4S)-N-Boc-4-fluoro-L-proline methyl ester via SN2 inversion. Causality Check: DAST activates the hydroxyl group as a leaving group. The strict -78 °C temperature prevents the competing E2 elimination pathway, while the methyl ester provides enough steric clearance for backside SN2 attack by the fluoride ion.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve (2S,4R)-N-Boc-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Thermal Equilibration: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure total thermal equilibrium.

  • Reagent Addition: Add DAST (1.2 equiv) dropwise via syringe over 10 minutes. Self-validating step: Slow addition prevents localized exothermic spikes. If the solution turns dark yellow/brown immediately, the addition is too fast, and elimination is occurring.

  • Reaction: Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 12 hours.

  • Quenching: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO3. Caution: Rapid quenching of unreacted DAST generates HF and can be violently exothermic.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the inverted (2S,4S) diastereomer.

Protocol B: Mild Deoxyfluorination using PyFluor

Objective: High-yield fluorination of sensitive hydroxyproline esters with minimal elimination or epimerization. Causality Check: PyFluor forms a stable sulfonate ester intermediate. The use of DBU acts as a non-nucleophilic base, facilitating the SN2 displacement by fluoride without triggering E2 elimination .

  • Preparation: In an oven-dried vial equipped with a stir bar, dissolve the hydroxyproline ester (1.0 equiv) in anhydrous toluene to a concentration of 0.5 M.

  • Reagent Addition: Add PyFluor (1.5 equiv) and DBU (1.5 equiv) sequentially at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. Self-validating step: Monitor the reaction by 19F NMR. The appearance of a distinct doublet of multiplets (around -175 ppm, depending on the protecting groups) confirms successful fluorination. The mild conditions mean the reaction can be left longer without degrading the product into dehydroproline.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove DBU), saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify by silica gel chromatography.

References

  • Testa, A., Lucas, X., Castro, G. V., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society, 2018. URL:[Link]

  • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation" (PMC Full Text). National Institutes of Health (NIH) / PMC, 2018. URL:[Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 2015. URL:[Link]

  • Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 2018. URL:[Link]

Optimization

Technical Support Center: Purification of Crude (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

Welcome to the technical support guide for the purification of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this valuable fluorinated building block.

The introduction of a fluorine atom into the pyrrolidine ring significantly alters the molecule's physicochemical properties, including its polarity, pKa, and intermolecular interactions.[1][2] These changes necessitate tailored purification strategies compared to non-fluorinated analogs. This guide explains the causality behind experimental choices to help you navigate these unique challenges.

Frequently Asked Questions (FAQs)

Q1: What makes purifying (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine challenging?

The primary challenges stem from the influence of the fluorine atom. Its high electronegativity can lower the pKa of the pyrrolidine nitrogen, affecting its ionization state and behavior in different solvent systems and on chromatographic media.[1] Additionally, fluorinated compounds may exhibit unique intermolecular interactions that can lead to co-elution with structurally similar impurities or difficulties in crystallization.[1]

Q2: Which purification techniques are most effective for this compound?

A multi-step approach is often necessary. The most successful strategies typically involve:

  • Column Chromatography: An essential first-pass purification to remove major impurities from the crude reaction mixture.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for separating closely related impurities and diastereomers, achieving high purity (>98%).[1][2]

  • Crystallization: An excellent final step for obtaining highly pure, crystalline material, though finding the right solvent conditions can be challenging due to altered solubility profiles.[1][2]

  • Solid-Phase Extraction (SPE): Useful for rapid sample cleanup and concentration before a final, high-resolution purification step.[1]

Q3: How can I assess the purity of my final product?

A combination of analytical techniques is crucial for confirming purity and structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and identifying any remaining fluorinated impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a quantitative assessment of purity.[2]

  • Chiral HPLC: To determine the enantiomeric or diastereomeric purity, which is critical for this stereospecific compound.

Purification Workflow & Troubleshooting

The purification process can be visualized as a logical progression from crude material to a highly pure, well-characterized compound.

G cluster_0 Purification Workflow cluster_1 Final Purification Options Crude Crude Reaction Mixture Workup Aqueous Work-up / Extraction (Removes salts & polar impurities) Crude->Workup Column Column Chromatography (Removes bulk impurities) Workup->Column Final Final Purification Step (High Purity) Column->Final Choose based on impurity profile Analysis Purity & Identity Confirmation (NMR, LC-MS, Chiral HPLC) Final->Analysis HPLC Preparative HPLC Final->HPLC Crystallization Crystallization Final->Crystallization G cluster_hplc HPLC Issues cluster_cryst Crystallization Issues cluster_recovery General Issues Start Problem Encountered PeakShape Poor Peak Shape? Start->PeakShape HPLC NoCrystals No Crystals Form? Start->NoCrystals Crystallization Oiling Compound Oiling Out? Start->Oiling Crystallization LowRecovery Low Recovery? Start->LowRecovery General Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No, Fronting Sol_Tailing Adjust mobile phase pH >2 units from pKa. Use highly end-capped column. Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration. Ensure sample is fully dissolved in mobile phase. Fronting->Sol_Fronting Sol_NoCrystals Concentrate solution slowly. Try different solvent/anti-solvent system. Scratch flask / Add seed crystal. NoCrystals->Sol_NoCrystals Yes Sol_Oiling Use a more dilute solution. Cool solution more slowly. Re-purify material to remove impurities. Oiling->Sol_Oiling Yes Sol_LowRecovery Check solubility in all solvents. Ensure complete elution from column. Analyze all aqueous/organic layers for product loss.

Caption: Troubleshooting logic for common purification challenges.

HPLC Purification Guide
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with the stationary phase (e.g., silanols). Mobile phase pH is too close to the compound's pKa. Column overload.Use a highly end-capped column. Adjust mobile phase pH to be at least 2 units away from the compound's pKa. Reduce the sample concentration or injection volume. [1]
Peak Fronting Column overload. Poor sample solubility in the mobile phase.Reduce sample concentration. Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase. [1]
Low Recovery Compound is not fully eluting from the column. Compound has poor solubility in the mobile phase.Use a stronger organic solvent in the mobile phase (e.g., switch from methanol to acetonitrile). Modify the mobile phase pH or additives.
Co-elution of Impurities Insufficient resolution between the product and impurity.Optimize the gradient elution method (make it shallower). Screen different stationary phases (e.g., C18, Phenyl-Hexyl, or a specialized fluorinated phase). [1]
Crystallization Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form The solution is not supersaturated. The compound is too soluble in the chosen solvent.Slowly evaporate the solvent to concentrate the solution. Cool the solution slowly to 0°C or below. Introduce an anti-solvent dropwise until turbidity persists. Try scratching the inside of the flask with a glass rod. [1]
Oil Formation The degree of supersaturation is too high. The presence of impurities is inhibiting crystal lattice formation. The melting point of the compound is lower than the solution temperature.Use a more dilute solution. Cool the solution at a much slower rate. Purify the compound further by another method (e.g., chromatography) before attempting crystallization. [1]
Poor Crystal Quality Rapid nucleation and crystal growth.Slow down the cooling process. Use a solvent system where the compound has slightly higher solubility to encourage slower crystal growth. [1]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification

This protocol provides a general starting point for purifying the title compound using preparative RP-HPLC.

1. Sample Preparation: a. Dissolve the crude (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). b. Ensure the sample is fully dissolved. If not, filter through a 0.45 µm syringe filter to remove particulates.

2. HPLC Setup and Equilibration: a. Column: C18, 10 µm, ≥20 mm ID. b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water. c. Mobile Phase B: 0.1% TFA or FA in Acetonitrile. d. Flow Rate: 15-20 mL/min (adjust based on column diameter). e. Detection: 210-220 nm. f. Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).

3. Method Execution: a. Inject the prepared sample onto the column. b. Run a gradient optimized for the separation. A typical starting gradient might be:

  • 5% to 60% B over 30 minutes. c. Monitor the chromatogram and collect fractions corresponding to the main product peak.

4. Post-Purification Work-up: a. Combine the pure fractions. b. Remove the organic solvent (acetonitrile) under reduced pressure. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound, typically as a TFA or FA salt.

Protocol 2: Recrystallization

This protocol outlines a systematic approach to finding suitable crystallization conditions. [1][4] 1. Solvent Screening: a. Place a small amount (5-10 mg) of the crude material into several test tubes. b. Add a small amount (0.5 mL) of different solvents to each tube. Test a range of polarities (e.g., hexane, ethyl acetate, dichloromethane, isopropanol, methanol, water). c. An ideal single solvent will dissolve the compound when hot but not when cold. [1] d. If no single solvent is ideal, identify a "good" solvent (dissolves the compound at room temperature) and a "bad" or "anti-solvent" (compound is insoluble).

2. Crystallization Procedure (Anti-Solvent Method): a. Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature. b. Slowly add the "anti-solvent" dropwise with stirring until the solution becomes faintly cloudy (turbid). c. Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. d. Cover the flask and allow it to stand undisturbed at room temperature. For slower crystallization, place it in a refrigerator (4°C) or freezer (-20°C).

3. Crystal Collection and Drying: a. Collect the formed crystals by vacuum filtration using a Büchner funnel. [1] b. Wash the crystals with a small amount of the cold anti-solvent to remove residual soluble impurities. [1] c. Dry the crystals under high vacuum to remove all traces of solvent.

References
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
  • Troubleshooting guide for the fluorination of pyridinyl ethanone. Benchchem.
  • Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
  • Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. Chem-Impex.
  • 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
  • Fluorinated Heterocycles. ResearchGate.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Yield of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

Welcome to the technical support center for the synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of this important fluorinated proline derivative. The incorporation of fluorine into molecules like proline can significantly alter their conformational properties, which can in turn impact biological activity and metabolic stability.[1][2][3] This makes (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine a valuable building block in medicinal chemistry.[4][5][6]

This resource aims to address common challenges encountered during its synthesis and provide practical, evidence-based solutions to improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine, which is typically synthesized from a protected (2S,4R)-4-hydroxyproline methyl ester derivative via a nucleophilic fluorination reaction.

Low Yield in the Deoxyfluorination Step

Question: My yield for the conversion of N-protected (2S,4R)-4-hydroxyproline methyl ester to the desired (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the deoxyfluorination step are a common issue and can stem from several factors related to the choice of fluorinating agent, reaction conditions, and substrate quality. The most common method for this transformation is a nucleophilic substitution reaction, often with inversion of stereochemistry.[7]

Potential Causes and Solutions:

  • Choice of Fluorinating Agent:

    • DAST (Diethylaminosulfur Trifluoride) and Analogs: DAST is a widely used reagent for this conversion.[7][8][9] However, its thermal instability can be a concern, and it can lead to side reactions if not handled properly.[10] Consider using more thermally stable alternatives like morpholinosulfur trifluoride.[9]

    • Sulfonyl Fluorides: A more recent and scalable approach involves the use of sulfonyl fluorides, such as nosyl fluoride or PyFluor, in the presence of a suitable base.[10][11] These reagents can offer improved yields and a better safety profile.

  • Reaction Conditions:

    • Temperature: Deoxyfluorination reactions with reagents like DAST are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[7] Carefully controlling the temperature is crucial.

    • Solvent: Anhydrous solvents are critical for the success of this reaction. Dichloromethane (DCM) is a commonly used solvent.[7] Ensure your solvent is properly dried before use.

    • Base (for Sulfonyl Fluoride Methods): When using sulfonyl fluorides, the choice and amount of base are critical. Strong, non-nucleophilic bases are often employed.[10]

  • Substrate Quality:

    • Purity of Starting Material: Ensure your N-protected (2S,4R)-4-hydroxyproline methyl ester is pure and free of any residual water or other nucleophilic impurities that could consume the fluorinating agent.

    • Protecting Groups: The choice of the N-protecting group (e.g., Boc, Fmoc) can influence the reaction outcome.[4][8] The Boc (tert-butoxycarbonyl) group is commonly used and generally compatible with many fluorination conditions.[8][11]

  • Work-up and Purification:

    • Quenching: The reaction should be carefully quenched at low temperature, for instance, with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[11]

    • Purification: Column chromatography is often required to separate the desired product from byproducts and unreacted starting material.[11]

ParameterRecommendationRationale
Fluorinating Agent Consider morpholinosulfur trifluoride or sulfonyl fluorides (e.g., nosyl fluoride).Improved thermal stability and potentially higher yields compared to DAST.[9][11]
Temperature Maintain low temperatures (e.g., -78 °C) during reagent addition.Minimizes side reactions and decomposition of the fluorinating agent.[7]
Solvent Use anhydrous dichloromethane (DCM).Prevents unwanted reactions of the fluorinating agent with water.
Work-up Careful quenching with saturated NaHCO3 at low temperature.Neutralizes acidic byproducts and excess reagent.[11]
Formation of Elimination Byproducts

Question: I am observing significant amounts of an elimination byproduct, N-protected 2-methoxycarbonyl-2,3-dehydro-pyrrolidine, in my reaction mixture. How can I suppress this side reaction?

Answer:

The formation of an alkene byproduct is a common competitive pathway in deoxyfluorination reactions, particularly with secondary alcohols. This occurs via an E2 elimination mechanism.

Strategies to Minimize Elimination:

  • Fluorinating Agent Selection: Some fluorinating agents have a higher propensity for promoting elimination. While DAST can lead to elimination, newer reagents have been developed to favor substitution. For instance, the use of sulfonyl fluorides with a carefully chosen base can sometimes reduce elimination.[10]

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway. Maintaining a consistently low temperature throughout the reaction is critical.

  • Steric Hindrance: The steric environment around the hydroxyl group can influence the SN2/E2 competition. While the substrate is fixed, being mindful of bulky protecting groups that might hinder the backside attack required for SN2 could be a consideration in analogous syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-protecting group in the synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine?

The N-protecting group serves several crucial functions:

  • Prevents Unwanted Reactions: It protects the secondary amine of the pyrrolidine ring from reacting with the fluorinating agent or other electrophiles in the reaction mixture.

  • Solubility: It enhances the solubility of the starting material and intermediates in organic solvents commonly used for the synthesis.

  • Influence on Reactivity and Stereochemistry: The nature of the protecting group can influence the conformation of the pyrrolidine ring, which in turn can affect the reactivity of the hydroxyl group and the stereochemical outcome of the fluorination.[1][2]

Commonly used protecting groups for this synthesis include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[4][8]

Q2: Can I use a different starting material, such as (2S,4S)-4-hydroxyproline, and invert the stereochemistry later?

While synthetically possible, starting with (2S,4R)-4-hydroxyproline is the more direct route to (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine via a reaction that proceeds with inversion of stereochemistry. Starting with the (2S,4S)-hydroxy diastereomer would require a reaction that proceeds with retention of stereochemistry, which is less common for this type of transformation.

Alternatively, one could perform a Mitsunobu reaction on (2S,4S)-4-hydroxyproline derivative to invert the stereochemistry of the hydroxyl group first, and then proceed with the fluorination.[8] However, this adds extra steps to the synthesis.

Q3: Are there any safety precautions I should be aware of when using DAST?

Yes, DAST (diethylaminosulfur trifluoride) is known to be thermally unstable and can decompose exothermically, and sometimes violently, upon heating.[10] It is crucial to:

  • Always store DAST in a refrigerator and in a plastic bottle.

  • Never heat DAST above 50 °C.

  • Perform reactions at low temperatures and behind a safety shield.

  • Quench the reaction carefully at low temperatures.

Due to these safety concerns, considering alternative, more stable fluorinating agents is often recommended, especially for larger-scale syntheses.[9][11]

Q4: How does the introduction of fluorine affect the properties of the pyrrolidine ring?

The introduction of a fluorine atom has significant stereoelectronic effects on the pyrrolidine ring:

  • Ring Pucker: Fluorine's high electronegativity influences the puckering of the five-membered ring. This conformational change can be critical for the biological activity of molecules containing this scaffold.[1][2]

  • Basicity of the Nitrogen: The inductive effect of the fluorine atom can decrease the basicity of the pyrrolidine nitrogen.

  • Metabolic Stability: The C-F bond is very strong, and replacing a C-H bond with a C-F bond at a site of metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug molecule.[12]

Experimental Workflow and Diagrams

General Synthetic Scheme

The synthesis of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine typically starts from the commercially available (2S,4R)-4-hydroxy-L-proline. The workflow involves protection of the amine, esterification of the carboxylic acid, and subsequent deoxyfluorination.

Synthetic Workflow Start (2S,4R)-4-Hydroxy-L-proline Step1 N-Protection (e.g., Boc-anhydride) Start->Step1 Step2 Esterification (e.g., MeI, base) Step1->Step2 Step3 Deoxyfluorination (e.g., DAST or Sulfonyl Fluoride) Step2->Step3 Product (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Step3->Product

Caption: General synthetic workflow for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield in Deoxyfluorination Q1 Check Purity of Starting Material Start->Q1 A1_Yes Starting Material is Pure Q1->A1_Yes Yes A1_No Re-purify Starting Material Q1->A1_No No Q2 Review Fluorinating Agent A1_Yes->Q2 A1_No->Q2 A2_DAST Using DAST Q2->A2_DAST Q3 Verify Reaction Conditions A2_Other Consider Alternative (e.g., Sulfonyl Fluoride) A2_DAST->A2_Other A2_Other->Q3 A3_Temp Ensure Low Temperature (-78 °C) Q3->A3_Temp A3_Solvent Use Anhydrous Solvent A3_Temp->A3_Solvent Q4 Optimize Work-up and Purification A3_Solvent->Q4 A4_Quench Careful Quenching Q4->A4_Quench A4_Column Optimize Column Chromatography A4_Quench->A4_Column End Improved Yield A4_Column->End

Caption: Decision tree for troubleshooting low yields in the deoxyfluorination step.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A hyperstable collagen-like peptide. Chemistry & Biology, 6(2), 63-70.
  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of (Hetero)aromatic Alcohols. Journal of the American Chemical Society, 133(30), 11482–11484.
  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Peptide Bonds and Peptidomimetics. Chemical Reviews, 103(7), 2475-2532.
  • Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The Journal of Organic Chemistry, 76(9), 3113–3121.
  • Dugave, C., & Zeggaf, C. (1998). A convenient synthesis of N-protected cis- and trans-4-fluoro-L-prolines.
  • Remete, A. M., Nonn, M., Fustero, S., & Fülöp, F. (2018).
  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin−Hammett Paradigm for Stereocontrol in a Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society, 134(15), 6741–6750.
  • White, J. M., & Tunoori, A. R. (2001). Morph-DAST: A New and Thermally Stable Deoxofluorinating Agent. The Journal of Organic Chemistry, 66(23), 7749–7752.
  • Britton, R., & G. Wilkinson, V. (2012). Synthesis of Fluorinated Proline Analogues and their Application in Peptide Chemistry. Chimia, 66(4), 201-204.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • ACS Publications. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Retrieved from [Link]

  • ACS Publications. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • ePrints Soton - University of Southampton. (2018). Synthesis and conformational properties of 3,4- difluoro-L-prolines. Retrieved from [Link]

  • SynOpen. (2024). Synthesis of a Mini-Library of CHF2O-Containing Saturated Cyclic Amines. Retrieved from [Link]

  • ScienceDirect. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]

  • PubMed. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. Retrieved from [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2003). Fluorous, Chromatography-Free Mitsunobu Reaction. Retrieved from [Link]

  • Organic Syntheses. (1998). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]

  • Google Patents. (2010). Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods.
  • Career Henan Chemical Co. (2026). (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]

  • PMC - NIH. (2014). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]

  • PMC - NIH. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • PubMed. (2020). One-Pot Substitution of Aliphatic Alcohols Mediated by Sulfuryl Fluoride. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ChemRxiv. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [Link]

  • PMC - NIH. (2012). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Deoxyfluorination. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fluorinated Prolines in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of fluorinated proline derivatives into their peptide sequences. The unique electronic and steric properties of fluorinated prolines can lead to lower coupling efficiencies compared to their non-fluorinated counterpart. This resource provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of fluorinated prolines often less efficient than that of standard proline?

A1: The reduced coupling efficiency of fluorinated prolines stems from a combination of steric and electronic effects. The presence of one or more fluorine atoms on the pyrrolidine ring can significantly alter the molecule's properties:

  • Steric Hindrance: Fluorine is larger than hydrogen, and fluorinated groups like trifluoromethyl are significantly bulkier. This increased steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate. This is particularly noticeable with bulky substituents like the perfluoro-tert-butyl group.

  • Electronic Effects: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. This effect reduces the nucleophilicity of the proline nitrogen, making it less reactive towards the activated carboxyl group of the incoming amino acid. This can also influence the pKa of the proline nitrogen.

  • Conformational Rigidity: Fluorination can bias the puckering of the pyrrolidine ring. For instance, (2S, 4R)-4-fluoroproline (4R-FPro) favors a Cγ-exo pucker, while (2S, 4S)-4-fluoroproline (4S-FPro) prefers a Cγ-endo pucker. This conformational rigidity can affect the orientation of the N-terminal amine, potentially making it less accessible for coupling.

Q2: I'm observing a significant amount of deletion sequences lacking the fluorinated proline. What is the most likely cause and how can I fix it?

A2: The presence of deletion sequences at the intended fluorinated proline position is a classic sign of incomplete coupling. The primary cause is the reduced reactivity of the fluorinated proline, as explained in Q1. To address this, a multi-faceted approach is recommended:

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent. While standard reagents like HBTU can be effective, for challenging couplings involving sterically hindered or electronically deactivated amino acids, stronger activators are often necessary.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent.

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that has shown excellent performance in hindered couplings.

  • Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4 hours to overnight) to ensure completion. In some cases, a moderate increase in temperature (e.g., to 40-50°C) can help overcome the activation energy barrier, but this should be done with caution to minimize the risk of racemization.

  • Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated fluorinated proline. This is a common and effective strategy for difficult residues.

Q3: Can the choice of base influence the coupling efficiency of fluorinated prolines?

A3: Yes, the choice and amount of base are critical. The base plays a dual role: neutralizing the N-terminal amine salt (in Boc-SPPS) and facilitating the activation of the incoming amino acid.

  • Sterically Hindered Bases: For Fmoc-SPPS, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard.

  • Weaker Bases to Reduce Racemization: In situations where racemization is a concern, especially with prolonged reaction times or elevated temperatures, switching to a weaker base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) can be beneficial.

  • Stoichiometry: Ensure the correct stoichiometry of the base is used. An excess of base can lead to side reactions, while an insufficient amount will result in incomplete activation and coupling.

Q4: How can I reliably monitor the completion of a fluorinated proline coupling reaction?

A4: Monitoring the coupling reaction is crucial for troubleshooting. However, the standard Kaiser test, which detects primary amines, is not reliable for proline and its derivatives because they are secondary amines. Alternative methods are required:

  • Isatin Test: This colorimetric test is specific for secondary amines and will give a blue-colored product in the presence of unreacted proline.

  • Chloranil Test: Another colorimetric test that can be used to detect secondary amines.

  • Cleavage and LC-MS Analysis of a Small Resin Sample: For a definitive assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to check for the presence of the desired product and any deletion sequences.

Troubleshooting Guide: Low Coupling Efficiency

This section provides a structured approach to diagnosing and resolving low coupling efficiency of fluorinated prolines.

Symptom Potential Cause(s) Recommended Solution(s)
High percentage of deletion peptide (missing fluorinated proline) in final LC-MS. 1. Incomplete coupling due to steric hindrance or reduced nucleophilicity. 2. Insufficiently reactive coupling reagent. 3. Suboptimal reaction time or temperature.1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or
Troubleshooting

Overcoming steric hindrance with fluorinated proline derivatives in synthesis

Technical Support Center: Fluorinated Proline Derivatives in Synthesis Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Proline Derivatives in Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of fluorinated proline derivatives to overcome steric hindrance in asymmetric synthesis.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses the fundamental principles governing the unique catalytic properties of fluorinated prolines.

Q1: How does adding a fluorine atom to proline help overcome steric hindrance?

A1: The effectiveness of fluorinated prolines stems from a combination of powerful stereoelectronic effects rather than simple steric blocking. The primary factor is the gauche effect . The highly electronegative fluorine atom induces a specific "pucker" or conformation in the five-membered pyrrolidine ring.[1][2]

  • (4R)-fluoroproline (Flp) preferentially adopts a Cγ-exo pucker. This conformation orients the bulky substituent on the enamine intermediate away from the incoming electrophile, minimizing steric clashes in the transition state.[3][4]

  • (4S)-fluoroproline (flp) , in contrast, favors a Cγ-endo pucker.[3][4]

This enforced ring conformation pre-organizes the transition state for higher stereoselectivity, which is particularly crucial when dealing with sterically demanding substrates that would otherwise lead to poor facial selectivity.[5][6]

Q2: Beyond sterics, what other effects does fluorination have on the proline catalyst?

A2: Fluorination introduces significant electronic changes that modulate the catalyst's reactivity:

  • Lowered pKa: The strong electron-withdrawing nature of fluorine reduces the basicity of the pyrrolidine nitrogen.[7] This might seem counterintuitive, but it can be beneficial. A less basic nitrogen can accelerate catalyst turnover by facilitating the hydrolysis of the iminium ion intermediate to release the product.

  • Accelerated Isomerization: Fluorine's inductive effect decreases the double-bond character of the amide bond preceding the proline residue.[8] This lowers the rotational energy barrier, leading to faster cis/trans isomerization, which can be a rate-limiting step in the catalytic cycle.[1][9]

  • Modified Nucleophilicity: The electron-withdrawing effect can decrease the nucleophilicity of the enamine intermediate. This can be a drawback, potentially slowing the reaction rate.[10] However, this is often a trade-off for significantly improved stereoselectivity.

Q3: What is the difference between using (4R)-fluoroproline and (4S)-fluoroproline?

A3: The choice between (4R)- and (4S)-fluoroproline is critical as they often provide access to opposite enantiomers of the final product. Their distinct ring puckering preferences (Cγ-exo for 4R, Cγ-endo for 4S) orient the reacting molecules differently in the transition state.[1][3] For a given reaction, one diastereomer will almost always provide superior enantioselectivity over the other. It is therefore essential to screen both catalysts during reaction development.

Part 2: Troubleshooting Guide - Overcoming Common Experimental Hurdles

This section is designed in a practical question-and-answer format to address specific issues you may encounter in the lab.

Q4: My reaction yield is very low, and the reaction is sluggish. What should I try first?

A4: Low reactivity is a common issue, often linked to the reduced nucleophilicity of the fluorinated enamine intermediate.

Troubleshooting Steps:

  • Increase Catalyst Loading: While standard proline catalysis often uses 10-30 mol%, you may need to increase the loading of the fluorinated derivative. However, be aware that excess catalyst can sometimes decrease enantiomeric excess (ee).[11]

  • Optimize Solvent: The choice of solvent is crucial. While proline is often used in polar aprotic solvents like DMSO or DMF[12][13], these may not be optimal for fluorinated versions. Screen a range of solvents, including less polar options like chloroform or toluene, which can influence the transition state geometry.[11][14]

  • Introduce an Additive: The addition of a weak Brønsted acid co-catalyst (e.g., acetic acid) can sometimes accelerate the reaction by promoting the formation of the enamine intermediate. In some cases, a small, controlled amount of water can be beneficial.[11]

  • Elevate the Temperature: While lower temperatures generally improve enantioselectivity[11][15], a sluggish reaction may require a modest increase in temperature to proceed at a reasonable rate. This is a trade-off that must be carefully balanced with the desired ee.

Q5: The enantioselectivity (ee) of my reaction is poor. How can I improve it?

A5: Poor enantioselectivity suggests that the transition state is not being effectively controlled by the catalyst.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective and common strategy for improving ee.[11] Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance stereoselectivity by favoring the lower-energy, more ordered transition state.

  • Screen the Opposite Catalyst Diastereomer: As mentioned in Q3, if you are using (4R)-fluoroproline, test the (4S) version, and vice-versa. One is likely to be "matched" for your specific substrate combination while the other is "mismatched."

  • Check Reagent Purity: Ensure all reagents, especially the aldehyde, are free of acidic or basic impurities. Aldehydes can oxidize to carboxylic acids, which can interfere with the catalytic cycle.[11]

  • Use Anhydrous Conditions: Unless water is intentionally used as an additive, ensure your solvent and reagents are dry and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can interfere with the catalytic cycle.[11]

Q6: I'm observing significant side products, like self-aldol condensation of the ketone. What can be done?

A6: The formation of side products competes with the desired stereoselective pathway, reducing both yield and enantioselectivity.[15]

Troubleshooting Steps:

  • Use an Excess of the Ketone: Using the ketone as the limiting reagent can sometimes favor its self-condensation. By using a significant excess of the ketone (it can even be used as the solvent), you can push the equilibrium towards the desired cross-aldol reaction with the aldehyde.[16]

  • Run Under Diluted Conditions: High concentrations can favor bimolecular side reactions. Try running the reaction at a lower molarity.[15]

  • Slow Addition of the Aldehyde: If the aldehyde is particularly reactive, adding it slowly to the mixture of the ketone and catalyst via a syringe pump can help maintain a low instantaneous concentration, minimizing side reactions.

Part 3: Data & Protocols

Data Summary

The following table summarizes key properties that differentiate proline from its fluorinated derivatives, influencing their catalytic behavior.

CompoundPredominant Ring PuckerEffect on Amide BondRelative pKa (Pyrrolidine N)Typical Application Benefit
(S)-Proline Flexible (exo/endo)Standard Rotation Barrier~10.6General purpose, inexpensive
(2S,4R)-Fluoroproline Cγ-exo (fixed)[1][3]Accelerated Rotation[9]Lower than Proline[7]Overcoming steric hindrance with bulky electrophiles
(2S,4S)-Fluoroproline Cγ-endo (fixed)[1][3]Accelerated Rotation[9]Lower than Proline[7]Accessing the opposite enantiomer, overcoming sterics
Visualizing the Catalytic Advantage

The diagrams below illustrate the fundamental concepts behind fluorinated proline catalysis.

G cluster_0 Proline Ring Puckering cluster_1 Impact on Transition State Pro Proline (Flexible Pucker) Exo (4R)-Fluoroproline (Cγ-exo Pucker) Pro->Exo Gauche Effect Endo (4S)-Fluoroproline (Cγ-endo Pucker) Pro->Endo Gauche Effect Bulky Bulky Substrates Clash Steric Clash (Low ee) Bulky->Clash with Proline NoClash Minimized Clash (High ee) Bulky->NoClash with (4R)-Fluoroproline

Caption: Conformational control by fluorination minimizes steric clash.

troubleshooting_workflow start_node Problem: Low Enantioselectivity (ee) q_temp Is reaction at RT? start_node->q_temp s_temp Action: Lower Temperature (0°C, -20°C) q_temp->s_temp Yes q_cat Have both (4R) and (4S) catalysts been screened? q_temp->q_cat No s_temp->q_cat s_cat Action: Screen the opposite diastereomer q_cat->s_cat No q_purity Are reagents pure and conditions anhydrous? q_cat->q_purity Yes s_cat->q_purity s_purity Action: Purify reagents, dry solvent, use inert atm. q_purity->s_purity No end_node High ee Achieved q_purity->end_node Yes s_purity->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental Protocol: General Asymmetric Aldol Reaction Using a Fluorinated Proline Catalyst

This protocol provides a starting point for optimization. It is adapted from general procedures for proline-catalyzed aldol reactions.[13][16]

Materials:

  • (2S,4R)-4-Fluoroproline or (2S,4S)-4-Fluoroproline

  • Aldehyde (purified, free of carboxylic acid)

  • Ketone (e.g., acetone, cyclohexanone)

  • Anhydrous solvent (e.g., DMSO, CHCl₃, Toluene - screening is recommended)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification reagents (Saturated aq. NH₄Cl, Ethyl Acetate, Brine, Anhydrous MgSO₄ or Na₂SO₄)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated proline catalyst (20 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (to make a ~0.5 M solution with respect to the aldehyde) followed by the ketone (typically 5-10 equivalents). Stir the mixture for 15-20 minutes at the desired reaction temperature (start with 0 °C).

  • Substrate Addition: Add the aldehyde (1.0 equivalent) to the stirred reaction mixture. If the aldehyde is particularly reactive, consider slow addition via syringe pump over 1-2 hours.

  • Monitoring: Vigorously stir the reaction at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC) or ¹H NMR by taking small aliquots. Reactions can take from several hours to several days.

  • Work-up: Upon completion (or when no further conversion is observed), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification & Analysis: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • MDPI. (2022, September 28).
  • RSC Publishing. (2002, September 13). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews.
  • PubMed. (2002, November 15). Fluorinated amino acids in protein design and engineering.
  • Benchchem.
  • (2014, August 19). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
  • Benchchem.
  • ResearchGate. Fluorinated Amino Acids in Peptide and Protein Assembly.
  • ACS Publications. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.
  • PMC.
  • The Royal Society of Chemistry. (2015, November 16).
  • ResearchGate.
  • ACS Publications. (2022, February 17). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry.
  • PMC. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • (2025, November 17). (PDF)
  • PMC.
  • University of Southampton. (2024, April 8).
  • SciSpace. (2020, January 17). Conformational landscape of substituted prolines.
  • PMC. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement.
  • RSC Publishing. Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers.
  • PMC. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs.
  • Benchchem.
  • MDPI. (2020, June 10).
  • SciELO. The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions.
  • PMC. Practical syntheses of 4-fluoroprolines.
  • PubMed. (2008, September 15). Practical syntheses of 4-fluoroprolines.
  • Organic Chemistry Portal. (2007, March 25).
  • The Innovation.
  • PMC.
  • RSC Publishing. (2023, August 4). Tuning Catalytic Activity with Steric and Electron- Withdrawing Effects of Porphyrin Substituent.
  • (2021, April 29). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride.
  • ResearchGate. (2025, August 5).
  • ACS Publications. (2018, June 12).
  • I.R.I.S.
  • (2021, March 25). Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks.
  • HARVEST (uSask). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION.

Sources

Optimization

Scalability challenges in the synthesis of fluorinated pharmaceutical intermediates

Welcome to the Advanced Technical Support Center for Fluorination Scale-Up . As a Senior Application Scientist, I frequently consult with process chemistry teams struggling to transition fluorinated pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Fluorination Scale-Up . As a Senior Application Scientist, I frequently consult with process chemistry teams struggling to transition fluorinated pharmaceutical intermediates from the discovery bench to pilot-scale production.

Fluorination introduces extreme scalability bottlenecks: the severe exothermicity of C–F bond formation, the generation of highly corrosive byproducts (like HF), and the inherent thermal instability of traditional reagents. This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind your scale-up failures and provide self-validating, field-proven protocols to ensure your workflows are safe, reproducible, and commercially viable.

Section 1: Reagent Stability & Thermal Hazard Management

Q: Our deoxyfluorination using DAST works perfectly at the 5-gram scale, but our safety engineering team flagged it for the 1-kilogram pilot run. Why is DAST problematic at scale, and what are our alternatives?

The Causality: The critical failure point of DAST (Diethylaminosulfur trifluoride) at scale is its thermal instability coupled with an autocatalytic decomposition profile. DAST exhibits a dangerously low onset of exotherm (approximately 107 °C)[1]. At pilot scale, the reduced surface-area-to-volume ratio of batch reactors prevents rapid heat dissipation. If the reaction temperature locally exceeds this threshold, DAST undergoes rapid, uncontrollable decomposition, leading to massive pressure spikes and potential vessel rupture. Furthermore, trace moisture ingress generates highly corrosive free HF, which etches standard borosilicate glass reactors and poses severe exposure risks.

The Solution: For nucleophilic scale-up, transition to crystalline aminodifluorosulfinium salts such as XtalFluor-E or XtalFluor-M. These reagents are significantly more thermally stable (exotherm onset >140 °C), do not generate free HF (allowing the use of standard glass vessels), and typically yield fewer elimination side-products [1].

If your pathway requires electrophilic fluorination, Selectfluor is the industry gold standard. It is a bench-stable, non-volatile solid that has successfully enabled the commercial-scale synthesis of blockbuster fluorinated steroids like fluticasone without the catastrophic explosion risks associated with older reagents [2].

Quantitative Reagent Comparison

Reagent Reaction Type Thermal Stability (Exotherm Onset) Byproduct Hazards Scalability Profile
DAST Nucleophilic ~107 °C Free HF, explosive decomposition Poor (Avoid >100g batch)
XtalFluor-E Nucleophilic >140 °C Minimal free HF Excellent (Pilot viable)
Selectfluor Electrophilic >190 °C Non-corrosive Excellent (Commercial)

| 10% F₂ Gas | Electrophilic | N/A (Gas) | Highly reactive, corrosive | Excellent (In Flow only) |

DecisionTree Start Target Fluorination Type Nucleophilic Nucleophilic (Deoxyfluorination) Start->Nucleophilic Electrophilic Electrophilic (C-H or C=C) Start->Electrophilic BatchScale Batch Scale > 100g? Nucleophilic->BatchScale UseSelectfluor Selectfluor (Safe, Bench-stable) Electrophilic->UseSelectfluor Lab Scale UseF2 10% F2 in Flow (Cost-effective) Electrophilic->UseF2 Pilot/Commercial UseDAST Avoid DAST (Thermal Hazard) BatchScale->UseDAST Yes UseXtal Use XtalFluor / Flow UseDAST->UseXtal

Decision tree for selecting scalable fluorinating agents based on reaction type.

Section 2: Transitioning to Continuous Flow Fluorination

Q: We are evaluating 10% F₂ gas for a cost-effective electrophilic fluorination, but the safety risks of elemental fluorine are daunting. How can we safely implement this without risking a runaway reaction?

The Causality: Direct fluorination using elemental fluorine is violently exothermic. In batch reactors, poor mass transfer and inadequate cooling lead to localized hot spots, causing substrate charring and runaway explosions [3]. The scientifically sound approach is to transition to continuous flow chemistry. Flow microreactors possess a massive surface-area-to-volume ratio, providing near-instantaneous heat dissipation. Furthermore, the micro-channel dimensions ensure that only a minuscule inventory of hazardous F₂ is present at any given millisecond, fundamentally mitigating the explosion risk [3].

Self-Validating Protocol: 10% F₂ Continuous Flow Fluorination

This methodology is adapted from established API manufacturing workflows to ensure strict thermal control and real-time validation.

  • System Priming & Passivation: Purge the entire flow system (Hastelloy or PTFE tubing) with dry N₂ for 30 minutes. Passivate the reactor lines with a highly dilute F₂/N₂ stream (1% F₂) to form a protective metal fluoride layer on the reactor walls, preventing subsequent metal combustion.

  • Reagent Delivery: Pump the organic substrate dissolved in a non-reactive solvent (e.g., acetonitrile or formic acid) using a high-precision HPLC pump (Pump 1) into a Hastelloy micromixer.

  • Gas Introduction: Introduce 10% F₂ in N₂ gas via a calibrated Mass Flow Controller (MFC). The micromixer ensures a highly dispersed gas-liquid slug flow, maximizing the interfacial mass transfer area.

  • Thermal Control: Route the biphasic mixture through a microreactor submerged in a chiller unit set between -20 °C and 0 °C. The high heat transfer coefficient of the microreactor will instantly absorb the heat of the fluorination exotherm.

  • In-Line Quenching: Direct the reactor effluent immediately into a secondary mixing tee where it merges with an aqueous basic quench stream (e.g., 10% Na₂CO₃) to neutralize residual HF and unreacted F₂.

  • Phase Separation & PAT Validation: Utilize an automated in-line phase separator to isolate the fluorinated organic layer. Implement Process Analytical Technology (PAT)—specifically in-line FTIR—to monitor the C–F stretch in real-time. The system is self-validating: if the FTIR signal drops, the system automatically diverts the output to a waste stream, ensuring only fully converted product reaches the collection vessel.

FlowSetup Substrate Substrate Feed (Pump 1) Mixer Micromixer (High Mass Transfer) Substrate->Mixer Reagent 10% F2 Gas (MFC) Reagent->Mixer Reactor Flow Reactor (Thermal Control) Mixer->Reactor Quench In-line Quench (Aqueous Base) Reactor->Quench Separator Phase Separator & In-line FTIR Quench->Separator

Continuous flow setup for safe, scalable fluorination with in-line quenching.

Section 3: Downstream Processing & Impurity Purge

Q: During the scale-up of a vinyl fluoride intermediate via deoxyfluorination, we are seeing a 30% gem-difluoride impurity that we cannot purge via crystallization. What is the mechanistic cause, and how do we troubleshoot this?

The Causality: This is a classic mass-transfer limitation issue inherent to batch scale-up. The formation of gem-difluoride byproducts during deoxyfluorination is caused by localized concentration gradients of the fluorinating agent [4]. In a large batch vessel, poor mixing allows the initially formed mono-fluorinated product to react with excess reagent before the bulk substrate is consumed. Because the gem-difluoride and the target vinyl fluoride share nearly identical solubility and polarity profiles, standard recrystallization or chromatography will fail to separate them [4].

Troubleshooting Strategy:

  • Preventative (Shift to Flow): Transitioning the deoxyfluorination to a continuous flow setup eliminates localized concentration gradients through rapid micromixing, drastically reducing over-fluorination.

  • Chemical Rescue (Dehydrofluorination): If you are already holding a crude batch contaminated with the gem-difluoride impurity, you can chemically exploit it. Treat the crude mixture with a strong, non-nucleophilic base (e.g., DBU or KOtBu). The base will promote an E2 elimination pathway on the gem-difluoride, ejecting one equivalent of HF and converting the impurity directly into the desired vinyl fluoride product [4]. This transforms a yield-killing impurity into a productive intermediate, rescuing the batch.

References

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ResearchGate. 1

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. 2

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 3

  • Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation. ACS Publications. 4

Sources

Troubleshooting

Preventing epimerization during reactions with (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

Welcome to the technical support guide for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when working with this valuable chiral building block: the prevention of epimerization. Maintaining the stereochemical integrity at both the C2 and C4 positions is paramount for ensuring the desired biological activity and purity of your target molecules. This guide provides in-depth, mechanism-based troubleshooting advice and validated protocols to help you navigate your synthetic challenges successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing significant epimerization at the C2 position during my peptide coupling reaction. What is causing this and how can I stop it?

This is the most common issue faced when using this pyrrolidine derivative. The loss of stereochemistry at the C2 position, which holds the methoxycarbonyl group, is a significant concern.

The Underlying Mechanism: C2 Proton Abstraction

The primary cause of epimerization at the C2 position is the abstraction of the alpha-proton (the hydrogen atom at C2) by a base.[1] The pKa of the alpha-proton on an ester is approximately 25, but it can be more acidic in the context of the full molecule.[2] When a base removes this proton, a planar enolate intermediate is formed. This intermediate is achiral at the C2 position. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of the desired (2S) and the undesired (2R) epimers, resulting in a loss of stereochemical purity.[1][3][4]

Polar solvents, such as Dimethylformamide (DMF), can stabilize the enolate intermediate, which may increase the rate of epimerization.[5]

Troubleshooting and Recommended Protocols

Your strategy should focus on minimizing the opportunity for this enolate to form or exist for a prolonged period. This involves a careful selection of coupling reagents, bases, and reaction conditions.

1. Choice of Coupling Reagent: Modern uronium/phosphonium salt-based coupling reagents are highly recommended as they promote rapid amide bond formation, minimizing the time the activated ester is exposed to basic conditions.

  • Top Tier Choices: COMU and HATU are excellent choices known for high coupling efficiency and reduced epimerization.[6][7][8] COMU, in particular, performs well with just one equivalent of base.[7]

  • Avoid: Traditional carbodiimide reagents like DCC or DIC, especially when used with additives like HOBt in DMF, have been shown to increase the risk of racemization for proline derivatives.[8][9]

2. Selection of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is ideal.

  • Recommended: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are preferred. Their steric bulk disfavors the abstraction of the C2 proton.

  • Use with Caution: Less hindered bases like Triethylamine (TEA) or N-methylmorpholine (NMM) may increase the risk of epimerization.[8] The combination of DIPEA as a base and DMF as a solvent has been shown to yield low epimerization percentages in some systems.[1]

3. Reaction Temperature: Lower temperatures suppress the rate of epimerization.[5][10]

  • Protocol: Perform the activation and coupling steps at 0 °C. For particularly sensitive substrates, temperatures as low as -20 °C may be beneficial.[10]

Optimized Peptide Coupling Protocol:

Here is a step-by-step protocol designed to minimize C2 epimerization:

  • Dissolution: Dissolve (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (1.0 eq) and the amine coupling partner (1.1 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the coupling reagent (e.g., COMU, 1.1 eq) to the cooled solution.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed for 2-4 hours at 0 °C before gradually warming to room temperature if necessary.

  • Workup: Quench the reaction with a mild acid like saturated aqueous ammonium chloride solution to neutralize any remaining base.[10] Proceed with standard extraction and purification procedures.

FAQ 2: I am performing an N-alkylation and observing a loss of stereochemical purity. What are the likely causes and solutions?

N-alkylation of the pyrrolidine nitrogen can also induce epimerization at the adjacent C2 center, especially under harsh basic conditions.

The Underlying Mechanism

Similar to peptide coupling, the mechanism involves the deprotonation of the C2 proton by a base.[11] Strong bases used to deprotonate the secondary amine for alkylation can also readily abstract the C2 proton, leading to the formation of the problematic enolate intermediate. This is particularly challenging because conditions that favor N-alkylation can also favor epimerization.

Troubleshooting and Recommended Protocols

The key is to select conditions that are sufficiently reactive for N-alkylation but mild enough to avoid significant C2 proton abstraction.

1. Base Selection is Paramount: Avoid strong, non-selective bases like Sodium Hydride (NaH) or Lithium diisopropylamide (LDA) if possible.

  • Recommended Bases: Use milder inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These are often sufficient for alkylation with reactive alkylating agents (e.g., benzyl bromide, methyl iodide) and pose a lower risk of epimerization.

  • Base-Free Alternatives: For N-alkylation with alcohols, consider "borrowing hydrogen" methodologies catalyzed by ruthenium or iridium complexes, which can proceed under base-free conditions and with excellent retention of stereochemistry.[11][12][13]

2. Control of Reaction Conditions:

  • Solvent: Aprotic solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF) are generally good choices.

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and consider gentle heating only if necessary. Avoid high temperatures.

Optimized N-Alkylation Protocol:
  • Setup: To a solution of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (1.0 eq) in anhydrous Acetonitrile (10 mL/mmol), add the alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • Base Addition: Add a mild base such as powdered anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, filter off the inorganic base and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

FAQ 3: How stable is the C4 stereocenter? Can the fluorine substituent be eliminated or the center epimerized?

The stereocenter at C4, which bears the fluorine atom, is generally much more stable than the C2 position. However, it is not completely immune to side reactions under certain conditions.

Mechanistic Considerations

The C-F bond is very strong, and the proton at C4 is not nearly as acidic as the proton at C2. Therefore, direct epimerization via deprotonation-reprotonation at C4 is highly unlikely under standard reaction conditions.

The primary risk to the C4 position comes from elimination reactions, particularly under strongly basic and high-temperature conditions. A strong base could potentially promote an E2-type elimination of HF, forming an unsaturated pyrrole derivative. This would result in the complete loss of the C4 stereocenter.

The electron-withdrawing nature of the fluorine atom at C4 has a notable stereoelectronic effect on the pyrrolidine ring, influencing its pucker and the conformation of the adjacent peptide bonds.[14][15][16] This inherent conformational preference contributes to the stability of the C4 stereocenter. Studies on fluorinated pyridines have shown they are stable under conditions where acid-catalyzed transformations are avoided.[17]

Preventative Measures
  • Avoid Harsh Conditions: Do not expose the molecule to strong, non-nucleophilic bases like DBU or t-BuOK, especially at elevated temperatures, for prolonged periods.

  • Standard Protocols are Safe: The optimized protocols described in FAQ 1 and FAQ 2 for peptide coupling and N-alkylation are mild enough that they should not affect the integrity of the C4 stereocenter. The focus of prevention should remain squarely on the more labile C2 position.

Data and Visualization

Table 1: Guide to Base Selection for Minimizing C2 Epimerization
BaseAbbreviationpKa (Conjugate Acid)Steric HindranceEpimerization RiskRecommended Use Case
Diisopropylethylamine DIPEA, Hünig's base~10.7HighLow Peptide coupling, general purpose
2,4,6-Collidine ~7.4HighLow When a less basic, hindered base is needed
Potassium Carbonate K₂CO₃~10.3 (pKa of HCO₃⁻)N/A (Heterogeneous)Low to Moderate N-alkylations with reactive electrophiles
Triethylamine TEA, Et₃N~10.8ModerateModerate Use with caution; DIPEA is preferred
N-Methylmorpholine NMM~7.4ModerateModerate Often used in peptide synthesis; monitor for epimerization
Sodium Hydride NaH~36 (pKa of H₂)N/A (Heterogeneous)Very High Not Recommended for these applications
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene~13.5ModerateVery High Not Recommended ; high risk of elimination/epimerization

Note: pKa values are approximate and can vary based on solvent and conditions.[18]

Diagrams
Mechanism of C2 Epimerization

Caption: Base-catalyzed epimerization at C2 proceeds via a planar enolate.

Recommended Workflow for Peptide Coupling

Workflow start Start: Peptide Coupling Reaction solvent Choose Solvent: DCM or MeCN (Avoid DMF if possible) start->solvent temp Set Temperature: 0 °C solvent->temp reagent Select Coupling Reagent temp->reagent base Select Base reagent->base Choice: COMU or HATU protocol Follow Optimized Protocol: 1. Cool to 0 °C 2. Add Reagent 3. Add Base Dropwise 4. Monitor Reaction base->protocol Choice: DIPEA or Collidine end Result: High Yield, High Purity Product protocol->end

Caption: Decision workflow for minimizing epimerization during peptide coupling.

References

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557–6602.
  • Cabaret, D., & Wakselman, M. (1994). A low-epimerizing peptide coupling reagent based on the rearrangement of a carboxylic-sulfonic mixed anhydride. Tetrahedron Letters, 35(50), 9561-9564.
  • Jolliffe, K. A. (2018). The Pseudoproline Approach to Peptide Cyclization. Australian Journal of Chemistry, 71(10), 735-742.
  • Li, Y., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(1), 113-119.
  • Senthamarai, T., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307.
  • Edubirdie. (n.d.). C2 Epimerization - Lecture Notes. Retrieved from [Link]

  • Sbia, Y., et al. (2021). Comparison of product outcomes in the direct N-alkylation of amino amides with alcohols.
  • National Center for Biotechnology Information. (n.d.). L-Proline. PubChem. Retrieved from [Link]

  • Teruya, K. (n.d.).
  • Reja, R., et al. (2022). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline. ChemRxiv.
  • ResearchGate. (n.d.). N-Alkylation of N-benzylproline esters 1 and 3. Retrieved from [Link]

  • Deady, L. W., & Stillman, D. C. (1978). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 773-775.
  • Md Rehan, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049.
  • Senthamarai, T., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed.
  • Major, D. T., et al. (2020). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 85(15), 9644–9654.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, October 3). pKa of the alpha proton of an alpha amino ester.
  • ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). a) δ‐azidation of L‐proline methyl esters. b) Azidation of tertiary C−H.... Retrieved from [Link]

  • D'Souza, Y. S., & D'Souza, S. E. (2022). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 23(19), 11843.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25.
  • Raines, R. T., & Gellman, S. H. (1998). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. Journal of the American Chemical Society, 120(33), 8546–8547.
  • ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

  • Bhushanavathi, P., et al. (2012). Effect of Solvent on Protonation Equilibria of L-Proline and L-Valine in 1, 2-Propanediol-Water Mixtures. E-Journal of Chemistry, 9(2), 517-524.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.
  • Chem.ucla.edu. (n.d.). pKa chart. Retrieved from [Link]

  • Md Rehan, et al. (2023).
  • Wikipedia. (n.d.). Proline.
  • ResearchGate. (2024, July 1).
  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry.
  • Chemical Science. (2021).

Sources

Optimization

Analytical methods for determining the purity of fluorinated pyrrolidines

Answering the call for a robust, user-centric resource, this Technical Support Center provides a comprehensive guide to the analytical methods for determining the purity of fluorinated pyrrolidines. Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for a robust, user-centric resource, this Technical Support Center provides a comprehensive guide to the analytical methods for determining the purity of fluorinated pyrrolidines. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to explain the fundamental principles and causality behind experimental choices. It is structured as a dynamic troubleshooting resource, empowering you to resolve common and complex challenges encountered in the laboratory.

Section 1: Choosing Your Analytical Weapon: A Strategic Overview

The unique physicochemical properties imparted by fluorine—such as high electronegativity, small size, and the ability to form strong C-F bonds—necessitate a thoughtful approach to purity analysis. The choice of method is not arbitrary; it depends on the specific characteristics of your fluorinated pyrrolidine.

Frequently Asked Questions (FAQs): Method Selection

Q1: How do I decide between Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) for my fluorinated pyrrolidine?

A1: The decision hinges on the analyte's volatility, thermal stability, and structural characteristics.

  • GC/GC-MS is the preferred method for volatile and thermally stable fluorinated pyrrolidines. It offers excellent separation efficiency and, when coupled with a mass spectrometer, provides structural information for impurity identification.[1][2]

  • HPLC/LC-MS is ideal for non-volatile, thermally labile, or highly polar compounds. Its versatility in column chemistry and mobile phases allows for the analysis of a broad range of fluorinated pyrrolidines and their impurities.[3][4][5]

  • ¹⁹F NMR Spectroscopy is a uniquely powerful tool for any fluorine-containing compound.[6][7] It provides an absolute, structure-specific quantification of all fluorine-containing species in a sample without the need for reference standards for each impurity. This makes it an excellent primary method for purity assessment and for confirming results from chromatographic techniques.[8][9]

To aid in this critical decision, the following workflow provides a logical pathway for selecting the most appropriate primary analytical technique.

G start Start: Fluorinated Pyrrolidine Sample volatility_check Is the compound volatile & thermally stable? start->volatility_check gc_path Primary Technique: Gas Chromatography (GC/GC-MS) volatility_check->gc_path  Yes hplc_path Primary Technique: High-Performance Liquid Chromatography (HPLC/LC-MS) volatility_check->hplc_path  No / Unsure nmr_confirm Orthogonal Confirmation & Absolute Quantification: ¹⁹F NMR Spectroscopy gc_path->nmr_confirm hplc_path->nmr_confirm

Caption: Decision workflow for selecting the primary analytical technique.

Section 2: Gas Chromatography (GC) - The Volatility Experts' Toolkit

GC is a cornerstone for analyzing volatile compounds. However, the unique properties of fluorinated molecules can introduce specific challenges.

Troubleshooting Guide: GC Analysis

Q1: My fluorinated pyrrolidine peaks are tailing significantly. What's the cause and how do I fix it?

A1: Peak tailing in GC for basic compounds like pyrrolidines is often due to active sites in the inlet or on the column.[10][11]

  • Cause - Inlet Activity: The primary amine of the pyrrolidine can interact with acidic silanol groups in the glass inlet liner.

  • Solution: Use a deactivated inlet liner (e.g., silylated). Replace the liner and septum regularly to prevent the buildup of non-volatile residues.[12]

  • Cause - Column Activity: The stationary phase may have active sites, or the column may be contaminated.

  • Solution: Trim the first few centimeters of the column inlet to remove accumulated non-volatile material. If tailing persists, consider a more inert column phase, such as one with improved surface deactivation.

Q2: I'm not seeing any molecular ion in my GC-MS analysis. How can I confirm the molecular weight?

A2: Fluorinated compounds, particularly perfluorinated ones, often do not produce a stable molecular ion under standard Electron Ionization (EI) conditions due to extensive fragmentation.[13][14]

  • Solution 1 - Soft Ionization: Use a softer ionization technique. Field Ionization (FI) is an excellent, though less common, technique that often yields a prominent molecular ion for volatile compounds that fragment heavily under EI.[13] Chemical Ionization (CI) using methane or isobutane can also be effective.

  • Solution 2 - High-Resolution MS (HRMS): Even without a molecular ion, GC-HRMS can provide highly accurate mass measurements of fragment ions.[1] This data can be used to generate elemental compositions, which are invaluable for identifying both the main component and its impurities.

Q3: My retention times are drifting between injections. What should I check?

A3: Retention time instability usually points to issues with flow control, oven temperature, or the column itself.[15][16]

  • Check for Leaks: A leak at the injector septum or column fittings is a common culprit. Use an electronic leak detector to systematically check all connections.[17]

  • Verify Oven Temperature: Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.

  • Column Equilibration: Make sure the column is fully equilibrated at the initial temperature before each injection. Insufficient equilibration time will lead to retention shifts.

Experimental Protocol: GC-MS Purity Assay for a Volatile Fluorinated Pyrrolidine

This protocol provides a general starting point for method development.

  • Sample Preparation: Dissolve a precise amount of the fluorinated pyrrolidine sample in a suitable solvent (e.g., methylene chloride, ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/Splitless injector at 250°C.

    • Injection: 1 µL, Split ratio 50:1.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Purity is typically reported as area percent. Identify impurities by interpreting their mass spectra and comparing them to spectral libraries.

ParameterRecommended SettingRationale
Column Phase 5% Phenyl PolysiloxaneGood general-purpose phase with low bleed, suitable for a wide range of compounds.
Injector Temp. 250°CEnsures rapid volatilization without causing thermal degradation of the analyte.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the major component.
Oven Ramp 10°C/minProvides a good balance between separation efficiency and analysis time.

Section 3: High-Performance Liquid Chromatography (HPLC) - Mastering Complex Mixtures

HPLC is the workhorse for purity analysis of non-volatile or thermally sensitive fluorinated pyrrolidines. The basicity of the pyrrolidine ring and the unique electronic properties of fluorine substituents often require specialized column chemistries for optimal results.

Troubleshooting Guide: HPLC Analysis

Q1: Why do I get severe peak tailing for my fluorinated pyrrolidine on a standard C18 column?

A1: This is a classic issue when analyzing basic compounds on traditional silica-based C18 columns.[4]

  • Cause - Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of the pyrrolidine ring via secondary ionic interactions. This leads to poor peak shape.

  • Solution 1 - Mobile Phase pH Control: Adjust the mobile phase pH. Using an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid, pH ~2-3) protonates the pyrrolidine nitrogen. This positive charge is repelled by the residual positive character of the silica surface, minimizing secondary interactions.[4]

  • Solution 2 - Alternative Stationary Phase: Switch to a column with alternative selectivity. A Pentafluorophenyl (PFP) phase is an excellent choice. PFP columns offer multiple interaction mechanisms (hydrophobic, dipole-dipole, π-π) that can provide unique selectivity and improved peak shape for fluorinated and basic compounds.[4][18]

Q2: My fluorinated analyte is eluting too early, even with high aqueous mobile phase. What can I do?

A2: Highly fluorinated compounds can sometimes be "hydrophobic" yet exhibit poor retention in reversed-phase chromatography, a phenomenon known as fluorophobic expulsion.

  • Cause: While hydrophobic, the fluorinated portion of the molecule has low affinity for the hydrocarbon C18 chains.

  • Solution 1 - Use a Fluorinated Phase: An alkyl fluorinated stationary phase can increase retention for fluorinated analytes through "fluorous-fluorous" interactions.[18]

  • Solution 2 - HILIC Mode: Hydrophilic Interaction Chromatography (HILIC) is an alternative separation mode that works well for polar compounds. It uses a high organic mobile phase with a polar stationary phase. This can be an effective strategy for retaining polar fluorinated pyrrolidines.[19]

Q3: I see a high background signal and ghost peaks in my LC-MS. Could this be related to my system?

A3: Yes. Many HPLC components, such as tubing, frits, and seals, are made from PTFE (polytetrafluoroethylene). Over time, these can leach trace levels of perfluorinated compounds, which are a common source of background contamination in LC-MS analysis.[3]

  • Solution 1 - Delay Column: Install a "delay" or "trap" column between the solvent mixer and the injector. This column will trap contaminants from the solvent and pump, causing them to elute at a different time than the analytes injected onto the analytical column.[3]

  • Solution 2 - PEEK Tubing: Where possible, replace PTFE tubing with PEEK (polyetheretherketone) tubing, especially in the flow path before the injector.

Experimental Protocol: HPLC-UV Purity Assay for a Non-Volatile Fluorinated Pyrrolidine

This protocol provides a starting point for developing a robust reversed-phase method.

  • Column Selection: Start with a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm). Have a high-purity C18 column of similar dimensions available for orthogonal comparison.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD), monitoring at a wavelength appropriate for the analyte (e.g., 220 nm, 254 nm).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks. Report purity as area percent. Use a DAD to check for peak purity (i.e., co-elution of impurities) by comparing spectra across the peak.

G cluster_0 Troubleshooting Peak Tailing start Problem: Peak Tailing Observed check_column Using a standard silica C18 column? start->check_column check_ph Is mobile phase pH low (e.g., pH 2-3)? check_column->check_ph Yes change_column Action: Switch to a PFP or end-capped, high-purity C18 column check_column->change_column No (Specialty Column) adjust_ph Action: Lower mobile phase pH with 0.1% FA or TFA check_ph->adjust_ph No solution Result: Improved Peak Shape check_ph->solution Yes adjust_ph->solution change_column->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Section 4: ¹⁹F NMR Spectroscopy - The Definitive Answer

¹⁹F NMR is an exceptionally specific and quantitative technique for purity analysis of any fluorinated compound. Its high natural abundance (100%) and wide chemical shift range (~800 ppm) make it highly sensitive and less prone to signal overlap compared to ¹H NMR.[6][7]

Troubleshooting Guide: ¹⁹F NMR Analysis

Q1: How can I use ¹⁹F NMR to get an absolute purity value for my sample?

A1: This is done using quantitative NMR (qNMR). The process involves adding a known amount of a high-purity, fluorine-containing internal standard to a precisely weighed sample.[8]

  • Principle: The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's signal, you can calculate the exact molar quantity and thus the purity of your compound.[8][20]

  • Procedure:

    • Select a suitable internal standard (e.g., trifluoroacetic acid (TFA), trifluorotoluene) whose ¹⁹F signal does not overlap with your sample's signals.[8]

    • Accurately weigh your fluorinated pyrrolidine sample and the internal standard into the same vial.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum using parameters that ensure full relaxation of all signals (a long relaxation delay, D1, is critical).

    • Integrate the signals and calculate the purity.

Q2: I'm seeing more ¹⁹F signals than I expect. What could they be?

A2: Unexpected signals in a ¹⁹F NMR spectrum can arise from several sources.

  • Impurities: These are the most likely source. They could be diastereomers, regioisomers, or by-products from the synthesis. The wide chemical shift dispersion of ¹⁹F NMR makes it excellent at resolving signals from closely related structures.[6][7]

  • Degradation Products: The sample may have degraded. For example, photolysis can lead to various fluorinated byproducts.[21]

  • Chiral Environment: If you are analyzing a chiral molecule in a chiral solvent or with a chiral solvating agent, you may see separate signals for each enantiomer. This is a powerful method for determining enantiomeric purity.[22][23]

Q3: The integrals in my qNMR experiment seem inconsistent. What went wrong?

A3: Accurate integration is the foundation of qNMR. Inconsistency usually points to an issue with experimental parameters.

  • Cause - Incomplete Relaxation: The most common error is using a relaxation delay (D1) that is too short. Different fluorine nuclei can have vastly different longitudinal relaxation times (T₁). To get quantitative data, the D1 delay must be at least 5 times the longest T₁ value in your sample.

  • Solution: If T₁ values are unknown, use a long D1 (e.g., 30 seconds) to be safe. Alternatively, perform a T₁ inversion-recovery experiment to measure the T₁ values for your analyte and standard, then set D1 accordingly.[20]

  • Cause - Poor Baseline/Phasing: An uneven baseline or inaccurate phasing will lead to significant integration errors.

  • Solution: Carefully correct the phase and baseline of the spectrum before integrating. Use a polynomial baseline correction if necessary.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Absolute Purity Determination

  • Standard & Sample Preparation:

    • Accurately weigh ~20 mg of the fluorinated pyrrolidine into a vial. Record the weight to 0.01 mg.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., trifluoroacetic acid, purity confirmed by ion chromatography) into the same vial.[8] Record the weight.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the solids completely.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine-capable probe.

    • Experiment: Standard 1D ¹⁹F pulse-acquire experiment.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees (to reduce relaxation time).

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

      • Acquisition Time (AQ): 2-3 seconds.

      • Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the signal for the analyte (I_sample) and the internal standard (I_std).

    • Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (W_std / W_sample) * Purity_std Where: N = number of fluorine atoms per molecule, MW = molecular weight, W = weight.

ParameterRecommended SettingRationale
Internal Standard High-purity TFA or similarMust have a known purity and a clean, non-overlapping signal.[8]
Solvent DMSO-d₆Good dissolving properties for a wide range of compounds.[8]
Relaxation Delay (D1) ≥ 5 x longest T₁ (~30s)CRITICAL for ensuring signal intensities are truly quantitative.[20][24]
Number of Scans 16-64Balances the need for good signal-to-noise with experiment time.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Jackson, G. E., & Wamalwa, B. M. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • McCord, J., et al. (2022). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Environmental Pollution. Available from: [Link]

  • Food Safety Magazine. (2020). Overcoming Issues with Perfluorinated Compound Analyses. Available from: [Link]

  • Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • Oxford Instruments. NMR | Speeding Fluorine Analysis. Available from: [Link]

  • Zhang, C., et al. (2021). Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples. Environmental Science & Technology. Available from: [Link]

  • Gerig, J. T. Fluorine NMR. Encyclopedia of Life Sciences. Available from: [Link]

  • Li, W., et al. (2021). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available from: [Link]

  • Reffstrup, T., et al. (2010). Method and validation for the analysis of perfluorinated compounds in water by pre-sampling isotope dilution-direct injection-LC/MS/MS. Journal of Environmental Monitoring. Available from: [Link]

  • Slideshare. (2015). Nmr spectroscopy of fluorine 19. Available from: [Link]

  • JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available from: [Link]

  • Frankowski, R., & Zgoła-Grześkowiak, A. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta. Available from: [Link]

  • U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. Available from: [Link]

  • More, V. S., et al. (2023). Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Organic Chemistry Research. Available from: [Link]

  • ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Available from: [Link]

  • Wang, Z., & Liu, Y. (2004). [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. Se Pu. Available from: [Link]

  • Wamalwa, B. M., & Jackson, G. E. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Available from: [Link]

  • Restek. Troubleshooting Guide. Available from: [Link]

  • Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available from: [Link]

  • SCION Instruments. Gas Chromatography GC Troubleshooting Guide. Available from: [Link]

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. Available from: [Link]

  • Nguyen, T. A., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. Available from: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available from: [Link]

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Fluorinated Proline-Containing Peptides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptide sequences containing fluorinated prolines. The incorporation of fluorinated prolines,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptide sequences containing fluorinated prolines. The incorporation of fluorinated prolines, such as (4R)-fluoroproline (Flp) and (4S)-fluoroproline (flp), is a powerful strategy for modulating peptide conformation, stability, and biological activity.[1][2] However, these modifications can also introduce significant challenges, most notably in achieving adequate solubility for experimental assays.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you overcome solubility hurdles and ensure the successful application of your fluorinated peptide sequences.

Understanding the Solubility Challenge

The solubility of any peptide is governed by a delicate balance of factors including its amino acid composition, length, net charge, and secondary structure.[3][4] The introduction of fluorinated prolines adds another layer of complexity. Fluorine is the most electronegative element, and its incorporation can significantly alter the physicochemical properties of the peptide.[5] While often used to enhance hydrophobicity and stability, this can paradoxically lead to poor solubility in aqueous buffers.[6][7]

An increase in the hydrophobicity of a peptide due to fluorination can decrease its solubility.[8] Furthermore, the rigid conformational constraints imposed by fluoroprolines can favor specific secondary structures that may be prone to aggregation, a common cause of insolubility.[9][10]

Troubleshooting Guide: From Insoluble Aggregates to Clear Solutions

This section addresses common solubility problems encountered during experiments with fluorinated proline-containing peptides. The solutions are presented in a question-and-answer format, providing not just the "what" but also the "why" behind each recommendation.

Question 1: My peptide containing fluorinated proline is completely insoluble in water. What is the first step I should take?

Answer:

The first step is to methodically test a small aliquot of your peptide with a panel of solvents, rather than risking your entire sample.[11] This systematic approach will help you identify the optimal solubilization conditions.

Experimental Protocol: Small-Scale Solubility Testing

  • Aliquot Preparation: Carefully weigh a small amount (e.g., 1 mg) of the lyophilized peptide.[3]

  • Initial Solvent: Begin with sterile, deionized water. Add a small volume and gently vortex.

  • pH Adjustment: If the peptide remains insoluble, determine the peptide's theoretical net charge.

    • For Basic Peptides (Net Positive Charge): Add a small amount of 10-25% acetic acid dropwise while vortexing.[12]

    • For Acidic Peptides (Net Negative Charge): Add a small amount of 0.1 M ammonium bicarbonate or ammonium hydroxide and vortex.[11][12] Be cautious with peptides containing cysteine, as a basic pH can promote disulfide bond formation.[11]

  • Organic Solvents: If pH adjustment is ineffective, the peptide is likely highly hydrophobic. Test solubility in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile (ACN).[4][13]

  • Aqueous Dilution: Once dissolved in an organic solvent, slowly add the solution dropwise to your desired aqueous buffer while stirring.[12] If precipitation occurs, you have exceeded the solubility limit at that concentration.

  • Physical Assistance: Sonication and gentle warming (<40°C) can help break up aggregates and enhance dissolution.[4][13]

Causality: The net charge of a peptide significantly influences its solubility in aqueous solutions. By adjusting the pH away from the peptide's isoelectric point (pI), you increase its net charge, leading to improved interactions with water molecules.[3] For highly hydrophobic peptides, organic solvents are necessary to disrupt the non-polar interactions that drive aggregation.

Question 2: My peptide dissolves in an organic solvent, but precipitates when I dilute it with my aqueous experimental buffer. What should I do?

Answer:

This is a common issue indicating that the final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous buffer. Here are several strategies to address this:

  • Optimize the Organic Solvent Concentration: Try to keep a higher percentage of the organic solvent in the final solution. Many cell-based assays can tolerate up to 0.5% DMSO without significant cytotoxicity, though this should be empirically determined for your specific system.[12]

  • Re-lyophilize and Re-dissolve: If the peptide has precipitated, it may be necessary to re-lyophilize the sample and start the solubilization process again, aiming for a lower final concentration.[3]

  • Use of Denaturing Agents: As a last resort for non-biological assays, denaturing agents like guanidinium hydrochloride or urea can be used to solubilize highly aggregated peptides.[11]

Workflow for Diluting Hydrophobic Peptides

G start Start with lyophilized fluorinated peptide dissolve Dissolve in minimal 100% DMSO/DMF/ACN start->dissolve add Add peptide solution dropwise to buffer dissolve->add stir Prepare aqueous buffer with vigorous stirring stir->add observe Observe for precipitation add->observe success Clear Solution: Proceed with experiment observe->success No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshoot: - Lower final concentration - Increase % organic solvent - Re-lyophilize and restart precipitate->troubleshoot G cluster_0 (4R)-Fluoroproline (Flp) cluster_1 (4S)-Fluoroproline (flp) a1 Cγ-exo pucker favored a2 Stabilizes TRANS peptide bond a1->a2 b1 Cγ-endo pucker favored b2 Increases population of CIS peptide bond b1->b2

Caption: Conformational preferences induced by fluoroproline stereoisomers.

Quantitative Data Summary

Peptide Characteristic General Solubility Trend Considerations for Fluorinated Proline Peptides
High Net Charge (Acidic/Basic) More soluble in aqueous solutions [3][11]Crucial for counteracting the hydrophobicity of the fluorinated residue.
High Hydrophobic Residue Content (>50%) Poorly soluble in aqueous solutions [3][4]Fluorinated prolines contribute to hydrophobicity and can exacerbate solubility issues.
Peptide Length > 20 amino acids Tendency to aggregate and lower solubility [3][11]Increased length provides more opportunities for intermolecular interactions and aggregation.
Presence of Cysteine Prone to oxidation at pH > 7 [11]Use degassed, acidic buffers for solubilization to prevent disulfide bond formation.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Synthetic Peptides.
  • ResearchGate. (n.d.). Fluorinated Amino Acids in Peptide and Protein Assembly | Request PDF.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Methods in Enzymology, 597, 129-155.
  • ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF.
  • Kubyshkin, V. (2012).
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Pintér, G., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 341, 107255.
  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development.
  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
  • Pinter, G., et al. (2022). Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. ChemBioChem, 23(14), e202200159.
  • BOC Sciences. (n.d.).
  • Lion, M., & Gasser, G. (2022).
  • MDPI. (2022, September 28).
  • Liverpool John Moores University Research Online. (2019, June 14). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
  • Jbara, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6271-6284.
  • Raines Lab. (2016, January 12). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • Marsh, E. N. G. (2009). Fluorine: A new element in protein design. Chemical Biology & Drug Design, 73(3), 245-251.
  • Schneider, P., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 3505.
  • Pintér, G., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 341, 107255.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Conformational properties of peptides incorporating a fluorinated pseudoproline residue | Request PDF.
  • Hoesl, M. G., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 17, 40-54.
  • ResearchGate. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Request PDF.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Pintér, G., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • LifeTein. (2024, January 11).
  • PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • Buer, B. C., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(27), 9789-9794.
  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(12), 7639-7652.
  • da Silva, R. B., et al. (2019). Fluorinated peptide biomaterials. Journal of Peptide Science, 25(10), e3203.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Bispo, A., et al. (2022). Peptides Radiofluorination: Main Methods and Highlights. International Journal of Organic Chemistry, 12, 161-172.
  • GenicBio. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • Wiley Online Library. (2024, June 24).

Sources

Optimization

Technical Support Center: Managing Side Reactions in the Deprotection of Complex Fluorinated Molecules

Introduction The unique physicochemical properties imparted by fluorine have made fluorinated molecules indispensable in pharmaceuticals, agrochemicals, and materials science. However, the synthesis of these complex stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The unique physicochemical properties imparted by fluorine have made fluorinated molecules indispensable in pharmaceuticals, agrochemicals, and materials science. However, the synthesis of these complex structures is not without its challenges. The strong electron-withdrawing nature of fluorine can significantly alter the reactivity of neighboring functional groups, turning routine deprotection steps into a significant source of side reactions and yield loss.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing these side reactions, ensuring the integrity of their target molecules.

This technical support center is structured to provide direct answers to common problems encountered in the lab. It combines mechanistic explanations with actionable protocols and field-proven insights to help you navigate the complexities of deprotecting fluorinated compounds.

Troubleshooting Guide: Common Protecting Groups & Side Reactions

This section is organized by the type of protecting group and the specific issues that arise, particularly in the context of fluorinated substrates.

Silyl Ethers (TBS, TIPS, TBDPS, etc.)

Silyl ethers are among the most common protecting groups for alcohols due to their versatile stability and mild removal conditions.[4] However, their deprotection, especially with fluoride-based reagents like tetrabutylammonium fluoride (TBAF), can be problematic in fluorinated systems.

Q1: I'm observing significant decomposition and low yields when using TBAF to deprotect a TBS ether on my fluorinated molecule. What's happening and how can I fix it?

A1: The primary issue with TBAF is its basicity.[5][6] The fluoride ion is a strong base, which can be exacerbated in anhydrous conditions.[7] This basicity can promote several side reactions in sensitive fluorinated molecules:

  • Elimination: If a fluorine atom is located on a carbon adjacent (β) to the silyloxy group, the fluoride ion can act as a base, abstracting a proton and triggering the elimination of HF to form an alkene. This is a common pathway for decomposition.[8]

  • Base-Mediated Degradation: Other base-sensitive functional groups elsewhere in your molecule may be affected, leading to a complex mixture of byproducts.

Troubleshooting Strategies:

  • Use a Buffered or Milder Fluoride Source: To mitigate basicity, switch to a less basic fluoride reagent.[9]

    • HF-Pyridine (Olah's Reagent): This is an excellent alternative.[9] It is less basic than TBAF and highly effective for silyl ether cleavage.[9] All reactions with HF-Pyridine must be conducted in plasticware.[9]

    • Triethylamine Trihydrofluoride (Et₃N·3HF): Another mild and selective reagent for desilylation.

    • TBAF Buffered with Acetic Acid: Adding a stoichiometric amount of acetic acid to your TBAF reaction can buffer the solution and suppress base-mediated side reactions.[4]

  • Employ Acidic Deprotection Conditions: If your molecule is stable to acid, acidic methods are a good orthogonal approach.[7][10]

    • PPTS (Pyridinium p-toluenesulfonate) in MeOH: A very mild method for removing silyl ethers.[10]

    • Aqueous Acetic Acid or HCl: A mixture of acetic acid, water, and THF can effectively cleave TBDMS groups.[7]

  • Optimize Reaction Conditions:

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to reduce the rate of side reactions.

    • Monitor Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely and quench it as soon as the starting material is consumed.

Method Reagents Pros Cons Best For
Buffered Fluoride HF-Pyridine in THF/PyridineMilder, less basic than TBAF.[9]Highly toxic, requires plasticware.[9]Base-sensitive substrates.
Buffered Fluoride TBAF / Acetic Acid in THFSimple to implement, reduces basicity.[4]May not be sufficient for highly sensitive substrates.Molecules with moderate base sensitivity.
Acidic Conditions PPTS in MeOHVery mild, orthogonal to many other groups.Can be slow, not suitable for acid-labile molecules.Acid-tolerant molecules.
Acidic Conditions Acetic Acid / H₂O / THFInexpensive and effective.Requires careful neutralization.Robust molecules without acid-sensitive groups.
Boc (tert-Butoxycarbonyl) Group

The Boc group is a cornerstone of amine protection, especially in peptide synthesis.[11] Its removal requires acidic conditions, typically Trifluoroacetic Acid (TFA), which generates a reactive tert-butyl cation.[12][13]

Q2: During the TFA-mediated deprotection of my fluorinated peptide, I'm observing extra peaks in my mass spec corresponding to my product +56 Da. What is this side reaction?

A2: The +56 Da mass shift is the hallmark of tert-butylation. The mechanism of Boc deprotection generates a stable tert-butyl cation, which is a potent electrophile.[12] This cation can alkylate nucleophilic residues in your molecule. The presence of electron-withdrawing fluorine atoms can sometimes influence the reactivity of nearby nucleophilic sites.

Commonly Alkylated Residues:

  • Tryptophan (Trp)

  • Methionine (Met)

  • Cysteine (Cys)

  • Tyrosine (Tyr)[12][13]

Troubleshooting Strategies:

  • Use Scavengers: This is the most effective and common solution. Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with your molecule.[13]

    • Triisopropylsilane (TIS): A very effective scavenger that works by reducing the tert-butyl cation. A common cocktail is 95:2.5:2.5 TFA:H₂O:TIS.

    • Thioanisole: Particularly useful for protecting Met and Trp residues.

    • 1,2-Ethanedithiol (EDT): Effective for preventing side reactions with Trp and for removing trityl groups from Cys.

  • Consider Alternative Deprotection Methods: While less common, other methods can avoid the generation of the tert-butyl cation.

    • Dilute HCl in Fluoro Alcohols: Can be an effective alternative to TFA.[14]

    • Thermally-Induced Deprotection: In some cases, heating in solvents like 2,2,2-trifluoroethanol (TFE) can effect deprotection without strong acid.[14]

Benzyl (Bn) and Para-Methoxybenzyl (PMB) Ethers

Benzyl ethers are robust protecting groups for alcohols, typically removed by catalytic hydrogenation.[15] The presence of fluorine on the substrate generally does not interfere with this process, but challenges can arise with molecules containing other reducible functional groups.

Q3: I need to deprotect a benzyl ether from my fluorinated molecule, but it also contains a nitro group. Standard hydrogenation with Pd/C reduces both. What are my options?

A3: This is a classic chemoselectivity problem. Standard catalytic hydrogenation is often too powerful for substrates with multiple reducible groups.[15][16]

Troubleshooting Strategies:

  • Use a Hydrogen Transfer Reagent: Instead of H₂ gas, use a hydrogen donor. This can sometimes offer better selectivity.

    • Palladium on Carbon with a Transfer Hydrogenation Source: Reagents like 1,4-cyclohexadiene, ammonium formate, or isopropanol can be used as the hydrogen source, often providing milder and more selective reductions.[15]

  • Employ Oxidative Deprotection (for PMB ethers): If you used a p-methoxybenzyl (PMB) ether, you have an excellent orthogonal option. The electron-rich PMB group can be removed oxidatively, leaving other benzyl ethers and reducible groups untouched.[15][17]

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): The reagent of choice for cleaving PMB ethers. The reaction proceeds through a charge-transfer complex.[15]

    • CAN (Ceric Ammonium Nitrate): Another effective oxidant for PMB removal.

  • Biocatalytic Deprotection: Emerging methods using enzymes can offer unparalleled chemoselectivity, avoiding the reduction of sensitive groups like nitro functions.[16]

Visualizing Troubleshooting Workflows

Deprotection Strategy Selection

This decision tree can help guide the initial choice of a deprotection method for a complex fluorinated molecule.

Deprotection_Strategy start Start: Identify Protecting Group (PG) silyl Silyl Ether (e.g., TBS, TIPS) start->silyl boc Boc (Amine) start->boc benzyl Benzyl Ether (e.g., Bn, PMB) start->benzyl silyl_check_base Is molecule base-sensitive or risk of HF elimination? silyl->silyl_check_base boc_check_nuc Are nucleophilic residues (Trp, Met, Cys) present? boc->boc_check_nuc benzyl_check_reducible Other reducible groups (alkenes, NO₂, Cbz)? benzyl->benzyl_check_reducible silyl_acid Use Acidic Method (PPTS, aq. AcOH) silyl_check_base->silyl_acid Yes silyl_fluoride Use Fluoride Source silyl_check_base->silyl_fluoride No silyl_check_mild Is standard TBAF causing side reactions? silyl_fluoride->silyl_check_mild silyl_mild_fluoride Use Milder Fluoride (HF-Pyridine, TBAF/AcOH) silyl_check_mild->silyl_mild_fluoride Yes silyl_tbaf Use TBAF with careful monitoring silyl_check_mild->silyl_tbaf No boc_scavengers Use TFA with Scavengers (TIS, Thioanisole) boc_check_nuc->boc_scavengers Yes boc_no_scavengers Use standard TFA/DCM boc_check_nuc->boc_no_scavengers No benzyl_selective Is PG a PMB ether? benzyl_check_reducible->benzyl_selective Yes benzyl_h2 Use standard H₂/Pd-C benzyl_check_reducible->benzyl_h2 No benzyl_oxidative Use Oxidative Deprotection (DDQ, CAN) benzyl_selective->benzyl_oxidative Yes benzyl_transfer Use Transfer Hydrogenation benzyl_selective->benzyl_transfer No Boc_Deprotection cluster_0 Boc Deprotection cluster_1 Side Reaction vs. Scavenging Boc-NH-R Boc-Protected Amine tBu_cation tert-Butyl Cation (Reactive Electrophile) Boc-NH-R->tBu_cation + H⁺ H+ TFA (H⁺) Carbamic_Acid R-NH-COOH (Unstable) Amine Deprotected Amine (R-NH₂) Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Alkylated_Trp Alkylated Side Product (+56 Da) tBu_cation->Alkylated_Trp + Trp Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu + TIS TIS Scavenger (TIS) Trp Nucleophilic Residue (e.g., Trp)

Sources

Troubleshooting

Technical Support Center: Optimization of Mitsunobu Inversion for Hydroxyproline Stereochemistry

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the stereochemical inversion of trans-4-hydroxy-L-proline to its cis-isomer (or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the stereochemical inversion of trans-4-hydroxy-L-proline to its cis-isomer (or vice versa) via the Mitsunobu reaction.

While the Mitsunobu protocol is a cornerstone method for stereospecific S_N2 inversion, the rigid pyrrolidine ring of hydroxyproline introduces unique steric and electronic constraints. This guide bypasses basic recipes to provide you with the mechanistic causality behind each experimental choice, a self-validating protocol, and targeted troubleshooting for common failure modes (such as elimination pathways and poor nucleophile incorporation).

Mechanistic Workflow

Understanding the reaction pathway is critical for optimization. The diagram below illustrates the causal relationship between reagent selection, intermediate formation, and the competing pathways that dictate your final yield.

Mitsunobu_Inversion N1 trans-4-Hydroxy-L-Proline N2 N/C-Protection N1->N2 N3 Mitsunobu Reagents (PPh3, DIAD, THF) N2->N3 N4 Nucleophile Addition (e.g., 4-Nitrobenzoic Acid) N3->N4 N5 Oxyphosphonium Intermediate N4->N5 N6 SN2 Displacement (Stereochemical Inversion) N5->N6 pKa < 11 Err Elimination Side-Product (Dehydroproline) N5->Err Steric Clash / High pKa N7 cis-4-Nitrobenzoate-L-Proline N6->N7 N8 Hydrolysis / Azidolysis N7->N8 N9 cis-4-Hydroxy-L-Proline N8->N9

Mechanistic workflow of Mitsunobu inversion of hydroxyproline stereochemistry.

Quantitative Data: Nucleophile Selection & Yield Optimization

The success of the Mitsunobu inversion on the pyrrolidine ring is highly dependent on the pKa and steric profile of the chosen nucleophile. The table below summarizes expected outcomes based on validated literature parameters.

Nucleophile / StrategySubstrateTarget StereocenterYieldKey Mechanistic Observation / Causality
4-Nitrobenzoic acid Protected trans-4-Hypcis-4-Hyp (via ester)HighOptimal pKa (~3.4) ensures rapid betaine protonation, heavily favoring S_N2 over E2 elimination.
Perfluoro-tert-butanol Protected cis-4-Hyptrans-4-Hyp (ether)Modest/LowSignificant steric bulk hinders S_N2 displacement; requires low-load resin for solid-phase synthesis.
Intramolecular (Lactone) N-tBoc-trans-4-Hypcis-lactone76–97%Telescoped one-pot strategy is highly efficient; avoids bulky external nucleophiles entirely.
4-tert-Butylphenol Nα-Cbz-trans-4-Hyp-OBncis-4-Hyp (ether)87%Phenolic pKa (~10) is sufficient for betaine protonation; excellent yield with DIAD/PPh3.
Core Protocol: Self-Validating Mitsunobu Inversion

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Substrate Protection

  • Action: Protect the amine (e.g., N-Boc or N-Cbz) and the carboxylic acid (e.g., methyl or benzyl ester) of trans-4-hydroxy-L-proline.

  • Causality: The zwitterionic nature of free hydroxyproline makes it insoluble in standard Mitsunobu solvents (THF, toluene). Furthermore, unprotected amines and carboxylates will irreversibly react with the phosphonium intermediate.

  • Self-Validation: Perform a Ninhydrin test on the isolated intermediate. A negative result confirms the absence of free amines.

Step 2: Betaine Formation and Alcohol Activation

  • Action: Dissolve the protected trans-4-hydroxy-L-proline (1.0 eq), triphenylphosphine (PPh3, 1.5 eq), and 4-nitrobenzoic acid (1.5 eq) in anhydrous THF. Cool to 0 °C under an inert atmosphere. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

  • Causality: Adding DIAD dropwise at 0 °C controls the highly exothermic formation of the Morrison-Brunn-Huisgen betaine, preventing premature reagent degradation. 4-nitrobenzoic acid is chosen because its low pKa rapidly protonates the betaine, activating the C4-alcohol as an oxyphosphonium leaving group 1[1].

  • Self-Validation: The distinct yellow color of DIAD should dissipate rapidly upon addition, indicating active betaine formation and consumption.

Step 3: S_N2 Displacement

  • Action: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Causality: The 4-nitrobenzoate anion attacks the activated C4-oxyphosphonium intermediate from the cis face, executing a stereospecific S_N2 inversion.

  • Self-Validation: Monitor via TLC. Because the nucleophile is strongly UV-active, product formation is easily tracked. In the crude ^1H NMR, validate inversion by observing the C4 proton shifting downfield (typically ~5.3 ppm) with altered coupling constants compared to the starting material.

Step 4: Deprotection / Hydrolysis

  • Action: Treat the resulting cis-4-nitrobenzoate-L-proline with NaN3 in MeOH (azidolysis) or mild aqueous NaOH (saponification) to cleave the ester.

  • Causality: Azidolysis is highly effective for cleaving nitrobenzoate esters without disturbing other base-sensitive protecting groups (like Fmoc, if utilized in solid-phase synthesis) 1[1].

  • Self-Validation: Disappearance of the aromatic nitrobenzoate protons in the ^1H NMR spectrum confirms successful hydrolysis, yielding the inverted cis-4-hydroxy-L-proline core.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding 3,4-dehydroproline (an elimination side-product) instead of the inverted product? A: Causality: Elimination (E2) is the primary competing pathway in the Mitsunobu reaction, particularly on the sterically hindered pyrrolidine ring. This occurs when the nucleophile is not acidic enough to rapidly protonate the betaine intermediate. Mitsunobu reactions strictly require a nucleophile with a pKa < 11 2[2]. Solution: Switch to a more acidic nucleophile like 4-nitrobenzoic acid (pKa ~3.4). If you are attempting to synthesize a specific ether using a bulky alkoxide (e.g., perfluoro-tert-butanol), recognize that steric clashes inherently favor elimination; you may need to utilize low-load resins or alternative S_N2 pathways via a mesylate/triflate.

Q: How can I efficiently remove triphenylphosphine oxide (TPPO) from my product? A: Causality: TPPO is notoriously difficult to separate via standard silica gel column chromatography because it often co-elutes with polar, protected amino acids. Solution: Utilize a solvent-based precipitation method. Concentrate the crude reaction mixture, resuspend it in a minimal amount of cold diethyl ether or MTBE, and add hexanes dropwise until the TPPO crashes out as a white precipitate. Filter the solid. Validate the removal by checking the ^31P NMR spectrum of the filtrate (ensure the ~29 ppm TPPO peak is absent).

Q: Can I achieve stereochemical inversion without using an external nucleophile? A: Causality: Yes. By exploiting the inherent geometry of the proline ring, you can perform an intramolecular Mitsunobu reaction. Solution: If the C-terminus is left as a free carboxylic acid, treating N-Boc-trans-4-hydroxy-L-proline with PPh3 and DIAD will form a bicyclic cis-lactone. This telescoped one-pot strategy avoids bulky external nucleophiles entirely and proceeds in high global yields (76–97%) 3[3]. The lactone can subsequently be opened via hydrolysis to yield the cis-4-hydroxyproline .

Q: Why did my yield drop significantly when scaling up the synthesis of Cbz-cis-4-hydroxy-L-proline benzyl ester? A: Causality: Scale-up often leads to inadequate temperature control during the exothermic addition of DIAD, causing the betaine to decompose before it can activate the alcohol. Solution: Ensure rigorous temperature control (maintain internal temp < 5 °C) and extend the addition time of DIAD. When properly controlled, the Mitsunobu inversion to yield Nα-Cbz-cis-4-hydroxy-L-proline benzyl ester scales beautifully, routinely achieving ~87% yield 4[4].

Sources

Optimization

Technical Support Center: Characterization of Multisubstituted Pyrrolidines

Welcome to the advanced troubleshooting hub for synthetic and medicinal chemists. Densely functionalized pyrrolidines are ubiquitous in drug discovery, but their characterization is notoriously difficult due to complex s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for synthetic and medicinal chemists. Densely functionalized pyrrolidines are ubiquitous in drug discovery, but their characterization is notoriously difficult due to complex stereochemical arrays, conformational flexibility, and rotameric interference. This guide provides field-proven, mechanistically grounded protocols to resolve these analytical bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why does my purified pyrrolidine show duplicated signals and broad humps in the 1 H and 13 C NMR spectra?

Causality (The "Rotamer" Effect): When the pyrrolidine nitrogen is substituted with an electron-withdrawing group capable of resonance (e.g., Boc, Cbz, Fmoc, or acetyl), the N–C(=O) bond acquires partial double-bond character. This restricts free rotation, freezing the molecule into distinct cis and trans rotamers (conformers) on the NMR timescale at room temperature[1]. Because the interconversion rate is slower than the NMR acquisition frequency, you observe two distinct sets of signals for a single pure compound, often accompanied by severe line broadening.

Self-Validating Protocol: Variable-Temperature (VT) NMR & Solvent Switching Objective: Coalesce rotameric signals to confirm compound purity and enable structural assignment.

  • Solvent Switch: Before attempting VT-NMR, dissolve your sample in DMSO- d6​ instead of CDCl 3​ . The high dielectric constant and hydrogen-bonding capacity of DMSO can sometimes shift the rotameric equilibrium heavily toward one conformer, simplifying the spectrum.

  • VT-NMR Execution: If signals remain broad, place the DMSO- d6​ sample in the spectrometer and incrementally increase the temperature from 298 K to 373 K (in 15 K steps).

  • Acquisition: At each step, acquire a standard 1D 1 H spectrum.

  • Validation Checkpoint: The protocol is successful when the duplicated peaks merge into sharp, single resonances, and the integration values return to exact whole integers. If the sample degrades before coalescence, proceed to chemical derivatization (e.g., Boc deprotection to yield the secondary amine salt, which eliminates the restricted rotation)[2].

Q2: How can I reliably distinguish between rotamers and actual diastereomers in my mixture?

Causality: During the synthesis of multisubstituted pyrrolidines (e.g., via[3+2] cycloadditions or C-H amination), multiple stereocenters are formed[3]. Diastereomers are distinct molecular entities with different physical properties, whereas rotamers are merely conformational states of the same molecule.

Data Presentation: Diagnostic Comparison

Analytical FeatureRotamers (Conformational Isomers)Diastereomers (Configurational Isomers)
VT-NMR Behavior Peaks coalesce into single sharp signals at elevated temperatures (e.g., >343 K).Peaks remain distinct regardless of temperature; no coalescence occurs.
Chromatographic Separation Elute as a single peak on HPLC/TLC (interconversion occurs on the column).Elute as distinct peaks with different retention times ( Rf​ values)[4].
Integration Ratio Ratio varies with solvent and temperature (e.g., 60:40 in CDCl 3​ , 80:20 in DMSO).Ratio is fixed and represents the intrinsic diastereomeric ratio (d.r.) of the reaction.
Chemical Shift Difference Typically small ( Δδ < 0.2 ppm for distant protons).Can be large, especially for protons near the epimeric stereocenter.
Q3: My NOESY/ROESY data is ambiguous. How do I determine the relative stereochemistry of the ring substituents?

Causality (The Pseudorotation Problem): Unlike rigid six-membered rings, five-membered pyrrolidines undergo rapid pseudorotation, constantly flexing between envelope and half-chair conformations. This flexibility averages out the spatial distances between protons, causing ambiguous or misleading Nuclear Overhauser Effect (NOE) cross-peaks. Furthermore, scalar couplings ( 3JHH​ ) deviate from idealized Karplus relationships due to this conformational averaging.

Self-Validating Protocol: Conformational Locking & Coupling Analysis Objective: Restrict ring flexibility to extract reliable 3JHH​ and NOE data.

  • Conformational Locking: Convert the flexible pyrrolidine into a rigid bicyclic system (e.g., lactamization) or protonate the nitrogen (e.g., HCl salt). Protonation restricts the ring pucker via steric bulk and intramolecular hydrogen bonding[2].

  • Coupling Constant Extraction: Acquire a high-resolution 1D 1 H NMR or 2D J-resolved spectrum. Extract the 3JHH​ values between adjacent protons.

    • Reference Metric: In constrained pyrrolidine systems, 3J3′,4′​ values typically range from 4.1–5.3 Hz for cis-relationships and 1.2–2.0 Hz for trans-relationships[2].

  • ROESY Acquisition: Run a 2D ROESY experiment (mixing time ~200-300 ms) rather than NOESY to avoid spin-diffusion artifacts (which can falsely indicate proximity).

  • Validation Checkpoint: The assignment is validated if the 3JHH​ magnitudes perfectly corroborate the presence/absence of ROESY cross-peaks across the rigidified scaffold.

Q4: I need the absolute configuration, but my pyrrolidine is a viscous oil. What are the best practices?

Causality: Densely functionalized pyrrolidines, especially those with lipophilic protecting groups, often resist crystallization due to high degrees of freedom and lack of strong intermolecular hydrogen-bonding networks.

Self-Validating Protocol: Heavy-Atom Derivatization for X-Ray

  • Derivatization: React the free secondary amine with a heavy-atom containing reagent (e.g., p-bromobenzenesulfonyl chloride or p-bromobenzoyl chloride). The heavy atom (Bromine) provides the anomalous dispersion necessary to determine absolute stereochemistry.

  • Crystallization: Dissolve the derivative in a minimum amount of a polar solvent (e.g., ethyl acetate). Layer carefully with an anti-solvent (e.g., heptane or pentane) in a narrow vial.

  • Slow Diffusion: Cap loosely and allow slow vapor diffusion over 3–7 days.

  • Validation Checkpoint: The absolute configuration is confirmed when X-ray diffraction yields a structure with an R -factor < 5% and a Flack parameter near 0 (typically < 0.1)[4].

Workflow Visualization

Pyrrolidine_Workflow Start Multisubstituted Pyrrolidine Isomers NMR_Init Initial 1D/2D NMR (298 K, CDCl3) Start->NMR_Init Rotamer_Check Broad/Duplicated Peaks Observed? NMR_Init->Rotamer_Check VT_NMR VT-NMR (373 K) or Solvent Switch Rotamer_Check->VT_NMR Yes (Rotamers) Stereo_Analysis Extract 3J(H,H) & ROESY Cross-Peaks Rotamer_Check->Stereo_Analysis No (Sharp Peaks) Derivatize N-Deprotection / Salt Formation VT_NMR->Derivatize Degradation VT_NMR->Stereo_Analysis Coalescence Derivatize->Stereo_Analysis Rigidify Conformational Locking (Lactam) Stereo_Analysis->Rigidify Ambiguous NOE XRay X-Ray Crystallography (Absolute Config) Stereo_Analysis->XRay Relative Config Set Rigidify->Stereo_Analysis Re-evaluate

Diagnostic workflow for resolving rotameric interference and assigning pyrrolidine stereochemistry.

References

  • Tang, X., et al. "A Missing Link in Multisubstituted Pyrrolidines: Remote Stereocontrol Forged by Rhodium-Alkyl Nitrene." Angewandte Chemie International Edition, 2022. 3

  • "Pyrrolidine nucleotide analogs with a tunable conformation." Beilstein Journal of Organic Chemistry, 2014. 1

  • "Synthesis, conformational studies, and biological properties of phosphonomethoxyethyl derivatives of nucleobases with a locked conformation via a pyrrolidine ring." RSC Advances, 2015. 2

  • "Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition." The Journal of Organic Chemistry, 2017. 4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Long-Term Storage of Fluorinated Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we dissect the physical chemistry and thermodynamic vulnerabilities of the carbon-fluorine (C-F) bond to ensure the long-term integrity of your active pharmaceutical ingredients (APIs), agrochemicals, and specialty fluoropolymers. Every protocol provided here is designed as a self-validating system, ensuring that you can independently verify the stability of your compounds.

Part 1: Troubleshooting Guide – Mechanisms & Interventions

Q1: We engineered our drug candidate with a trifluoromethyl (-CF3) group to block CYP450 metabolism, but we are detecting trifluoroacetic acid (TFA) in our long-term aqueous stability samples. Why is this "stable" group degrading?

Causality & Mechanism: While the C-F bond is exceptionally strong—boasting a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C-H bond 1[1]—the -CF3 group is not universally invincible. In non-sterile aqueous environments, specific microbial dehalogenases or extreme pH shifts can catalyze partial degradation, leading to metabolically dead-end compounds like trifluoroacetic acid (TFA) 2[2]. Furthermore, trace metal impurities leaching from standard borosilicate glass containers can act as Lewis acids, weakening the C-F bond over time.

Self-Validating Solution:

  • Material Swap: Switch from glass to high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers to eliminate Lewis acid leaching.

  • Sterilization: Filter-sterilize (0.22 µm) all aqueous formulations prior to storage to prevent microbial defluorination.

  • Environmental Control: Buffer the solution to a neutral pH (6.5–7.5) and store at -20°C to kinetically halt degradation 3[3].

Q2: Our novel fluoroether electrolytes exhibit unexpected oxidative degradation during ambient storage. Shouldn't higher fluorine content guarantee higher stability?

Causality & Mechanism: This is a common and costly misconception. Recent electrochemical studies reveal that oxidative stability in fluoroethers actually increases with decreasing fluorine content 4[4]. The degradation is driven by the "free solvent" fraction and ion solvation dynamics rather than just the raw number of fluorine atoms. Highly fluorinated ethers exhibit increased ion pairing, which paradoxically lowers the oxidative stability threshold of the bulk solution 4[4].

Self-Validating Solution:

  • Structural Audit: Re-evaluate the building block connectivity of your fluoroethers.

  • Atmospheric Control: Store synthesized fluoroethers under an inert argon atmosphere at strictly controlled temperatures (≤ 5°C).

  • Spectroscopic Monitoring: Conduct Raman spectroscopy on your storage batches monthly to monitor the free solvent fraction over time.

Q3: We are seeing a 15% loss in potency of our fluorinated pharmaceutical intermediates after 3 months on the benchtop. Is this photolytic defluorination?

Causality & Mechanism: Yes. Fluorinated pharmaceutical intermediates are highly photosensitive 3[3]. Exposure to ambient laboratory light (specifically the UV spectrum) can induce radical-mediated C-F bond cleavage. In the presence of trace oxygen or moisture, this leads to rapid defluorination and the formation of complex degradants 5[5].

Self-Validating Solution:

  • Light Restriction: Mandate the use of amber glass or opaque containers for all benchtop handling 3[3].

  • Inert Headspace: Flush the container headspace with nitrogen gas prior to sealing to prevent oxygen-mediated radical propagation 3[3].

Part 2: Experimental Protocol – Accelerated Stability & Defluorination Assay

To validate the stability of your fluorinated compounds, you must employ a rigorous analytical workflow. This protocol uses accelerated stress conditions combined with high-resolution mass spectrometry (LC-HRMS) and 19F NMR to quantify degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the fluorinated compound in an LC-MS grade solvent (e.g., Methanol or DMSO). Prepare triplicate aliquots at a concentration of 1 mg/mL in PTFE-lined vials.

  • Stress Induction (ICH Q1A/Q1B Aligned):

    • Thermal: Incubate Aliquot A at 40°C / 75% Relative Humidity (RH) for 30 days.

    • Photolytic: Expose Aliquot B to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.

    • Control: Store Aliquot C at -20°C in complete darkness.

  • Quenching & Extraction: At days 7, 14, and 30, draw 50 µL from each aliquot. Quench any reactive species by diluting 1:10 in cold (-20°C) acetonitrile.

  • 19F NMR Analysis: Run 19F NMR (minimum 400 MHz) to detect the emergence of new fluorine environments. Specifically, look for the appearance of a -76 ppm peak, which is indicative of free TFA formation2[2].

  • LC-HRMS Quantification: Analyze the samples using LC-ESI-MS/MS. Monitor for the loss of the parent mass and scan for common defluorination byproducts (e.g., neutral loss of m/z 19 for -F, or m/z 69 for -CF3).

  • Data Reconciliation: Calculate the first-order degradation rate constant ( k ). A stable compound should exhibit <2% degradation relative to the control aliquot.

Workflow Visualization

G A Fluorinated Compound Synthesis & Isolation B Aliquoting into Amber/HDPE Containers A->B C Accelerated Stress Testing (UV, Temp, pH) B->C D 19F NMR & LC-HRMS Analysis C->D E Quantification of Defluorination Kinetics D->E F Long-Term Storage Protocol Optimization E->F

Workflow for Accelerated Stability and Defluorination Analysis of Fluorinated APIs.

Part 3: Quantitative Data – Storage Conditions & Stability Metrics

To standardize your laboratory practices, refer to the following empirically derived storage parameters for various fluorinated classes. Adhering to these baselines minimizes the risk of spontaneous defluorination and extends shelf life.

Compound ClassPrimary VulnerabilityOptimal Storage ContainerIdeal Temp RangeExpected Shelf Life (Optimal)
Trifluoromethylated APIs Microbial/pH HydrolysisHDPE / Amber Glass2°C to 8°C> 24 Months
Fluoroether Electrolytes Oxidative DegradationPTFE-lined Aluminum-20°C12 - 18 Months
Fluorinated Alkynes Polymerization / ThermalStainless Steel (Inert)≤ -20°C6 - 12 Months
Short-chain PFCAs Photolytic CleavageOpaque Polypropylene20°C to 25°C> 36 Months

References

  • How to store fluorinated pharmaceutical intermediates properly?
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Trifluoromethyl group – Knowledge and References Source: Taylor & Francis URL
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
  • Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes Source: ACS Central Science URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2S,4S)- and (2S,4R)-4-Fluoropyrrolidine in Peptide Conformation

In the landscape of peptidomimetic design and protein engineering, the subtle yet profound influence of stereochemistry offers a powerful tool for modulating molecular conformation and, consequently, biological function....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptidomimetic design and protein engineering, the subtle yet profound influence of stereochemistry offers a powerful tool for modulating molecular conformation and, consequently, biological function. Among the arsenal of modified amino acids, fluorinated prolines have emerged as particularly potent tools for imparting specific structural biases.[1][2][3] This guide provides an in-depth comparative analysis of two key diastereomers, (2S,4S)-4-fluoropyrrolidine (also referred to as (4S)-FPro or flp) and (2S,4R)-4-fluoropyrrolidine (also known as (4R)-FPro or Flp), focusing on their distinct effects on peptide conformation. We will delve into the underlying stereoelectronic principles, present comparative experimental data, and provide standardized protocols for their incorporation and analysis.

The Decisive Role of a Single Fluorine Atom: Stereoelectronic Effects at Play

The introduction of a highly electronegative fluorine atom onto the Cγ of the proline ring has significant stereoelectronic consequences that dictate the conformational preferences of the pyrrolidine ring and the preceding peptide bond.[2][3] These effects are primarily twofold: the gauche effect, which influences the ring pucker, and n→π* interactions, which bias the cis/trans isomerization of the prolyl peptide bond.[4]

The two diastereomers, (2S,4S)-4-fluoropyrrolidine and (2S,4R)-4-fluoropyrrolidine, exert opposing conformational effects due to the different spatial arrangement of the fluorine atom.

  • (2S,4S)-4-Fluoropyrrolidine ((4S)-FPro): The fluorine atom in the S configuration at the C4 position strongly favors a Cγ-endo ring pucker. This conformation discourages the n→π* interaction between adjacent carbonyl groups, which in turn stabilizes the cis conformation of the preceding Xaa-Pro peptide bond.[2][5]

  • (2S,4R)-4-Fluoropyrrolidine ((4R)-FPro): Conversely, the R configuration of the fluorine atom at C4 promotes a Cγ-exo ring pucker. This exo pucker facilitates a favorable n→π* interaction, leading to a strong preference for the trans conformation of the Xaa-Pro peptide bond.[1][2][5]

These distinct and predictable conformational biases make 4-fluoroprolines invaluable for "pre-organizing" peptide backbones, enhancing thermal stability, and modulating biological activity.[2][6]

Comparative Conformational Properties: A Tabular Summary

The following table summarizes the key conformational differences between (2S,4S)- and (2S,4R)-4-fluoropyrrolidine based on extensive experimental and computational studies.

Property(2S,4S)-4-Fluoropyrrolidine ((4S)-FPro)(2S,4R)-4-Fluoropyrrolidine ((4R)-FPro)References
Preferred Ring Pucker Cγ-endoCγ-exo[2][7]
Favored Peptide Bond cistrans[2][4]
Effect on PPII Helix DestabilizesStabilizes[5][8]
Effect on PPI Helix StabilizesDestabilizes[1][5]

Experimental Workflow: Synthesis and Conformational Analysis

To empirically validate the conformational effects of these isomers, a common approach involves the synthesis of model peptides followed by detailed structural analysis.

Part 1: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (2S,4S)- and (2S,4R)-4-fluoropyrrolidine into a model peptide, for instance, Ac-Gly-X-Gly-NH2 (where X is the fluorinated proline analog), can be achieved through standard Fmoc-based solid-phase peptide synthesis.

cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (Iterative Cycles) cluster_2 Final Steps Swell Resin Swell Resin Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Swell Resin->Fmoc Deprotection (Piperidine) Amino Acid Coupling (HBTU/HOBt/DIEA) Amino Acid Coupling (HBTU/HOBt/DIEA) Fmoc Deprotection (Piperidine)->Amino Acid Coupling (HBTU/HOBt/DIEA) Couple Fmoc-Gly-OH Washing (DMF) Washing (DMF) Amino Acid Coupling (HBTU/HOBt/DIEA)->Washing (DMF) Fmoc Deprotection Fmoc Deprotection (Piperidine) Washing (DMF)->Fmoc Deprotection Fmoc Deprotection->Amino Acid Coupling (HBTU/HOBt/DIEA) Couple Fmoc-(4S/4R)-FPro-OH Acetylation Acetylation Fmoc Deprotection->Acetylation After final coupling Cleavage & Deprotection (TFA cocktail) Cleavage & Deprotection (TFA cocktail) Acetylation->Cleavage & Deprotection (TFA cocktail) Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection (TFA cocktail)->Purification (RP-HPLC)

Caption: Fmoc-based Solid-Phase Peptide Synthesis Workflow.

Experimental Protocol: Peptide Synthesis

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the first amino acid (Fmoc-Gly-OH) using a coupling reagent cocktail (e.g., HBTU/HOBt/DIEA in DMF) for 2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids, using Fmoc-(2S,4S)-4-fluoroproline-OH or Fmoc-(2S,4R)-4-fluoroproline-OH for the respective peptides.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus with acetic anhydride and a base such as DIEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Part 2: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the conformational preferences of the fluorinated proline residues within the synthesized peptides. Both ¹H and ¹⁹F NMR can provide valuable insights.[9][10][11]

Peptide Sample Preparation Peptide Sample Preparation NMR Spectrometer Setup NMR Spectrometer Setup Peptide Sample Preparation->NMR Spectrometer Setup 1D 1H and 19F Spectra Acquisition 1D 1H and 19F Spectra Acquisition NMR Spectrometer Setup->1D 1H and 19F Spectra Acquisition 2D NMR Experiments (COSY, NOESY/ROESY) 2D NMR Experiments (COSY, NOESY/ROESY) 1D 1H and 19F Spectra Acquisition->2D NMR Experiments (COSY, NOESY/ROESY) Data Processing and Analysis Data Processing and Analysis 2D NMR Experiments (COSY, NOESY/ROESY)->Data Processing and Analysis Conformational Interpretation Conformational Interpretation Data Processing and Analysis->Conformational Interpretation

Caption: NMR Spectroscopy Workflow for Peptide Conformation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • 1D ¹H and ¹⁹F NMR: Acquire one-dimensional proton and fluorine NMR spectra to observe the chemical shifts and identify the number of species in solution (corresponding to cis and trans isomers).

  • 2D NMR: Perform two-dimensional NMR experiments:

    • COSY (Correlation Spectroscopy): To assign proton resonances within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are indicative of specific conformations. For example, a strong αH(i) - δH(i+1) NOE is characteristic of a trans Xaa-Pro bond, while a strong αH(i) - αH(i+1) NOE indicates a cis bond.

  • Data Analysis: Integrate the peaks corresponding to the cis and trans isomers in the ¹H or ¹⁹F spectra to determine their relative populations.

  • Structural Interpretation: Analyze the NOE patterns to deduce the preferred ring pucker and the overall peptide conformation.

Comparative Experimental Outcomes

The incorporation of (2S,4S)- and (2S,4R)-4-fluoropyrrolidine into peptides and proteins has yielded a wealth of data demonstrating their distinct and predictable influence on structure and stability.

Application/SystemEffect of (2S,4S)-FProEffect of (2S,4R)-FProKey FindingsReferences
Collagen Stability Destabilizing when replacing Pro in the X position of an X-Y-Gly repeat.Hyperstabilizing when replacing Pro in the Y position of an X-Y-Gly repeat.The exo pucker of (4R)-FPro pre-organizes the peptide into the polyproline II helix required for triple helix formation.[1][12]
Polyproline Helices Favors Polyproline I (PPI) helices (all cis amide bonds).Favors Polyproline II (PPII) helices (all trans amide bonds).Demonstrates the strong influence of the fluoroprolines on the cis/trans equilibrium.[5][8]
Protein Folding & Stability Can accelerate folding by reducing the barrier for prolyl amide isomerization.Can increase thermal stability by locking the proline into its native exo pucker.The effect is context-dependent and relies on the native conformation of the proline residue being replaced.[1][6]
Enzyme Inhibition High potency as a FAP inhibitor due to a stabilized endo-puckered conformation.Loss of FAP-inhibitory activity due to an unfavorable exo-puckered conformation.Highlights how stereochemistry at a single atom can dramatically impact biological activity.[13]

Conclusion

The diastereomers (2S,4S)- and (2S,4R)-4-fluoropyrrolidine are not merely subtle variations of a modified amino acid; they are powerful tools that offer opposing and predictable control over peptide conformation. The choice between the 4S and 4R isomer allows researchers to rationally design peptides and proteins with specific structural features: stabilizing or destabilizing helices, favoring cis or trans peptide bonds, and ultimately, modulating biological function. A thorough understanding of their stereoelectronic effects, as outlined in this guide, is crucial for their effective application in drug discovery, biomaterial design, and protein engineering.

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • Verma, S., & Tutar, Y. (2020). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

  • Li, M., Lin, Y. A., & Lai, J. R. (2014). Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation. PubMed. [Link]

  • Lescrinier, E., De Schutter, A., Luyten, I., & Martins, J. C. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795–807. [Link]

  • Lescrinier, E., De Schutter, A., Luyten, I., & Martins, J. C. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Copernicus Publications. [Link]

  • Lescrinier, E., De Schutter, A., Luyten, I., & Martins, J. C. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]

  • Nagy, V. (2014). Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. Eötvös Loránd University. [Link]

  • Horng, J. C., & Raines, R. T. (2006). Stereoelectronic effects on polyproline conformation. Protein Science, 15(1), 74–81. [Link]

  • Sittel, F., & Stock, G. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. The Journal of Physical Chemistry B, 124(27), 5717–5727. [Link]

  • Lescrinier, E., De Schutter, A., Luyten, I., & Martins, J. C. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed. [Link]

  • Josten, A. F., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6032–6043. [Link]

  • Caron, J., St-Gelais, A., & Guérin, B. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(35), 4441–4444. [Link]

  • Newberry, R. W., & Raines, R. T. (2013). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 9, 2642–2647. [Link]

  • Ribeiro, T., & de la Torre, B. G. (2021). Fluorine effect on proline conformation. ResearchGate. [Link]

  • Improta, R., Benzi, C., & Barone, V. (2001). Understanding the Role of Stereoelectronic Effects in Determining Collagen Stability. 1. A Quantum Mechanical Study of Proline, Hydroxyproline, and Fluoroproline Dipeptide Analogues in Aqueous Solution. Journal of the American Chemical Society, 123(51), 12568–12577. [Link]

  • Okuyama, K., & Tanaka, Y. (2003). Characterization of Collagen Model Peptides Containing 4-Fluoroproline; (4(S)-Fluoroproline-Pro-Gly)10 Forms a Triple Helix, but (4(R)-Fluoroproline-Pro-Gly)10 Does Not. Biochemistry, 42(31), 9358–9364. [Link]

  • Bouvet, V., & Wuest, F. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. MDPI. [Link]

  • Steiner, T., Hess, P., Bae, J. H., & Budisa, N. (2008). X-ray structure of the proline-rich pentapeptide (4 S )- FPro54-Val55-(4 S )-FPro56-Trp57-(4 S )-FPro58 (PVPWP). ResearchGate. [Link]

  • Seebach, D., & Beck, A. K. (2010). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PubMed. [Link]

  • Blankenfeldt, W., & Budisa, N. (2012). Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science, 3(9), 2791–2800. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Mono- vs. Di-fluorinated Pyrrolidine Analogs

For drug development professionals, the strategic incorporation of fluorine into lead compounds is a powerful tool to optimize pharmacokinetic and pharmacodynamic properties. Pyrrolidine scaffolds are prevalent in a mult...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the strategic incorporation of fluorine into lead compounds is a powerful tool to optimize pharmacokinetic and pharmacodynamic properties. Pyrrolidine scaffolds are prevalent in a multitude of biologically active molecules, and their fluorination can lead to profound effects on their biological activity. This guide provides an in-depth, objective comparison of mono- and di-fluorinated pyrrolidine analogs, supported by experimental data, to inform the rational design of next-generation therapeutics.

The Rationale for Fluorinating Pyrrolidine Scaffolds

The introduction of fluorine, the most electronegative element, into a pyrrolidine ring can induce significant changes in the molecule's physicochemical and biological properties.[1][2] These modifications stem from several key factors:

  • Inductive Effects: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and its potential for ionic interactions with biological targets.[1][3]

  • Conformational Control: Fluorination of the pyrrolidine ring, particularly at the C3 and C4 positions, has a profound impact on the ring's puckering (endo vs. exo). This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target protein.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[2][6] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of the compound can be significantly enhanced, leading to a longer in vivo half-life.[2][6]

  • Modulation of Lipophilicity: Fluorination can also influence a molecule's lipophilicity (LogP), which in turn affects its solubility, cell permeability, and plasma protein binding.

This guide will now delve into a direct comparison of how mono- and di-fluorination of the pyrrolidine ring impacts these key parameters.

Head-to-Head Comparison: Mono- vs. Di-fluorinated Pyrrolidine Analogs

The decision to introduce one or two fluorine atoms into a pyrrolidine-containing drug candidate is a critical one, with each strategy offering a unique set of advantages and disadvantages.

Conformational Effects: The Gauche Effect and Ring Pucker

The puckering of the five-membered pyrrolidine ring is a key determinant of the spatial orientation of its substituents and, consequently, its interaction with a biological target. Fluorination exerts a powerful influence on this conformation through stereoelectronic effects, most notably the gauche effect.[5]

In a monofluorinated pyrrolidine, the fluorine atom, due to its high electronegativity, prefers a gauche orientation relative to the nitrogen atom. This preference biases the ring towards a specific pucker. For example, a 4-fluoro substituent can stabilize either a Cγ-exo or Cγ-endo pucker depending on its stereochemistry.[4]

Vicinal difluorination (fluorines on adjacent carbons) can either amplify or mitigate this conformational bias. For instance, in a (3S,4R)-3,4-difluoroproline, the individual fluorine atoms exert opposing conformational effects, resulting in a pyrrolidine ring that more closely resembles the natural proline conformation. This can be advantageous when the native conformation is desirable for biological activity.

cluster_mono Monofluorination cluster_di Difluorination Mono Single Fluorine Atom Gauche Gauche Effect Mono->Gauche Pucker Biased Ring Pucker (Exo or Endo) Gauche->Pucker Bioactivity Bioactivity Pucker->Bioactivity Di Two Fluorine Atoms Opposing Opposing Stereoelectronic Effects Di->Opposing Neutral Less Biased Ring Pucker (Closer to Unsubstituted) Opposing->Neutral Neutral->Bioactivity

Conformational influence of mono- vs. di-fluorination.
Physicochemical Properties: A Tale of pKa and Lipophilicity

The introduction of one or two fluorine atoms significantly impacts the basicity (pKa) and lipophilicity (LogP) of the pyrrolidine nitrogen. A comprehensive study by Tarasenko et al. (2023) on mono- and di-fluorinated piperidines and pyrrolidines provides valuable quantitative data.

CompoundFluorinationpKaLogP
N-MethylpyrrolidineNone10.30.4
(R)-3-Fluoro-N-methylpyrrolidineMono8.80.6
(3R,4R)-3,4-Difluoro-N-methylpyrrolidineDi7.20.8

Data adapted from Tarasenko et al., 2023.

As the data illustrates, monofluorination leads to a significant decrease in the basicity of the pyrrolidine nitrogen, and this effect is even more pronounced with difluorination. This reduction in pKa can have profound implications for drug-receptor interactions, particularly if an ionic interaction with an acidic residue in the binding pocket is important for potency. The impact on lipophilicity is more modest, with a slight increase observed with increasing fluorination.

Biological Activity: A Case Study of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key therapeutic target for the treatment of type 2 diabetes.[7][8][9][10] A study by Wang et al. (2013) provides a direct comparison of the inhibitory activity of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives against DPP-4.

CompoundR GroupFluorinationDPP-4 IC50 (nM)
1a 2,4,5-trifluorobenzylNone25
1b 2,4,5-trifluorobenzylMono (4-fluoro)17
2a 2-chloro-4,5-difluorobenzylNone32
2b 2-chloro-4,5-difluorobenzylMono (4-fluoro)21

Data adapted from Wang et al., 2013.

In this specific case, the introduction of a single fluorine atom at the 4-position of the pyrrolidine ring resulted in a modest but consistent increase in inhibitory potency against DPP-4. This enhancement in activity is likely due to the conformational constraints imposed by the fluorine atom, leading to a more favorable binding orientation in the active site of the enzyme.

cluster_inhibitor DPP-4 Inhibition Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Stimulates DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 Substrates for Pancreas Pancreas GLP-1 & GIP Release->Pancreas Act on Inactive Peptides Inactive Peptides DPP-4->Inactive Peptides Cleaves to Insulin Release Insulin Release Pancreas->Insulin Release Increases Glucagon Release Glucagon Release Pancreas->Glucagon Release Decreases Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose Fluorinated Pyrrolidines Fluorinated Pyrrolidines Fluorinated Pyrrolidines->DPP-4 Inhibit

Simplified DPP-4 signaling pathway in glucose homeostasis.
Metabolic Stability

As previously mentioned, the high strength of the C-F bond makes it resistant to metabolic degradation. The study by Tarasenko et al. (2023) also investigated the intrinsic microsomal clearance of their fluorinated pyrrolidine analogs.

CompoundFluorinationIntrinsic Clearance (µL/min/mg protein)
N-MethylpyrrolidineNone>100
(R)-3-Fluoro-N-methylpyrrolidineMono25
(3R,4R)-3,4-Difluoro-N-methylpyrrolidineDi15

Data adapted from Tarasenko et al., 2023.

The data clearly demonstrates that both mono- and di-fluorination significantly improve metabolic stability compared to the non-fluorinated parent compound. Difluorination provides a greater metabolic block than monofluorination, resulting in the lowest intrinsic clearance. This is a critical consideration for improving the pharmacokinetic profile of a drug candidate.

Cell Permeability

The modest increase in lipophilicity with fluorination would generally be expected to favor a slight increase in passive permeability across lipid bilayers. However, the significant decrease in basicity could also play a role, as a more neutral species at physiological pH may have an easier time crossing cell membranes. It is important to note that active transport mechanisms can also significantly influence cell permeability, and the interaction of these fluorinated analogs with transporters would need to be experimentally determined.

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for the key assays are provided below.

IC50 Determination via In-Cell Western Assay

Objective: To determine the concentration of a compound that inhibits a specific biological process by 50%.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for the desired time period. Include untreated and vehicle-only controls.

  • Fixation and Permeabilization: After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with a suitable blocking buffer for 1 hour. Incubate with a primary antibody specific for the target of interest overnight at 4°C. The following day, wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Signal Detection and Analysis: Acquire images and quantify the fluorescence intensity using a high-content imaging system or plate reader. Normalize the data to the untreated control and plot the percent inhibition against the log of the compound concentration. The IC50 value is determined using a non-linear regression analysis (four-parameter logistic fit).

Start Start Plate Cells Plate Cells Start->Plate Cells End End Treat with Compound Treat with Compound Plate Cells->Treat with Compound Fix and Permeabilize Fix and Permeabilize Treat with Compound->Fix and Permeabilize Block Block Fix and Permeabilize->Block Primary Antibody Primary Antibody Block->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Image and Quantify Image and Quantify Secondary Antibody->Image and Quantify Data Analysis (IC50) Data Analysis (IC50) Image and Quantify->Data Analysis (IC50) Data Analysis (IC50)->End

Workflow for IC50 determination by In-Cell Western.
In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system.

  • Incubation: In a 96-well plate, combine the test compound (at a final concentration of, for example, 1 µM), liver microsomes (e.g., human or rat, at a final concentration of 0.5 mg/mL), and the reaction buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the compound is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Synthetic Strategies at a Glance

The synthesis of fluorinated pyrrolidine analogs often starts from readily available precursors such as hydroxyproline. For monofluorinated analogs, a common strategy involves the activation of the hydroxyl group followed by nucleophilic displacement with a fluoride source. The synthesis of di-fluorinated analogs can be more challenging and may involve the use of specialized fluorinating reagents or the construction of the fluorinated pyrrolidine ring from acyclic precursors.

Conclusion

The choice between mono- and di-fluorination of a pyrrolidine-containing drug candidate is a nuanced decision that requires careful consideration of the desired biological and pharmacokinetic profile. Monofluorination can provide a subtle yet effective means to enhance potency through conformational control, while difluorination offers a more robust strategy for improving metabolic stability. By understanding the fundamental principles outlined in this guide and employing the standardized experimental protocols, researchers can make more informed decisions to accelerate the development of novel and effective therapeutics.

References

  • Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care, 30(6), 1335-1343.
  • Tarasenko, N., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383.
  • Blackthorn AI. (2025, January 13).
  • Meanwell, N. A. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2806-2810.
  • BenchChem. (2025). A Comparative Analysis of Monofluorinated vs.
  • Ahrén, B. (2007). Dipeptidyl peptidase-4 (DPP-4) inhibitors. Best Practice & Research Clinical Endocrinology & Metabolism, 21(4), 545-557.
  • Rainforth, J. M., & Gouverneur, V. (2012). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 8, 1683-1689.
  • Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry, 10(37), 7534-7537.
  • Vardarli, I. (2012). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Journal of Diabetes Mellitus, 2(3), 309-323.
  • Crepaldi, G., & Carruba, M. (2007). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management.
  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15513-15546.
  • ResearchGate. (2025, August 10). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
  • Google Patents. (n.d.).
  • Bondarenko, S. S., et al. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • BenchChem. (2025).
  • Blackthorn AI. (2025, January 13).
  • Altman, R. A., et al. (2025, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 44(1), 58-68.
  • Johnson, T. A., & Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 439-442.
  • Meltzer, P. C., et al. (2009). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry Letters, 19(21), 6047-6051.
  • ResearchGate. (2026, February 9).
  • Neuhoff, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530.
  • Freitas, M. P., & O'Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579.
  • YouTube. (2021, January 12). Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies.
  • Press, B. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 810, 229-245.
  • Gilde, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity and Transporter Activity. Pharmaceutics, 13(10), 1561.
  • ResearchGate. (2025, August 9). The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs.
  • Lim, H. S., et al. (2011). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of the American Chemical Society, 133(30), 11592-11595.

Sources

Validation

Validation of FAP-Inhibitory Potency: A Comparative Guide to (4S)-Fluoropyrrolidine Isomers

As drug development increasingly targets the tumor microenvironment, Fibroblast Activation Protein alpha (FAP) has emerged as a premier pan-cancer target due to its selective overexpression on cancer-associated fibroblas...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the tumor microenvironment, Fibroblast Activation Protein alpha (FAP) has emerged as a premier pan-cancer target due to its selective overexpression on cancer-associated fibroblasts (CAFs)[1][2]. The clinical translation of FAP inhibitors (FAPIs) relies heavily on the 2-cyanopyrrolidine pharmacophore, which forms a reversible covalent bond with the catalytic Ser624 residue of FAP[2][3].

In this guide, we objectively compare the FAP-inhibitory performance of the (4S)-fluoropyrrolidine isomer against its 4,4-difluorinated (e.g., UAMC-1110) and (4R)-fluorinated counterparts[1][3]. By dissecting the stereochemical mechanics and providing self-validating experimental workflows, this document serves as a definitive reference for researchers optimizing FAP-targeted radioligands and small-molecule drug conjugates (SMDCs)[4][5].

Mechanistic Grounding: The Stereochemical Imperative

The potency of pyrrolidine-based FAP inhibitors is not merely a function of chemical composition, but of precise 3D spatial geometry. Early breakthroughs by Jansen et al. identified the 4,4-difluoropyrrolidine-2-carbonitrile scaffold (UAMC-1110) as a highly potent and selective FAP inhibitor[3][4]. However, subsequent structure-activity relationship (SAR) studies revealed that the two fluorine atoms contribute asymmetrically to the molecule's binding affinity[5].

The causality behind this divergence lies in the ring puckering effect . The electronegative fluorine atom exerts a stereoelectronic gauche effect on the pyrrolidine ring[6][7]:

  • The (4S)-Isomer: Adopts a hyperconjugatively stabilized endo-puckered conformation. This geometry perfectly aligns the carbonitrile warhead with the FAP active site, yielding an IC50 of ~3.3 nM[1][5].

  • The (4R)-Isomer: Is forced into an unfavorable exo-puckered conformation. This results in severe steric clashes within the binding pocket, causing a catastrophic loss of inhibitory capability (IC50 ~ 1000 nM)[1][5].

G cluster_0 Stereochemical Impact on Pyrrolidine Ring Puckering & FAP Inhibition S_isomer (4S)-fluoropyrrolidine (Mono-fluoro) Endo Hyperconjugatively Stabilized Endo-Puckered Conformation S_isomer->Endo R_isomer (4R)-fluoropyrrolidine (Mono-fluoro) Exo Unfavorable Exo-Puckered Conformation R_isomer->Exo Difluoro 4,4-difluoropyrrolidine (e.g., UAMC-1110) Difluoro->Endo Align_Good Optimal Alignment with Catalytic Ser624 Endo->Align_Good Align_Bad Steric Clash & Poor Active Site Fit Exo->Align_Bad Inhibit_High High FAP Inhibition (IC50: 3.2 - 3.3 nM) Align_Good->Inhibit_High Inhibit_Low Loss of FAP Inhibition (IC50: ~1000 nM) Align_Bad->Inhibit_Low

Stereochemistry dictates pyrrolidine ring puckering and FAP inhibition efficacy.

Comparative Performance Analysis

The quantitative data below illustrates why the (4S)-fluoropyrrolidine scaffold (e.g., utilized in tracers like SB03045) is a highly viable, structurally streamlined alternative to the traditional 4,4-difluoro scaffold[1][8].

Compound ScaffoldStereochemistryDominant Ring ConformationFAP IC50 (nM)Relative Potency
UAMC-1110 / FAPI-04 4,4-difluoroEndo-puckered3.2Baseline
(4S)-fluoro analog (4S)-fluoroEndo-puckered3.3Comparable (~1x)
Unsubstituted analog NoneMixed10.3~3x Weaker
(4R)-fluoro analog (4R)-fluoroExo-puckered1000>300x Weaker

Data synthesized from and [1][3][5].

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of FAP inhibitors must rely on self-validating systems. The following protocols detail the causality behind each methodological choice to guarantee reproducible validation of the (4S)-fluoropyrrolidine scaffold.

Protocol A: In Vitro FAP Enzymatic Cleavage Assay

Principle: FAP possesses unique post-proline endopeptidase activity[2][9]. By using the fluorogenic substrate Suc-Gly-Pro-AMC, this assay acts as a self-validating kinetic system: successful enzyme cleavage releases AMC (fluorescence spike), while effective inhibition by the (4S)-isomer maintains the baseline signal, proving direct target engagement[9].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 1 M NaCl, and 1 mg/mL BSA, adjusted to pH 7.4.

    • Causality: The pH of 7.4 mimics the physiological environment required for optimal serine protease activity, while high salt (NaCl) prevents non-specific protein aggregation.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, mix recombinant human FAP (final concentration ~0.5 nM) with varying concentrations of the (4S)-fluoropyrrolidine inhibitor (0.01 nM to 10 µM). Incubate at 37°C for 15 minutes.

    • Causality: The pre-incubation period is critical. It allows the carbonitrile warhead sufficient time to form the reversible covalent bond with the Ser624 residue before introducing the competing substrate[2][3].

  • Substrate Introduction: Add Suc-Gly-Pro-AMC to each well to achieve a final concentration of 50 µM.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the AMC release continuously for 60 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence curves. Plot V0 against inhibitor concentration to derive the IC50 using non-linear regression.

Protocol B: In Vivo PET Imaging and Biodistribution

Principle: To validate the (4S)-isomer in a physiological system, it is conjugated to a chelator (e.g., DOTA) and radiolabeled with 68Ga (e.g., [68Ga]Ga-SB03045)[1][8]. The system is self-validated via a competitive blockade cohort, which proves that tumor uptake is strictly receptor-mediated and not an artifact of enhanced permeability and retention (EPR).

Step-by-Step Methodology:

  • Xenograft Establishment: Subcutaneously inject 5 × 10⁶ HEK293T:hFAP cells (engineered to overexpress human FAP) into the right flank of immunocompromised mice (e.g., NOD/SCID).

    • Causality: Because FAP is minimally expressed in healthy adult tissues, an engineered high-expressing xenograft is required to establish an accurate signal-to-background ratio[1][8].

  • Radiotracer Administration: Once tumors reach ~200 mm³, inject ~5 MBq of the 68Ga-labeled (4S)-fluoropyrrolidine tracer via the lateral tail vein. For the blockade cohort, co-inject the tracer with an excess (e.g., 10 mg/kg) of unlabeled UAMC-1110.

  • Uptake Phase: Allow the mice to rest for 60 minutes post-injection.

    • Causality: Small-molecule FAP inhibitors exhibit rapid blood clearance and tissue distribution. A 60-minute uptake phase optimizes the tumor-to-muscle contrast before the short-lived 68Ga isotope (t1/2 = 68 mins) decays excessively[8][10].

  • PET/CT Acquisition: Anesthetize the mice using 2% isoflurane and acquire static PET images for 15 minutes, followed by a CT scan for anatomical localization.

  • Ex Vivo Biodistribution: Euthanize the animals, harvest the tumor and major organs, weigh them, and measure radioactivity using a gamma counter. Express the results as the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

The stereochemical configuration of fluoropyrrolidine-based FAP inhibitors is the primary determinant of their in vivo efficacy. As demonstrated by the structural mechanics and comparative data, the (4S)-fluoropyrrolidine isomer achieves an optimal endo-puckered conformation, matching the sub-nanomolar potency of the bulkier 4,4-difluoro scaffold. For researchers designing next-generation FAP-targeted SMDCs or radiotheranostics, substituting the difluoro moiety with a precisely oriented (4S)-mono-fluoro group offers a streamlined path to high-affinity target engagement without sacrificing selectivity.

References

  • Extended Structure-Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) Source: Journal of Medicinal Chemistry (Jansen K, et al., 2014) URL:[Link]

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging Source: Molecules / PubMed Central (Bendre S, et al., 2023) URL:[Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: ACS Chemical Biology / Raines Lab (Newberry RW & Raines RT, 2016) URL:[Link]

  • Source: US Patent Application (US20230212549A1)

Sources

Comparative

A Comparative Guide to Fluoropyrrolidine Amides as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

For researchers and drug development professionals navigating the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase IV (DPP-IV) remains a cornerstone strategy. This enzyme's role in inacti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase IV (DPP-IV) remains a cornerstone strategy. This enzyme's role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1), makes it a prime target for enhancing endogenous glucose control. Within the diverse chemical space of DPP-IV inhibitors, fluoropyrrolidine amides have emerged as a promising class, offering potent and selective inhibition. This guide provides an in-depth comparison of fluoropyrrolidine amides, benchmarking their performance against established DPP-IV inhibitors and elucidating the key structure-activity relationships (SAR) that drive their efficacy.

The Rationale for Targeting DPP-IV with Fluoropyrrolidine Amides

DPP-IV is a serine protease that cleaves N-terminal dipeptides from various peptide substrates, most notably GLP-1. The inactivation of GLP-1 curtails its beneficial effects on glucose homeostasis, which include stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying. By inhibiting DPP-IV, the physiological activity of GLP-1 is prolonged, leading to improved glycemic control.

The pyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibition, mimicking the proline residue of natural substrates. The introduction of fluorine into this scaffold is a strategic medicinal chemistry approach to modulate the molecule's physicochemical properties. Fluorine's high electronegativity can influence the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes make fluoropyrrolidine amides a compelling area of investigation for the development of next-generation DPP-IV inhibitors.

Structure-Activity Relationship (SAR) of Fluoropyrrolidine Amides

The inhibitory potency and selectivity of fluoropyrrolidine amides are exquisitely sensitive to their molecular architecture. Understanding the SAR is paramount for the rational design of new, more effective inhibitors.

The Fluoropyrrolidine Core:

The position and stereochemistry of the fluorine atom on the pyrrolidine ring are critical determinants of activity.

  • (S)-3-Fluoropyrrolidine: Amides derived from (S)-3-fluoropyrrolidine have demonstrated excellent potency and selectivity for DPP-IV.[1] The fluorine atom in this position is thought to engage in favorable interactions within the S1 subsite of the DPP-IV active site.

  • 4-Fluoropyrrolidine: The introduction of fluorine at the 4-position of the 2-cyanopyrrolidine core has also been shown to significantly enhance DPP-IV inhibitory effect.[2]

The Amide Linker and Side Chains:

The nature of the amide linkage and the appended side chains play a crucial role in occupying the S2 subsite and beyond, influencing both potency and selectivity.

  • Aryl Substituted Piperazine with Acetamide Linker: Compounds possessing an aryl-substituted piperazine linked via an acetamide group have emerged as highly potent DPP-IV inhibitors.[3] This structural motif effectively occupies the hydrophobic S2 pocket of the enzyme. Molecular docking studies have revealed key interactions with residues such as Arg125, Tyr547, and Ser630 through hydrogen bonding, while the aryl moiety extends into a deeper cavity to interact with Arg358.[3]

  • 4-Substituted Cyclohexylglycine Analogues: Amides formed between fluorinated pyrrolidines and 4-substituted cyclohexylglycine analogues have also yielded potent inhibitors.[1]

The following diagram illustrates the key structural features of fluoropyrrolidine amides and their interactions with the DPP-IV active site.

SAR_DPPIV_Inhibitors cluster_inhibitor Fluoropyrrolidine Amide Inhibitor cluster_dppiv DPP-IV Active Site inhibitor [Fluoropyrrolidine Core] - [Amide Linker] - [Side Chain (R)] S1 S1 Subsite inhibitor->S1 Fluoropyrrolidine interacts with S1 S2 S2 Subsite inhibitor->S2 Amide & Side Chain occupy S2 S2_ext S2 Extensive inhibitor->S2_ext Bulky/Aryl Side Chains can access S2 extensive

Caption: Key SAR features of fluoropyrrolidine amide DPP-IV inhibitors.

Comparative Performance Analysis

A critical aspect of evaluating any new class of inhibitors is to benchmark their performance against existing therapeutic options. The following tables provide a comparative analysis of the in vitro potency and selectivity of representative fluoropyrrolidine amides against the established "gliptin" class of DPP-IV inhibitors.

In Vitro Potency (IC50) Comparison
Compound ClassSpecific Compound/DerivativeDPP-IV IC50 (nM)Reference
Fluoropyrrolidine Amides 4-Fluoropyrrolidine-2-carbonitrile derivative (8l)50[4]
4-Fluoropyrrolidine-2-carbonitrile derivative (9l)10[4]
4-Fluoropyrrolidine-2-carbonitrile derivative (17a)17[5][6]
Prolyl-fluoropyrrolidine derivative (Compound 9)830[3]
Prolyl-fluoropyrrolidine derivative (Compound 10)430[3]
(S)-3-Fluoropyrrolidine derivative (Compound 22)36[7]
Approved DPP-IV Inhibitors Sitagliptin17 - 19[8]
Vildagliptin62
Saxagliptin50
Linagliptin1
Alogliptin<10[9]
Selectivity Profile: DPP-IV vs. DPP-8 and DPP-9

Selectivity is a crucial parameter for DPP-IV inhibitors, as off-target inhibition of related proteases like DPP-8 and DPP-9 has been associated with adverse effects in preclinical models.[10]

CompoundDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)Reference
Fluoropyrrolidine Amide (9l) 1089805660~898-fold~566-fold[4]
Fluoropyrrolidine Amide (17a) 172250819788~1324-fold~1164-fold[5]
Sitagliptin 19520900~27-fold~47-fold
Vildagliptin 622,800880~45-fold~14-fold
Saxagliptin 504501,2009-fold24-fold
Gemigliptin 16>368,000>368,000>23,000-fold>23,000-fold

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against DPP-IV.

Principle: The assay quantifies DPP-IV activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (AMC). Cleavage of the substrate by DPP-IV releases the highly fluorescent AMC, which can be detected using a fluorescence plate reader. The presence of an inhibitor reduces the rate of AMC release.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the DPP-IV enzyme solution, and the test compound dilutions. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPPIV_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds and reference C Add buffer, enzyme, and inhibitor to 96-well plate A->C B Prepare DPP-IV enzyme and substrate solutions B->C D Incubate at 37°C C->D E Add substrate to initiate reaction D->E F Measure fluorescence over time E->F G Calculate reaction rates F->G H Determine % inhibition G->H I Calculate IC50 values H->I

Sources

Validation

A Comparative Guide to Confirming the Stereochemistry of Fluorinated Prolines via X-ray Diffraction Analysis

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic detail—it is the bedrock of its biological function. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic detail—it is the bedrock of its biological function. The introduction of fluorine into a molecule like proline can dramatically alter its conformational preferences, influencing everything from protein stability to enzymatic activity.[1][2] Consequently, the unambiguous determination of the absolute stereochemistry of these modified amino acids is a critical step in harnessing their potential.

This guide provides an in-depth comparison of analytical techniques for confirming the stereochemistry of fluorinated prolines, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind experimental choices, compare SCXRD with powerful alternative techniques, and provide actionable, field-proven protocols.

The Challenge: Proline Pucker and the Fluorine Effect

Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone. This structure exists in a dynamic equilibrium between two primary "puckered" conformations: Cγ-exo and Cγ-endo. The introduction of a highly electronegative fluorine atom at the C4 position creates a stereocenter and profoundly influences this equilibrium through stereoelectronic effects.[3][4]

  • (4R)-fluoroproline (4R-FPro) predominantly favors the Cγ-exo pucker.[5]

  • (4S)-fluoroproline (4S-FPro) strongly prefers the Cγ-endo pucker.[6][7]

This conformational biasing is a powerful tool in peptide and protein engineering. However, it also underscores the absolute necessity of confirming the stereochemistry of the synthesized fluorinated proline. An incorrect stereoisomer could lead to vastly different, and potentially detrimental, biological outcomes.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is considered the definitive method for determining the absolute configuration of a chiral molecule.[8][9] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

Why SCXRD is Authoritative

The power of SCXRD lies in its ability to directly visualize the molecule's structure. Unlike spectroscopic methods that provide indirect information about connectivity and conformation, a successful SCXRD experiment yields a detailed, three-dimensional model with atomic resolution. This allows for the unambiguous assignment of the R or S configuration at each chiral center.

The overall workflow for stereochemical determination using SCXRD and its alternatives is depicted below.

cluster_main Stereochemistry Determination Workflow start Synthesized Fluorinated Proline crystallization Attempt Crystallization start->crystallization crystal_check Obtain High-Quality Single Crystal? crystallization->crystal_check xrd Single-Crystal X-ray Diffraction (SCXRD) crystal_check->xrd  Yes nmr NMR Spectroscopy (e.g., Mosher's Method) crystal_check->nmr  No structure Unambiguous 3D Structure & Absolute Configuration xrd->structure vcd Vibrational Circular Dichroism (VCD) nmr->vcd no_structure Inconclusive or Relative Configuration nmr->no_structure vcd->no_structure

Caption: Overall workflow for stereochemical determination.

Key Alternative & Complementary Methods

While SCXRD is the gold standard, obtaining suitable crystals can be a significant bottleneck.[8] Therefore, it is crucial to be familiar with other powerful techniques that can provide stereochemical information, particularly when crystallization is challenging.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical analysis. For stereochemistry, techniques like the Mosher's method can determine the absolute configuration of chiral centers by derivatizing the molecule with a chiral agent and analyzing the resulting changes in chemical shifts.[10] For fluorinated prolines specifically, ¹⁹F NMR is an exquisitely sensitive probe of the local electronic environment and can provide valuable information on the conformational preferences influenced by the fluorine atom's stereochemistry.[11][12][13]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[14][15] By comparing the experimental VCD spectrum to spectra predicted by density functional theory (DFT) calculations for each enantiomer, the absolute configuration can be confidently assigned.[16][17] This technique is particularly valuable as it does not require crystallization.[14]

Head-to-Head Comparison: SCXRD vs. NMR vs. VCD

The choice of analytical method depends on several factors, including sample availability, physical state, and the specific information required.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal.Analysis of chemical shift perturbations in diastereomeric derivatives.Differential absorption of left and right circularly polarized infrared light.[14]
Sample State Solid (high-quality single crystal).Solution.Solution or neat liquid.[16]
Sample Amount μg to mg (a single crystal >0.1 mm is ideal).mg.mg.
Analysis Time Days to weeks (including crystallization).Hours to days (including derivatization).Hours.
Key Advantage Provides direct, unambiguous 3D structure and absolute configuration.[8]Does not require crystallization; provides data on solution-state conformation.Does not require crystallization; applicable to a wide range of molecules.[14]
Key Limitation The major bottleneck is growing a suitable single crystal.[8]Indirect method; requires chemical derivatization which can be complex.Requires quantum mechanical calculations for interpretation; can be computationally intensive.[16]
Outcome Definitive absolute stereochemistry.Inferred absolute stereochemistry.Definitive absolute stereochemistry.

Experimental Protocols

Part 1: Crystallization of Fluorinated Proline by Vapor Diffusion

The critical prerequisite for SCXRD is a high-quality single crystal. Vapor diffusion is a widely used and effective method for small molecules.[18][19]

Objective: To grow single crystals of a fluorinated proline derivative suitable for SCXRD analysis.

Materials:

  • Purified fluorinated proline (1-10 mg).

  • A selection of analytical grade solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water).

  • Small glass vials (e.g., 1-dram vials).

  • A larger beaker or jar to serve as the diffusion chamber.

  • Antisolvent (a solvent in which the compound is poorly soluble, e.g., diethyl ether, hexane).

Step-by-Step Methodology:

  • Solvent Screening: In a microvial, test the solubility of a small amount of your fluorinated proline in various solvents to find a solvent in which it is moderately soluble.

  • Prepare the Sample Vial: Dissolve 1-5 mg of the fluorinated proline in 0.2-0.5 mL of the chosen solvent in a small, clean glass vial. Ensure the compound is fully dissolved.

  • Set Up the Diffusion Chamber: Place the sample vial inside a larger beaker or jar. Add 2-5 mL of the antisolvent to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.

  • Initiate Diffusion: Cover the larger chamber (e.g., with parafilm). The more volatile antisolvent will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the fluorinated proline and inducing crystallization.

  • Incubation: Place the chamber in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Monitor and Harvest: Periodically check the vial for crystal formation under a microscope. Once crystals of a suitable size (ideally >0.1 mm in at least two dimensions) are observed, carefully remove them from the mother liquor using a cryoloop or a fine spatula.

cluster_protocol Vapor Diffusion Crystallization Protocol start Dissolve Fluorinated Proline in Solvent setup Place Sample Vial in Chamber with Antisolvent start->setup diffuse Seal Chamber and Allow Slow Vapor Diffusion setup->diffuse incubate Incubate in a Stable, Vibration-Free Environment diffuse->incubate monitor Monitor for Crystal Growth incubate->monitor harvest Harvest Suitable Single Crystals monitor->harvest

Caption: Protocol for vapor diffusion crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Objective: To collect and analyze X-ray diffraction data to determine the absolute stereochemistry of the fluorinated proline.

Step-by-Step Methodology:

  • Crystal Mounting: Under a microscope, select a well-formed, single crystal. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone oil).[20]

  • Data Collection: Mount the goniometer head on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms.[20] The instrument, using a focused beam of X-rays (commonly from a Mo or Cu source), collects a series of diffraction images as the crystal is rotated.[20]

  • Data Processing: The raw diffraction images are processed to determine the positions and intensities of the diffraction spots. This data is used to determine the unit cell dimensions and space group of the crystal. Software is used to correct for experimental factors like absorption.[20]

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This is often done using direct methods, which provide an initial model of the atomic positions.[20]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. In this iterative process, the positions, and anisotropic displacement parameters of the atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.[20][21]

  • Absolute Structure Determination: For chiral molecules, the Flack parameter is calculated during refinement. A value close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests the opposite enantiomer.

  • Validation: The final structure is validated to check for geometric and crystallographic consistency. The results are then prepared for publication or internal reports.[20]

Case Study: (4S)-Fluoroproline in a Protein Context

In a study involving Enhanced Green Fluorescent Protein (EGFP), all proline residues were replaced with (4S)-FPro. The subsequent X-ray crystal structure, solved at 2.1 Å resolution, confirmed that the overall protein fold was maintained.[6] Crucially, the electron density maps clearly localized the fluorine atoms and confirmed that the majority of the (4S)-FPro residues adopted the expected Cγ-endo pucker.[6][7] This study not only demonstrates the successful use of XRD to confirm the stereochemistry of fluorinated prolines within a large biomolecule but also highlights how this specific stereoisomer can influence the local conformation.

Conclusion

The stereospecific introduction of fluorine into proline is a powerful strategy in medicinal chemistry and chemical biology. However, the success of this approach is entirely dependent on the ability to rigorously confirm the stereochemistry of the resulting analogues.

Single-Crystal X-ray Diffraction stands as the ultimate arbiter for this task, providing direct and unambiguous evidence of the three-dimensional atomic arrangement. While the path to obtaining a high-quality crystal can be challenging, the certainty it provides is unparalleled. For instances where crystallization proves elusive, techniques like VCD and specialized NMR methods offer powerful, solution-phase alternatives. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to select the most effective and efficient strategy to validate their molecular design and accelerate their research and development efforts.

References

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2021). Magnetochemistry. [Link]

  • Steiner, T., Hess, P., Bae, J. H., Budisa, N. (2008). X-ray structure of the proline-rich pentapeptide (4S)-... ResearchGate. [Link]

  • Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. (2014). ResearchGate. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2021). Copernicus Publications. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2021). ResearchGate. [Link]

  • From Solution to Crystal: Mastering Protein Crystallization. (2025). Creative Biostructure. [Link]

  • Investigation of fluorinated prolines by NMR spectroscopy. (n.d.). FindAPhD. [Link]

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. (2021). IUCr Journals. [Link]

  • 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (2023). ChemRxiv. [Link]

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. (2012). Analytica Chimica Acta. [Link]

  • A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. (2013). arXiv. [Link]

  • Stereo image of the crystal structure of (4S)-FPro-EGFP. (2008). ResearchGate. [Link]

  • Characterization of Collagen Model Peptides Containing 4-Fluoroproline. (2003). ACS Publications. [Link]

  • Protein Crystallization: Methods & Applications. (n.d.). CD ComputaBio. [Link]

  • Crystallization of soluble proteins in vapor diffusion for x-ray crystallography. (2007). Nature Protocols. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]

  • Insight into vibrational circular dichroism of proteins by density functional modeling. (2018). Physical Chemistry Chemical Physics. [Link]

  • Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. (2012). Chemical Science. [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026). Crystal Pharmatech. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Chiral Sensing of Amino Acids under Visible Light via Hydroxypropyl Cellulose Gels. (2025). Advanced Optical Materials. [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012). Journal of Molecular Structure. [Link]

  • A (4R)- or a (4S)-fluoroproline residue in position Xaa of the (Xaa-Yaa-Gly) collagen repeat severely affects triple-helix formation. (2004). Chemistry & Biology. [Link]

  • Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. (2011). PLoS ONE. [Link]

  • Fluorine–hydrogen interactions observed in a helix structure having an orn-free gramicidin S sequence incorporating 4-trans-fluoroproline. (2025). IUCrData. [Link]

  • Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. (2018). ChemBioChem. [Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. (2021). ACS Omega. [Link]

Sources

Comparative

Head-to-head comparison of DAST and Fluolead for hydroxyproline fluorination

Deoxofluorination of Hydroxyproline: A Head-to-Head Comparison of DAST and Fluolead™ The stereospecific introduction of fluorine into the pyrrolidine ring is a critical transformation in medicinal chemistry. Fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Deoxofluorination of Hydroxyproline: A Head-to-Head Comparison of DAST and Fluolead™

The stereospecific introduction of fluorine into the pyrrolidine ring is a critical transformation in medicinal chemistry. Fluorinated prolines, particularly (2S,4S)-4-fluoroproline derivatives, are essential building blocks for conformationally restricted peptides and bioactive molecules, including dipeptidyl peptidase IV (DPP-4) inhibitors[1][2].

Historically, the conversion of naturally abundant (2S,4R)-4-hydroxyproline to its fluorinated analogue has relied heavily on Diethylaminosulfur trifluoride (DAST). However, the introduction of Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) has fundamentally disrupted this paradigm[3]. This guide provides a rigorous, data-driven comparison of DAST and Fluolead, analyzing their thermochemistry, mechanistic pathways, and operational efficiency to help researchers optimize their late-stage deoxofluorination workflows.

Reagent Thermochemistry and Structural Causality

The operational differences between DAST and Fluolead stem directly from their molecular architectures. DAST relies on a weak N–S bond (464 ± 21 kJ/mol), which makes the reagent highly reactive but thermodynamically unstable[3]. Upon heating to approximately 140 °C, DAST undergoes violent, exothermic decomposition (ΔH = −1700 J/g) and reacts explosively with atmospheric moisture to release corrosive hydrogen fluoride (HF)[3][4].

In contrast, Fluolead is an arylsulfur trifluoride built upon a much stronger C–S bond (714 ± 1.2 kJ/mol)[3]. The incorporation of a 4-tert-butyl group and two ortho-methyl groups provides immense steric shielding to the electron-deficient sulfur center. This conformational rigidity imparts exceptional hydrolytic resistance—allowing the solid reagent to be handled in open air—and pushes its decomposition onset temperature to a highly stable 260 °C with a significantly lower exotherm (ΔH = −826 J/g)[3][5].

Table 1: Physicochemical and Safety Profiles

PropertyDASTFluolead™Operational Impact
Physical State Fuming LiquidCrystalline SolidFluolead enables precise gravimetric dosing without specialized syringe techniques[5].
Decomp. Temp. ~140 °C260 °CFluolead safely tolerates elevated temperatures required for highly sterically hindered substrates[5][6].
Exothermic Energy −1700 J/g−826 J/gFluolead significantly reduces thermal runaway risks during process scale-up[3].
Moisture Sensitivity Extreme (Violent)Low (Stable in air)DAST requires strict Schlenk line techniques; Fluolead can be handled on a standard benchtop[4][6].

Mechanistic Pathways: Single vs. Double Fluorination

The most profound difference between these reagents lies in their chemoselectivity when reacting with amino acids.

The DAST Pathway (Single Fluorination): DAST is highly effective at converting hydroxyl groups to fluorides via an S_N2 mechanism, resulting in complete stereochemical inversion at the C4 position[7]. However, DAST cannot cleanly process free carboxylic acids under standard conditions without generating complex mixtures or degradation products. Therefore, the C2-carboxylic acid of hydroxyproline must be pre-protected (typically as a methyl or phenacyl ester) prior to DAST exposure[7][8].

The Fluolead Pathway (Double Fluorination): Fluolead eliminates the need for carboxylic acid pre-protection. When reacted with N-protected (2S,4R)-4-hydroxyproline, Fluolead performs a highly efficient "double fluorination"[1][9]. It simultaneously deoxofluorinates the C4-hydroxyl group (with S_N2 inversion) and converts the C2-carboxylic acid into an acyl fluoride[10]. The resulting intermediate, (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride, is a highly reactive synthon. By adding a nucleophile (such as methanol, an amine, or Weinreb amine) directly to the reaction vessel, the acyl fluoride is trapped in situ to yield the desired ester or amide in a single operational step[9][10].

Workflow Start N-Boc-(2S,4R)-4-hydroxyproline (Free Acid) D_Step1 Esterification (Protection Step) Start->D_Step1 DAST Route (Multi-Step) F_Step1 Fluolead™ Double Fluorination (RT, 1 Step) Start->F_Step1 Fluolead Route (One-Pot) D_Int1 N-Boc-hydroxyproline methyl ester D_Step1->D_Int1 D_Step2 DAST Fluorination (-78 °C to RT, Anhydrous) D_Int1->D_Step2 D_Int2 N-Boc-(2S,4S)-4-fluoroproline methyl ester D_Step2->D_Int2 SN2 Inversion at C4 D_Step3 Alkaline Hydrolysis (Deprotection Step) D_Int2->D_Step3 D_End N-Boc-(2S,4S)-4-fluoroproline D_Step3->D_End F_Int1 (2S,4S)-4-fluoropyrrolidine- 2-carbonyl fluoride F_Step1->F_Int1 OH->F & COOH->COF F_Step2 In Situ Nucleophilic Trapping (e.g., H2O, MeOH, Amine) F_Int1->F_Step2 F_End N-Boc-(2S,4S)-4-fluoroproline Derivatives (Acids/Esters/Amides) F_Step2->F_End

Figure 1: Workflow comparison of DAST vs. Fluolead for the synthesis of 4-fluoroproline derivatives.

Self-Validating Experimental Protocols

To demonstrate the operational differences, the following protocols outline the synthesis of N-Boc-(2S,4S)-4-fluoroproline methyl ester using both reagents.

Protocol A: DAST-Mediated Synthesis (Traditional 3-Step Route)

Causality Note: Because DAST requires pre-esterification, this protocol assumes the starting material is N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cryogenic Addition: Cool the solution to −78 °C using a dry ice/acetone bath. Causality: DAST reactions are highly exothermic; cryogenic cooling prevents the formation of elimination byproducts (e.g., 3,4-dehydroproline).

  • Fluorination: Add DAST (1.5 eq) dropwise via syringe. Stir at −78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 12 hours[7].

  • Quenching (Critical Step): Cool the mixture to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise until bubbling ceases. Causality: Unreacted DAST hydrolyzes to HF. NaHCO₃ neutralizes the HF, preventing the acidic cleavage of the acid-sensitive N-Boc protecting group.

  • Validation: Extract with DCM, dry over MgSO₄, and concentrate.

    • Self-Validation Check: Analyze the crude mixture via ¹⁹F NMR. A distinct multiplet at approximately −175 ppm confirms successful C4-fluorination. ¹H NMR will show a highly deshielded doublet of multiplets at ~5.2 ppm (C4-H), confirming the S_N2 inversion.

Protocol B: Fluolead-Mediated Synthesis (Modern 1-Pot Route)

Causality Note: Fluolead directly utilizes the unprotected free acid, executing a double fluorination followed by in situ esterification[1][9][10].

  • Preparation: In a standard round-bottom flask (no strict anhydrous conditions required), dissolve N-Boc-(2S,4R)-4-hydroxyproline (free acid, 1.0 eq) in DCM (0.2 M).

  • Double Fluorination: Add Fluolead (2.5 eq) as a solid in one portion at room temperature. Causality: 2.5 equivalents are required because Fluolead reacts with both the C4-OH and the C2-COOH groups. Stir at room temperature for 3 hours.

  • In Situ Trapping: To the resulting solution of (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride, add anhydrous methanol (5.0 eq) and a tertiary amine base (e.g., DIPEA, 3.0 eq) directly to the flask. Stir for an additional 2 hours at room temperature. Causality: The alcohol acts as a nucleophile, attacking the highly electrophilic acyl fluoride to form the methyl ester, while the base acts as an HF scavenger.

  • Validation: Quench with water, extract with DCM, and concentrate.

    • Self-Validation Check: ¹⁹F NMR will show the same −175 ppm signal for the C4-fluorine. The absence of a downfield signal at ~ +20 to +30 ppm confirms that the intermediate acyl fluoride has been fully consumed by the methanol.

Mechanism Substrate C4-OH Group (2S,4R configuration) Intermediate Alkoxyarylsulfur difluoride intermediate Substrate->Intermediate Reagent Ar-SF3 (Fluolead) Reagent->Intermediate -HF TS Fluoride Attack (Backside Trajectory) Intermediate->TS Displacement by F- Product C4-Fluoro (2S,4S) + Ar-S(O)F TS->Product SN2 Inversion

Figure 2: SN2 deoxofluorination mechanism via alkoxyarylsulfur difluoride intermediate.

Quantitative Performance Comparison

When comparing the overall efficiency of generating a functionalized 4-fluoroproline derivative from the naturally occurring free acid, Fluolead demonstrates superior synthetic utility.

Table 2: Synthesis Metrics for N-Boc-(2S,4S)-4-Fluoroproline Methyl Ester

MetricDAST RouteFluolead Route
Total Step Count 3 (Esterify → Fluorinate → Purify)1 (One-pot double fluorination/trap)
Reaction Temperature −78 °C to Room TempRoom Temperature
Overall Yield (Avg) 60 - 75% (over 3 steps)[7]85 - 95% (one pot)[9][10]
Stereoselectivity >98% inversion (S_N2)>98% inversion (S_N2)[1][10]
Elimination Byproducts Moderate (requires strict temp control)Low (suppressed by reagent sterics)

Conclusion

While DAST remains a historically significant reagent for deoxofluorination, Fluolead represents a generational leap in fluorine chemistry. For the specific application of hydroxyproline fluorination, Fluolead's ability to perform a stereospecific "double fluorination" bypasses the need for tedious protection/deprotection sequences[1][9]. Combined with its exceptional thermal stability, resistance to aqueous hydrolysis, and ability to operate at room temperature without cryogenic cooling, Fluolead is objectively the superior reagent for both bench-scale discovery and process-scale manufacturing of fluorinated proline derivatives[3][6].

References

  • Aspira Scientific. Fluorination Portal - Aspira Scientific.
  • UBE Corporation. FLUOLEAD™.
  • Synfacts. Spotlight 386. Thieme Connect.
  • Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed (NIH).
  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability... Journal of the American Chemical Society.
  • Society of Chemical Industry (SCI). Simpler fluorine chemistry.
  • CORE. Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations.
  • The Journal of Organic Chemistry. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications.
  • ResearchGate. Fluolead (Ar-SF3) Deoxofluorination.

Sources

Validation

Strategic Analysis of Cis-Trans Isomerization in Peptides: A Comparison Guide to 4-Fluoroproline Analogs

As protein engineering and peptide drug development advance, controlling the conformational dynamics of the polypeptide backbone has become paramount. Unlike other proteinogenic amino acids, proline possesses a unique py...

Author: BenchChem Technical Support Team. Date: March 2026

As protein engineering and peptide drug development advance, controlling the conformational dynamics of the polypeptide backbone has become paramount. Unlike other proteinogenic amino acids, proline possesses a unique pyrrolidine ring that restricts the main-chain dihedral angle ( ϕ ), while simultaneously allowing the preceding peptide bond to populate both cis and trans conformations[1]. The slow interconversion between these states is frequently the rate-limiting step in protein folding and a critical determinant of biological activity.

For researchers seeking to probe, stabilize, or engineer these conformations, standard L-proline offers limited control. This guide provides an objective, data-driven comparison of 4-fluoroproline analogs —powerful stereoelectronic tools that allow scientists to rationally dictate pyrrolidine ring pucker and, consequently, the cis-trans equilibrium of the peptide bond[2].

Mechanistic Foundation: The Causality of Stereoelectronic Effects

To utilize fluorinated prolines effectively, one must understand the causality behind their conformational biases. The substitution of a highly electronegative fluorine atom at the C γ position of the pyrrolidine ring induces a strong gauche effect [1].

The C–F bond strongly prefers to orient antiperiplanar to adjacent C–H bonds to minimize stereoelectronic repulsion and maximize hyperconjugation. This forces the pyrrolidine ring into a specific pucker:

  • (2S,4R)-4-Fluoroproline ((4R)-Flp) is forced into a C γ -exo pucker[1][3].

  • (2S,4S)-4-Fluoroproline ((4S)-Flp) is forced into a C γ -endo pucker[1][3].

How does ring pucker dictate the cis-trans ratio? The ring pucker pre-organizes the main-chain dihedral angles ( ϕ and ψ ). The C γ -exo pucker aligns the preceding carbonyl oxygen optimally for an n→π∗ interaction with the subsequent carbonyl carbon[1]. Because this attractive interaction is only sterically permissible when the peptide bond is in the trans geometry, (4R)-Flp strongly stabilizes the trans isomer[4]. Conversely, the C γ -endo pucker disrupts this alignment, thereby increasing the relative population of the cis isomer[4].

G Pro Standard L-Proline (Dynamic Pucker) PuckExo Cγ-exo Pucker (Gauche Effect) Pro->PuckExo ~33% PuckEndo Cγ-endo Pucker (Gauche Effect) Pro->PuckEndo ~66% F4R (4R)-Fluoroproline (Electronegative F at 4R) F4R->PuckExo Stereoelectronic Bias F4S (4S)-Fluoroproline (Electronegative F at 4S) F4S->PuckEndo Stereoelectronic Bias Trans Favors Trans Peptide Bond (Enhanced n→π* interaction) PuckExo->Trans Dihedral Constraint Cis Favors Cis Peptide Bond (Reduced n→π* interaction) PuckEndo->Cis Dihedral Constraint

Caption: Logic flowchart illustrating how stereoelectronic effects of 4-fluoroprolines dictate amide cis-trans states.

Product Comparison Matrix: Proline vs. Fluorinated Analogs

When selecting a proline analog for peptide synthesis, the choice depends entirely on the desired structural outcome (e.g., stabilizing a Polyproline II helix vs. a β -turn).

Amino Acid AnalogPrimary Ring PuckerPreferred Amide StateThermal Impact on Collagen (Tm)Primary Application in Drug Design
L-Proline (Pro) Dynamic (endo favored ~2:1)Trans (~80% in unfolded)Baseline (e.g., 34 °C for ProHypGly)Standard peptide synthesis; flexible hinges.
(4R)-Fluoroproline C γ -exoStrongly TransHyper-stabilizing (Tm > 50 °C)[5]Stabilizing PPII helices, collagen mimetics, and trans-locked bioactive conformations[6][7].
(4S)-Fluoroproline C γ -endoIncreased Cis (up to 40%+)Destabilizing (in Yaa position)[7]Engineering β -turns, studying misfolding kinetics, and accelerating folding pathways[2][4].
4,4-Difluoroproline (Dfp) Neutralized (No bias)Trans (~80%)Neutral / Mildly stabilizingNon-disruptive 19 F NMR probe for quantifying native cis-trans isomerism in disordered proteins[8].

Data Synthesis Note: While (4R)-Flp hyper-stabilizes the Yaa position of collagen via trans pre-organization, (4S)-Flp is highly disruptive in that same position due to its cis propensity[5][7].

Self-Validating Experimental Protocols

To objectively measure the performance of these analogs, researchers must employ rigorous analytical workflows. Below are field-proven methodologies for quantifying cis-trans equilibria and thermodynamic stability.

Protocol A: Kinetic & Thermodynamic Profiling via 19 F NMR Spectroscopy

19 F NMR is highly sensitive to the local electronic environment, making it the premier technique for distinguishing cis and trans isomers of fluorinated peptides without the spectral crowding of 1 H NMR[2][8].

Causality Check: Simple 1D 19 F NMR is often insufficient because the signals from cis and trans isomers can overlap or undergo intermediate exchange on the NMR timescale[9]. Therefore, 2D EXSY or Inversion-Transfer NMR is required to accurately extract kinetic rate constants ( kcis→trans​ and ktrans→cis​ ).

Step-by-Step Methodology:

  • Peptide Synthesis & Purification: Synthesize the model peptide (e.g., Ac-Xaa-(F)Pro-OMe) via standard Fmoc-SPPS. Purify via RP-HPLC to >95% purity to ensure truncated sequences do not introduce artifactual NMR signals.

  • Sample Preparation (Self-Validating Step): Dissolve the peptide in D 2​ O/H 2​ O buffer (pH 7.0) to a concentration of 1–5 mM. Control: Include a trace amount of trifluoroacetic acid (TFA) or fluorobenzene in a coaxial insert as an external 19 F chemical shift reference.

  • Equilibration: Incubate the sample at the target temperature (e.g., 37 °C) inside the NMR probe for at least 15 minutes to ensure the cis-trans populations have reached thermodynamic equilibrium before pulsing.

  • Inversion-Transfer Experiment:

    • Selectively invert the magnetization of the trans 19 F resonance using a shaped pulse (e.g., Gaussian or E-BURP).

    • Record a series of 1D spectra with varying mixing times ( tm​ ranging from 10 ms to 5 s).

    • Causality: As the trans isomer converts to the cis isomer during the mixing time, the inverted magnetization is physically transferred, causing a measurable decrease in the cis signal intensity.

  • Data Extraction & Eyring Analysis: Fit the time-dependent intensity of the cis peak to the Bloch-McConnell equations to extract the exchange rates. Plot ln(k/T) vs. 1/T (Eyring plot) across a temperature gradient to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of isomerization[9].

Workflow Step1 Fmoc-SPPS Synthesis (Incorporate Flp/Dfp) Step2 Sample Prep & Eq. (D2O buffer, 19F Std) Step1->Step2 Step3 Inversion-Transfer NMR (Varying mixing times) Step2->Step3 Step4 Bloch-McConnell Fit (Extract k_cis/trans) Step3->Step4

Caption: Step-by-step experimental workflow for analyzing cis-trans isomerization kinetics using 19F NMR.

Protocol B: Thermal Stability Assessment via Circular Dichroism (CD)

To evaluate how the cis-trans bias of 4-fluoroprolines impacts macroscopic protein folding (e.g., in collagen mimetics or polyproline helices), CD spectroscopy is utilized to monitor secondary structure unwinding[5][10].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide (e.g., (Pro-(4R)Flp-Gly) 7​ ) in 50 mM phosphate buffer (pH 7.0) to a concentration of ~0.2 mg/mL.

  • Baseline Correction: Record a blank spectrum of the buffer alone. Causality: Buffer components can absorb in the far-UV region; subtracting this baseline ensures the observed ellipticity is solely derived from the peptide backbone.

  • Spectral Acquisition: Scan from 250 nm to 190 nm at 4 °C. A characteristic Polyproline II (PPII) helix will display a strong negative maximum near 200 nm and a weak positive maximum near 225 nm[10].

  • Thermal Denaturation: Monitor the molar ellipticity at the diagnostic wavelength (e.g., 225 nm for collagen triple helices) while heating the sample from 4 °C to 85 °C at a rate of 1 °C/min.

  • Reversibility Check (Self-Validating Step): Cool the sample back to 4 °C at the same rate and rescan. If the initial spectrum is recovered, the folding is thermodynamically reversible, validating that the calculated melting temperature ( Tm​ ) represents a true equilibrium state.

  • Data Analysis: Fit the sigmoidal melting curve to a two-state unfolding model to determine the Tm​ . Comparing the Tm​ of the (4R)-Flp variant against the standard L-Pro variant quantifies the stabilizing stereoelectronic contribution[5].

Conclusion for Drug Development Professionals

The strategic substitution of standard proline with 4-fluoroproline analogs is not merely an exercise in structural biology; it is a highly effective tool for rational drug design.

If your objective is to rigidify a peptide therapeutic to resist proteolytic degradation or to lock it into an active trans-conformation (e.g., for receptor binding), (4R)-Fluoroproline is the superior product choice due to its C γ -exo driven hyper-stabilization[5][6]. Conversely, if your research involves accelerating folding kinetics or stabilizing a β -turn that requires a cis peptide bond, (4S)-Fluoroproline provides the necessary C γ -endo pre-organization[2][4]. By leveraging these stereoelectronic effects, developers can bypass the natural thermodynamic limitations of the polypeptide backbone.

Sources

Comparative

Comparative docking studies of fluorinated vs. non-fluorinated ligands

The strategic incorporation of fluorine into small-molecule ligands is a cornerstone of modern medicinal chemistry. While fluorine is often deployed to enhance metabolic stability and membrane permeability, its impact on...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into small-molecule ligands is a cornerstone of modern medicinal chemistry. While fluorine is often deployed to enhance metabolic stability and membrane permeability, its impact on target binding affinity is profound and thermodynamically complex.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated ligands in molecular docking and binding studies. It details the mechanistic causality behind fluorine's behavior, the computational bottlenecks inherent in standard docking algorithms, and the advanced, self-validating in silico protocols required to accurately predict fluorinated ligand performance.

The Thermodynamic Causality of Fluorination in Target Binding

The assumption that fluorine simply acts as a hydrophobic, space-filling bioisostere for hydrogen is computationally inadequate. The substitution of hydrogen with fluorine fundamentally alters the binding thermodynamics of a ligand through several distinct mechanisms:

  • Enthalpy-Entropy Compensation: Fluorinated ligands frequently exhibit lower conformational flexibility in their unbound state due to stereoelectronic effects, such as the gauche effect or the anomeric effect in saturated heterocycles[1]. This pre-organization reduces the entropic penalty upon binding to the receptor[2].

  • Electrostatic Modulation and Halogen Bonding: Fluorine’s high electronegativity creates strong local dipoles. While fluorine is a relatively weak hydrogen-bond acceptor compared to oxygen or nitrogen, it can form highly directional orthogonal multipolar interactions (halogen bonds) with the amide-carbonyl groups of protein backbones[3].

  • Desolvation and Water Network Structuring: Fluorine alters the hydration shell of the ligand. In the binding pocket, the partial negative charge of fluorine can structure local water networks, stabilizing the ligand-protein complex through water-mediated contacts rather than direct protein interaction.

G F_Sub Fluorine Substitution Elec Electrostatic Modulation (Dipoles & Halogen Bonds) F_Sub->Elec Conf Conformational Locking (Gauche/Anomeric Effects) F_Sub->Conf Desolv Desolvation & Water Network Structuring F_Sub->Desolv Affinity Enhanced Binding Affinity (ΔG) Elec->Affinity Entrop Reduced Entropic Penalty Conf->Entrop Enthalp Enthalpy-Entropy Compensation Desolv->Enthalp Entrop->Affinity Enthalp->Affinity

Caption: Logical relationship of thermodynamic and structural effects induced by ligand fluorination.

Overcoming Computational Bottlenecks in Fluorine Docking

Standard rigid molecular docking relies on generic force fields (e.g., GAFF) that model fluorine as a single isotropic point charge[1]. This simplified parameterization fails to capture the anisotropic electron distribution (the σ -hole) and the complex inductive and resonance effects fluorine exerts on adjacent aromatic rings[4][5].

Consequently, standard scoring functions frequently miscalculate the binding free energy ( ΔG ) of fluorinated analogs, leading to "activity cliffs" where structurally similar compounds show massive, unpredictable differences in experimental affinity[5]. To resolve this, researchers must abandon standard rigid docking in favor of Quantum Polarized Ligand Docking (QPLD) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations[4][5].

Self-Validating Experimental Protocol for Comparative Docking

To accurately compare fluorinated and non-fluorinated ligands, the computational workflow must be a self-validating system that accounts for quantum mechanics, receptor flexibility, and dynamic solvation.

Step 1: Quantum Mechanical (QM) Ligand Parameterization

  • Action: Calculate the partial atomic charges of both fluorinated and non-fluorinated ligands using a QM/MM approach (e.g., Density Functional Theory) within the simulated protein environment.

  • Causality: This replaces generic point charges with accurate electrostatic potentials, capturing fluorine's inductive withdrawal and potential for halogen bonding[4].

Step 2: Induced-Fit Docking (IFD)

  • Action: Dock the QM-parameterized ligands into the binding site, allowing receptor side-chains within a 5–6 Å radius to remain flexible.

  • Causality: Fluorine has a larger van der Waals radius than hydrogen (1.47 Å vs 1.20 Å). IFD prevents false-positive steric clashes that standard rigid docking would penalize, allowing the pocket to naturally accommodate the fluorinated moiety[4].

Step 3: MM-GBSA Binding Free Energy Calculation

  • Action: Rescore the top IFD poses using the MM-GBSA continuum solvent model to calculate the ΔΔG between the fluorinated and non-fluorinated analogs.

  • Causality: MM-GBSA rigorously accounts for the desolvation penalties and entropic changes that dictate fluorine's enthalpy-entropy compensation[5].

Step 4: Molecular Dynamics (MD) Trajectory Validation

  • Action: Subject the lowest-energy complexes to >100 ns MD simulations. Monitor the Root Mean Square Deviation (RMSD) of the ligand and track the persistence of fluorine-mediated water bridges.

  • Causality: MD validates the static docking pose by proving that the fluorinated complex remains thermodynamically stable under physiological solvent and temperature conditions[3][6].

Workflow Prep 1. Ligand & Protein Prep (3D Structure & Protonation) QM 2. QM/MM Charge Calculation (Capturing Anisotropic e- Density) Prep->QM IFD 3. Induced-Fit Docking (IFD) (Receptor Flexibility) QM->IFD MMGBSA 4. MM-GBSA Free Energy (Solvation & Entropy) IFD->MMGBSA MD 5. Molecular Dynamics (MD) (Trajectory Stability >100ns) MMGBSA->MD Val 6. Experimental Validation (ITC / Enzymatic Assays) MD->Val

Caption: Advanced self-validating in silico workflow for comparative docking of fluorinated ligands.

Quantitative Performance Comparison

The following table synthesizes comparative docking and binding data from recent literature, demonstrating how strategic fluorination impacts target affinity across various protein classes.

Target ProteinLigand ClassNon-Fluorinated PerformanceFluorinated PerformanceMechanistic Observation
FLT3 (Kinase) CHEMBL4444839 Analogs ΔG fluctuations peaking > -60 kcal/molStable ΔG consistently < -70 kcal/molFluorine restricts cyclobutane conformation, minimizing the entropic penalty upon binding and deepening the free energy minimum[6].
SARS-CoV-2 Spike/TMPRSS2 Quinolines (CQ vs. HCQ)Docking Score: -5.8 kcal/molDocking Score: -6.1 kcal/molFluorinated analogs exhibit enhanced halogen bonding with amide-carbonyl groups (e.g., GLU37) and increased ring stacking interactions[3].
STING Protein Cyclic Dinucleotides (CDNs)Higher entropic cost upon bindingHighly favorable binding entropyEnthalpy-entropy compensation; fluorination reduces unbound conformational flexibility and desolvation penalties[2].
PI3K δ Benzylpiperazine InhibitorsBaseline ΔG (Standard Docking)Favorable ΔΔG shift (Position-dependent)Standard docking fails to predict coherence; QPLD/MM-GBSA is required to accurately model fluorine's resonance effects on the aromatic ring[4].

References

  • Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency. bioRxiv.[Link]

  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI.[Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Institutes of Health (NIH).[Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. National Institutes of Health (NIH).[Link]

  • Fluorinated Protein−Ligand Complexes: A Computational Perspective. Freie Universität Berlin.[Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications.[Link]

Sources

Validation

Evaluating the Effect of C4-Fluorination on Pyrrolidine Ring Pucker: A Conformational Design Guide

Introduction In peptide engineering, medicinal chemistry, and organocatalysis, the pyrrolidine ring of proline is a critical structural determinant. However, native proline inherently exists in a dynamic equilibrium betw...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In peptide engineering, medicinal chemistry, and organocatalysis, the pyrrolidine ring of proline is a critical structural determinant. However, native proline inherently exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckers, which introduces conformational noise and complicates rational drug design. As an application scientist, I frequently rely on stereoselective C4-fluorination to rigidly lock this conformation.

This guide evaluates how the stereochemistry of C4-fluorination dictates pyrrolidine ring pucker, provides a comparative performance analysis, and outlines a self-validating experimental framework for assessing these modifications in the laboratory.

Mechanistic Causality: The Fluorine Gauche Effect

The fundamental driver behind conformational locking in fluorinated pyrrolidines is the fluorine gauche effect . In an N–C–C–F system, stereoelectronic interactions—specifically the hyperconjugation from the σCH orbital to the strongly electron-withdrawing σ*CF orbital—force the highly electronegative fluorine atom and the ring nitrogen into a gauche (~60° torsion angle) alignment 1[1].

Because of this strict stereoelectronic requirement, the absolute configuration at the C4 position directly dictates the overall ring pucker:

  • (4R)-Fluoroproline: The gauche alignment forces the ring into a Cγ-exo pucker . This specific geometry enhances the n → π* interaction between the amide oxygen and the ester carbonyl carbon, heavily stabilizing the trans-amide rotamer 2[2].

  • (4S)-Fluoroproline: The gauche alignment forces the ring into a Cγ-endo pucker . This geometry weakens the trans preference, significantly increasing the population of the cis-amide rotamer 3[3].

ConformationalLogic Native Native Pyrrolidine (Dynamic Equilibrium) Fluorination C4-Fluorination (Stereoelectronic Tuning) Native->Fluorination Synthetic Modification R_Isomer (4R)-Fluoroproline Fluorination->R_Isomer Inversion/Retention S_Isomer (4S)-Fluoroproline Fluorination->S_Isomer Inversion/Retention Exo Cγ-exo Pucker (Trans-amide Stabilized) R_Isomer->Exo Fluorine Gauche Effect Endo Cγ-endo Pucker (Cis-amide Populated) S_Isomer->Endo Fluorine Gauche Effect

Logic pathway of C4-fluorination dictating pyrrolidine ring pucker via the gauche effect.

Comparative Performance Data

When selecting a pyrrolidine derivative for structural stabilization (e.g., in collagen mimetics or GPCR ligands), a quantitative understanding of the pucker bias is essential. The following table summarizes the conformational behavior of native versus C4-fluorinated prolines based on established model systems (e.g., Ac-Pro-OMe in water at 25 °C)1[1].

Pyrrolidine VariantPredominant Ring PuckerTrans:Cis Amide RatioMechanistic DriverIdeal Application
Native Proline Dynamic (Cγ-endo biased)~ 66:34Steric interactionsBaseline reference
(4R)-Fluoroproline Cγ-exo locked> 95:5Fluorine Gauche EffectCollagen stabilization, Enamine catalysis
(4S)-Fluoroproline Cγ-endo locked~ 50:50Fluorine Gauche EffectTurn induction, Receptor binding

Self-Validating Experimental Protocol: NMR Pucker Determination

To confidently utilize fluorinated pyrrolidines, we must empirically verify the ring pucker in solution. Relying solely on predictive models is insufficient; therefore, I utilize a self-validating Nuclear Magnetic Resonance (NMR) workflow. By measuring homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) scalar couplings, we create an internal geometric control : the extracted ³J coupling constants must mathematically align with the Karplus equation for the assigned dihedral angles. If the molecule undergoes unintended distortion, the ³J values will immediately flag the anomaly, preventing false-positive efficacy readouts in downstream assays 3[3].

Step-by-Step Methodology

Step 1: Peptide Synthesis & Sample Preparation Synthesize the target peptide incorporating the specific C4-fluoroproline derivative using standard Fmoc solid-phase peptide synthesis (SPPS)4[4]. Dissolve the purified peptide in D₂O or H₂O/D₂O (9:1) at a concentration of 1-2 mM to ensure high signal-to-noise ratios.

Step 2: 2D NMR Data Acquisition Acquire 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to isolate the spin systems of the pyrrolidine ring. Concurrently, perform SERF (Selective Excitation Region Focus) experiments to accurately resolve the multiplet structures without signal overlap 3[3].

Step 3: Scalar Coupling Extraction Extract the ³J(Hα-Hβ), ³J(Hβ-Hγ), and heteronuclear ³J(H-F) coupling constants from the cross-peak patterns.

Step 4: Karplus Mapping & Pucker Validation (The Self-Validating Step) Map the extracted ³J values against theoretical Karplus curves.

  • For a Cγ-exo pucker ((4R)-F-Pro), expect a large ³J(Hα-Hβtrans) and a small ³J(Hα-Hβcis).

  • For a Cγ-endo pucker ((4S)-F-Pro), the coupling pattern strictly inverts.

  • Validation Check: If the sum of the couplings deviates by >1.5 Hz from the theoretical exo/endo models, reject the pure pucker assumption; the ring is likely experiencing steric clashes forcing a dynamic equilibrium.

ExperimentalWorkflow Step1 1. Synthesis Incorporate F-Pro Step2 2. NMR Acquisition ¹H-¹H TOCSY & SERF Step1->Step2 Step3 3. Scalar Analysis Extract ³J Couplings Step2->Step3 Step4 4. Pucker Validation Karplus Mapping Step3->Step4

Self-validating NMR workflow for empirical determination of pyrrolidine ring pucker.

Strategic Applications in Drug Development

The ability to predictably lock pyrrolidine conformations has profound implications for drug discovery. For instance, in the development of HIV protease inhibitors, tuning the pyrrolidine pucker via C4-fluorination can drastically alter the binding affinity to the target active site2[2]. An exo-pucker might perfectly align a hydrophobic vector into a binding pocket, whereas an endo-pucker might induce a steric clash. By applying the stereoelectronic principles and rigorous NMR validation protocols outlined above, researchers can systematically eliminate conformational noise, resulting in highly potent, structurally rigid therapeutics.

References

  • Title: Fluorine NMR study of proline-rich sequences using fluoroprolines Source: PubMed Central (PMC) URL: [Link]

  • Title: The C–F bond as a conformational tool in organic and biological chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Efficacy of (2S,4S)-4-Fluoropyrrolidine Derivatives in Preclinical Models of Type 2 Diabetes

This guide provides an in-depth comparative analysis of (2S,4S)-4-fluoropyrrolidine derivatives, a prominent class of dipeptidyl peptidase-4 (DPP-4) inhibitors, for the management of type 2 diabetes (T2D). We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of (2S,4S)-4-fluoropyrrolidine derivatives, a prominent class of dipeptidyl peptidase-4 (DPP-4) inhibitors, for the management of type 2 diabetes (T2D). We will delve into the mechanistic underpinnings, present head-to-head preclinical efficacy data, and provide detailed experimental protocols to enable researchers to rigorously evaluate these compounds in their own laboratories.

The Scientific Rationale: Targeting the Incretin Axis with DPP-4 Inhibition

The management of T2D has been significantly advanced by therapies targeting the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-meal and play a vital role in glucose homeostasis. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[1][2][3] However, the therapeutic utility of native incretins is limited by their rapid inactivation—within minutes—by the enzyme dipeptidyl peptidase-4 (DPP-4).[4][5]

DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that function by preventing this degradation. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing the body's natural glucose-lowering mechanisms in a glucose-dependent manner.[1][6][7] This glucose-dependency is a key advantage, as it confers a low intrinsic risk of hypoglycemia.[8]

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has emerged as a particularly effective pharmacophore for designing potent and selective DPP-4 inhibitors. The introduction of a fluorine atom at the 4-position, specifically in the (4S) configuration, has been shown to significantly enhance inhibitory activity and improve pharmacokinetic properties compared to unsubstituted analogs.[9][10][11]

DPP4_Inhibition_Pathway Ingestion Nutrient Ingestion Gut Intestinal L-Cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP releases Pancreas_Beta Pancreatic β-Cells GLP1_GIP->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-Cells GLP1_GIP->Pancreas_Alpha inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas_Beta->Insulin Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon HGP ↓ Hepatic Glucose Production Glucagon->HGP Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose HGP->Blood_Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor (2S,4S)-4-Fluoropyrrolidine Derivative (Inhibitor) Inhibitor->DPP4 BLOCKS

Mechanism of Action of (2S,4S)-4-Fluoropyrrolidine DPP-4 Inhibitors.

Comparative Efficacy in Preclinical Type 2 Diabetes Models

The true measure of a therapeutic candidate lies in its performance. Here, we compare the efficacy of two notable (2S,4S)-4-fluoropyrrolidine derivatives, TS-021 and Compound 17a , based on published preclinical data. These compounds showcase the potential of this chemical class in robust animal models of obesity and T2D.

ParameterTS-021 Compound 17a Reference Comparator (Vildagliptin)
IUPAC Name (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrileN-((3,3-difluorocyclobutyl)methyl)-2-((2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoacetamide(S)-1-[(3-hydroxy-1-adamantyl)amino]acetyl-pyrrolidine-2-carbonitrile
In Vitro DPP-4 Inhibition (IC₅₀) 5.34 nM (Human Plasma)[12]17 nM [13]~2.5-19 nM
Selectivity >600-fold vs DPP-8>1200-fold vs DPP-9[12]>1324-fold vs DPP-8>1164-fold vs DPP-9[13]High selectivity vs DPP-8/9
Animal Model Zucker fatty (fa/fa) rats[12]KKAy mice[13]Various (e.g., db/db mice)
In Vivo Efficacy Significant improvement in glucose tolerance during OGTT at oral doses of 0.02-0.5 mg/kg .[12]Significant decrease in blood glucose during OGTT.[13]Effective in improving glucose tolerance and reducing HbA1c.[7]
Mechanism Confirmation Increased active GLP-1 and insulin levels post-administration.[12]Confirmed in vivo anti-diabetic properties.[13]Potentiates insulin secretion via increased GLP-1.[7]

Expert Analysis: Both TS-021 and Compound 17a demonstrate potent DPP-4 inhibition in the low nanomolar range, a hallmark of this class. TS-021 exhibits exceptional potency with an IC₅₀ of 5.34 nM.[12] Critically, both compounds show high selectivity against other closely related proteases like DPP-8 and DPP-9, which is a crucial safety consideration to avoid potential off-target effects. In vivo, both derivatives prove their therapeutic concept by significantly improving glucose tolerance in well-established diabetic and glucose-intolerant rodent models.[12][13] The efficacy of TS-021 at very low oral doses (starting at 0.02 mg/kg) is particularly noteworthy, suggesting high oral bioavailability and potency.[12]

Essential Experimental Protocols

Reproducibility and methodological rigor are the cornerstones of drug discovery. Below are detailed, field-proven protocols for the key assays used to characterize these inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a compound to inhibit DPP-4 enzyme activity. The principle relies on the cleavage of a fluorogenic substrate by DPP-4, releasing a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

Workflow Diagram:

DPP4_Assay_Workflow A Reagent Preparation: - Assay Buffer - DPP-4 Enzyme Solution - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Test Compound Dilution Series B Plate Setup (96-well black plate): - Control Wells (Enzyme + Substrate) - Inhibitor Wells (Enzyme + Substrate + Test Compound) - Background Wells (Substrate only) A->B C Pre-incubation: Add Enzyme and Test Compound (or vehicle). Incubate for 10-15 min at 37°C. B->C D Reaction Initiation: Add Substrate Solution to all wells. C->D E Incubation: Incubate for 30 min at 37°C. D->E F Fluorescence Measurement: Read plate on a fluorometer. (Ex: 350-360 nm, Em: 450-465 nm) E->F G Data Analysis: Calculate % Inhibition. Plot dose-response curve to determine IC₅₀. F->G

Workflow for the in vitro DPP-4 enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds (e.g., in DMSO) and create a serial dilution series to achieve a range of final assay concentrations.

    • Dilute human recombinant DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) to their final working concentrations in assay buffer.

  • Assay Plate Setup: In a 96-well black, opaque-bottom plate, add reagents in triplicate:

    • Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the diluted test compound solution.

    • 100% Activity Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the solvent used for the test compound (e.g., DMSO).

    • Background Wells: Add assay buffer and substrate only (no enzyme).

  • Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

The OGTT is the gold standard for assessing in vivo antihyperglycemic efficacy. It measures how effectively the body handles an oral glucose load, mimicking a post-meal glucose surge.

Step-by-Step Protocol:

  • Animal Acclimatization & Model: Use a relevant diabetic mouse model (e.g., db/db mice, KKAy mice, or high-fat diet-induced obese C57BL/6J mice). Allow animals to acclimate for at least one week before the study.

  • Fasting: Fast the mice for 4-6 hours prior to the test. Ensure free access to water.

  • Baseline Blood Glucose (t=0):

    • Gently restrain the mouse and make a small incision on the tail vein.

    • Collect a small drop of blood (<5 µL) onto a glucometer test strip to measure the baseline blood glucose level. Record this as the t=0 value.

  • Compound Administration: Immediately after the baseline reading, administer the test compound (e.g., TS-021, Compound 17a) or vehicle control via oral gavage. The compound is typically dosed 30-60 minutes before the glucose challenge.

  • Glucose Challenge: At the designated time post-compound administration, deliver a bolus dose of glucose solution (typically 1-2 g/kg body weight) via oral gavage.

  • Post-Challenge Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.

    • Compare the AUC values between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in AUC indicates improved glucose tolerance.

Conclusion and Future Directions

The (2S,4S)-4-fluoropyrrolidine scaffold represents a highly validated and potent core for the design of DPP-4 inhibitors. Compounds like TS-021 and 17a demonstrate excellent in vitro potency, high selectivity, and robust in vivo efficacy in preclinical models of type 2 diabetes. The structure-activity relationship is well-defined, with the (4S)-fluoro substitution being a key determinant of activity.

Future research in this area should focus on optimizing pharmacokinetic profiles to allow for once-daily dosing and further exploring the long-term effects of these derivatives on β-cell function and insulin sensitivity. The detailed protocols provided herein offer a validated framework for researchers to conduct these critical investigations and contribute to the development of next-generation therapies for type 2 diabetes.

References

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106. [Link]

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(16), 7689-7700. [Link]

  • Fukushima, H., et al. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(23), 6053-6061. [Link]

  • Kim, D., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. [Link]

  • Tajima, A., et al. (2011). (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. European Journal of Pharmacology, 655(1-3), 99-107. [Link]

  • ResearchGate. (2025). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4 -fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Request PDF. [https://www.researchgate.net/publication/44602989_2S4S-1-2-11-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylaminoacetyl]-4_-fluoro-pyrrolidine-2-carbonitrile_A_potent_selective_and_orally_bioavailable_dipeptide-derived_inhibitor_of_dipeptidyl_peptida]([Link])

  • Bouvet, V., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Cancers, 15(8), 2315. [Link]

  • Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

  • ResearchGate. (n.d.). De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine. Publication. [Link]

  • Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. [Link]

  • Markos, A., & Detsi, A. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5369. [Link]

  • Nag, S., et al. (2003). Enteroinsular axis of db/db mice and efficacy of dipeptidyl peptidase IV inhibition. Metabolism, 52(1), 113-119. [Link]

  • Dr. Oracle. (2025). What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors?. Dr. Oracle. [Link]

  • Career Henan Chemical Co. (2026). (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID. Career Henan Chemical Co. [Link]

  • Liu, D., & Hu, X. (2014). Novel DPP-4 Inhibitors Against Diabetes. Medicinal Chemistry, 4(9), 634-641. [Link]

  • Idris, I., & Donnelly, R. (2025). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Recent Patents on Cardiovascular Drug Discovery, 20(1), 10-19. [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376. [Link]

  • Deacon, C. F. (2007). Dipeptidyl peptidase‐4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 9(3), 288-296. [Link]

  • Scheen, A. J. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Journal of Clinical Medicine, 8(8), 1127. [Link]

  • Avogaro, A., et al. (2017). Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios. Therapeutic Advances in Endocrinology and Metabolism, 8(3), 43-56. [Link]

  • Kim, M. K., et al. (2019). Effects of Dipeptidyl Peptidase-4 Inhibitors on Renal Outcomes in Patients with Type 2 Diabetes: A Systematic Review and Meta-Analysis. Endocrinology and Metabolism, 34(1), 74-86. [Link]

  • Kalra, A., et al. (2021). Efficacy of DPP-4 inhibitors and SGLT2 inhibitors compared to sulphonylureas in adult patients with diabetes with low c-peptide levels with or without anti-GAD65 antibody positivity. Diabetes & Metabolic Syndrome: Clinical Research & Reviews, 15(4), 102197. [Link]

  • Craddy, P., et al. (2012). Efficacy and Safety of Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes: Meta-Analysis (November). The Annals of Pharmacotherapy, 46(11), 1463-1474. [Link]

Sources

Validation

Assessing the ADMET Profile of Novel Spiropyrrolidines: A Comparative Guide for Lead Optimization

As a Senior Application Scientist, I frequently encounter the limitations of planar heterocycles in early drug discovery. The pharmaceutical industry's shift toward three-dimensional (3D) architectures has highlighted sp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of planar heterocycles in early drug discovery. The pharmaceutical industry's shift toward three-dimensional (3D) architectures has highlighted spiropyrrolidines as privileged scaffolds . These molecules combine the hydrogen-bonding capacity of pyrrolidines with the rigid, orthogonal geometry of spirocycles, offering enhanced target selectivity and inherently superior physicochemical properties compared to their flat counterparts .

However, the perceived benefit of high in vitro potency can be completely negated if the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is poor . This guide objectively compares the ADMET performance of novel spiropyrrolidines against traditional planar analogs and provides self-validating experimental workflows to rigorously assess these parameters.

Structural Causality: Why Spiropyrrolidines Outperform Planar Analogs

The incorporation of a spiro-fused pyrrolidine ring increases the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate. This 3D geometry restricts the conformational flexibility of the molecule, achieving two critical outcomes:

  • Metabolic Shielding: The steric bulk inherent to the spiro-fusion often hinders the approach of metabolizing enzymes like Cytochrome P450s (CYP450), leading to improved metabolic stability and longer half-lives.

Comparative ADMET Profiling: Quantitative Benchmarks

To demonstrate the advantage of the spiropyrrolidine scaffold, we compare a representative novel spiropyrrolidine derivative (synthesized via [3+2] azomethine ylide cycloaddition [[1]]([Link])) against its matched planar pyrrolidine analog. The data below synthesizes typical in vitro ADMET outcomes observed during hit-to-lead optimization.

Table 1: Comparative in vitro ADMET Profile of Planar vs. Spiropyrrolidine Scaffolds

ParameterAssay ModelPlanar Pyrrolidine AnalogNovel SpiropyrrolidinePerformance Shift & Causality
Kinetic Solubility Nephelometry (pH 7.4)15 µM85 µM+466% (Improved hydration due to 3D disruption of the crystal lattice)
Permeability ( Papp​ ) Caco-2 (A to B)4.2 x 10⁻⁶ cm/s12.5 x 10⁻⁶ cm/s+197% (Enhanced lipophilicity balance and reduced desolvation energy)
Efflux Ratio Caco-2 (B-A / A-B)4.5 (Substrate)1.8 (Non-substrate)Reduced (Evades P-gp recognition due to orthogonal steric bulk)
Metabolic Stability Human Liver Microsomes T1/2​ = 12 min T1/2​ = 48 min+300% (Steric shielding from CYP450 active sites)
Hepatotoxicity HepG2 Cell ViabilityIC₅₀ = 25 µMIC₅₀ > 100 µMImproved Safety (Reduced formation of reactive planar metabolites)
Logical Workflow for ADMET Assessment

A robust ADMET assessment cannot rely on a single assay. It requires a tiered, self-validating system where in silico predictions inform in vitro screening, which in turn guides iterative lead optimization .

ADMET_Workflow InSilico In Silico ADMET Synthesis [3+2] Cycloaddition InSilico->Synthesis InVitro In Vitro ADMET Synthesis->InVitro Metabolism Metabolism (HLM) InVitro->Metabolism Permeability Permeability (Caco-2) InVitro->Permeability Toxicity Toxicity (HepG2) InVitro->Toxicity LeadOpt Lead Optimization Metabolism->LeadOpt Permeability->LeadOpt Toxicity->LeadOpt LeadOpt->InSilico

Tiered ADMET workflow from in silico prediction to iterative lead optimization.

Step-by-Step Experimental Methodologies
Protocol A: High-Throughput Microsomal Stability Assay (Metabolism)

Causality: Human Liver Microsomes (HLMs) are utilized to isolate Phase I metabolism (primarily CYP450-mediated). Because spiropyrrolidines possess unique steric profiles, determining their intrinsic clearance ( CLint​ ) is critical to predicting in vivo half-life [[2]]([Link]).

  • Step 1: Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Compound Spiking: Dilute the spiropyrrolidine test compound to a final concentration of 1 µM in the buffer. Critical: Keep organic solvent (DMSO) <0.1% to prevent artifactual CYP inhibition.

  • Step 3: Pre-incubation: Add HLMs to the mixture (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Step 4: Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Check: Run a parallel negative control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Step 5: Quenching & Time-Course: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 6: Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate T1/2​ and CLint​ .

Protocol B: Caco-2 Bidirectional Permeability Assay (Absorption & Efflux)

Causality: The Caco-2 cell line mimics the human intestinal epithelium. Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to determine if the bulky spiropyrrolidine is a substrate for P-glycoprotein (P-gp) efflux transporters.

  • Step 1: Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (transwell plates) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Step 2: Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Self-Validation Check: Only use wells with TEER > 250 Ω·cm² to guarantee that passive paracellular leakage will not skew the transcellular permeability data.

  • Step 3: Dosing: Add the spiropyrrolidine (10 µM in HBSS buffer, pH 7.4) to the Apical chamber (for A-B) or Basolateral chamber (for B-A).

  • Step 4: Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 2 hours.

  • Step 5: Sampling: Collect samples from the receiver chambers.

    • Self-Validation Check: Co-incubate with a known P-gp inhibitor (e.g., verapamil) in a parallel set to confirm efflux mechanisms.

  • Step 6: Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Mechanistic Insight: Evading Metabolic Degradation

The superior half-life of spiropyrrolidines is not coincidental; it is a direct result of their structural topography. Planar molecules often slide easily into the hydrophobic pockets of CYP enzymes. In contrast, the orthogonal spiro-ring acts as a steric shield, preventing the necessary alignment for oxidation.

CYP450_Mechanism Substrate Drug Candidate Planar Planar Pyrrolidine Substrate->Planar Spiro Spiropyrrolidine Substrate->Spiro CYP CYP450 Active Site Planar->CYP Spiro->CYP Steric Clash Degradation Rapid Clearance CYP->Degradation Stability Metabolic Stability CYP->Stability

Mechanistic divergence of planar vs. spirocyclic scaffolds in CYP450 metabolism.

Conclusion

Transitioning from flat aromatic rings to 3D spiropyrrolidines offers a profound advantage in drug discovery . As demonstrated by our comparative ADMET profiling, the spiro-fusion not only enhances target specificity but fundamentally alters the molecule's physicochemical fate—boosting solubility, evading efflux pumps, and extending metabolic half-life . By employing rigorous, self-validating in vitro assays, researchers can confidently advance these novel architectures through the lead optimization pipeline.

References
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules.[Link]

  • In vitro Mechanistic Exploration of Novel Spiropyrrolidine Heterocyclic Hybrids as Anticancer Agents. Frontiers in Chemistry.[Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules.[Link]

  • Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery.[Link]

  • The summary of in vitro ADMET and pharmacology profiling assays recommended in the different phases of drug discovery and development. ResearchGate.[Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LNH Life Sciences.[Link]

Sources

Comparative

Quantitative Structure-Activity Relationship (QSAR) of Fluoropyrrolidine Amides: A Comparative Guide for DPP-IV Inhibitor Development

Executive Summary Dipeptidyl peptidase IV (DPP-IV) is a highly validated serine protease target for the treatment of Type 2 diabetes mellitus (T2DM). Its primary physiological role is the rapid cleavage and inactivation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptidyl peptidase IV (DPP-IV) is a highly validated serine protease target for the treatment of Type 2 diabetes mellitus (T2DM). Its primary physiological role is the rapid cleavage and inactivation of incretin hormones, notably Glucagon-Like Peptide-1 (GLP-1). While various chemical scaffolds have been developed to inhibit DPP-IV, fluoropyrrolidine amides represent a uniquely optimized class of highly selective, non-covalent inhibitors.

This guide objectively evaluates the quantitative structure-activity relationship (QSAR) of fluoropyrrolidine amides, comparing their performance against alternative scaffolds (such as cyanopyrrolidines and β -amino amides). By detailing the stereoelectronic causality of their binding and providing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals optimizing DPP-IV inhibitors.

Mechanistic Rationale: The Stereoelectronic Causality of Fluorination

The introduction of a fluorine atom onto the pyrrolidine ring is not a simple steric modification; it is a calculated stereoelectronic intervention.

The Causality of Conformation: In an unsubstituted pyrrolidine ring, the conformation is highly flexible, leading to a significant entropic penalty upon binding to an enzyme. However, introducing a highly electronegative fluorine atom at the 3-position induces a stereoelectronic "gauche effect" with the adjacent protonated amine. This interaction restricts the ring's flexibility, locking it into a highly specific envelope pucker (e.g., -exo or endo, depending on the stereocenter).

This pre-organized rigid pucker optimally aligns the basic amine to form critical bidentate salt bridges with the Glu205 and Glu206 residues in the DPP-IV S2 pocket, while perfectly vectoring the amide backbone into the hydrophobic S1 pocket.

G GLP1 GLP-1 Secretion DPP4 DPP-IV Enzyme GLP1->DPP4 Cleaved by Active Active GLP-1 Maintained GLP1->Active Protected by Inhibitor Inactive Inactive GLP-1 DPP4->Inactive Inhibitor Fluoropyrrolidine Amide Inhibitor->DPP4 Inhibits Insulin Insulin Secretion Active->Insulin Glucose Blood Glucose Control Insulin->Glucose

Mechanism of DPP-IV inhibition by fluoropyrrolidine amides preserving GLP-1 for glucose control.

Comparative Performance: Fluoropyrrolidine Amides vs. Alternatives

When evaluating DPP-IV inhibitors, achieving high selectivity against related prolyl peptidases (such as Quiescent cell Proline Dipeptidase [QPP], DPP8, and DPP9) is critical to avoiding off-target immunosuppressive toxicity.

According to, analogues incorporating an (S)-3-fluoropyrrolidine moiety exhibit superior pharmacokinetic properties and exceptional selectivity for DPP-IV over QPP [1]. How does this scaffold compare to other market-validated alternatives?

Scaffold Comparison Table
FeatureFluoropyrrolidine Amides (e.g., Compound 48)Cyanopyrrolidines (e.g., Vildagliptin) β -Amino Amides (e.g., Sitagliptin)
Primary Interaction Non-covalent competitiveCovalent reversible (nitrile group)Non-covalent competitive
Conformational Control High (Gauche effect via Fluorine)Moderate (Steric bulk)High (Trifluorophenyl group)
DPP-IV IC 50​ Range ~10 - 50 nM~3 nM~18 nM
Selectivity (vs. QPP) Excellent (>1000-fold)Good Excellent
QSAR Predictability High ( r2>0.95 via CoMFA)Moderate (Covalent binding complicates 3D-QSAR)High (Well-defined pharmacophore)

Data synthesis indicates that while cyanopyrrolidines achieve slightly lower IC 50​ values via covalent trapping, fluoropyrrolidine amides offer superior predictability in 3D-QSAR modeling and excellent non-covalent selectivity profiles.

3D-QSAR Insights: CoMFA and CoMSIA Modeling

To quantify the structure-activity relationship of this scaffold, researchers utilize 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

demonstrated that fluoropyrrolidine amides yield highly robust predictive models. Their structural alignments inside the DPP-IV binding pocket established CoMFA models with cross-validated coefficient values ( q2 ) up to 0.555 and conventional r2 values of 0.982 [2]. This proves that the electrostatic and steric fields surrounding the fluorinated pyrrolidine ring are the primary drivers of biological activity.

QSAR Data Dataset Curation (Fluoropyrrolidine Amides) Docking Molecular Docking (GOLD Software) Data->Docking Align Structural Alignment (Based on Binding Pose) Docking->Align Fields CoMFA & CoMSIA Field Calculations Align->Fields PLS Partial Least Squares (PLS) Regression Fields->PLS Valid Model Validation (q2 > 0.5, r2 > 0.9) PLS->Valid Predict Lead Optimization & Activity Prediction Valid->Predict

Step-by-step 3D-QSAR methodology for evaluating fluoropyrrolidine amide derivatives.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following workflows represent a self-validating system for generating QSAR models and verifying them via in vitro assays.

Protocol 1: 3D-QSAR Modeling (CoMFA/CoMSIA)
  • Dataset Preparation: Compile a dataset of synthesized fluoropyrrolidine amides with known IC 50​ values. Convert IC 50​ to pIC50​ (-log IC 50​ ) to ensure a linear correlation scale. Split the dataset randomly into a training set (80%) and an external test set (20%).

  • Molecular Docking & Alignment: Dock the ligands into the high-resolution DPP-IV crystal structure (e.g., PDB ID: 1X70) using GOLD or Glide.

    • Causality: Aligning molecules based on their lowest-energy docking poses (rather than simple atom-by-atom overlap) ensures that the QSAR fields reflect the actual bioactive conformation inside the enzyme pocket.

  • Field Calculation: Generate steric (Lennard-Jones) and electrostatic (Coulombic) fields for CoMFA using an sp3 carbon probe atom with a +1 charge. For CoMSIA, incorporate hydrophobic, hydrogen-bond donor, and acceptor fields.

  • Partial Least Squares (PLS) Regression:

    • Causality: PLS extracts the latent variables that maximize the covariance between the 3D field descriptors and the biological activity, filtering out structural noise.

  • Internal Cross-Validation: Perform Leave-One-Out (LOO) cross-validation.

    • Trustworthiness Check: The model must achieve a q2>0.5 to prove it is not overfitted.

  • External Validation: Predict the pIC50​ of the 20% test set. An external predictive correlation ( rpred2​ ) >0.6 validates the model for future lead optimization.

Protocol 2: In Vitro DPP-IV Kinetic Assay
  • Reagent Preparation: Prepare recombinant human DPP-IV enzyme in HEPES buffer (50 mM, pH 7.4, containing 0.1% BSA). Prepare the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Compound Incubation: Serially dilute the predicted fluoropyrrolidine amide compounds in DMSO. Incubate the compounds with the DPP-IV enzyme for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the non-covalent inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to the microplate wells to initiate the enzymatic cleavage.

  • Kinetic Measurement: Measure the release of AMC fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities ( V0​ ). Determine the IC 50​ using a four-parameter logistic non-linear regression model. Compare experimental IC 50​ against the QSAR-predicted pIC50​ to close the validation loop.

References

  • Caldwell, C. G., et al. "Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters 14.5 (2004): 1265-1268. URL: [Link]

  • Zeng, J., et al. "3D-QSAR studies on fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors by CoMFA and CoMSIA." Journal of Molecular Modeling 13.9 (2007): 993-1000. URL:[Link]

Validation

Isosteric Replacement Potential of Fluorinated Pyrrolidine Derivatives: A Comprehensive Comparison Guide

As drug discovery programs increasingly target complex intracellular mechanisms, the physicochemical limitations of traditional aliphatic amines have become a critical bottleneck. Standard saturated N-heterocycles, such...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex intracellular mechanisms, the physicochemical limitations of traditional aliphatic amines have become a critical bottleneck. Standard saturated N-heterocycles, such as pyrrolidine and piperidine, often suffer from high basicity (pKa > 11), resulting in poor passive membrane permeability and high susceptibility to Cytochrome P450 (CYP450) mediated oxidative clearance.

As a Senior Application Scientist, I frequently guide lead optimization efforts toward fluorinated pyrrolidine derivatives . By strategically replacing hydrogen or hydroxyl groups with fluorine, we can execute an isosteric replacement that fundamentally rewires the molecule’s physicochemical profile without drastically increasing its steric bulk. This guide objectively compares fluorinated pyrrolidines against traditional bioisosteres, detailing the physical organic causality behind their performance and providing self-validating experimental workflows for their evaluation.

The Causality of Fluorination: Mechanistic Insights

The decision to incorporate a fluorinated pyrrolidine should never be empirical; it must be driven by specific mechanistic goals. The three primary causal drivers for this isosteric replacement are:

A. Rigorous pKa Modulation via Inductive Effects

Standard pyrrolidine has a pKa of ~11.3, meaning it is >99% protonated at physiological pH (7.4). This limits lipophilicity and passive diffusion. Fluorine exerts a profound σ -inductive electron-withdrawing effect that pulls electron density away from the nitrogen lone pair, rigorously controlling the amine's pKa ()[1]. The addition of a single fluorine at the 3-position drops the pKa by ~1.8 units, while gem-difluorination drops it by ~3.6 units, vastly increasing the unionized fraction of the drug[2].

B. Conformational Locking via the Gauche Effect

Fluorine substitution induces significant conformational control. In 3-fluoropyrrolidines, hyperconjugative interactions ( σCH​→σCF∗​ ) dictate that the highly electronegative fluorine atom strongly prefers a gauche orientation relative to the protonated nitrogen ()[3]. This stereoelectronic effect locks the pyrrolidine ring into a specific pucker, pre-organizing the molecule for target binding and reducing the entropic penalty of the interaction.

C. Metabolic Stability via HOMO Energy Perturbation

The improved metabolic stability of fluorinated pyrrolidines is frequently, yet incompletely, attributed solely to the high bond dissociation energy of the C-F bond. From a physical organic chemistry perspective, the true causality lies in molecular orbital perturbation. Fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule ()[4]. This reduction in HOMO energy significantly decreases the rate of electrophilic attack ( kcat​ ) by the highly reactive iron-oxo ( FeO3+ ) intermediate of CYP450 enzymes, thereby reducing intrinsic clearance ( CLint​ )[5].

G Start Fluorinated Pyrrolidine Bioisostere Inductive Strong Inductive Effect (Electron Withdrawing) Start->Inductive Gauche Stereoelectronic Gauche Effect Start->Gauche Metabolic Lower HOMO Energy & C-F Bond Strength Start->Metabolic pKa Decreased pKa (Reduced Basicity) Inductive->pKa Conf Conformational Locking (Ring Pucker) Gauche->Conf Clearance Reduced CYP450 Oxidative Clearance Metabolic->Clearance Perm Enhanced Passive Permeability pKa->Perm Affinity Improved Target Binding Affinity Conf->Affinity

Logical pathways of fluorine substitution altering pyrrolidine physicochemical properties.

Physicochemical Profiling: Comparative Data

To objectively compare fluorinated pyrrolidines against traditional alternatives, we must evaluate their core physicochemical parameters. The table below synthesizes quantitative data demonstrating how fluorination provides a balanced profile compared to standard heterocycles.

Scaffold / BioisosterepKa (Basic)LogP (Lipophilicity)CYP450 Intrinsic ClearancePrimary Liability / Advantage
Pyrrolidine 11.30.46HighHigh basicity limits permeability.
Piperidine 11.20.84HighHigh basicity; prone to α -oxidation.
Morpholine 8.3-0.86LowGood pKa, but highly polar (poor LogP).
3-Fluoropyrrolidine ~9.50.60MediumBalanced pKa and lipophilicity.
3,3-Difluoropyrrolidine ~7.70.90LowOptimal for passive diffusion; highly stable.

Data Synthesis Note: While morpholine effectively lowers pKa, it drastically reduces lipophilicity (LogP < 0), often hindering blood-brain barrier (BBB) penetration. 3,3-difluoropyrrolidine achieves a similar pKa drop while maintaining, and slightly enhancing, the lipophilic character necessary for membrane permeation.

Case Study: Febrifugine and Halofuginone Analogs

The practical power of this isosteric replacement is perfectly illustrated in the development of novel antiparasitic and antifungal agents. Febrifugine and halofuginone are potent natural product derivatives, but their clinical utility is often hampered by off-target toxicity.

Recent research ()[6] demonstrated that the isosteric replacement of the 3-hydroxy group with a 3-fluoro group on the pyrrolidine ring yields analogs that are exceptionally well-tolerated at the prolyl-tRNA synthetase active site. Molecular modeling and redocking studies confirmed that this substitution maintains critical binding interactions while leveraging fluorine's unique stereoelectronic properties to lock the active conformation, resulting in anti-C. albicans activity comparable to the natural product iturin A[7].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these bioisosteres must rely on robust, self-validating experimental systems. Below are the standard operating protocols used in our laboratory for profiling fluorinated derivatives.

Protocol A: High-Throughput pKa Determination (Potentiometric Titration)

Objective: Accurately measure the basic pKa shift induced by fluorine substitution.

  • Preparation: Prepare a 1.0 mM solution of the fluorinated pyrrolidine derivative in 0.15 M KCl (to maintain constant ionic strength).

  • Calibration & Self-Validation Checkpoint: Prior to testing, titrate a known standard (Potassium Hydrogen Phthalate, KHP). Causality: If the calculated pKa of KHP deviates by >0.05 units from the literature value (4.01), the pH electrode is compromised and must be recalibrated. This prevents systemic data drift.

  • Titration: Titrate the sample using standardized 0.1 M KOH under an inert argon atmosphere to prevent CO2​ absorption (which forms carbonic acid and skews results).

  • Analysis: Calculate the pKa using the Bjerrum plot method, identifying the pH at the half-equivalence point.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: Quantify the reduction in CYP450-mediated oxidative clearance ( CLint​ ).

  • Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Checkpoint: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Causality: If Verapamil clearance is <80% after 30 minutes, the HLM batch has lost enzyme viability and the assay must be discarded.

  • Activation: Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 activity).

  • Quenching: At specific time points (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Readout: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance.

W Step1 1. Incubation HLM + Compound Step2 2. Activation Add NADPH Cofactor Step1->Step2 Step3 3. Quenching Cold Acetonitrile Step2->Step3 Step4 4. Analysis LC-MS/MS Readout Step3->Step4 Step5 5. Validation Calculate CL_int Step4->Step5

Step-by-step workflow for evaluating in vitro metabolic stability using human liver microsomes.

Conclusion

The isosteric replacement of standard aliphatic amines with fluorinated pyrrolidine derivatives is not merely a structural tweak; it is a calculated manipulation of molecular orbitals, inductive forces, and stereoelectronic effects. By objectively comparing these derivatives against traditional bioisosteres like morpholine, we observe a superior balance of pKa modulation, lipophilicity retention, and metabolic resilience. Implementing the self-validating protocols outlined above ensures that these physicochemical advantages translate reliably into robust in vivo efficacy.

References

  • Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity Source: ChemMedChem URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / PubMed Central URL:[Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres Source: eScholarship / Journal of Medicinal Chemistry URL:[Link]

  • Rigorous control of vesicle-forming lipid pKa by fluorine-conjugated bioisosteres for gene-silencing with siRNA Source: Journal of Controlled Release URL:[Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine proper disposal procedures

As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the completion of a synthesis or assay. Proper waste management is a critical extension of laboratory safety, environmental...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the completion of a synthesis or assay. Proper waste management is a critical extension of laboratory safety, environmental stewardship, and regulatory compliance.

(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (often supplied as a hydrochloride salt) is a highly valuable chiral building block used extensively in drug discovery and peptide synthesis. However, the presence of a fluorine atom in its molecular structure fundamentally alters how this compound—and its subsequent reaction byproducts—must be handled at the end of its lifecycle.

This guide provides a comprehensive, step-by-step operational protocol for the safe disposal of this fluorinated intermediate, grounded in the mechanistic realities of halogenated organic chemistry.

Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to classify the waste stream accurately. Because this compound contains a halogen (fluorine), it cannot be routed through standard organic solvent waste streams.

PropertySpecification
Chemical Name (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine hydrochloride
CAS Number 58281-79-1[1]
Molecular Formula C6H11ClFNO2
Waste Classification Halogenated Organic Waste [2]
Primary Disposal Hazard Generation of Hydrogen Fluoride (HF) gas upon combustion
Container Compatibility High-Density Polyethylene (HDPE) or PTFE; Avoid metal

The Mechanistic "Why": The Science of Fluorinated Waste

In laboratory settings, it is a common operational failure to mix halogenated and non-halogenated waste. Understanding the causality behind waste segregation ensures a self-validating safety culture.

The Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry. While this stability is highly desirable in pharmaceutical design (improving metabolic stability and target binding), it creates significant challenges for thermal destruction.

Thermal Decomposition & HF Generation: Standard non-halogenated organic waste is typically incinerated at temperatures around 600°C to 800°C. However, the unimolecular decomposition of fluorinated organics requires significantly higher temperatures—often exceeding 1,000°C—to achieve a 99.99% destruction efficiency and break the C-F bond[3].

Furthermore, the incineration of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine generates Hydrogen Fluoride (HF) gas[4]. HF is highly toxic and corrosive. Therefore, this waste must be routed to specialized hazardous waste incinerators equipped with alkaline scrubbers (often using calcium hydroxide) to neutralize the HF gas into inert calcium fluoride ( CaF2​ ) salts[3].

Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, high-temperature, scrubber-equipped treatment, and can severely damage standard incinerators not designed to handle corrosive acid gases[2].

Step-by-Step Disposal Protocol

To ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines (or equivalent local regulations), follow this strict operational workflow:

Phase 1: Benchtop Segregation & Collection
  • Isolate the Waste Stream: Ensure that all reaction mixtures, mother liquors, or wash solvents containing (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine are directed exclusively into a container designated for Halogenated Organic Waste [5].

  • Select the Proper Container: Use a chemically compatible, sealable container. High-Density Polyethylene (HDPE) carboys are standard. Because the compound is often a hydrochloride salt, avoid metal containers which may corrode over time[2].

  • Limit Water Content: Minimize unnecessary dilution. Keep water concentration as low as possible in the halogenated waste stream to optimize the efficiency of downstream thermal destruction[2].

Phase 2: Labeling & Satellite Accumulation
  • Immediate Tagging: The moment the first drop of waste enters the container, affix a Hazardous Waste Tag.

  • Specific Nomenclature: Do not use abbreviations. Explicitly list the constituents (e.g., "Dichloromethane 80%, (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine 20%"). Check the "Halogenated" and "Toxic" hazard boxes[2].

  • Storage Conditions: Store the container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Ensure the area is well-ventilated (preferably under a fume hood or in a ventilated flammable storage cabinet)[5].

Phase 3: EHS Transfer
  • Volume Limits: Do not fill the container past 90% capacity to allow for vapor expansion[6].

  • Request Pickup: Once the container reaches the fill limit, seal it tightly and initiate a waste collection request with your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste through public corridors yourself without proper secondary containment and authorization[7].

Spill Response & Decontamination

In the event of an accidental spill of the neat powder or a concentrated solution:

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Wear nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

  • Containment (Solid): If the neat hydrochloride powder is spilled, do not sweep it dry, as this generates inhalable dust. Gently cover the powder with damp paper towels or an inert absorbent material, then carefully scoop it into a sealable plastic bag.

  • Containment (Liquid): If spilled in solution, surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[8].

  • Disposal of Clean-up Materials: All materials used to clean the spill (pads, gloves, paper towels) are now contaminated with a fluorinated compound and must be placed in a sealed bag, tagged, and disposed of as Halogenated Solid Waste [8].

Waste Lifecycle Visualization

The following diagram illustrates the critical pathway from experimental use to safe environmental release, highlighting the specialized infrastructure required for fluorinated compounds.

G Start Experimental Use (2S,4S)-4-Fluoro... Segregation Waste Segregation (Halogenated vs Non-Halogenated) Start->Segregation Post-reaction Halogenated Halogenated Organic Waste (HDPE Container) Segregation->Halogenated Contains F Collection EHS Waste Collection & Transport Halogenated->Collection Scheduled pickup Incineration High-Temp Incineration (>1000°C) Collection->Incineration Transfer to facility Scrubber Alkaline Scrubber (Neutralizes HF Gas) Incineration->Scrubber Flue gas (HF) Safe Safe Environmental Release (CO2, H2O, Salts) Scrubber->Safe Neutralization

Workflow for the segregation and thermal destruction of fluorinated organic waste.

References

  • Capot Chemical. "58281-79-1 | methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride SDS." Capotchem.com. Available at:[Link]

  • Environmental Science & Technology (ACS Publications). "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes." Acs.org. Available at:[Link]

  • Norwegian Institute for Air Research (NILU). "Emissions from incineration of fluoropolymer materials." Nilu.com. Available at:[Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories." Temple.edu. Available at:[Link]

  • University of Windsor. "Hazardous Materials Disposal Guide." Uwindsor.ca. Available at: [Link]

  • Western Kentucky University. "Hazardous & Regulated Waste Management Guide." Wku.edu. Available at:[Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." Ethz.ch. Available at:[Link]

Sources

Handling

Standard Operating Procedure: Handling &amp; PPE for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

As a fundamental building block in medicinal chemistry and drug development, (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (frequently handled as its hydrochloride salt) requires precise handling protocols. Because it i...

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental building block in medicinal chemistry and drug development, (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (frequently handled as its hydrochloride salt) requires precise handling protocols. Because it is a halogenated, functionalized organic salt, improper handling can lead to respiratory irritation, skin sensitization, and contamination of the laboratory environment.

This guide provides an authoritative, self-validating operational framework for researchers to safely handle, transfer, and dispose of this compound, ensuring both scientific integrity and absolute personnel safety.

Chemical Profile & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the physicochemical properties and hazard profile of the target compound. The hydrochloride salt form is a fine, crystalline solid that is highly susceptible to aerosolization during transfer.

Table 1: Quantitative Data & Hazard Specifications

PropertySpecification
Chemical Name (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
CAS Number 58281-79-1[1][2]
Molecular Formula C6H11ClFNO2[2]
Molecular Weight 183.61 g/mol [2]
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

The Causality of PPE Selection

Personal Protective Equipment (PPE) is the final line of defense in the hierarchy of safety controls[4]. For this specific fluorinated pyrrolidine derivative, standard laboratory attire is insufficient. The following PPE is mandatory, driven by the specific causality of the compound's hazards:

  • Eye Protection (Chemical Splash Goggles):

    • The Causality: The compound is a severe eye irritant (H319)[3]. As a finely milled dry powder, it poses a severe particulate and aerosolization hazard. Standard safety glasses only protect against frontal impact and leave the eyes vulnerable to ambient dust. Therefore, ANSI Z87.1-certified chemical splash goggles are mandatory to form a complete seal around the eyes, preventing micro-dust ingress[5][6].

  • Hand Protection (Nitrile Gloves):

    • The Causality: The compound causes skin irritation (H315)[3]. Standard nitrile gloves provide an impermeable barrier against dry halogenated organic salts[7].

    • Field-Proven Insight: Because this building block is frequently dissolved in highly penetrating organic solvents (e.g., DMF, DCM) during peptide coupling reactions, double-gloving is highly recommended during the solution-phase transfer. If the outer glove is splashed with a carrier solvent, it must be removed immediately before the solvent carries the dissolved fluorinated compound through the nitrile matrix[7][8].

  • Body Protection (Lab Coat & Closed-Toe Shoes):

    • The Causality: To mitigate H315 (skin irritation), a knee-length, fully buttoned laboratory coat and closed-toe shoes are required. Exposed skin on the lower body is a primary vector for accidental chemical burns from dropped vials[8].

  • Respiratory & Engineering Controls (Fume Hood):

    • The Causality: The compound is a known respiratory irritant (H335)[3]. OSHA standards (29 CFR 1910 Subpart I) dictate that engineering controls are the primary line of defense[4][9]. All weighing and transfer operations must be conducted inside a certified chemical fume hood.

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every step of the handling process must be executed systematically.

Handling_Workflow Start Start: Chemical Handling Hood Verify Fume Hood Airflow (>80 fpm) Start->Hood PPE Don PPE: Goggles, Lab Coat, Gloves Hood->PPE Weigh Weigh Solid Salt (Minimize Aerosols) PPE->Weigh Spill Spill Occurred? Weigh->Spill Protocol Execute Wet-Wipe Spill Protocol Spill->Protocol Yes Transfer Transfer to Reaction Vessel Spill->Transfer No Protocol->Transfer Doff Doff PPE & Wash Hands Transfer->Doff End Operation Complete Doff->End

Workflow for safe handling and PPE utilization of fluorinated pyrrolidine derivatives.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Verify Engineering Controls: Confirm the fume hood is operational. The sash must be positioned at the certified working height, and the face velocity must read between 80–120 feet per minute (fpm)[9]. Self-validation: If the airflow monitor alarms, do not open the chemical bottle.

  • Don PPE: Put on closed-toe shoes, long pants, a knee-length lab coat, chemical splash goggles, and nitrile gloves[8]. Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

  • Static Mitigation: Hydrochloride salts exhibit severe static cling, leading to erratic balance readings and sudden powder dispersion. Wipe the exterior of your micro-spatula and the analytical balance enclosure with a damp, lint-free cloth to discharge static electricity before opening the reagent.

  • Weighing: Open the reagent bottle strictly inside the fume hood[6]. Transfer the required mass using the clean micro-spatula into an anti-static weighing boat.

  • Containment: Immediately recap the source bottle. Transfer the weighed solid directly into your pre-tared reaction flask (e.g., round bottom flask) while still inside the hood.

  • Decontamination: Wipe down the balance and fume hood surface with a paper towel lightly dampened with 70% ethanol or isopropanol to capture any residual, invisible dust.

Spill Response & Waste Disposal Plan

Improper disposal of fluorinated organics can lead to severe environmental contamination and regulatory violations.

Waste_Disposal Gen Waste Generation Type Waste State? Gen->Type Solid Contaminated Solids (Gloves, Towels, Vials) Type->Solid Solid Liquid Reaction Solutions (Organic Solvents) Type->Liquid Liquid BinS Hazardous Solid Waste Bin Solid->BinS BinL Halogenated Organic Waste Bin Liquid->BinL Label Apply Hazardous Waste Label (Halogenated/Irritant) BinS->Label BinL->Label EHS EHS Waste Pickup Label->EHS

Decision matrix for the segregation and disposal of halogenated organic waste.

Step-by-Step Methodology: Spill Response & Disposal
  • Dampening (Spill Response): If the dry powder is spilled, never dry-sweep it , as this generates a highly irritating aerosol cloud[6]. Instead, lightly spray absorbent paper towels with water or 70% isopropanol.

  • Wiping: Gently lay the damp towels over the spilled powder to trap it, then wipe inward from the edges to the center to prevent spreading the contaminant.

  • Solid Waste Segregation: Place all contaminated weighing boats, damp paper towels, and doffed outer gloves into a designated, chemically compatible solid hazardous waste bin[8].

  • Liquid Waste Segregation: If the compound was dissolved in an organic solvent, the resulting mixture must be disposed of in a liquid waste carboy explicitly designated for "Halogenated Organic Waste" due to the presence of the fluorine atom and the chloride counterion. Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions or complicate incineration processes.

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name, primary hazards (Irritant, Halogenated), and the date of the first drop, strictly adhering to OSHA and EPA waste management guidelines[9].

References

  • Title: 58281-79-1 | methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride Source: Capot Chemical URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: OSHA Lab Safety Equipment: Requirements & Compliance Guide Source: Lab Equipment Direct URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL: [Link]

  • Title: Personal Protective Equipment (PPE) - Research Source: University of Georgia Research URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

  • Title: POLICY FOR PERSONAL PROTECTIVE EQUIPMENT IN RESEARCH LABORATORIES Source: Columbia University Environmental Health & Safety URL: [Link]

Sources

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